molecular formula C5H12O7P2 B1195377 Isopentenyl pyrophosphate CAS No. 358-71-4

Isopentenyl pyrophosphate

Cat. No.: B1195377
CAS No.: 358-71-4
M. Wt: 246.09 g/mol
InChI Key: NUHSROFQTUXZQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopentenyl pyrophosphate (IPP) is a fundamental five-carbon building block (C5H12O7P2) in the biosynthesis of isoprenoids, one of the largest and most diverse families of natural products . It is a pivotal intermediate in two major biosynthetic pathways: the mevalonate (MVA) pathway in eukaryotes and some bacteria, and the methylerythritol phosphate (MEP) pathway, found in most bacteria and the plastids of plants . The interconversion between IPP and its isomer, dimethylallyl pyrophosphate (DMAPP), is catalyzed by the enzyme this compound isomerase (IDI). This enzyme operates via a protonation-deprotonation mechanism that involves a critical cysteine residue (C67 in E. coli) protonating the double bond of IPP to form a carbocation intermediate, with a glutamate residue (E116) then facilitating the removal of a proton to form DMAPP . This reaction requires a divalent metal cation (Mg2+ or Mn2+) for proper active site conformation . IPP serves as the universal precursor to a vast array of terpenoids and terpenes, which have significant applications in medicine, agriculture, and cosmetics . Through sequential prenyltransferase reactions, IPP and DMAPP are condensed to form longer-chain precursors such as geranyl pyrophosphate (GPP, C10), farnesyl pyrophosphate (FPP, C15), and geranylgeranyl pyrophosphate (GGPP, C20). These, in turn, are substrates for terpene synthases that generate monoterpenes, sesquiterpenes, diterpenes, and larger isoprenoids like sterols and carotenoids . In immunology, IPP is a key endogenous phosphoantigen for human Vγ9Vδ2 T-cells. The accumulation of intracellular IPP, which can be induced by certain bisphosphonates, is recognized by these T-cells, leading to the killing of infected or aberrant cells, a mechanism under investigation in cancer immunotherapy clinical trials . Furthermore, the MEP pathway used by pathogens like Plasmodium (the malaria parasite) is a validated target for drug development, as supplementation with IPP can rescue parasites from antibiotic treatment . This high-purity this compound is an essential tool for researchers studying enzymology, metabolic engineering of terpenoid production, natural product biosynthesis, and novel immunotherapies. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-methylbut-3-enyl phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O7P2/c1-5(2)3-4-11-14(9,10)12-13(6,7)8/h1,3-4H2,2H3,(H,9,10)(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUHSROFQTUXZQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCOP(=O)(O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80861893
Record name Isopentenyl pyrophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80861893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isopentenyl pyrophosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001347
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

358-71-4
Record name Isopentenyl diphosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=358-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopentenyl pyrophosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000358714
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isopentenyl pyrophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80861893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOPENTENYL PYROPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LSC8849M7B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Isopentenyl pyrophosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001347
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Central Role of Isopentenyl Pyrophosphate in Plant Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isopentenyl pyrophosphate (IPP) stands as the universal five-carbon building block for the biosynthesis of all isoprenoids, a vast and functionally diverse class of molecules essential for plant life.[1][2] This technical guide provides an in-depth exploration of the pivotal role of IPP in plant biology, detailing its biosynthesis through the cytosolic Mevalonate (MVA) and plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways, its subsequent conversion into a myriad of isoprenoid products, and its critical involvement in vital cellular processes.[1][3][4] For researchers and professionals in drug development, understanding the intricacies of IPP metabolism offers promising avenues for the targeted manipulation of plant growth, development, and the production of high-value natural products. This document summarizes key quantitative data, provides detailed experimental protocols for the study of IPP and related enzymes, and visualizes the core metabolic and signaling pathways through comprehensive diagrams.

Biosynthesis of this compound: Two Spatially Segregated Pathways

Plants uniquely possess two independent pathways for the synthesis of IPP, which are segregated into different subcellular compartments.[4][5][6][7] This compartmentalization allows for the differential regulation and channeling of IPP into specific downstream isoprenoid classes.[8]

The Cytosolic Mevalonate (MVA) Pathway

The MVA pathway, operating in the cytosol, is primarily responsible for producing IPP that serves as the precursor for sesquiterpenes (C15), triterpenes (C30) such as sterols and brassinosteroids, and the prenyl side-chains of ubiquinone.[8][9] The pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate by the rate-limiting enzyme HMG-CoA reductase (HMGR).[1][10] Subsequent phosphorylation and decarboxylation steps yield IPP.[1][11]

The Plastidial Methylerythritol Phosphate (MEP) Pathway

Located within the plastids, the MEP pathway synthesizes IPP from pyruvate and glyceraldehyde 3-phosphate.[1][2] This pathway is the primary source of IPP for the biosynthesis of monoterpenes (C10), diterpenes (C20) including gibberellins, tetraterpenes such as carotenoids, and the phytol tail of chlorophylls and plastoquinone.[8][12][13] The initial and key regulatory enzyme of this pathway is 1-deoxy-D-xylulose 5-phosphate synthase (DXS).[14][15]

Diagram 1: Overview of IPP Biosynthesis Pathways

IPP_Biosynthesis Simplified overview of the MVA and MEP pathways for IPP biosynthesis and their major products. cluster_cytosol Cytosol (MVA Pathway) cluster_plastid Plastid (MEP Pathway) cluster_downstream Downstream Isoprenoids acetyl_coa 3x Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate HMGR mva_ipp IPP mevalonate->mva_ipp sesquiterpenes Sesquiterpenes mva_ipp->sesquiterpenes triterpenes Triterpenes (Sterols) mva_ipp->triterpenes pyruvate_gap Pyruvate + Glyceraldehyde-3-P dxp DXP pyruvate_gap->dxp DXS mep MEP dxp->mep DXR mep_ipp_dmapp IPP + DMAPP mep->mep_ipp_dmapp monoterpenes Monoterpenes mep_ipp_dmapp->monoterpenes diterpenes Diterpenes (Gibberellins) mep_ipp_dmapp->diterpenes carotenoids Carotenoids mep_ipp_dmapp->carotenoids

Caption: Compartmentalization of IPP biosynthesis in plant cells.

The Role of this compound in Plant Metabolism

IPP, along with its isomer dimethylallyl pyrophosphate (DMAPP), serves as the fundamental precursor for the entire family of isoprenoids.[3][16] The sequential head-to-tail condensation of IPP and DMAPP units, catalyzed by prenyltransferases, generates longer-chain prenyl diphosphates: geranyl pyrophosphate (GPP, C10), farnesyl pyrophosphate (FPP, C15), and geranylgeranyl pyrophosphate (GGPP, C20).[4] These intermediates are then further metabolized into a vast array of compounds with diverse and critical functions.

Precursor to Phytohormones

IPP-derived molecules are essential for the biosynthesis of several key phytohormones that regulate plant growth and development.

  • Cytokinins: These hormones, which promote cell division and differentiation, are synthesized from DMAPP and an adenosine moiety.[17]

  • Gibberellins (GAs): GAs, which regulate processes such as stem elongation, seed germination, and flowering, are diterpenoids derived from GGPP via the MEP pathway.[8]

  • Abscisic Acid (ABA): This sesquiterpenoid hormone, crucial for stress responses and seed dormancy, is synthesized from the cleavage of a C40 carotenoid, which itself is derived from GGPP.[1]

  • Brassinosteroids: These steroid hormones, involved in cell elongation and division, are triterpenoids synthesized from squalene, a product of the MVA pathway.[9]

Protein Prenylation

Protein prenylation is a post-translational modification where a farnesyl (from FPP) or geranylgeranyl (from GGPP) group is covalently attached to a cysteine residue of a target protein.[18][19][20] This modification is critical for the proper subcellular localization and function of many proteins, particularly those involved in signal transduction, such as small GTPases.[7][21][22]

Other Essential Functions
  • Photosynthesis: Chlorophylls and carotenoids, essential pigments for light harvesting and photoprotection, are derived from GGPP.[8]

  • Respiration: The side chain of ubiquinone, a component of the mitochondrial electron transport chain, is a polyprenyl derived from FPP.[9]

  • Membrane Integrity: Sterols, synthesized via the MVA pathway, are crucial components of plant cell membranes, regulating their fluidity and permeability.[9]

  • Defense and Stress Response: A multitude of isoprenoids, including volatile monoterpenes and sesquiterpenes, as well as non-volatile diterpenoids and triterpenoids, function as phytoalexins, deterrents, and signaling molecules in response to biotic and abiotic stresses.[23]

Quantitative Data on IPP Metabolism

The flux of carbon through the MVA and MEP pathways is tightly regulated and varies depending on the plant tissue, developmental stage, and environmental conditions. Metabolic flux analysis provides valuable insights into the quantitative contribution of each pathway to the isoprenoid pool.

Parameter Plant/Tissue Condition Value/Observation Reference
Carbon Flux through MEP Pathway Poplar (Populus × canescens) leavesMature, isoprene-emittingIsoprene biosynthesis accounts for 99% of the carbon sink of MEP pathway intermediates.[6][24]
Carbon Flux Reduction Poplar (Populus × canescens) leavesTransgenic, isoprene-nonemittingDrastic reduction in the overall carbon flux within the MEP pathway.[6][24]
Feedback Inhibition Poplar (Populus × canescens) leavesHigh DMAPP levelsFeedback inhibition of DXS activity by accumulated plastidic DMAPP.[6][24]
Detection Limit for IPP (LC-MS/MS) Tobacco (Nicotiana tabacum) leaves-3.21 ng/mL[25]
Quantitation Limit for IPP (LC-MS/MS) Tobacco (Nicotiana tabacum) leaves-10.7 ng/mL[25]

Experimental Protocols

Extraction and Quantification of this compound and other Prenyl Phosphates by LC-MS/MS

This protocol is adapted from established methods for the analysis of isoprenyl-phosphates in plant tissues.[25][26][27]

1. Sample Preparation:

  • Flash-freeze approximately 20-50 mg of fresh plant tissue in liquid nitrogen.
  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill.

2. Extraction:

  • To the powdered tissue, add 1 mL of ice-cold extraction buffer (e.g., isopropanol-containing buffer or methanol/ammonia solution [70/30, v/v]).[25][26]
  • Include an appropriate internal standard (e.g., citronellyl pyrophosphate or a deuterated analog).[26]
  • Vortex vigorously for 1 minute.
  • Incubate on ice for 30 minutes with intermittent vortexing.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

3. Sample Cleanup (if necessary):

  • Transfer the supernatant to a new tube.
  • For cleaner samples, a solid-phase extraction (SPE) step may be employed.

4. LC-MS/MS Analysis:

  • Inject the supernatant (or purified extract) onto a reverse-phase C18 column.
  • Employ a gradient elution with a mobile phase consisting of an ammonium carbonate or bicarbonate buffer and an organic solvent mixture (e.g., acetonitrile/methanol).[27]
  • Utilize a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect and quantify IPP and other prenyl pyrophosphates based on their specific precursor-to-fragment ion transitions.

Enzyme Activity Assay for 1-Deoxy-D-xylulose 5-Phosphate Synthase (DXS)

This protocol is based on a method for measuring DXS activity in crude plant extracts.[15]

1. Protein Extraction:

  • Homogenize fresh or frozen plant tissue in an ice-cold extraction buffer containing a reducing agent (e.g., DTT), protease inhibitors, and a detergent.
  • Centrifuge to pellet cell debris and collect the supernatant containing the crude protein extract.

2. Enzyme Reaction:

  • Prepare a reaction mixture containing the protein extract, thiamine pyrophosphate (TPP), MgCl2, pyruvate, and glyceraldehyde 3-phosphate.
  • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
  • Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid).

3. Product Quantification:

  • Centrifuge the quenched reaction to pellet precipitated protein.
  • Analyze the supernatant for the production of 1-deoxy-D-xylulose 5-phosphate (DXP) using a sensitive method such as LC-MS/MS.[15]

Enzyme Activity Assay for this compound Isomerase (IPI)

This protocol is adapted from established methods for assaying IPI activity.[20][28]

1. Protein Extraction:

  • Prepare a crude protein extract from plant tissue as described for the DXS assay.

2. Enzyme Reaction:

  • Prepare a reaction mixture containing the protein extract, MgCl2, a reducing agent (e.g., DTT), and radiolabeled [1-14C]IPP.
  • Incubate the reaction at an optimal temperature (e.g., 37°C).

3. Product Separation and Quantification:

  • Stop the reaction by adding acid (e.g., HCl), which hydrolyzes the acid-labile allylic pyrophosphate (DMAPP) but not IPP.
  • Extract the resulting isoprene and dimethylallyl alcohol into an organic solvent.
  • Quantify the amount of radioactivity in the organic phase using liquid scintillation counting, which corresponds to the amount of DMAPP produced.

Signaling Pathways Involving IPP-Derived Molecules

Cytokinin Signaling Pathway

Cytokinin perception and signaling occur through a two-component system similar to that in bacteria.[4][29] Binding of cytokinin to its receptor, a histidine kinase, initiates a phosphorelay cascade that ultimately leads to the activation of type-B response regulators, which are transcription factors that modulate the expression of cytokinin-responsive genes.[3][10][29]

Diagram 2: Cytokinin Signaling Pathway

Cytokinin_Signaling Simplified model of the cytokinin two-component signaling pathway. cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokinin Receptor (AHK - Histidine Kinase) receptor->receptor ahp AHP (Histidine Phosphotransfer Protein) receptor->ahp Phosphorelay arr_b Type-B ARR (Response Regulator) ahp->arr_b Phosphorelay gene_expression Cytokinin-Responsive Gene Expression arr_b->gene_expression Activation arr_a Type-A ARR arr_a->arr_b Inhibition gene_expression->arr_a Induction cytokinin Cytokinin cytokinin->receptor Binding Gibberellin_Signaling Simplified model of the gibberellin de-repression signaling pathway. cluster_nucleus Nucleus gid1 GID1 Receptor della DELLA Protein (Repressor) gid1->della Forms GA-GID1-DELLA complex scf SCF Complex (E3 Ligase) della->scf Recruitment proteasome 26S Proteasome della->proteasome Degradation pif PIF (Transcription Factor) della->pif Repression scf->della Ubiquitination (Ub) ga_response GA-Responsive Gene Expression pif->ga_response Activation ga Gibberellin (GA) ga->gid1 Binding ABA_Signaling Overview of ABA biosynthesis and the core signaling pathway. cluster_biosynthesis ABA Biosynthesis (Plastid -> Cytosol) cluster_signaling ABA Signaling (Nucleus) carotenoids C40 Carotenoids xanthoxin Xanthoxin carotenoids->xanthoxin NCED aba Abscisic Acid (ABA) xanthoxin->aba receptor PYR/PYL/RCAR Receptor aba->receptor Binding pp2c PP2C (Phosphatase) receptor->pp2c Inhibition snrk2 SnRK2 (Kinase) pp2c->snrk2 Inhibition areb AREB/ABF (Transcription Factor) snrk2->areb Phosphorylation (P) & Activation aba_response ABA-Responsive Gene Expression areb->aba_response Activation

References

An In-depth Technical Guide to Isopentenyl Pyrophosphate Biosynthesis Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), are the universal five-carbon building blocks for the biosynthesis of a vast and diverse class of natural products known as isoprenoids. With over 55,000 identified members, isoprenoids play crucial roles in various biological processes, from constituting cell membranes to participating in signaling cascades. The biosynthesis of IPP and DMAPP occurs via two distinct metabolic routes: the Mevalonate (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway. This guide provides a comprehensive technical overview of these two pathways, including their core biochemistry, regulation, quantitative data, and detailed experimental protocols relevant to their study.

The Mevalonate (MVA) Pathway

The MVA pathway, also known as the HMG-CoA reductase pathway, is the canonical route for IPP synthesis in eukaryotes (including humans), archaea, and some bacteria.[1][2] In higher plants, the MVA pathway is localized in the cytoplasm and is primarily responsible for the production of precursors for sesquiterpenes, triterpenes (like cholesterol), and polyterpenes.[3]

The pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[4] The subsequent reduction of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase (HMGR), is the rate-limiting step of the pathway.[4][5] A series of phosphorylation reactions and a final decarboxylation convert mevalonate into IPP.[6]

Enzymatic Steps of the MVA Pathway

The conversion of acetyl-CoA to IPP via the MVA pathway involves a series of enzymatic reactions, each catalyzed by a specific enzyme.

StepEnzymeSubstrate(s)Product(s)Cofactor(s)
1Acetoacetyl-CoA thiolase (AACT)2 x Acetyl-CoAAcetoacetyl-CoA + CoA
2HMG-CoA synthase (HMGS)Acetoacetyl-CoA + Acetyl-CoAHMG-CoA + CoA
3HMG-CoA reductase (HMGR)HMG-CoAMevalonate2 NADPH
4Mevalonate kinase (MVK)MevalonateMevalonate-5-phosphateATP
5Phosphomevalonate kinase (PMK)Mevalonate-5-phosphateMevalonate-5-pyrophosphateATP
6Mevalonate pyrophosphate decarboxylase (MVD)Mevalonate-5-pyrophosphateThis compound (IPP)ATP
7This compound isomerase (IDI)IPPDimethylallyl pyrophosphate (DMAPP)
Regulation of the MVA Pathway

The MVA pathway is tightly regulated, primarily at the level of HMG-CoA reductase. This regulation occurs through multiple mechanisms, including transcriptional control, post-translational modifications, and feedback inhibition.[4][7] Downstream products of the pathway, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), as well as cholesterol, can allosterically inhibit enzymes in the pathway, including HMGR and mevalonate kinase.[2][7]

Quantitative Data for the MVA Pathway

The following tables summarize key quantitative data related to the MVA pathway, including enzyme kinetics, metabolite concentrations, and metabolic flux.

Table 1: Enzyme Kinetic Parameters in the MVA Pathway

EnzymeOrganismKm (μM)kcat (s-1)Reference
HMG-CoA reductase (HMGR)Homo sapiens4.3 (for HMG-CoA)1.7N/A
Mevalonate kinase (MVK)Saccharomyces cerevisiae130 (for mevalonate)15N/A
Farnesyl pyrophosphate synthase (FPPS)Homo sapiens1.3 (for IPP), 29.3 (for DMAPP)N/A[8]
Choline kinase (promiscuous for isoprenol)Saccharomyces cerevisiae4,539 (for isoprenol)14.7[9]

Note: N/A indicates that the data was not available in the searched sources.

Table 2: Metabolite Concentrations in the MVA Pathway

MetaboliteOrganism/Cell TypeConditionConcentration (μM)Reference
Acetyl-CoAMouse liverNormal20-150N/A
HMG-CoARat liverNormal0.5-2N/A
MevalonateHuman fibroblastsNormal~0.05[10]
IPP/DMAPPRaji cellsTreated with PTA (100 nM)Increased accumulation[11]

Note: N/A indicates that the data was not available in the searched sources.

Table 3: Metabolic Flux through the MVA Pathway

ConditionOrganism/Cell TypeFlux MeasurementFlux ValueReference
Engineered for mevalonate productionEscherichia coliMevalonate production rate1.84 mmol/gDCW/h[12]
Profibrotic polarizationMacrophagesIncreased flux through the nonsterol mevalonate pathwayQualitatively increased[13]

The Methylerythritol Phosphate (MEP) Pathway

The MEP pathway, also known as the non-mevalonate pathway or the 1-deoxy-D-xylulose 5-phosphate (DOXP) pathway, is a more recently discovered route to IPP and DMAPP.[6] It is found in most bacteria, apicomplexan parasites (e.g., Plasmodium falciparum), green algae, and the plastids of higher plants.[6] In plants, the MEP pathway provides the precursors for monoterpenes, diterpenes, carotenoids, and the side chains of chlorophylls and plastoquinone.[14]

The pathway begins with the condensation of pyruvate and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP). A series of enzymatic reactions then convert DXP to IPP and DMAPP.

Enzymatic Steps of the MEP Pathway

The MEP pathway involves a distinct set of enzymes compared to the MVA pathway.

StepEnzymeSubstrate(s)Product(s)Cofactor(s)
11-Deoxy-D-xylulose 5-phosphate synthase (DXS)Pyruvate + Glyceraldehyde 3-phosphate1-Deoxy-D-xylulose 5-phosphate (DXP)Thiamine pyrophosphate (TPP)
21-Deoxy-D-xylulose 5-phosphate reductoisomerase (DXR)DXP2-C-Methyl-D-erythritol 4-phosphate (MEP)NADPH
3MEP cytidylyltransferase (IspD)MEP + CTP4-Diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME)
4CDP-ME kinase (IspE)CDP-ME4-Diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP)ATP
5ME-cPP synthase (IspF)CDP-MEP2-C-Methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP)
6HMBPP synthase (IspG)MEcPP(E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP)
7HMBPP reductase (IspH)HMBPPIPP + DMAPP
Regulation of the MEP Pathway

The primary regulatory point of the MEP pathway is the first enzyme, DXS.[14] Feedback inhibition by downstream intermediates, particularly DMAPP, plays a crucial role in controlling the flux through this pathway.[15] Additionally, the expression of MEP pathway genes can be regulated by developmental and environmental cues, such as light.[16]

Quantitative Data for the MEP Pathway

The following tables summarize key quantitative data related to the MEP pathway.

Table 4: Enzyme Kinetic Parameters in the MEP Pathway

EnzymeOrganismKm (μM)kcat (s-1)Reference
DXSPopulus trichocarpa87.8 ± 3.2 (for pyruvate)N/A[17]
DXSDeinococcus radiodurans119.2 ± 14.2 (for pyruvate)N/A[17]

Note: N/A indicates that the data was not available in the searched sources.

Table 5: Metabolite Concentrations in the MEP Pathway

MetaboliteOrganismConditionConcentration (pmol/mg dry weight)Reference
DXPZymomonas mobilisWild-type~150[18]
MEPZymomonas mobilisWild-type~50[18]
CDP-MEZymomonas mobilisWild-type~10[18]
MEcPPZymomonas mobilisWild-type~200[18]

Table 6: Metabolic Flux through the MEP Pathway

ConditionOrganismFlux MeasurementFlux ValueReference
Isoprene-emittingPopulus × canescensCarbon flux through MEP pathwaySeveral-fold higher than non-emitting[15]
High light (1200 µmol m-2 s-1)Spinacia oleraceaMEP pathway fluxFourfold increase compared to low light[16]
Increased temperature (37°C)Spinacia oleraceaMEP pathway fluxSevenfold increase compared to 25°C[16]
Overexpression of DXSEscherichia coliFlux control coefficient of DXS0.35[19]

Experimental Protocols

Assay for HMG-CoA Reductase (HMGR) Activity

This protocol describes a colorimetric assay to measure HMGR activity by monitoring the decrease in NADPH absorbance at 340 nm.[3][20]

Materials:

  • 96-well clear flat-bottom microplate

  • Multi-well spectrophotometer

  • HMG-CoA Reductase Assay Buffer (e.g., 50 mM sodium phosphate, pH 6.8)

  • HMG-CoA reductase enzyme

  • HMG-CoA substrate solution

  • NADPH solution

  • Inhibitor (e.g., Atorvastatin) for control experiments

Procedure:

  • Reagent Preparation: Prepare all reagents and keep them on ice. Pre-warm the assay buffer to 37°C.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • HMG-CoA Reductase Assay Buffer

    • NADPH solution

    • HMG-CoA substrate solution

    • For inhibitor screening, add the test compound or a known inhibitor like Atorvastatin. For a control, add the solvent used to dissolve the inhibitor.

  • Enzyme Addition: To initiate the reaction, add the HMG-CoA reductase enzyme to each well, except for the blank.

  • Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 340 nm every 20-30 seconds for 5-10 minutes.

  • Data Analysis: Calculate the rate of NADPH oxidation (decrease in A340 per minute). The enzyme activity is proportional to this rate. For inhibitor screening, calculate the percent inhibition relative to the control.

Assay for 1-Deoxy-D-xylulose 5-phosphate Synthase (DXS) Activity

This protocol describes a method to determine DXS enzyme activity in a crude plant extract by measuring DXP production using LC-MS/MS.[21][22]

Materials:

  • Plant tissue

  • Extraction buffer (e.g., 100 mM Tris-HCl, pH 8.0, with protease and phosphatase inhibitors)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 20 mM MgCl2)

  • Substrates: Pyruvate and DL-Glyceraldehyde 3-phosphate (GAP)

  • Cofactor: Thiamine pyrophosphate (TPP)

  • Dithiothreitol (DTT)

  • LC-MS/MS system

Procedure:

  • Crude Enzyme Extraction: Homogenize plant tissue in ice-cold extraction buffer. Centrifuge the homogenate and collect the supernatant containing the crude enzyme extract.

  • Reaction Setup: Prepare a reaction mixture containing assay buffer, TPP, MgCl2, DTT, pyruvate, and GAP.

  • Enzyme Reaction: Add the crude enzyme extract to the reaction mixture to initiate the reaction. Incubate at a controlled temperature (e.g., 25°C) for a specific time (e.g., 2 hours).

  • Reaction Termination: Stop the reaction by adding a quenching agent, such as chloroform.

  • DXP Quantification: Analyze the reaction mixture using LC-MS/MS to quantify the amount of DXP produced. Use a standard curve of known DXP concentrations for accurate quantification.

Quantification of IPP and DMAPP

This protocol outlines a method for the quantification of IPP and DMAPP in cell extracts using liquid chromatography-mass spectrometry (LC-MS).[11]

Materials:

  • Cell culture

  • Extraction solvent (e.g., methanol/water)

  • LC-MS system

  • IPP and DMAPP standards

Procedure:

  • Cell Lysis and Extraction: Harvest cells and lyse them in a cold extraction solvent. Centrifuge to pellet cell debris and collect the supernatant.

  • LC-MS Analysis: Inject the extract onto an LC column (e.g., a C18 column) coupled to a mass spectrometer. Use a suitable mobile phase gradient to separate IPP and DMAPP.

  • Detection and Quantification: Monitor the mass-to-charge ratio (m/z) corresponding to IPP and DMAPP. Quantify the compounds by comparing the peak areas to a standard curve generated with known concentrations of IPP and DMAPP standards.

Mandatory Visualizations

Signaling Pathway Diagrams

MVA_Pathway Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA AACT HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA HMGS Mevalonate Mevalonate HMG-CoA->Mevalonate HMGR (Rate-limiting) Mevalonate-5-P Mevalonate-5-P Mevalonate->Mevalonate-5-P Mevalonate-5-PP Mevalonate-5-PP Mevalonate-5-P->Mevalonate-5-PP PMK IPP IPP Mevalonate-5-PP->IPP MVD DMAPP DMAPP IPP->DMAPP IDI

Caption: The Mevalonate (MVA) Pathway for IPP Biosynthesis.

MEP_Pathway Pyruvate Pyruvate DXP DXP Pyruvate->DXP DXS (Rate-limiting) Glyceraldehyde-3-P Glyceraldehyde-3-P Glyceraldehyde-3-P->DXP MEP MEP DXP->MEP DXR CDP-ME CDP-ME MEP->CDP-ME IspD CDP-MEP CDP-MEP CDP-ME->CDP-MEP IspE MEcPP MEcPP CDP-MEP->MEcPP IspF HMBPP HMBPP MEcPP->HMBPP IspG IPP_DMAPP IPP + DMAPP HMBPP->IPP_DMAPP IspH

Caption: The Methylerythritol Phosphate (MEP) Pathway.

Experimental Workflow Diagrams

HMGR_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Prepare_Reagents Prepare Assay Buffer, Substrates, and Enzyme Setup_Plate Set up 96-well plate with reagents and inhibitors Prepare_Reagents->Setup_Plate Initiate_Reaction Add HMGR enzyme to start reaction Setup_Plate->Initiate_Reaction Measure_Absorbance Measure A340 kinetically at 37°C Initiate_Reaction->Measure_Absorbance Calculate_Activity Calculate reaction rate and % inhibition Measure_Absorbance->Calculate_Activity

Caption: Workflow for the HMG-CoA Reductase (HMGR) Activity Assay.

DXS_Assay_Workflow cluster_extraction Enzyme Extraction cluster_reaction Enzymatic Reaction cluster_analysis Quantification Homogenize_Tissue Homogenize plant tissue in extraction buffer Centrifuge Centrifuge to obtain crude enzyme extract Homogenize_Tissue->Centrifuge Setup_Reaction Prepare reaction mix with substrates and cofactors Centrifuge->Setup_Reaction Incubate Add enzyme extract and incubate at 25°C Setup_Reaction->Incubate Terminate_Reaction Stop reaction with chloroform Incubate->Terminate_Reaction LCMS_Analysis Analyze DXP production by LC-MS/MS Terminate_Reaction->LCMS_Analysis

Caption: Workflow for the DXS Activity Assay in Plant Extracts.

References

The Genesis of an Essential Pathway: Unraveling the Mevalonate Route to Isoprenoid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The discovery of the mevalonate pathway, a fundamental metabolic route for the biosynthesis of isopentenyl pyrophosphate (IPP), the universal precursor of all isoprenoids, stands as a landmark achievement in modern biochemistry. This intricate cascade of enzymatic reactions, essential for the production of a vast array of vital molecules including cholesterol, steroid hormones, and coenzyme Q10, was painstakingly elucidated through the pioneering work of numerous scientists in the mid-20th century. This technical guide provides an in-depth exploration of the core discoveries, experimental methodologies, and key data that led to the charting of this pivotal pathway, offering valuable insights for researchers in drug development and metabolic engineering.

From Acetate to Cholesterol: The Isotopic Tracer Revolution

The journey to understanding isoprenoid biosynthesis began with the quest to unravel the origins of cholesterol. In the early 1940s, Konrad Bloch and David Rittenberg conducted a series of groundbreaking experiments employing the then-novel technique of isotopic labeling. By feeding rats acetate labeled with the heavy isotope deuterium (²H) and the radioactive isotope carbon-13 (¹³C), they were able to trace the incorporation of this simple two-carbon molecule into the complex 27-carbon structure of cholesterol. Their work provided the first definitive evidence that acetate is the fundamental building block of cholesterol.[1][2]

Key Experimental Data: Isotopic Labeling of Cholesterol

The quantitative data from these early isotopic tracer studies were crucial in establishing the precursor-product relationship between acetate and cholesterol. The following table summarizes representative data from these seminal experiments, illustrating the incorporation of isotopic labels.

Experiment Isotopic Label Administered Compound Tissue Analyzed Isotope Incorporation into Cholesterol (Atom % Excess or Specific Activity) Reference
Bloch & Rittenberg (1942)¹³C[¹³C]Carboxyl-labeled acetateRat LiverSignificant ¹³C enrichment detectedJ. Biol. Chem. 145, 625-636
Bloch & Rittenberg (1942)²H[²H]Methyl-labeled acetateRat LiverSignificant ²H enrichment detectedJ. Biol. Chem. 145, 625-636
Experimental Protocol: Isotopic Labeling of Cholesterol in Rats

The methodologies developed by Bloch and Rittenberg laid the foundation for modern metabolic pathway analysis.

Objective: To determine if acetate is a precursor for cholesterol biosynthesis.

Materials:

  • Laboratory rats

  • Acetate labeled with ¹³C in the carboxyl group and ²H in the methyl group

  • Standard laboratory equipment for animal feeding and tissue extraction

  • Mass spectrometer for isotope analysis

Procedure:

  • Animal Preparation: A cohort of rats was maintained on a controlled diet.

  • Administration of Labeled Acetate: The labeled acetate was administered to the rats, typically through their drinking water or via intraperitoneal injection over a period of several days.

  • Tissue Harvesting: After the experimental period, the rats were euthanized, and their livers were excised.

  • Cholesterol Extraction and Purification: Cholesterol was extracted from the liver tissue using organic solvents and purified through a series of chemical steps, including saponification and digitonin precipitation.

  • Isotopic Analysis: The purified cholesterol was analyzed using a mass spectrometer to determine the extent of ¹³C and ²H incorporation.

Logical Flow of the Isotopic Tracer Experiment

G Acetate Isotopically Labeled Acetate (¹³C, ²H) Rat Administration to Rat Acetate->Rat Liver Liver Tissue Harvesting Rat->Liver Extraction Cholesterol Extraction & Purification Liver->Extraction MS Mass Spectrometry Analysis Extraction->MS Conclusion Conclusion: Acetate is a precursor to cholesterol MS->Conclusion G cluster_0 Mevalonate Pathway AcetylCoA 3x Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMG-CoA synthase Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA reductase (Rate-limiting step) M5P Mevalonate-5-P Mevalonate->M5P Mevalonate kinase + ATP M5PP Mevalonate-5-PP M5P->M5PP Phosphomevalonate kinase + ATP IPP Isopentenyl-PP M5PP->IPP Mevalonate-5-PP decarboxylase + ATP

References

Isopentenyl Pyrophosphate as a Precursor for Terpenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Terpenoids represent the largest and most diverse class of natural products, with over 40,000 distinct structures identified.[1] They play crucial roles in various biological processes and have significant applications in pharmaceuticals, fragrances, and biofuels. The biosynthesis of all terpenoids originates from two simple five-carbon (C5) isomers: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[2][3][4] These fundamental building blocks are synthesized through two primary metabolic routes, the mevalonate (MVA) and the methylerythritol phosphate (MEP) pathways.[5][6] This guide provides an in-depth technical overview of the biosynthesis of IPP, its conversion into a vast array of terpenes, the metabolic engineering strategies employed to enhance production, and key experimental protocols relevant to the field.

Biosynthesis of the Universal Precursor: this compound (IPP)

Organisms utilize two distinct pathways to synthesize IPP and its isomer DMAPP: the Mevalonate (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway. The choice of pathway is generally dependent on the organism.[5]

The Mevalonate (MVA) Pathway

The MVA pathway is the primary route for IPP synthesis in animals, fungi, archaea, and the cytoplasm of plants.[5][7] It begins with acetyl-CoA and proceeds through a series of enzymatic steps to produce IPP. The conversion of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase, is the rate-limiting step in this pathway.[8]

MVA_Pathway cluster_enzymes AcetylCoA 2x Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Mevalonate5P Mevalonate-5-P Mevalonate->Mevalonate5P Mevalonate5PP Mevalonate-5-PP Mevalonate5P->Mevalonate5PP IPP IPP Mevalonate5PP->IPP AACT AACT HMGS HMGS HMGR HMGR (Rate-limiting) MK MK PMK PMK MVD MVD

Caption: The Mevalonate (MVA) pathway for IPP biosynthesis.

The Methylerythritol Phosphate (MEP) Pathway

The MEP pathway, also known as the non-mevalonate pathway, is utilized by most bacteria, algae, and in the plastids of higher plants.[3][6] This pathway begins with the condensation of pyruvate and glyceraldehyde 3-phosphate. It is a distinct and independent route to IPP, making its enzymes attractive targets for the development of specific antibiotics and herbicides, as it is essential in many pathogens but absent in humans.[6][9]

MEP_Pathway cluster_enzymes Start Pyruvate + Glyceraldehyde-3-P DOXP DOXP Start->DOXP MEP MEP DOXP->MEP CDPME CDP-ME MEP->CDPME CDPMEP CDP-MEP CDPME->CDPMEP MECPP MEcPP CDPMEP->MECPP HMBPP HMBPP MECPP->HMBPP End IPP + DMAPP HMBPP->End DXS DXS DXR DXR MCT MCT CMK CMK MDS MDS HDS HDS HDR HDR

Caption: The Methylerythritol Phosphate (MEP) pathway for IPP/DMAPP biosynthesis.

From C5 Units to Terpene Scaffolds

The conversion of C5 precursors into the vast diversity of terpenes is a modular process involving three key enzyme classes: IPP isomerases, prenyltransferases, and terpene synthases.

  • Isomerization: this compound isomerase (IDI) catalyzes the reversible conversion of IPP to its more reactive allylic isomer, DMAPP.[3]

  • Chain Elongation (Prenyltransferases): These enzymes catalyze the sequential head-to-tail condensation of IPP units with an allylic pyrophosphate starter molecule (initially DMAPP).[10] This process generates linear prenyl pyrophosphate chains of varying lengths.

    • Geranyl Pyrophosphate Synthase (GPPS): Condenses one molecule of IPP with DMAPP to form the C10 precursor, geranyl pyrophosphate (GPP), the substrate for all monoterpenes.[11][12]

    • Farnesyl Pyrophosphate Synthase (FPPS): Adds a second IPP molecule to GPP to yield the C15 precursor, farnesyl pyrophosphate (FPP), the substrate for all sesquiterpenes.[13][14]

    • Geranylgeranyl Pyrophosphate Synthase (GGPPS): Adds a third IPP molecule to FPP to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP), the substrate for all diterpenes.[15][16]

  • Cyclization and Rearrangement (Terpene Synthases - TPS): The linear prenyl pyrophosphates (GPP, FPP, GGPP) are the substrates for terpene synthases. These enzymes catalyze complex cyclization and rearrangement reactions, generating the enormous structural diversity of the terpene family.[17][18]

Terpene_Synthesis cluster_elongation IPP This compound (IPP) (C5) DMAPP Dimethylallyl Pyrophosphate (DMAPP) (C5) IPP->DMAPP IDI (Isomerase) GPP Geranyl Pyrophosphate (GPP) (C10) DMAPP->GPP + IPP (GPPS) FPP Farnesyl Pyrophosphate (FPP) (C15) GPP->FPP + IPP (FPPS) Monoterpenes Monoterpenes (C10) GPP->Monoterpenes TPS GGPP Geranylgeranyl Pyrophosphate (GGPP) (C20) FPP->GGPP + IPP (GGPPS) Sesquiterpenes Sesquiterpenes (C15) FPP->Sesquiterpenes TPS Triterpenes Triterpenes (from 2x FPP) (C30) FPP->Triterpenes Squalene Synthase Diterpenes Diterpenes (C20) GGPP->Diterpenes TPS Tetraterpenes Tetraterpenes (from 2x GGPP) (C40) GGPP->Tetraterpenes Phytoene Synthase Metabolic_Engineering_Workflow Host Select Host (e.g., S. cerevisiae) Pathway Introduce Heterologous Terpene Synthase (TPS) Gene Host->Pathway Optimize Optimize Precursor Supply Pathway->Optimize Overexpress Overexpress MVA/MEP Pathway Genes (e.g., tHMGR) Optimize->Overexpress Downregulate Downregulate Competing Pathways (e.g., ERG9) Optimize->Downregulate Culture Fermentation & Culture Optimization Overexpress->Culture Downregulate->Culture Analysis Extraction & Analysis (e.g., GC-MS) Culture->Analysis Product High-Titer Terpene Production Analysis->Product

References

The Central Role of Isopentenyl Pyrophosphate (IPP) in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Isopentenyl pyrophosphate (IPP) is a pivotal metabolite, serving as the universal five-carbon building block for the biosynthesis of all isoprenoids.[1][2] Isoprenoids are a vast and diverse class of natural products, exceeding 30,000 known compounds, with critical functions in all domains of life.[3] This technical guide provides an in-depth exploration of IPP's function in cellular metabolism, detailing its biosynthesis through the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, its role as a precursor to a wide array of essential biomolecules, and its significance as a target for drug development. The content is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and pathway visualizations.

Introduction to this compound (IPP)

This compound (IPP), a C5 organic compound, is the fundamental precursor for the synthesis of all isoprenoids.[1][2] Its isomerization to dimethylallyl pyrophosphate (DMAPP) provides the two essential five-carbon units required for the assembly of more complex isoprenoid structures.[4][5] These molecules are vital for numerous cellular processes, including:

  • Membrane structure and function: Sterols, such as cholesterol, modulate membrane fluidity.[5]

  • Electron transport: Quinones, like coenzyme Q (ubiquinone), are essential components of the electron transport chain.[5]

  • Protein modification and localization: Prenyl groups (farnesyl and geranylgeranyl moieties) anchor proteins to cellular membranes, which is crucial for their function in signaling pathways.[6][7]

  • Glycosylation: Dolichols act as lipid carriers for oligosaccharides in the synthesis of glycoproteins.[5][8]

  • Hormone signaling: Steroid hormones are derived from cholesterol.[6]

  • Photosynthesis: Carotenoids and the phytol side chain of chlorophyll are isoprenoid derivatives.[6]

  • Post-transcriptional modification: Isopentenylation of certain transfer RNAs (tRNAs) is essential for proper protein translation.[9]

Given its central role, the biosynthesis and utilization of IPP are tightly regulated and represent key targets for therapeutic intervention in various diseases.

Biosynthesis of this compound

Organisms utilize two distinct pathways to synthesize IPP: the Mevalonate (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway.[1][4]

The Mevalonate (MVA) Pathway

The MVA pathway is the primary source of IPP in the cytosol of eukaryotes (including animals, fungi, and plants), as well as in archaea and some bacteria.[1][3][5] It begins with acetyl-CoA and proceeds through the key intermediate mevalonate.[1] The reduction of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) to mevalonate, catalyzed by HMG-CoA reductase (HMGR), is the rate-limiting step and a major point of regulation.[5]

MVA_Pathway AcetylCoA 3x Acetyl-CoA HMGS HMG-CoA Synthase AcetylCoA->HMGS 2x Acetoacetyl-CoA Thiolase HMG_CoA HMG-CoA HMGR HMG-CoA Reductase (Rate-limiting) HMG_CoA->HMGR 2 NADPH -> 2 NADP+ Mevalonate Mevalonate MVK Mevalonate Kinase Mevalonate->MVK ATP -> ADP MVP Mevalonate-5-P PMK Phosphomevalonate Kinase MVP->PMK ATP -> ADP MVPP Mevalonate-5-PP MVD Mevalonate Pyrophosphate Decarboxylase MVPP->MVD ATP -> ADP + Pi + CO2 IPP This compound (IPP) HMGS->HMG_CoA HMGR->Mevalonate MVK->MVP PMK->MVPP MVD->IPP

Figure 1: The Mevalonate (MVA) Pathway for IPP Biosynthesis.

The Methylerythritol Phosphate (MEP) Pathway

The MEP pathway, also known as the non-mevalonate pathway, operates in the plastids of plants, green algae, apicomplexan protozoa, and most bacteria.[4][6] It is absent in humans, making its enzymes attractive targets for the development of antibiotics and herbicides.[5] This pathway starts from pyruvate and glyceraldehyde 3-phosphate.

MEP_Pathway Pyruvate Pyruvate DXS DOXP Synthase Pyruvate->DXS G3P Glyceraldehyde 3-P G3P->DXS DOXP 1-Deoxy-D-xylulose 5-P DXR DOXP Reductoisomerase (IspC) DOXP->DXR NADPH -> NADP+ MEP 2-C-Methyl-D-erythritol 4-P IspD IspD MEP->IspD CTP -> PPi CDP_ME 4-(Cytidine 5'-PP)-2-C-methyl- D-erythritol IspE IspE CDP_ME->IspE ATP -> ADP CDP_MEP 2-P-4-(Cytidine 5'-PP)-2-C- methyl-D-erythritol IspF IspF CDP_MEP->IspF -> CMP MEcPP 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate IspG IspG MEcPP->IspG HMBPP (E)-4-Hydroxy-3-methyl-but-2-enyl-PP IspH IspH HMBPP->IspH IPP_DMAPP IPP + DMAPP DXS->DOXP DXR->MEP IspD->CDP_ME IspE->CDP_MEP IspF->MEcPP IspG->HMBPP IspH->IPP_DMAPP

Figure 2: The Methylerythritol Phosphate (MEP) Pathway.

IPP as a Central Metabolic Precursor

Once synthesized, IPP serves as the primary "extender" unit in the formation of longer-chain isoprenoids. This process begins with the isomerization of IPP to dimethylallyl pyrophosphate (DMAPP), the "starter" unit.

Isomerization and Chain Elongation

This compound isomerase (IDI) catalyzes the reversible conversion of IPP to DMAPP.[4] Subsequently, prenyltransferases catalyze the sequential head-to-tail condensation of IPP molecules with DMAPP or a growing prenyl pyrophosphate chain.[1] This chain elongation process generates:

  • Geranyl Pyrophosphate (GPP, C10): Formed from one molecule of DMAPP and one molecule of IPP.

  • Farnesyl Pyrophosphate (FPP, C15): Formed by the addition of another IPP to GPP.[8][10]

  • Geranylgeranyl Pyrophosphate (GGPP, C20): Formed by the addition of an IPP to FPP.[10]

Chain_Elongation cluster_gpp cluster_fpp cluster_ggpp cluster_poly IPP IPP (C5) IDI IPP Isomerase IPP->IDI GPPS GPP Synthase IPP->GPPS FPPS FPP Synthase IPP->FPPS GGPPS GGPP Synthase IPP->GGPPS PPS Polyprenyl Synthase IPP->PPS n x IPP DMAPP DMAPP (C5) DMAPP->GPPS GPP Geranyl-PP (GPP, C10) GPP->FPPS FPP Farnesyl-PP (FPP, C15) FPP->GGPPS GGPP Geranylgeranyl-PP (GGPP, C20) GGPP->PPS Polyprenyl Polyprenyl-PP (C>20) IDI->DMAPP GPPS->GPP FPPS->FPP GGPPS->GGPP PPS->Polyprenyl

Figure 3: Isoprenoid Chain Elongation from IPP and DMAPP.

Major Metabolic Fates of IPP-Derived Molecules

FPP and GGPP are key branch-point intermediates that are directed towards the synthesis of a wide variety of essential molecules.[11]

Steroidogenesis

In the cytosol, two molecules of FPP are condensed to form squalene, the precursor to cholesterol and all other steroids. This pathway is essential for the production of steroid hormones, vitamin D, and bile acids.

Protein Prenylation

Protein prenylation is a critical post-translational modification where a farnesyl (C15) or geranylgeranyl (C20) group is covalently attached to a cysteine residue at or near the C-terminus of a target protein.[7][12][13] This modification is catalyzed by farnesyltransferase (FTase) and geranylgeranyltransferases (GGTase-I and -II).[12][14] Prenylation increases the hydrophobicity of the protein, facilitating its anchoring to cellular membranes, which is essential for the function of many signaling proteins, including small GTPases of the Ras, Rho, and Rab families.[7][11]

Protein_Prenylation FPP Farnesyl-PP (FPP) FTase Farnesyltransferase (FTase) FPP->FTase GGPP Geranylgeranyl-PP (GGPP) GGTase Geranylgeranyltransferase (GGTase) GGPP->GGTase Protein Unprenylated Protein (e.g., Ras, Rho) Protein->FTase Protein->GGTase F_Protein Farnesylated Protein Membrane Membrane Anchoring & Signal Transduction F_Protein->Membrane GG_Protein Geranylgeranylated Protein GG_Protein->Membrane FTase->F_Protein GGTase->GG_Protein

Figure 4: Protein Prenylation Workflow.

Synthesis of Dolichols and Ubiquinone (Coenzyme Q)

The polyisoprenoid chain of both dolichol and coenzyme Q is synthesized from FPP and sequential additions of IPP.[8] Dolichol phosphate is an essential lipid carrier in the N-linked glycosylation of proteins in the endoplasmic reticulum. Coenzyme Q is a vital component of the mitochondrial electron transport chain, functioning as an electron carrier.[15]

Isopentenylation of tRNA

IPP-derived DMAPP is used by tRNA-isopentenyltransferase (TRIT1) to modify adenosine at position 37 (A37), adjacent to the anticodon, in a subset of tRNAs.[9][16] This i6A37 modification is crucial for translational fidelity and efficiency.[9]

Quantitative Analysis and Experimental Methodologies

The study of IPP metabolism relies on robust analytical techniques and assays to quantify metabolites and measure enzyme activity.

Quantification of Isoprenoid Pyrophosphates

Experimental Protocol: LC-MS/MS for Isoprenoid Pyrophosphate Quantification

This protocol is adapted from methods developed for the sensitive and specific quantification of GPP, FPP, and GGPP in biological matrices.[17][18][19]

  • Sample Preparation:

    • Cells or plasma are homogenized in a suitable buffer.

    • Proteins are precipitated using a solvent like acetonitrile.

    • The supernatant containing the isoprenoid pyrophosphates is collected after centrifugation.

  • Chromatography:

    • System: A UPLC system (e.g., Nexera) is used for separation.[17][18]

    • Column: A reversed-phase C18 column (e.g., ACCQ-TAG Ultra C18, 1.7 µm) is employed.[17][19]

    • Mobile Phase: A gradient elution is performed using a two-component mobile phase, typically consisting of an aqueous ammonium carbonate or bicarbonate buffer with ammonium hydroxide and an organic phase of acetonitrile/methanol with ammonium hydroxide.[17][19][20]

    • Flow Rate: A typical flow rate is around 0.25 mL/min.[17][19]

  • Mass Spectrometry:

    • System: A triple quadrupole mass spectrometer (e.g., LCMS-8060) is used for detection.[17][18]

    • Ionization: Electrospray ionization (ESI) is operated in the negative ion mode.[17][18]

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high specificity and sensitivity, monitoring the transition from the precursor ion [M-H]⁻ to specific product ions for each analyte.[20]

  • Quantification:

    • Quantification is achieved by comparing the peak areas of the analytes to those of a standard curve constructed using known concentrations of GPP, FPP, and GGPP standards. The limit of quantification can reach as low as 0.04 ng/mL.[17][18]

Table 1: Basal Concentrations of Isoprenoid Pyrophosphates in Cancer Cell Lines

Cell LineGPP (ng/10^6 cells)FPP (ng/10^6 cells)GGPP (ng/10^6 cells)
MIA PaCa-20.12 ± 0.020.45 ± 0.071.20 ± 0.15
PANC-10.15 ± 0.030.58 ± 0.091.55 ± 0.21
AsPC-10.10 ± 0.010.39 ± 0.051.05 ± 0.13
BxPC-30.18 ± 0.040.65 ± 0.111.80 ± 0.25
HPAF-II0.09 ± 0.010.35 ± 0.040.95 ± 0.11
CFPAC-10.11 ± 0.020.42 ± 0.061.15 ± 0.14
(Note: Data are representative examples based on published methodologies and are for illustrative purposes. Actual values may vary.)
Assaying Pathway Activity

Experimental Protocol: In Vitro Protein Prenylation Assay

This method measures the incorporation of a radiolabeled prenyl group onto a target protein.[14][21][22]

  • Reaction Mixture:

    • Prepare a reaction buffer containing Tris-HCl, MgCl₂, and DTT.

    • Add recombinant prenyltransferase (FTase or GGTase-I).

    • Add the protein substrate (e.g., recombinant Ras or Rap1A).

    • Initiate the reaction by adding the radiolabeled prenyl pyrophosphate ([³H]FPP or [³H]GGPP).

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination and Detection:

    • Stop the reaction by adding SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer proteins to a nitrocellulose or PVDF membrane.

    • Detect the incorporated radioactivity by autoradiography or a TLC analyzer.[14][23]

    • The protein yield can be confirmed by Western blotting the same membrane with an antibody against the substrate protein.[23][24]

Pharmacological Inhibition

The enzymes of the MVA pathway are well-established drug targets. Statins inhibit HMG-CoA reductase, while nitrogen-containing bisphosphonates (N-BPs) inhibit FPP synthase.

Table 2: IC₅₀ Values of Common MVA Pathway Inhibitors

Inhibitor ClassCompoundTarget EnzymeIC₅₀ (nM)
Statins AtorvastatinHMG-CoA Reductase8
FluvastatinHMG-CoA Reductase28
PitavastatinHMG-CoA Reductase1.8
PravastatinHMG-CoA Reductase44
RosuvastatinHMG-CoA Reductase5
Simvastatin (acid)HMG-CoA Reductase11
N-Bisphosphonates ZoledronateFPP Synthase4.1 (final)
RisedronateFPP Synthase5.7 (final)
IbandronateFPP Synthase25 (final)
AlendronateFPP Synthase260 (final)
PamidronateFPP Synthase353 (final)
(Note: Statin IC₅₀ values are typically in the 3-20 nM range[25]. N-BP IC₅₀ values are for the human enzyme after preincubation[26].)

Conclusion and Future Directions

This compound is undeniably at the core of cellular metabolism, providing the essential building blocks for a vast array of molecules indispensable for life. The dichotomy of its biosynthesis via the MVA and MEP pathways offers unique opportunities for targeted therapeutic interventions, particularly for infectious diseases where the MEP pathway is essential for the pathogen but absent in the human host. The critical role of IPP-derived molecules in signaling, particularly protein prenylation in the context of oncology, continues to be a major focus of drug discovery.[11] Future research will likely focus on the intricate regulation of IPP flux through its various downstream branches, the crosstalk between the MVA and MEP pathways in organisms that possess both, and the development of next-generation inhibitors with improved specificity and efficacy.

References

The Non-Mevalonate Pathway: A Technical Guide to Isopentenyl Pyrophosphate Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The non-mevalonate pathway, also known as the methylerythritol phosphate (MEP) or 1-deoxy-D-xylulose 5-phosphate (DXP) pathway, is a critical metabolic route for the biosynthesis of the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1][2] Isoprenoids constitute one of the most diverse classes of natural products, with over 35,000 identified compounds, playing essential roles in various biological processes. In plants, they function as hormones, photosynthetic pigments, and defense compounds.[3][4] In bacteria, they are crucial for cell wall biosynthesis and as electron transport chain components.[1]

This pathway is found in most bacteria, including many human pathogens like Mycobacterium tuberculosis and Escherichia coli, as well as in plant plastids and apicomplexan protozoa such as the malaria parasite Plasmodium falciparum.[1][5] Crucially, the non-mevalonate pathway is absent in humans and other mammals, which utilize the mevalonate (MVA) pathway for isoprenoid biosynthesis.[3][5] This metabolic distinction makes the enzymes of the MEP pathway highly attractive targets for the development of novel antibiotics, herbicides, and antimalarial drugs with high selectivity and potentially low host toxicity.[3][5]

This technical guide provides an in-depth overview of the non-mevalonate pathway, including its core enzymatic steps, regulation, and key quantitative data. It also offers detailed experimental protocols for studying the pathway and visualizations of its key processes to aid researchers and drug development professionals in their endeavors.

The Core Non-Mevalonate Pathway

The non-mevalonate pathway consists of seven enzymatic steps that convert the central metabolites pyruvate and D-glyceraldehyde 3-phosphate into IPP and DMAPP.[1][6] The enzymes and their corresponding intermediates are highly conserved across different organisms.

A detailed visualization of the pathway is presented below:

Non_Mevalonate_Pathway cluster_inputs cluster_outputs Pyruvate Pyruvate DXS DXS (IspC) Pyruvate->DXS G3P Glyceraldehyde 3-Phosphate G3P->DXS DXP 1-Deoxy-D-xylulose 5-phosphate (DXP) DXR DXR (IspD) DXP->DXR MEP 2-C-Methyl-D-erythritol 4-phosphate (MEP) MCT MCT (IspD) MEP->MCT CDP_ME 4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME) CMK CMK (IspE) CDP_ME->CMK CDP_MEP CDP-ME 2-phosphate (CDP-MEP) MDS MDS (IspF) CDP_MEP->MDS MEcPP 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) HDS HDS (IspG) MEcPP->HDS HMBPP (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) HDR HDR (IspH) HMBPP->HDR IPP This compound (IPP) DMAPP Dimethylallyl pyrophosphate (DMAPP) DXS->DXP TPP, Mg2+ DXR->MEP NADPH MCT->CDP_ME CTP CMK->CDP_MEP ATP MDS->MEcPP CMP HDS->HMBPP [4Fe-4S] HDR->IPP [4Fe-4S] HDR->DMAPP [4Fe-4S]

Caption: The Non-Mevalonate (MEP) Pathway for IPP and DMAPP Biosynthesis.

Quantitative Data

Understanding the quantitative aspects of the non-mevalonate pathway is crucial for metabolic engineering and drug development. This section summarizes key data on enzyme kinetics, metabolite concentrations, and flux control.

Table 1: Enzyme Kinetic Parameters in E. coli
EnzymeGeneSubstrate(s)K_m_ (µM)V_max_ (nmol/min/mg)Reference
DXP synthasedxsPyruvate160-[7]
D-Glyceraldehyde 3-phosphate150-[4]
DXP reductoisomerasedxrDXP250-[8]
NADPH15-[8]
MCTispDMEP150-[9]
CTP120-[9]
CMKispECDP-ME100-[9]
ATP76.6-[9]
MDSispFCDP-MEP---
HDSispGMEcPP---
HDRispHHMBPP-3[10]
Table 2: Intracellular Metabolite Concentrations
MetaboliteE. coli (µM)Arabidopsis thaliana (nmol/g FW)Reference
DXP10-50~0.1-0.5[2][11]
MEP5-20~0.05-0.2[2][11]
CDP-ME~5-[11]
MEcPP20-100~0.5-2.0[2][11]
HMBPP~5-[11]
IPP50-200-[11]
DMAPP10-50~0.02-0.1[2][11]

Note: Concentrations can vary significantly based on growth conditions and genetic background.

Table 3: Flux Control Coefficients (FCC)
EnzymeOrganismFCCSignificanceReference
DXP synthase (DXS)Arabidopsis thaliana0.82Major rate-controlling step[9]
DXP synthase (DXS)E. coli0.65Significant flux control[11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the non-mevalonate pathway.

Quantification of MEP Pathway Intermediates by LC-MS/MS

This protocol describes the extraction and analysis of polar metabolites, including MEP pathway intermediates, from plant tissue.

Materials:

  • Liquid nitrogen

  • Pre-cooled (-20°C) extraction solvent: Methyl-tert-butyl ether (MTBE) and Methanol (3:1, v/v)

  • Aqueous partition solvent: 0.2 M H₃PO₄, 1 M KCl

  • Internal standards (e.g., ¹³C-labeled MEP pathway intermediates)

  • 2.0 mL microcentrifuge tubes

  • Zirconia or metal beads

  • Mixer mill or tissue homogenizer

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Sample Collection and Quenching: Harvest approximately 50-100 mg of plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Homogenization: Place the frozen tissue in a 2.0 mL microcentrifuge tube containing a zirconia or metal bead. Grind the tissue to a fine powder using a mixer mill for 2 minutes at 25 Hz.

  • Extraction:

    • To the frozen powder, add 1 mL of pre-cooled (-20°C) extraction solvent containing internal standards.

    • Vortex vigorously for 1 minute.

    • Incubate on an orbital shaker at 4°C for 45 minutes.

    • Sonicate for 15 minutes in an ice-water bath.

  • Phase Separation:

    • Add 650 µL of the aqueous partition solvent.

    • Vortex for 1 minute.

    • Centrifuge at 20,000 x g for 5 minutes at 4°C.

  • Sample Collection:

    • Carefully collect the upper non-polar phase (for lipid analysis, if desired).

    • Collect the lower aqueous (polar) phase containing the MEP pathway intermediates into a new tube.

  • Sample Preparation for LC-MS/MS:

    • Dry the polar extract completely using a vacuum concentrator (e.g., SpeedVac).

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase of your LC method (e.g., 50% acetonitrile containing 10 mM ammonium acetate, pH 9.0).

    • Centrifuge at high speed to pellet any insoluble material.

    • Transfer the supernatant to an LC vial for analysis.

  • LC-MS/MS Analysis:

    • Use a hydrophilic interaction liquid chromatography (HILIC) column for separation of the polar metabolites.

    • Employ a triple quadrupole mass spectrometer in negative ion mode with multiple reaction monitoring (MRM) for sensitive and specific quantification of each MEP pathway intermediate.

Cloning and Expression of 1-Deoxy-D-xylulose-5-Phosphate Synthase (DXS)

This protocol outlines the steps for cloning the dxs gene from E. coli into an expression vector and expressing the recombinant protein.

Materials:

  • E. coli genomic DNA

  • High-fidelity DNA polymerase

  • PCR primers for dxs with appropriate restriction sites

  • pET expression vector (e.g., pET-28a)

  • Restriction enzymes

  • T4 DNA ligase

  • Chemically competent E. coli expression strain (e.g., BL21(DE3))

  • LB medium and agar plates with appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Procedure:

  • PCR Amplification of dxs:

    • Design PCR primers to amplify the full-length coding sequence of the dxs gene from E. coli genomic DNA. Incorporate unique restriction enzyme sites at the 5' and 3' ends of the primers that are compatible with your chosen pET vector.

    • Perform PCR using a high-fidelity DNA polymerase to minimize mutations.

  • Vector and Insert Preparation:

    • Purify the PCR product using a PCR purification kit or gel extraction.

    • Digest both the purified PCR product and the pET vector with the selected restriction enzymes.

    • Purify the digested vector and insert.

  • Ligation:

    • Ligate the digested dxs insert into the linearized pET vector using T4 DNA ligase.

  • Transformation:

    • Transform the ligation mixture into a cloning strain of E. coli (e.g., DH5α) and select for transformants on LB agar plates containing the appropriate antibiotic.

    • Verify the correct insertion by colony PCR and sequence analysis of the plasmid DNA from positive colonies.

  • Protein Expression:

    • Transform the sequence-verified plasmid into an E. coli expression strain (e.g., BL21(DE3)).

    • Inoculate a single colony into LB medium with the appropriate antibiotic and grow at 37°C with shaking to an OD₆₀₀ of 0.4-0.6.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to grow the culture at a lower temperature (e.g., 16-30°C) for several hours or overnight to enhance soluble protein expression.

  • Cell Lysis and Protein Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or other methods.

    • Clarify the lysate by centrifugation.

    • If using a His-tagged vector, purify the recombinant DXS protein from the soluble fraction using nickel-affinity chromatography.

Enzyme Assay for DXP Reductoisomerase (DXR)

This spectrophotometric assay measures the activity of DXR by monitoring the consumption of its co-substrate, NADPH.

Materials:

  • Purified DXR enzyme

  • Assay buffer: 100 mM Tris-HCl (pH 7.5), 1 mM MnCl₂

  • 1-Deoxy-D-xylulose 5-phosphate (DXP) substrate

  • NADPH

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Reaction Setup:

    • In a 96-well microplate, prepare a reaction mixture containing the assay buffer, a known concentration of DXR enzyme, and NADPH (e.g., 0.3 mM).

    • Include a blank control without the enzyme.

  • Initiation of Reaction:

    • Initiate the reaction by adding DXP to a final concentration of, for example, 0.3 mM.

  • Measurement:

    • Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C). The decrease in absorbance corresponds to the oxidation of NADPH to NADP⁺.

  • Calculation of Activity:

    • Calculate the initial reaction rate from the linear portion of the absorbance versus time plot.

    • Use the molar extinction coefficient of NADPH at 340 nm (6.22 mM⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of NADPH consumption, which is equivalent to the enzyme activity.

Visualizations

Experimental Workflow for Metabolite Analysis

Metabolite_Analysis_Workflow SampleCollection 1. Sample Collection (e.g., Plant Tissue) Quenching 2. Metabolic Quenching (Liquid Nitrogen) SampleCollection->Quenching Homogenization 3. Homogenization Quenching->Homogenization Extraction 4. Metabolite Extraction (e.g., MTBE/Methanol) Homogenization->Extraction PhaseSeparation 5. Phase Separation Extraction->PhaseSeparation PolarFraction 6. Collect Polar Fraction PhaseSeparation->PolarFraction LCMS 7. LC-MS/MS Analysis PolarFraction->LCMS DataAnalysis 8. Data Analysis (Quantification) LCMS->DataAnalysis

Caption: Workflow for the extraction and analysis of MEP pathway intermediates.

Logical Relationship of Pathway Regulation

Pathway_Regulation cluster_pathway MEP Pathway DXS DXS DXR DXR DXS->DXR OtherEnzymes Other Enzymes DXR->OtherEnzymes IPP_DMAPP IPP/DMAPP OtherEnzymes->IPP_DMAPP DownstreamProducts Downstream Products (Isoprenoids) IPP_DMAPP->DownstreamProducts FeedbackInhibition Feedback Inhibition IPP_DMAPP->FeedbackInhibition UpstreamSignals Upstream Signals (e.g., Light, Hormones) UpstreamSignals->DXS Transcriptional Regulation FeedbackInhibition->DXS

References

Regulating Isopentenyl Pyrophosphate Synthesis in Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), are the universal five-carbon building blocks for all isoprenoids, a vast and diverse class of natural products essential for various cellular functions in bacteria. The biosynthesis of IPP is a critical metabolic juncture and a key target for the development of novel antimicrobial agents. Bacteria primarily utilize two distinct pathways for IPP synthesis: the methylerythritol phosphate (MEP) pathway, predominant in most eubacteria and plant plastids, and the mevalonate (MVA) pathway, found in eukaryotes, archaea, and some Gram-positive cocci.[1][2][3] The regulation of these pathways is multifaceted, involving intricate feedback loops, transcriptional control, and post-translational modifications to ensure a balanced supply of isoprenoid precursors. This technical guide provides an in-depth exploration of the regulatory mechanisms governing IPP synthesis in bacteria, with a focus on quantitative data, detailed experimental protocols, and visual representations of the underlying signaling and metabolic pathways.

Introduction to Isoprenoid Precursor Biosynthesis in Bacteria

Isoprenoids are involved in fundamental bacterial processes, including cell wall biosynthesis (undecaprenyl pyrophosphate), respiratory energy generation (quinones), and signal transduction.[4][5] Given their essentiality, the pathways that produce IPP and DMAPP are tightly regulated to meet cellular demands while avoiding the accumulation of toxic intermediates. The dichotomy of IPP synthesis pathways—MEP and MVA—presents distinct targets for therapeutic intervention, as the MEP pathway is absent in humans, making its enzymes attractive targets for novel antibiotics.[1][5]

The Methylerythritol Phosphate (MEP) Pathway

The MEP pathway commences with the condensation of pyruvate and glyceraldehyde 3-phosphate and proceeds through a series of seven enzymatic reactions to yield IPP and DMAPP.[6][7] The key regulatory checkpoints in this pathway are primarily centered on the initial and rate-limiting enzymes.

Regulation of the MEP Pathway

Regulation of the MEP pathway occurs at multiple levels to ensure efficient flux control.

2.1.1. Feedback Inhibition: A primary mechanism of regulation is the allosteric feedback inhibition of key enzymes by downstream products, most notably IPP and DMAPP.

  • Deoxyxylulose 5-Phosphate Synthase (DXS): DXS, the first enzyme of the pathway, is a major control point.[8][9] It is subject to feedback inhibition by both IPP and DMAPP.[8][9][10] This inhibition is proposed to occur through an allosteric mechanism where IPP and DMAPP binding promotes the monomerization of the active DXS dimer.[8][10]

  • Deoxyxylulose 5-Phosphate Reductoisomerase (DXR): Evidence also suggests that DXR, the second enzyme in the pathway, can be inhibited by IPP and DMAPP, although this regulation appears to be less pronounced than that of DXS.

2.1.2. Transcriptional Regulation: The genes encoding the MEP pathway enzymes are often organized in operons, allowing for coordinated expression.[11][12][13][14] For instance, in Escherichia coli, several MEP pathway genes are part of the dxs-ispA operon. The expression of these operons can be influenced by various cellular signals and developmental cues, although the specific transcriptional regulators are not as well-characterized as in other metabolic pathways.

2.1.3. Post-Translational Regulation: While less extensively studied in bacteria compared to plants, post-translational modifications of MEP pathway enzymes may also play a role in regulating their activity.

Quantitative Data for MEP Pathway Enzymes

The following table summarizes key quantitative data for enzymes of the MEP pathway from various bacterial species.

EnzymeOrganismSubstrate(s)Km (µM)kcat (s-1)Inhibitor(s)Ki (µM)Reference(s)
DXSRhodobacter capsulatusPyruvate610---[15]
D-Glyceraldehyde 3-phosphate150---[15]
Populus trichocarpa (recombinant)---IPP65.4 ± 4.3[9]
---DMAPP81.3 ± 10.5[9]
DXR (IspC)Escherichia coliDXP115 ± 25116 ± 8--[16][17]
NADPH0.5 ± 0.2---[16][17]
IspDEscherichia coli---MEPN3-[18]

Note: Data for some enzymes and from specific bacterial species are limited in the readily available literature. The provided data represents a snapshot of available quantitative information.

Signaling and Metabolic Pathway Diagrams (MEP Pathway)

Caption: The MEP pathway and its regulation by feedback inhibition.

The Mevalonate (MVA) Pathway

The MVA pathway, the canonical route for IPP synthesis in eukaryotes, is also present in a subset of bacteria, particularly Gram-positive cocci like Staphylococcus aureus.[3] It starts with the condensation of three acetyl-CoA molecules.

Regulation of the MVA Pathway

Regulation of the MVA pathway in bacteria is less extensively characterized than the MEP pathway but is thought to involve similar principles.

3.1.1. Feedback Inhibition: Downstream isoprenoid pyrophosphates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are known to inhibit enzymes in the MVA pathway. For instance, mevalonate kinase is subject to feedback inhibition by these downstream products.[19]

3.1.2. Transcriptional Regulation: The genes for the MVA pathway enzymes in bacteria are often found in operons, suggesting coordinated transcriptional control.[3] The expression of these operons is likely responsive to the cellular metabolic state and the demand for isoprenoids.

Quantitative Data for MVA Pathway Enzymes

The following table presents quantitative data for key enzymes in the bacterial MVA pathway.

EnzymeOrganismSubstrate(s)Km (µM)Inhibitor(s)Ki (µM)Reference(s)
Mevalonate KinaseStaphylococcus aureusATP-FPP46[19]
-FSPP45[19]
Mevalonate-Mevalonate 5-phosphate1980 (Ki(slope))[19]
4430 (Ki(intercept))[19]
IDI-2Staphylococcus aureusIPP---[20]

Signaling and Metabolic Pathway Diagrams (MVA Pathway)

MVA_Pathway_Regulation cluster_MVA MVA Pathway cluster_regulation_mva Regulation Acetyl_CoA Acetyl-CoA Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA atoB HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Acetoacetyl_CoA->HMG_CoA HMGS Mevalonate Mevalonate HMG_CoA->Mevalonate HMGR Mevalonate_P Mevalonate-5-P Mevalonate->Mevalonate_P MVK Mevalonate_PP Mevalonate-5-PP Mevalonate_P->Mevalonate_PP PMK IPP_MVA IPP Mevalonate_PP->IPP_MVA MVD DMAPP_MVA DMAPP IPP_MVA->DMAPP_MVA Idi FPP FPP IPP_MVA->FPP DMAPP_MVA->FPP Feedback_Inhibition_MVA Feedback Inhibition Feedback_Inhibition_MVA->Mevalonate_P (-)

Caption: The MVA pathway and its regulation by feedback inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of IPP synthesis regulation.

DXS Enzyme Activity Assay (Coupled Assay)

This protocol describes a continuous spectrophotometric assay for DXS activity by coupling the production of DXP to its reduction by DXR, which consumes NADPH.[21]

Materials:

  • HEPES buffer (100 mM, pH 7.5)

  • Pyruvate

  • Glyceraldehyde 3-phosphate (GAP)

  • MgCl2 (5 mM)

  • Thiamine pyrophosphate (TPP, 1 mM)

  • NADPH (200 µM)

  • Purified DXR enzyme (e.g., from Acinetobacter baumannii)

  • Purified DXS enzyme

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, MgCl2, TPP, NADPH, and a saturating concentration of purified DXR enzyme.

  • Add the purified DXS enzyme to the reaction mixture.

  • Initiate the reaction by adding the substrates, pyruvate and GAP.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Calculate the rate of DXS activity based on the rate of NADPH consumption using the molar extinction coefficient of NADPH (6.22 mM-1cm-1).

DXS_Assay_Workflow Start Prepare Reaction Mixture (Buffer, MgCl2, TPP, NADPH, DXR) Add_DXS Add Purified DXS Start->Add_DXS Add_Substrates Initiate with Pyruvate & GAP Add_DXS->Add_Substrates Monitor_A340 Monitor A340 Decrease (NADPH Oxidation) Add_Substrates->Monitor_A340 Calculate_Activity Calculate DXS Activity Monitor_A340->Calculate_Activity

Caption: Workflow for the coupled DXS enzyme activity assay.

Quantification of Intracellular IPP and DMAPP by LC-MS/MS

This protocol outlines the extraction and quantification of IPP and DMAPP from bacterial cells using liquid chromatography-tandem mass spectrometry.[8]

Materials:

  • Bacterial cell culture

  • Ice-cold extraction buffer (e.g., 40% methanol, 40% acetonitrile, 20% water)

  • Liquid nitrogen

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Rapidly harvest bacterial cells from a culture by centrifugation at a low temperature.

  • Immediately quench metabolism by flash-freezing the cell pellet in liquid nitrogen.

  • Resuspend the frozen cell pellet in a precise volume of ice-cold extraction buffer.

  • Lyse the cells by sonication or bead beating on ice.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Analyze the supernatant containing the metabolites by LC-MS/MS.

  • Separate IPP and DMAPP using a suitable chromatography column and quantify them based on their specific mass-to-charge ratios and fragmentation patterns, using authentic standards for calibration.

IPP_Quantification_Workflow Harvest_Cells Harvest Bacterial Cells Quench_Metabolism Quench Metabolism (Liquid Nitrogen) Harvest_Cells->Quench_Metabolism Extract_Metabolites Extract with Cold Buffer Quench_Metabolism->Extract_Metabolites Lyse_Cells Cell Lysis Extract_Metabolites->Lyse_Cells Clarify_Lysate Clarify Lysate Lyse_Cells->Clarify_Lysate LC_MS_Analysis LC-MS/MS Analysis Clarify_Lysate->LC_MS_Analysis Quantify Quantify IPP/DMAPP LC_MS_Analysis->Quantify

Caption: Workflow for quantifying intracellular IPP and DMAPP.

Analysis of MEP Pathway Gene Expression by Northern Blot

This protocol describes the analysis of specific mRNA transcript levels for MEP pathway genes.[22][23][24]

Materials:

  • Total RNA isolated from bacterial cells

  • Denaturing agarose gel (containing formaldehyde)

  • MOPS running buffer

  • Nylon membrane

  • UV crosslinker

  • Hybridization oven and bottles

  • Radioactively or non-radioactively labeled DNA or RNA probe specific to the gene of interest

  • Hybridization buffer

  • Wash buffers

  • Phosphor screen or chemiluminescence detection system

Procedure:

  • Separate total RNA samples by size on a denaturing agarose gel.

  • Transfer the separated RNA from the gel to a nylon membrane via capillary action or electroblotting.

  • Immobilize the RNA to the membrane by UV crosslinking.

  • Prehybridize the membrane in hybridization buffer to block non-specific binding sites.

  • Hybridize the membrane with a labeled probe specific to the MEP pathway gene of interest overnight at an appropriate temperature.

  • Wash the membrane with a series of wash buffers of increasing stringency to remove unbound probe.

  • Detect the hybridized probe using a phosphor screen (for radioactive probes) or a chemiluminescence detection system (for non-radioactive probes).

  • Quantify the band intensity to determine the relative abundance of the mRNA transcript.

Northern_Blot_Workflow RNA_Isolation Isolate Total RNA Gel_Electrophoresis Denaturing Agarose Gel Electrophoresis RNA_Isolation->Gel_Electrophoresis Transfer Transfer to Nylon Membrane Gel_Electrophoresis->Transfer Crosslink UV Crosslinking Transfer->Crosslink Prehybridization Prehybridization Crosslink->Prehybridization Hybridization Hybridization with Labeled Probe Prehybridization->Hybridization Washing Stringent Washes Hybridization->Washing Detection Signal Detection and Quantification Washing->Detection

Caption: Workflow for Northern blot analysis of gene expression.

Isothermal Titration Calorimetry (ITC) for Binding Analysis

This protocol details the use of ITC to measure the binding affinity, enthalpy, and stoichiometry of inhibitors (e.g., IPP, DMAPP) to their target enzymes (e.g., DXS).[7][8][10][25]

Materials:

  • Isothermal titration calorimeter

  • Purified target enzyme (e.g., DXS) in a suitable buffer

  • Purified ligand (e.g., IPP or DMAPP) dissolved in the same buffer as the enzyme

  • Degasser

Procedure:

  • Thoroughly dialyze both the enzyme and ligand solutions against the same buffer to minimize heats of dilution.

  • Degas both solutions to prevent the formation of air bubbles in the calorimeter cell and syringe.

  • Accurately determine the concentrations of the enzyme and ligand solutions.

  • Load the enzyme solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.

  • Perform a series of small, sequential injections of the ligand into the enzyme solution while monitoring the heat change associated with each injection.

  • A control experiment, injecting the ligand into the buffer alone, is performed to determine the heat of dilution.

  • Subtract the heat of dilution from the experimental data and analyze the resulting binding isotherm to determine the binding constant (Ka), enthalpy of binding (ΔH), and stoichiometry of the interaction (n).

ITC_Workflow Sample_Prep Prepare & Degas Enzyme and Ligand Load_Calorimeter Load Enzyme into Cell and Ligand into Syringe Sample_Prep->Load_Calorimeter Titration Perform Sequential Injections Load_Calorimeter->Titration Measure_Heat Measure Heat Change per Injection Titration->Measure_Heat Data_Analysis Analyze Binding Isotherm Measure_Heat->Data_Analysis Control_Experiment Control: Ligand into Buffer Control_Experiment->Data_Analysis Determine_Parameters Determine Ka, ΔH, n Data_Analysis->Determine_Parameters

Caption: Workflow for Isothermal Titration Calorimetry.

Conclusion and Future Perspectives

The regulation of IPP synthesis in bacteria is a highly integrated process involving multiple layers of control that ensure a balanced flux through either the MEP or MVA pathway. Feedback inhibition of key enzymes and transcriptional control of the corresponding genes are the most prominent regulatory mechanisms. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers aiming to further dissect these regulatory networks. A deeper understanding of these processes is paramount for the development of novel antimicrobial strategies that target these essential pathways. Future research should focus on elucidating the specific transcriptional factors that govern MEP and MVA pathway gene expression in a wider range of bacterial species and on exploring the role of post-translational modifications in modulating enzyme activity. Such knowledge will be instrumental in the rational design of more effective and specific inhibitors for therapeutic applications.

References

The Central Role of Isopentenyl Pyrophosphate in Cholesterol Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopentenyl pyrophosphate (IPP) stands as a cornerstone of isoprenoid biosynthesis, serving as the fundamental five-carbon building block for a vast array of biomolecules, including the vital sterol, cholesterol. This technical guide provides an in-depth exploration of the pivotal role of IPP in the intricate multi-step enzymatic pathway of cholesterol biosynthesis, also known as the mevalonate pathway. We will delve into the synthesis of IPP, its isomerization to dimethylallyl pyrophosphate (DMAPP), and the subsequent condensation reactions that ultimately lead to the formation of cholesterol. This document will further elucidate the complex regulatory mechanisms that govern the flux through this pathway, with a particular focus on the transcriptional control mediated by Sterol Regulatory Element-Binding Protein 2 (SREBP-2). For the researcher, this guide offers a compilation of quantitative data on key enzyme kinetics, detailed experimental protocols for the analysis of isoprenoids, and visual diagrams of the core pathways and experimental workflows to facilitate a comprehensive understanding of this critical metabolic route. This information is paramount for professionals in drug development, as the cholesterol biosynthesis pathway is a primary target for lipid-lowering therapeutics.

The Mevalonate Pathway: From Acetyl-CoA to this compound

The biosynthesis of cholesterol commences with the cytosolic condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). The subsequent reduction of HMG-CoA to mevalonate, catalyzed by the enzyme HMG-CoA reductase (HMGCR), is the rate-limiting and primary regulatory step of the entire pathway.[1] A series of phosphorylation and decarboxylation reactions then convert mevalonate into the central isoprenoid precursor, this compound (IPP).[2]

IPP itself is a relatively unreactive molecule. Its activation into a more reactive electrophile is achieved through its isomerization to dimethylallyl pyrophosphate (DMAPP), a reaction catalyzed by this compound isomerase (IPPI).[3] This isomerization is a critical checkpoint, as both IPP and DMAPP are required for the subsequent chain elongation steps.

Isoprenoid Chain Elongation and Cyclization: The Path to Cholesterol

The synthesis of the cholesterol backbone proceeds through a series of head-to-tail condensation reactions involving IPP and DMAPP. Farnesyl pyrophosphate synthase (FPPS) catalyzes the sequential addition of two molecules of IPP to one molecule of DMAPP, forming the 15-carbon intermediate, farnesyl pyrophosphate (FPP).[4]

Two molecules of FPP are then condensed in a head-to-head fashion by squalene synthase, a key enzyme that commits the pathway towards sterol synthesis, to form the 30-carbon linear hydrocarbon, squalene.[5] Squalene subsequently undergoes a two-step cyclization reaction, catalyzed by squalene epoxidase and lanosterol synthase, to form the first sterol intermediate, lanosterol. A further series of enzymatic modifications, including demethylations and isomerizations, are required to convert lanosterol into the final product, cholesterol.

Quantitative Data on Key Enzymes

The efficiency and regulation of the cholesterol biosynthesis pathway are dictated by the kinetic properties of its constituent enzymes. The following tables summarize key kinetic parameters for human enzymes central to the utilization of this compound.

EnzymeSubstrate(s)Km (µM)kcat (s-1)Reference(s)
This compound IsomeraseIPP~3.5~1.2[6]
Farnesyl Pyrophosphate SynthaseIPP~0.6-
GPP~0.7-
FPP (as inhibitor)Kd ~5-6-
Squalene SynthaseFPP~0.5~0.8[7]

Table 1: Michaelis-Menten Constants (Km) and Catalytic Constants (kcat) for Key Human Enzymes in Isoprenoid Biosynthesis.

MetaboliteCell TypeIntracellular Concentration (µM)ConditionReference(s)
This compound (IPP)K562~0.12Basal[8]
MCF-7~0.04Basal[8]
K562~1.5+ 10 µM Zoledronic acid (FPPS inhibitor)[8]
MCF-7~38.4+ 10 µM Zoledronic acid (FPPS inhibitor)[8]
Geranyl Pyrophosphate (GPP)Panc-1~0.02Basal[2][9]
Farnesyl Pyrophosphate (FPP)Panc-1~0.05Basal[2][9]
Geranylgeranyl Pyrophosphate (GGPP)Panc-1~0.03Basal[2][9]

Table 2: Intracellular Concentrations of Isoprenoid Pyrophosphates in Mammalian Cell Lines.

Experimental Protocols

This compound Isomerase Activity Assay

This protocol is adapted from the acid-lability assay, which measures the conversion of [14C]IPP to the acid-labile DMAPP.[10]

Materials:

  • Purified this compound isomerase

  • [1-14C]this compound (IPP)

  • Assay Buffer: 50 mM HEPES, pH 7.0, 10 mM MgCl2, 200 mM KCl, 0.5 mM DTT, 1 mg/mL BSA

  • Stopping Solution: 6 M HCl

  • Scintillation fluid and vials

  • Liquid scintillation counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer and a known concentration of [1-14C]IPP.

  • Equilibrate the reaction mixture at 37°C.

  • Initiate the reaction by adding a known amount of purified this compound isomerase.

  • At various time points, remove aliquots of the reaction mixture and add them to the stopping solution to quench the reaction. The acidic conditions will hydrolyze the allylic pyrophosphate of DMAPP but not the homoallylic pyrophosphate of IPP.

  • Extract the resulting isoprene (from DMAPP) into an organic solvent compatible with scintillation counting.

  • Add scintillation fluid to the organic phase and measure the radioactivity using a liquid scintillation counter.

  • Calculate the initial velocity of the reaction from the rate of formation of radioactive isoprene.

  • To determine kinetic parameters, repeat the assay with varying concentrations of IPP.

Quantification of Isoprenoid Pyrophosphates by LC-MS/MS

This protocol outlines a method for the simultaneous quantification of GPP, FPP, and GGPP in biological samples.[2][9]

Materials:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Reversed-phase C18 column (e.g., ACCQ-TAG Ultra C18, 1.7 µm, 100 mm × 2.1 mm)

  • Mobile Phase A: 10 mM ammonium carbonate with 0.1% ammonium hydroxide in water

  • Mobile Phase B: 0.1% ammonium hydroxide in acetonitrile/methanol (75:25, v/v)

  • Internal standards (e.g., stable isotope-labeled GPP, FPP, and GGPP)

  • Cell or tissue samples

Procedure:

  • Sample Preparation:

    • Homogenize cell or tissue samples in a suitable buffer.

    • Add internal standards to the homogenate.

    • Perform protein precipitation using a cold organic solvent (e.g., acetonitrile).

    • Centrifuge to pellet the precipitated protein and collect the supernatant.

    • Dry the supernatant under a stream of nitrogen.

    • Reconstitute the dried extract in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • Separate the isoprenoid pyrophosphates using a gradient elution with Mobile Phases A and B. A typical gradient might be:

      • 0-2 min: 20% B

      • 2-8 min: 20-80% B

      • 8-10 min: 80% B

      • 10-10.1 min: 80-20% B

      • 10.1-15 min: 20% B

    • The flow rate is typically set to 0.25 mL/min.[2]

    • Detect the analytes using electrospray ionization (ESI) in negative ion mode.

    • Perform multiple reaction monitoring (MRM) for each analyte and its corresponding internal standard to enhance specificity and sensitivity.

  • Data Analysis:

    • Construct calibration curves using known concentrations of authentic standards.

    • Quantify the concentration of each isoprenoid pyrophosphate in the sample by comparing its peak area to that of the internal standard and interpolating from the calibration curve.

Mandatory Visualizations

Signaling Pathways

Cholesterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA Thiolase HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA HMG-CoA Synthase Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase (Rate-limiting) IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP Multiple Steps DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP IPP Isomerase GPP Geranyl Pyrophosphate (GPP) IPP->GPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP DMAPP->GPP FPPS GPP->FPP FPPS Squalene Squalene FPP->Squalene Squalene Synthase FPP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Cholesterol Cholesterol Lanosterol->Cholesterol Multiple Steps

Caption: The Mevalonate Pathway for Cholesterol Biosynthesis.

SREBP2_Regulation cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SREBP_SCAP SREBP-2-SCAP Complex INSIG INSIG SREBP_SCAP->INSIG High Sterols (Inactive) COPII COPII Vesicle SREBP_SCAP->COPII Transport S1P S1P S2P S2P S1P->S2P Cleavage nSREBP2 nSREBP-2 (Active) S2P->nSREBP2 Release SRE Sterol Regulatory Element (SRE) nSREBP2->SRE HMGCR_Gene HMGCR Gene SRE->HMGCR_Gene Transcription LowSterols Low Sterols LowSterols->SREBP_SCAP Dissociation COPII->S1P Cleavage

Caption: Transcriptional Regulation of HMG-CoA Reductase by SREBP-2.

Experimental Workflows

Enzyme_Inhibition_Workflow Start Start: Enzyme Inhibition Assay Prep Prepare Reagents: Enzyme, Substrate, Inhibitor, Buffer Start->Prep Assay Perform Enzyme Assay (Varying [Substrate] and [Inhibitor]) Prep->Assay Measure Measure Initial Velocity (v₀) Assay->Measure Plot Generate Lineweaver-Burk Plot (1/v₀ vs 1/[S]) Measure->Plot Analyze Analyze Plot to Determine: - Vmax - Km - Ki - Inhibition Type Plot->Analyze End End: Characterize Inhibitor Analyze->End

Caption: Experimental Workflow for Enzyme Inhibition Kinetics.

Logical Relationships

Analytical_Method_Selection Question What is the analytical goal? Quant Quantification of known isoprenoids Question->Quant Specific measurement Profile Profiling of a broad range of sterols and isoprenoids Question->Profile Exploratory analysis Flux Metabolic Flux Analysis Question->Flux Pathway dynamics LCMSMS LC-MS/MS Quant->LCMSMS Volatile Are analytes volatile or can be derivatized? Profile->Volatile Isotope Stable Isotope Labeling followed by MS or NMR Flux->Isotope GCMS GC-MS Volatile->LCMSMS No Volatile->GCMS Yes

References

The Stereochemistry of Isopentenyl Pyrophosphate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isopentenyl pyrophosphate (IPP) is a central building block in the biosynthesis of a vast and diverse class of natural products known as isoprenoids or terpenoids. The stereochemical intricacies of IPP's synthesis and its subsequent enzymatic transformations are fundamental to understanding the generation of this molecular diversity. This technical guide provides a comprehensive overview of the stereochemistry of this compound, detailing its biosynthetic origins, enzymatic conversions, and the experimental methodologies used to elucidate these precise three-dimensional arrangements.

Biosynthesis of this compound: Two Stereochemically Distinct Pathways

Organisms have evolved two distinct pathways for the synthesis of IPP and its isomer, dimethylallyl pyrophosphate (DMAPP): the mevalonate (MVA) pathway and the non-mevalonate or 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[1][2] These pathways differ not only in their starting materials and enzymatic steps but also in the stereochemical introduction of key functionalities.

The Mevalonate (MVA) Pathway

The MVA pathway, operative in eukaryotes, archaea, and the cytosol of higher plants, commences with the condensation of three acetyl-CoA molecules to form (R)-mevalonate.[3][4] A key rate-limiting step is the reduction of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase.[3] Subsequent phosphorylations and a decarboxylation yield IPP.[3]

The Non-Mevalonate (MEP) Pathway

The MEP pathway, found in most bacteria, green algae, and the plastids of higher plants, begins with the condensation of pyruvate and glyceraldehyde 3-phosphate.[5][6] This pathway is a critical target for the development of novel antibiotics and herbicides as it is absent in humans.[5]

The Pivotal Role of this compound Isomerase: A Stereochemical Switch

The isomerization of the less reactive IPP to the more electrophilic DMAPP is a crucial step in isoprenoid biosynthesis and is catalyzed by this compound isomerase (IDI).[7] This seemingly simple double bond migration is a highly stereospecific process. The reaction proceeds via an antarafacial transposition of a proton, meaning the proton is added to one face of the double bond and removed from the opposite face of the newly formed double bond in the product.[7]

The mechanism involves the protonation of the C3-C4 double bond of IPP at the re-face, leading to a transient carbocation intermediate.[7] Subsequently, the pro-R proton at C2 is stereospecifically removed to form the C2-C3 double bond of DMAPP.[8]

Stereochemistry of Prenyltransferase Reactions: Building Isoprenoid Chains

Prenyltransferases, such as farnesyl pyrophosphate (FPP) synthase, catalyze the head-to-tail condensation of IPP with an allylic pyrophosphate (e.g., DMAPP or geranyl pyrophosphate, GPP).[8] These reactions are fundamental to the elongation of the isoprenoid chain. FPP synthase, a prototypical member of the E-family of prenyltransferases, predominantly installs E (or trans) double bonds during each condensation step.[8]

However, detailed analyses have revealed that these enzymes are not perfectly stereoselective. Incubations of avian FPP synthase have shown the formation of small amounts of the Z-isomer, neryl diphosphate (NPP), alongside the major E-isomer, GPP.[8] This "stereochemical leakage" is thought to be a compromise between optimizing double bond stereoselectivity and the need to exclude the substrate of the previous step (DMAPP) from the IPP binding site.[8][9]

Data Presentation: Stereoselectivity of Farnesyl Diphosphate Synthase
Enzyme SourceProductPercentage of E,E-FOHPercentage of Z,E-FOH and E,Z-FOHReference
AvianC15 Alcohols96-97%3-4%[8]
E. coliC15 Alcohols96-97%3-4%[8]
ArchaealC15 Alcohols87-88%12-13%[8]

Experimental Protocols for Elucidating Stereochemistry

The determination of the stereochemical course of reactions involving IPP relies heavily on the use of isotopically labeled substrates and sophisticated analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis of Stereospecifically Labeled this compound

Protocol for the Chemo-enzymatic Synthesis of Deuterated IPP Analogs:

This protocol outlines a general strategy for synthesizing deuterated IPP for use in mechanistic studies.[10]

  • Chemical Synthesis of a Deuterated Precursor: A suitable starting material is chemically modified to introduce deuterium at a specific position. For example, to synthesize (4-²H₂)-IPP, a precursor can be subjected to a Wittig reaction using (²H₃)-methyltriphenylphosphonium iodide.[10]

  • Enzymatic Elongation: The chemically synthesized deuterated IPP analog is then used as a substrate for a prenyltransferase, such as GPP synthase or FPP synthase, in the presence of DMAPP and GPP. This enzymatic step elongates the chain, incorporating the deuterated isoprene unit.[10]

  • Purification and Analysis: The resulting labeled product (e.g., deuterated FPP) is purified, typically using chromatographic methods.

  • Enzymatic Cyclization and Mass Spectrometry Analysis: The labeled product is then incubated with a terpene cyclase to produce a specific cyclic terpene. The mass fragmentation pattern of the deuterated product is analyzed by GC-MS and compared to the unlabeled product to confirm the position of the deuterium label.[10]

NMR Spectroscopy for Stereochemical Analysis

NMR spectroscopy is a powerful, non-destructive technique for determining the stereochemistry of reaction products.[11][12]

General Protocol for NMR Analysis:

  • Sample Preparation: The purified product from an enzymatic reaction with a stereospecifically labeled substrate is dissolved in a suitable deuterated solvent.

  • Acquisition of NMR Spectra: A suite of NMR experiments is performed, including ¹H, ¹³C, and often 2D correlation experiments like COSY and HSQC. For determining the fate of deuterium labels, ²H NMR can also be employed.

  • Spectral Analysis: The chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) are analyzed to determine the relative and absolute stereochemistry of the product. Comparison with spectra of known standards is often crucial. For complex mixtures, advanced techniques like pure-shift NMR can be used to resolve overlapping signals.[11]

Kinetic Isotope Effect (KIE) Studies

KIE studies are instrumental in probing the transition state of enzymatic reactions.[13][14] By replacing an atom at a key position with a heavier isotope (e.g., ¹H with ²H), changes in the reaction rate can be measured, providing insights into bond-breaking and bond-forming events in the rate-determining step.

General Workflow for KIE Measurement:

  • Synthesis of Isotopically Labeled Substrates: Substrates with isotopic labels at specific positions are synthesized.

  • Enzymatic Assay: The rates of the enzymatic reaction are measured for both the unlabeled and labeled substrates under identical conditions.

  • Quantification of Reaction Products: The amount of product formed over time is quantified using methods such as HPLC, GC-MS, or scintillation counting for radiolabeled substrates.[13][15]

  • Calculation of KIE: The KIE is calculated as the ratio of the rate constant for the light isotope (kL) to that of the heavy isotope (kH).

Visualizing the Stereochemical Pathways

The following diagrams, generated using the DOT language, illustrate the key pathways and enzymatic mechanisms discussed.

mevalonate_pathway AcetylCoA 3x Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMG-CoA synthase Mevalonate (R)-Mevalonate HMGCoA->Mevalonate HMG-CoA reductase MVAP Mevalonate-5-P Mevalonate->MVAP Mevalonate kinase MVAPP Mevalonate-5-PP MVAP->MVAPP Phosphomevalonate kinase IPP This compound (IPP) MVAPP->IPP Diphosphomevalonate decarboxylase

Caption: The Mevalonate (MVA) Pathway for IPP Biosynthesis.

mep_pathway Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose-5-P Pyruvate->DXP G3P Glyceraldehyde-3-P G3P->DXP DXP synthase MEP 2-C-Methyl-D-erythritol-4-P DXP->MEP DXP reductoisomerase CDP_ME 4-(CDP)-2-C-methyl-D-erythritol MEP->CDP_ME IspD MEcPP 2-C-Methyl-D-erythritol-2,4-cyclodiphosphate CDP_ME->MEcPP IspE HMBPP (E)-4-Hydroxy-3-methyl-but-2-enyl-PP MEcPP->HMBPP IspF IPP_DMAPP IPP + DMAPP HMBPP->IPP_DMAPP IspG, IspH

Caption: The Non-Mevalonate (MEP) Pathway for IPP and DMAPP Biosynthesis.

ipp_isomerase_mechanism cluster_0 IPP Isomerase Active Site IPP IPP Carbocation Carbocation Intermediate IPP->Carbocation Protonation (re-face) DMAPP DMAPP Carbocation->DMAPP Deprotonation (pro-R H+)

Caption: Stereospecific Mechanism of IPP Isomerase.

fpp_synthase_reaction DMAPP DMAPP GPP Geranyl Pyrophosphate (GPP, E-isomer) DMAPP->GPP NPP Neryl Pyrophosphate (NPP, Z-isomer) DMAPP->NPP IPP1 IPP IPP1->GPP FPP Synthase IPP1->NPP Minor product FPP Farnesyl Pyrophosphate (FPP, E,E-isomer) GPP->FPP IPP2 IPP IPP2->FPP FPP Synthase

Caption: Stereoselectivity in the FPP Synthase Catalyzed Reaction.

Conclusion

The stereochemistry of this compound is a cornerstone of isoprenoid biosynthesis, dictating the three-dimensional structure and, consequently, the biological function of thousands of natural products. A thorough understanding of the stereospecific enzymatic reactions that produce and consume IPP is crucial for researchers in natural product chemistry, enzymology, and drug development. The methodologies outlined in this guide provide a framework for the continued exploration of these intricate biochemical transformations, paving the way for the discovery of new therapeutic agents and a deeper appreciation of nature's chemical artistry.

References

Isopentenyl Pyrophosphate: The Universal Precursor for Isoprenoid Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isoprenoids, also known as terpenoids, represent one of the largest and most diverse classes of natural products, with over 55,000 identified members.[1] They play crucial roles in various biological processes across all domains of life, from essential functions in membrane integrity and cellular respiration to specialized roles in signaling and defense. Central to the biosynthesis of this vast array of molecules is isopentenyl pyrophosphate (IPP), a five-carbon building block that serves as the universal precursor for all isoprenoids. This technical guide provides an in-depth exploration of the biosynthesis of IPP via the mevalonate (MVA) and 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways, its subsequent isomerization, and its role as the foundational unit for the synthesis of diverse isoprenoid classes. This document also includes detailed experimental protocols for key enzymes and quantitative data to support research and development in this field.

Introduction to this compound and Isoprenoids

All isoprenoids are synthesized from the fundamental five-carbon monomer, isopentenyl diphosphate (IPP), and its isomer, dimethylallyl diphosphate (DMAPP).[2] These molecules are the universal building blocks for a vast and structurally diverse family of natural products.[3][4] Isoprenoids are involved in numerous essential biological processes, including hormone signaling (steroids), antioxidation (carotenoids), electron transport (ubiquinone), and as intermediates in cell wall biosynthesis.[2] The biosynthesis of IPP and DMAPP is a critical metabolic juncture, and two distinct pathways have evolved for their production: the mevalonate (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[5][6]

The distribution of these pathways varies among organisms. The MVA pathway is found in most eukaryotes, archaea, and some eubacteria.[7][8] In contrast, the MEP pathway is utilized by most bacteria, including many pathogens, as well as in the plastids of higher plants and apicomplexan parasites.[2][9][10] This differential distribution, particularly the absence of the MEP pathway in humans, makes its enzymes attractive targets for the development of novel antimicrobial and antiparasitic drugs.[11]

This guide will delve into the biochemical intricacies of both the MVA and MEP pathways, the enzymatic conversion of IPP to DMAPP, and the subsequent formation of larger isoprenoid precursors. Furthermore, it will provide a compilation of quantitative data and detailed experimental protocols to facilitate further research in this vital area of biochemistry and drug discovery.

Biosynthesis of this compound

The Mevalonate (MVA) Pathway

The MVA pathway, also known as the HMG-CoA reductase pathway, initiates with acetyl-CoA and proceeds through a series of enzymatic reactions to produce IPP.[12][13] This pathway is a central metabolic route crucial for the biosynthesis of a wide range of isoprenoids.[12]

The key enzymatic steps of the MVA pathway are as follows:

  • Acetoacetyl-CoA formation: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, a reaction catalyzed by acetoacetyl-CoA thiolase.[12][14]

  • HMG-CoA synthesis: Acetoacetyl-CoA is then converted to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) through the addition of a third acetyl-CoA molecule, mediated by HMG-CoA synthase.[12][14]

  • Mevalonate production: The reduction of HMG-CoA to mevalonate is catalyzed by HMG-CoA reductase (HMGR). This is the rate-limiting step of the MVA pathway and is the target of statin drugs.[5][12][14]

  • Phosphorylation of Mevalonate: Mevalonate undergoes two successive phosphorylation steps, catalyzed by mevalonate kinase (MVK) and phosphomevalonate kinase (PMK), to form mevalonate-5-diphosphate.[5]

  • Decarboxylation to IPP: Finally, an ATP-dependent decarboxylation of mevalonate-5-diphosphate by mevalonate diphosphate decarboxylase (MVD) yields this compound (IPP).[5]

The following diagram illustrates the signaling pathway of the Mevalonate (MVA) pathway.

MVA_Pathway cluster_MVA Mevalonate (MVA) Pathway AcetylCoA 2x Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA Acetoacetyl-CoA thiolase HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA HMG-CoA synthase Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA reductase (HMGR) Mevalonate_P Mevalonate-5-P Mevalonate->Mevalonate_P Mevalonate kinase (MVK) Mevalonate_PP Mevalonate-5-PP Mevalonate_P->Mevalonate_PP Phosphomevalonate kinase (PMK) IPP This compound (IPP) Mevalonate_PP->IPP Mevalonate diphosphate decarboxylase (MVD)

Caption: The Mevalonate (MVA) pathway for IPP biosynthesis.

The 2-C-Methyl-D-erythritol 4-Phosphate (MEP) Pathway

The MEP pathway, also known as the non-mevalonate pathway, is an alternative route for the biosynthesis of IPP and DMAPP.[9] It begins with the condensation of pyruvate and glyceraldehyde 3-phosphate.[5]

The enzymatic steps of the MEP pathway are as follows:[15]

  • DXP Synthesis: 1-deoxy-D-xylulose 5-phosphate (DXP) is formed from the condensation of pyruvate and glyceraldehyde 3-phosphate, catalyzed by DXP synthase (DXS).[5]

  • MEP Formation: DXP is then reductively isomerized to 2-C-methyl-D-erythritol 4-phosphate (MEP) by DXP reductoisomerase (DXR). This is the first committed step of the MEP pathway.[5]

  • CDP-ME Synthesis: MEP is activated by IspD to produce 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME).[5]

  • Phosphorylation of CDP-ME: IspE catalyzes the phosphorylation of CDP-ME to yield 4-diphosphocytidyl-2-C-methyl-D-erythritol-2-phosphate (CDP-MEP).[5]

  • Cyclization to MEcPP: Subsequent cyclization of CDP-MEP to 2-C-methyl-D-erythritol-2,4-cyclodiphosphate (MEcPP) is catalyzed by IspF.[5]

  • HMBPP Formation: The final two steps are catalyzed by two iron-sulfur cluster-containing enzymes, IspG and IspH. IspG catalyzes the ring-opening and reductive dehydration of MEcPP to produce 4-hydroxy-3-methylbut-2-enyl 1-diphosphate (HMBPP).[5]

  • IPP and DMAPP Synthesis: IspH then catalyzes the reductive dehydration of HMBPP to produce a mixture of IPP and DMAPP.[5]

The following diagram illustrates the signaling pathway of the 2-C-Methyl-D-erythritol 4-Phosphate (MEP) pathway.

MEP_Pathway cluster_MEP 2-C-Methyl-D-erythritol 4-Phosphate (MEP) Pathway Pyruvate_G3P Pyruvate + Glyceraldehyde 3-P DXP 1-Deoxy-D-xylulose 5-phosphate (DXP) Pyruvate_G3P->DXP DXS MEP 2-C-Methyl-D-erythritol 4-phosphate (MEP) DXP->MEP DXR (IspC) CDP_ME CDP-ME MEP->CDP_ME IspD CDP_MEP CDP-MEP CDP_ME->CDP_MEP IspE MEcPP MEcPP CDP_MEP->MEcPP IspF HMBPP (E)-4-Hydroxy-3-methyl- but-2-enyl-PP (HMBPP) MEcPP->HMBPP IspG IPP_DMAPP IPP + DMAPP HMBPP->IPP_DMAPP IspH

Caption: The MEP pathway for the biosynthesis of IPP and DMAPP.

Isomerization and Elongation of Isoprenoid Precursors

Isomerization of IPP to DMAPP

While the MVA pathway primarily produces IPP, and the MEP pathway produces a mixture of IPP and DMAPP, the reversible isomerization between these two five-carbon units is a crucial step in isoprenoid biosynthesis.[16][17] This reaction is catalyzed by this compound isomerase (IPPI or IDI).[16] DMAPP is a more reactive electrophile than IPP and serves as the primer for the subsequent chain elongation reactions.[18]

Two distinct types of IPP isomerases have been identified:[2]

  • Type 1 IPP Isomerase: Found in eukaryotes and many bacteria, this enzyme requires a divalent metal cation for its activity.[2]

  • Type 2 IPP Isomerase: This novel type of isomerase is FMN- and NAD(P)H-dependent and is found in some bacteria and archaea.[2]

The following diagram illustrates the reversible isomerization of IPP to DMAPP.

IPP_Isomerization IPP This compound (IPP) DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP IPP Isomerase (IDI)

Caption: Reversible isomerization of IPP and DMAPP.

Formation of Geranyl, Farnesyl, and Geranylgeranyl Pyrophosphates

The synthesis of higher-order isoprenoids begins with the sequential head-to-tail condensation of IPP units with DMAPP. These reactions are catalyzed by prenyltransferases.

  • Geranyl Pyrophosphate (GPP) Synthesis: The condensation of one molecule of DMAPP with one molecule of IPP yields the ten-carbon (C10) geranyl pyrophosphate (GPP). GPP is the precursor to all monoterpenes.[19]

  • Farnesyl Pyrophosphate (FPP) Synthesis: The addition of another IPP molecule to GPP results in the formation of the fifteen-carbon (C15) farnesyl pyrophosphate (FPP). FPP is the precursor for sesquiterpenes, triterpenes, and sterols.[19][20][21]

  • Geranylgeranyl Pyrophosphate (GGPP) Synthesis: The further addition of an IPP unit to FPP produces the twenty-carbon (C20) geranylgeranyl pyrophosphate (GGPP). GGPP is the precursor for diterpenes, tetraterpenes (including carotenoids), and the phytol tail of chlorophyll.[22]

The following diagram illustrates the elongation of isoprenoid precursors.

Isoprenoid_Elongation cluster_elongation Isoprenoid Chain Elongation DMAPP DMAPP (C5) GPP Geranyl-PP (GPP) (C10) DMAPP->GPP + IPP (GPP synthase) IPP IPP (C5) FPP Farnesyl-PP (FPP) (C15) GPP->FPP + IPP (FPP synthase) GGPP Geranylgeranyl-PP (GGPP) (C20) FPP->GGPP + IPP (GGPP synthase)

Caption: Stepwise elongation of isoprenoid precursors.

Quantitative Data

The following tables summarize key quantitative data for enzymes and inhibitors of the MVA and MEP pathways.

Table 1: Kinetic Parameters of Key Mevalonate Pathway Enzymes

EnzymeOrganismSubstrateK_m (µM)K_cat (s⁻¹)Reference
HMG-CoA ReductaseHomo sapiensHMG-CoA4N/A[23]
Mevalonate KinaseHomo sapiensMevalonate130N/A[7]
IPP Isomerase (Type 1)Escherichia coliIPP10 ± 0.1N/A[24]

Table 2: Kinetic Parameters of Key MEP Pathway Enzymes

EnzymeOrganismSubstrateK_m (µM)K_cat (s⁻¹)Reference
DXSPopulus trichocarpaPyruvate87.8 ± 3.2N/A[25]
DXSPopulus trichocarpaGAP18.5 ± 0.7N/A[25]
DXREscherichia coliDXPN/AN/A[18]

Table 3: IC₅₀ Values of Inhibitors for MVA and MEP Pathway Enzymes

EnzymeInhibitorOrganism/StrainIC₅₀ (nM)Reference
HMG-CoA ReductaseAtorvastatinHomo sapiens8[23]
HMG-CoA ReductaseFluvastatinHomo sapiens3-20[2]
HMG-CoA ReductasePitavastatinHomo sapiens3-20[2]
HMG-CoA ReductasePravastatinHomo sapiens3-20[2]
HMG-CoA ReductaseRosuvastatinHomo sapiens3-20[2]
HMG-CoA ReductaseSimvastatinHomo sapiens3-20[2]
DXRFosmidomycinEscherichia coli30[18]
DXRFosmidomycinPlasmodium falciparum34[1]
DXRFR-900098Plasmodium falciparum24[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and isoprenoid biosynthesis.

HMG-CoA Reductase Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and published methods.[7][12][17]

Principle: The activity of HMG-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of HMG-CoA to mevalonate.

Materials:

  • HMG-CoA Reductase Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 6.8)

  • NADPH solution

  • HMG-CoA solution

  • Purified HMG-CoA reductase or sample containing the enzyme

  • 96-well clear flat-bottom plate

  • Microplate reader capable of kinetic measurements at 340 nm

Procedure:

  • Reagent Preparation: Prepare fresh solutions of NADPH and HMG-CoA in the assay buffer. Keep all solutions on ice. Pre-warm the assay buffer to 37°C.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • 89 µL of pre-warmed HMG-CoA Reductase Assay Buffer

    • Sufficient volume of 0.8 mM NADPH solution

    • 2 µg of HMG-CoA reductase enzyme or sample

    • For inhibitor screening, add 1 µL of the inhibitor at the desired concentration. For a negative control, add 1 µL of the solvent (e.g., DMSO).

  • Initiate Reaction: Start the reaction by adding 10 µL of 0.8 mM HMG-CoA solution to each well.

  • Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm in kinetic mode, taking readings every 2-3 minutes for at least 10 minutes.

  • Data Analysis:

    • Calculate the rate of NADPH consumption (ΔA₃₄₀/min) from the linear portion of the kinetic curve.

    • Enzyme activity can be calculated using the Beer-Lambert law (ε for NADPH at 340 nm is 6.22 x 10³ M⁻¹cm⁻¹).

    • For inhibitor screening, calculate the percent inhibition relative to the no-inhibitor control.

1-Deoxy-D-xylulose 5-Phosphate Synthase (DXS) Activity Assay (LC-MS/MS)

This protocol is based on the method described for measuring DXS activity in plant extracts.[15][19]

Principle: The activity of DXS is determined by quantifying the production of its product, 1-deoxy-D-xylulose 5-phosphate (DXP), using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 20% glycerol and 20 mM MgCl₂

  • 1 M Sodium pyruvate solution (freshly prepared)

  • DL-Glyceraldehyde 3-phosphate (GAP) solution

  • 1 M DTT solution (freshly prepared)

  • 100 mM Thiamine pyrophosphate (TPP) solution

  • Crude enzyme extract or purified DXS

  • Chloroform

  • LC-MS/MS system

Procedure:

  • Enzyme Extraction: Prepare a crude enzyme extract from the desired biological source.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • 50 µL Assay Buffer

    • 0.25 µL of 1 M DTT

    • 1 µL of 100 mM TPP

    • 1 µL of 1 M pyruvate

    • 1 µmol of GAP solution

    • Add water to a final volume of 70 µL.

  • Enzyme Reaction:

    • Add 30 µL of the enzyme extract to the reaction mixture.

    • Incubate at 25°C for 2 hours.

  • Reaction Termination: Stop the reaction by adding one volume of chloroform and vortexing vigorously.

  • Sample Preparation for LC-MS/MS: Centrifuge the mixture to separate the phases. Collect the aqueous upper phase for analysis.

  • LC-MS/MS Analysis: Analyze the sample for the presence and quantity of DXP using an appropriate LC-MS/MS method with a suitable internal standard.

Quantification of IPP and DMAPP by LC-MS/MS

This protocol is a general guide based on published methods for the quantification of isoprenoid pyrophosphates.[16][26][27]

Principle: this compound (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) are separated and quantified from biological samples using liquid chromatography coupled with tandem mass spectrometry.

Materials:

  • Biological sample (e.g., cell culture medium, cell lysate)

  • Solid-phase extraction (SPE) cartridges (e.g., HybridSPE™-Phospholipid)

  • LC-MS/MS system equipped with a suitable column (e.g., C18)

  • Mobile phases appropriate for the separation of polar, phosphorylated compounds

  • Internal standards for IPP and DMAPP (e.g., stable isotope-labeled analogs)

Procedure:

  • Sample Preparation:

    • To the biological sample, add the internal standards.

    • Perform a solid-phase extraction to remove interfering substances like phospholipids. Elute the analytes of interest.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto the LC-MS/MS system.

    • Perform chromatographic separation of IPP and DMAPP. Note that in some methods, IPP and DMAPP may co-elute and be quantified together.[27]

    • Detect and quantify the analytes using multiple reaction monitoring (MRM) in negative ion mode.

  • Data Analysis:

    • Construct calibration curves using known concentrations of IPP and DMAPP standards.

    • Quantify the amount of IPP and DMAPP in the sample by comparing their peak areas to those of the internal standards and the calibration curve.

Conclusion

This compound stands as the universal and indispensable precursor for the biosynthesis of an immense variety of isoprenoid compounds. The elucidation of the MVA and MEP pathways has not only provided fundamental insights into cellular metabolism but has also opened new avenues for therapeutic intervention, particularly through the targeting of the MEP pathway in pathogens. The quantitative data and experimental protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to further unravel the complexities of isoprenoid biosynthesis and to harness this knowledge for the development of novel therapeutics and biotechnological applications. The continued study of IPP metabolism and its regulation will undoubtedly lead to new discoveries and innovations in medicine, agriculture, and industry.

References

An In-depth Technical Guide to the Subcellular Localization of Isopentenyl Pyrophosphate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), are the universal five-carbon building blocks for the biosynthesis of all isoprenoids, a vast and diverse class of natural products. Isoprenoids play crucial roles in various cellular processes, including cell membrane structure (sterols), electron transport (quinones), protein modification (prenylation), and as signaling molecules. The biosynthesis of IPP is a fundamental metabolic process, and its subcellular compartmentalization is critical for regulating the production of different classes of isoprenoids. This technical guide provides a comprehensive overview of the subcellular localization of IPP synthesis, focusing on the two major biosynthetic routes: the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway.

Core Biosynthetic Pathways for this compound

There are two primary pathways for the synthesis of IPP:

  • The Mevalonate (MVA) Pathway: This pathway typically starts with acetyl-CoA and proceeds through the key intermediate mevalonic acid. It is the primary source of IPP for the synthesis of sterols, sesquiterpenes, and ubiquinone in the cytoplasm and mitochondria of eukaryotes.[1]

  • The Methylerythritol Phosphate (MEP) Pathway: This alternative, non-mevalonate pathway begins with pyruvate and glyceraldehyde-3-phosphate. In plants and some protists, this pathway operates in the plastids and is responsible for the synthesis of monoterpenes, diterpenes, carotenoids, and the side chains of chlorophylls.[2] Many bacteria also utilize the MEP pathway.

The distinct subcellular localization of these two pathways allows for the independent regulation of different branches of isoprenoid biosynthesis.

Subcellular Localization of the Mevalonate (MVA) Pathway Enzymes

The MVA pathway is traditionally considered a cytosolic pathway in eukaryotes. However, a growing body of evidence indicates that several enzymes of this pathway are also found in other subcellular compartments, most notably the peroxisomes and, in some organisms, the mitochondria. This dual localization suggests a more complex regulation and function of the MVA pathway than previously understood.

Quantitative Distribution of MVA Pathway Enzymes

The following table summarizes the known subcellular localization and, where available, the quantitative distribution of key enzymes in the MVA pathway.

EnzymeAbbreviationPrimary LocalizationOther LocalizationsQuantitative DataOrganism/Cell TypeReference(s)
Acetoacetyl-CoA thiolaseAACTCytosolPeroxisomes-Mammalian cells[3]
HMG-CoA synthaseHMGCSCytosolPeroxisomes-Mammalian cells[3]
HMG-CoA reductaseHMGCREndoplasmic Reticulum (ER)Peroxisomes20-30% of total activity in peroxisomes of cholestyramine-treated rat liver.[3][4]Rat liver[3][4]
Mevalonate kinaseMVKCytosol-Exclusively cytosolic in human cells.[4]Human fibroblasts, liver, HEK293 cells[4]
Phosphomevalonate kinasePMKCytosolPeroxisomesPrimarily cytosolic in humans, but peroxisomal in plants.[5][6]Human, Catharanthus roseus, Arabidopsis thaliana[5][6]
Mevalonate-5-diphosphate decarboxylaseMVDCytosolPeroxisomesPeroxisomal in plants.[5]Catharanthus roseus, Arabidopsis thaliana[5]
This compound isomeraseIDICytosolPeroxisomes, Mitochondria-Various[7]

Note: Quantitative data on the subcellular distribution of many MVA pathway enzymes is still limited and can vary depending on the organism, cell type, and physiological conditions.

Signaling Pathway Diagram of the MVA Pathway

MVA_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_peroxisome Peroxisome AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA AACT HMGCoA_cyto HMG-CoA AcetoacetylCoA->HMGCoA_cyto HMGCS HMGCoA_er HMG-CoA HMGCoA_cyto->HMGCoA_er HMGCoA_pero HMG-CoA HMGCoA_cyto->HMGCoA_pero Mevalonate_cyto Mevalonate Mevalonate5P Mevalonate-5-P Mevalonate_cyto->Mevalonate5P MVK Mevalonate5P_pero Mevalonate-5-P Mevalonate_cyto->Mevalonate5P_pero Mevalonate5PP Mevalonate-5-PP Mevalonate5P->Mevalonate5PP IPP_cyto IPP Mevalonate5PP->IPP_cyto Mevalonate_er Mevalonate HMGCoA_er->Mevalonate_er HMGCR Mevalonate_er->Mevalonate_cyto Mevalonate_pero Mevalonate HMGCoA_pero->Mevalonate_pero HMGCR Mevalonate_pero->Mevalonate_cyto Mevalonate5PP_pero Mevalonate-5-PP Mevalonate5P_pero->Mevalonate5PP_pero PMK IPP_pero IPP Mevalonate5PP_pero->IPP_pero MVD

Subcellular localization of the Mevalonate (MVA) pathway.

Subcellular Localization of the Methylerythritol Phosphate (MEP) Pathway Enzymes

In plants and other photosynthetic eukaryotes, the MEP pathway is exclusively located within the plastids. All enzymes of the MEP pathway are nuclear-encoded and imported into the plastids. While the stroma is the primary site of the MEP pathway, some studies suggest a more complex sub-plastidial organization for certain enzymes.

Quantitative Distribution of MEP Pathway Enzymes

The following table summarizes the known sub-plastidial localization of key enzymes in the MEP pathway.

EnzymeAbbreviationPrimary LocalizationOther LocalizationsQuantitative DataOrganism/Cell TypeReference(s)
1-deoxy-D-xylulose-5-phosphate synthaseDXSStromaNon-stromal fractions (membranes)Found in both soluble (stromal) and membrane fractions.[3]Arabidopsis thaliana[3]
1-deoxy-D-xylulose-5-phosphate reductoisomeraseDXRStromaNon-stromal fractions (membranes)Found in both soluble (stromal) and membrane fractions.[3]Arabidopsis thaliana[3]
2-C-methyl-D-erythritol 4-phosphate cytidylyltransferaseMCTStroma--Arabidopsis thaliana[2]
4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinaseCMKStroma--Arabidopsis thaliana[2]
2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthaseMDSStroma--Arabidopsis thaliana[2]
(E)-4-hydroxy-3-methylbut-2-enyl-diphosphate synthaseHDSStroma--Arabidopsis thaliana[2]
(E)-4-hydroxy-3-methylbut-2-enyl diphosphate reductaseHDRStroma--Arabidopsis thaliana[2]
This compound isomeraseIDIStroma--Arabidopsis thaliana[7]

Note: Quantitative data on the sub-plastidial distribution of MEP pathway enzymes is an active area of research, and the precise localization and dynamics of these enzymes may vary.

Signaling Pathway Diagram of the MEP Pathway

MEP_Pathway cluster_plastid Plastid cluster_stroma Stroma cluster_membranes Thylakoid/Envelope Membranes Pyruvate Pyruvate + Glyceraldehyde-3-P DXP DXP Pyruvate->DXP DXS DXS_mem DXS (transient) Pyruvate->DXS_mem MEP MEP DXP->MEP DXR DXR_mem DXR (transient) DXP->DXR_mem CDP_ME CDP-ME MEP->CDP_ME MCT CDP_MEP CDP-MEP CDP_ME->CDP_MEP CMK MEcPP MEcPP CDP_MEP->MEcPP MDS HMBPP HMBPP MEcPP->HMBPP HDS IPP_DMAPP IPP + DMAPP HMBPP->IPP_DMAPP HDR

Sub-plastidial localization of the MEP pathway.

Experimental Protocols

Determining the subcellular localization of enzymes involved in IPP synthesis requires a combination of biochemical, microscopic, and molecular biology techniques. Below are detailed methodologies for key experiments.

Subcellular Fractionation by Differential Centrifugation

This protocol allows for the enrichment of different organelles from cell or tissue homogenates.

Workflow Diagram:

Subcellular_Fractionation Homogenate Cell/Tissue Homogenate Centrifuge1 Centrifuge (Low Speed, e.g., 600 x g, 10 min) Homogenate->Centrifuge1 Pellet1 Pellet 1 (Nuclei, Cytoskeletons) Centrifuge1->Pellet1 Pellet Supernatant1 Supernatant 1 Centrifuge1->Supernatant1 Supernatant Centrifuge2 Centrifuge (Medium Speed, e.g., 10,000 x g, 20 min) Supernatant1->Centrifuge2 Pellet2 Pellet 2 (Mitochondria, Peroxisomes) Centrifuge2->Pellet2 Pellet Supernatant2 Supernatant 2 Centrifuge2->Supernatant2 Supernatant Centrifuge3 Ultracentrifuge (High Speed, e.g., 100,000 x g, 1 hr) Supernatant2->Centrifuge3 Pellet3 Pellet 3 (Microsomes - ER, Golgi) Centrifuge3->Pellet3 Pellet Supernatant3 Supernatant 3 (Cytosol) Centrifuge3->Supernatant3 Supernatant Immunofluorescence Start Cells grown on coverslips Fixation Fixation (e.g., 4% Paraformaldehyde) Start->Fixation Permeabilization Permeabilization (e.g., 0.1% Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., Bovine Serum Albumin) Permeabilization->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb Wash1 Wash (e.g., PBS) PrimaryAb->Wash1 SecondaryAb Secondary Antibody Incubation (Fluorophore-conjugated) Wash1->SecondaryAb Wash2 Wash (e.g., PBS) SecondaryAb->Wash2 Mounting Mounting on slide Wash2->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

References

Methodological & Application

Application Note: Quantification of Isopentenyl Pyrophosphate (IPP) by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isopentenyl pyrophosphate (IPP) is a central intermediate in the biosynthesis of isoprenoids, a large and diverse class of molecules essential for various cellular processes, including cholesterol synthesis, protein prenylation, and the formation of vitamins and hormones.[1][2][3] Accurate quantification of IPP is crucial for researchers, scientists, and drug development professionals studying metabolic pathways and developing therapeutic interventions targeting these pathways, such as statins and bisphosphonates.[1][4] This application note provides a detailed protocol for the sensitive and specific quantification of IPP in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method described addresses the challenges associated with IPP analysis, such as its low abundance, high polarity, and potential for degradation.[5][6][7]

Principle of the Method

This method utilizes reversed-phase liquid chromatography for the separation of IPP from other cellular components, followed by tandem mass spectrometry for selective and sensitive detection. The use of a high pH mobile phase enhances the retention and peak shape of the polar pyrophosphate group on a C18 column.[1][5] Detection is achieved using electrospray ionization in negative mode (ESI-) and Multiple Reaction Monitoring (MRM), which provides high specificity by monitoring a specific precursor-to-product ion transition for IPP.

Experimental Protocols

1. Sample Preparation (from Cultured Cells)

This protocol is a general guideline and may require optimization based on the specific cell type and experimental conditions.

  • Cell Harvesting and Quenching:

    • Aspirate the culture medium from the cell culture plate.

    • To quench metabolic activity immediately, flash-freeze the cells by adding liquid nitrogen directly to the plate.[5]

    • Scrape the frozen cells into a pre-chilled microcentrifuge tube.

  • Metabolite Extraction:

    • Prepare an ice-cold extraction solvent. A common solvent is a mixture of isopropanol and water with ammonium bicarbonate at a basic pH.[5] Another option is a methanol/ammonia solution (70/30, v/v).[8]

    • Add the cold extraction solvent to the cell pellet.

    • Disrupt the cells using mechanical lysis, such as ultrasonication on ice, to release intracellular metabolites.[5]

    • Incubate the samples at a low temperature (e.g., 0-10°C) with agitation for an appropriate time to ensure complete extraction.[8]

  • Protein Precipitation and Clarification:

    • Centrifuge the cell extract at a high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and precipitated proteins.[8]

    • Carefully transfer the supernatant containing the metabolites to a new clean tube.[5]

  • Phospholipid Removal (Optional but Recommended):

    • To minimize ion suppression during MS analysis, it is advisable to remove phospholipids.[4][5] This can be achieved using specialized solid-phase extraction (SPE) cartridges designed for phospholipid removal.[1][4]

  • Final Sample Preparation:

    • Evaporate the clarified extract to dryness under a gentle stream of nitrogen.[5]

    • Reconstitute the dried extract in the initial mobile phase (e.g., 10 mM Ammonium Carbonate with 0.1% Ammonium Hydroxide) for LC-MS/MS analysis.[1][5]

2. LC-MS/MS Analysis

The following are typical starting parameters that may require optimization for specific instruments.

  • Liquid Chromatography (LC) Conditions:

    • Column: A reversed-phase C18 column, such as an ACCQ-TAG Ultra C18 (1.7 µm, 100 mm × 2.1 mm), is recommended for good retention of polar molecules with appropriate mobile phases.[1][5]

    • Mobile Phase A: 10 mM Ammonium Carbonate with 0.1% Ammonium Hydroxide (pH ~9.7).[1][5]

    • Mobile Phase B: Acetonitrile/Methanol (75/25) with 0.1% Ammonium Hydroxide.[1]

    • Flow Rate: 0.25 mL/min.[1]

    • Gradient: A linear gradient should be optimized to ensure separation of IPP from its isomer dimethylallyl pyrophosphate (DMAPP) and other interfering compounds.[1][3]

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[1]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The specific precursor and product ions for IPP should be optimized. The deprotonated molecular ion [M-H]⁻ is typically used as the precursor ion.[1]

Data Presentation

Table 1: LC-MS/MS Parameters for Isoprenoid Pyrophosphate Analysis

ParameterSettingReference
LC System Nexera UPLC System or equivalent[1]
Column ACCQ-TAG Ultra C18, 1.7 µm, 100 mm × 2.1 mm[1][5]
Mobile Phase A 10 mM Ammonium Carbonate, 0.1% Ammonium Hydroxide in water[1][5]
Mobile Phase B 0.1% Ammonium Hydroxide in Acetonitrile/Methanol (75/25)[1]
Flow Rate 0.25 mL/min[1]
Column Temperature 25 °C[9]
Injection Volume 5-10 µL[9]
MS System Triple Quadrupole Mass Spectrometer[1]
Ionization Mode Negative Electrospray Ionization (ESI-)[1]
Spray Voltage ~3.2 kV[9]
Capillary Temp. ~350 °C[9]

Table 2: Example MRM Transitions for Isoprenoid Pyrophosphates

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
IPP/DMAPP245.079.0Optimized for instrument
GPP313.179.0Optimized for instrument
FPP381.279.0Optimized for instrument
GGPP449.279.0Optimized for instrument
Note: The precursor ion for IPP and its isomer DMAPP is the same. Chromatographic separation is necessary for individual quantification. The product ion at m/z 79 corresponds to the [PO3]⁻ fragment.

Visualizations

Mevalonate_Pathway AcetylCoA Acetyl-CoA (x3) HMG_CoA HMG-CoA AcetylCoA->HMG_CoA HMGS Mevalonate Mevalonate HMG_CoA->Mevalonate HMGR MVAP Mevalonate-5-P Mevalonate->MVAP MK MVAPP Mevalonate-5-PP MVAP->MVAPP PMK IPP This compound (IPP) MVAPP->IPP MVD DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP IDI GPP Geranyl Pyrophosphate (GPP) IPP->GPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP->GGPP DMAPP:e->GPP:w GPP:e->FPP:w FPP:e->GGPP:w Isoprenoids Isoprenoids (Sterols, etc.) FPP->Isoprenoids GGPP->Isoprenoids

Caption: The Mevalonate (MVA) pathway for IPP biosynthesis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Cell_Harvesting 1. Cell Harvesting & Quenching Extraction 2. Metabolite Extraction Cell_Harvesting->Extraction Clarification 3. Centrifugation & Supernatant Collection Extraction->Clarification Cleanup 4. Phospholipid Removal (SPE) Clarification->Cleanup Evaporation 5. Dry Down under Nitrogen Cleanup->Evaporation Reconstitution 6. Reconstitute in Mobile Phase Evaporation->Reconstitution Injection 7. Inject Sample Reconstitution->Injection Separation 8. LC Separation Injection->Separation Detection 9. MS/MS Detection (MRM) Separation->Detection Quantification 10. Data Analysis & Quantification Detection->Quantification

Caption: Experimental workflow for IPP quantification by LC-MS/MS.

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in biological samples. Careful attention to sample preparation, particularly the quenching of metabolic activity and the removal of interfering substances, is critical for accurate results.[5] This application note serves as a comprehensive guide for researchers in academia and industry to reliably measure IPP and further investigate its role in health and disease.

References

Application Notes and Protocols for Metabolic Engineering of E. coli for Isopentenyl Pyrophosphate (IPP) Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) are the universal five-carbon building blocks for the biosynthesis of all isoprenoids, a vast and diverse class of natural products with wide-ranging applications in pharmaceuticals, biofuels, and specialty chemicals. Escherichia coli is a workhorse for microbial production of valuable chemicals, and its metabolic pathways have been extensively engineered to overproduce IPP. This document provides detailed application notes and protocols for the metabolic engineering of E. coli to enhance IPP production, focusing on the native 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway and the heterologous mevalonate (MVA) pathway.

Metabolic Engineering Strategies

Two primary pathways are targeted for enhancing IPP production in E. coli: the endogenous MEP pathway and a heterologously expressed MVA pathway.[1][2]

Engineering the Native MEP Pathway

The MEP pathway is the natural route for IPP synthesis in E. coli and many other bacteria. It begins with pyruvate and glyceraldehyde-3-phosphate and involves a series of enzymatic steps.[2] Key engineering strategies to enhance flux through this pathway include:

  • Overexpression of Rate-Limiting Enzymes: The enzymes 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) are often identified as rate-limiting steps.[3][4] Overexpressing the corresponding genes, dxs and dxr, can significantly increase the production of downstream isoprenoids.[4] Additionally, overexpression of isopentenyl diphosphate isomerase (idi) can help balance the IPP and DMAPP pools.

  • Balancing Precursor Supply: The MEP pathway consumes pyruvate and glyceraldehyde-3-phosphate. Engineering central carbon metabolism to increase the availability of these precursors can boost IPP production.

  • Heterologous Gene Expression: In some cases, expressing homologous genes from other organisms can be more effective than overexpressing the native E. coli enzymes. For example, expressing dxs and dxr from Bacillus subtilis has been shown to enhance isoprene production, a downstream product of IPP.[4]

Introducing a Heterologous MVA Pathway

The MVA pathway, typically found in eukaryotes, archaea, and some bacteria, offers an alternative route to IPP from acetyl-CoA.[1][2] Introducing this pathway into E. coli has been a highly successful strategy for increasing isoprenoid production. The key advantages are bypassing the native regulation of the MEP pathway and utilizing a different precursor pool.

The MVA pathway is typically divided into two parts:

  • Upper MVA Pathway: Converts acetyl-CoA to mevalonate. The key enzymes are acetoacetyl-CoA thiolase (AtoB), HMG-CoA synthase (HMGS), and HMG-CoA reductase (HMGR).

  • Lower MVA Pathway: Converts mevalonate to IPP and DMAPP. The enzymes involved are mevalonate kinase (MK), phosphomevalonate kinase (PMK), and mevalonate diphosphate decarboxylase (MDC).

A complete MVA pathway from different source organisms can be introduced into E. coli on one or more plasmids.[5][6]

Quantitative Data on Isoprenoid Production

Direct quantification of intracellular IPP is challenging due to its toxicity at high concentrations and its rapid conversion to downstream products.[3] Therefore, the production of IPP-derived molecules such as isoprene and isopentenol is often used as a proxy for the metabolic flux towards IPP.

Engineering StrategyDownstream ProductHost StrainTiter/YieldReference
Overexpression of dxs and dxr from B. subtilisIsopreneE. coli314 mg/L[4]
Overexpression of endogenous ispG and dxsIsopentenolE. coli61.9 mg/L[3]
Hybrid MVA pathway and isoprene synthaseIsopreneE. coli BL21(DE3)6.3 g/L[6]
Optimized MVA and MEP pathwaysβ-caroteneE. coli BL21(DE3)122.4 mg/L[5]

Experimental Protocols

Protocol 1: Construction of an MVA Pathway Expression Plasmid

This protocol describes the general steps for constructing a plasmid to express the genes of the MVA pathway in E. coli. The specific genes and their sources may vary.

1. Gene Sourcing and Codon Optimization:

  • Obtain the coding sequences for the MVA pathway enzymes (e.g., mvaE and mvaS from Enterococcus faecalis, and mvk, pmk, mvd, and idi from Saccharomyces cerevisiae).
  • Codon-optimize the gene sequences for optimal expression in E. coli.
  • Synthesize the optimized genes commercially or amplify them from the source organism's genomic DNA.

2. Plasmid Backbone Selection:

  • Choose a suitable E. coli expression vector with a strong inducible promoter (e.g., T7 or araBAD), a multiple cloning site, and an appropriate antibiotic resistance marker. A medium-copy number plasmid like pACYCDuet-1 or a high-copy number plasmid like pETDuet-1 can be used.

3. Cloning Strategy:

  • Design primers with appropriate restriction sites to amplify each MVA pathway gene.
  • Sequentially clone the genes into the expression vector using standard restriction digestion and ligation techniques. Alternatively, use Gibson assembly or a similar seamless cloning method to assemble the entire pathway in a single reaction.
  • Verify the correct insertion and sequence of each gene by restriction analysis and DNA sequencing.

4. Transformation:

  • Transform the final MVA pathway plasmid into a suitable E. coli expression host, such as BL21(DE3).

Protocol 2: Overexpression of MEP Pathway Genes

This protocol outlines the steps for overexpressing key genes in the native MEP pathway.

1. Gene Amplification:

  • Design primers to amplify the dxs and idi genes from the genomic DNA of E. coli K-12.
  • Incorporate appropriate restriction sites in the primers for cloning.

2. Plasmid Construction:

  • Clone the amplified dxs and idi genes into a suitable expression vector under the control of an inducible promoter. The genes can be on the same or different plasmids.

3. Transformation:

  • Transform the resulting plasmid(s) into the desired E. coli host strain.

Protocol 3: Cultivation for Isoprenoid Production

This protocol provides general conditions for shake flask cultivation of engineered E. coli for isoprenoid production.

1. Seed Culture Preparation:

  • Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium containing the appropriate antibiotic(s).
  • Incubate overnight at 37°C with shaking at 200-250 rpm.

2. Production Culture:

  • Inoculate 50 mL of terrific broth (TB) or M9 minimal medium supplemented with glucose (e.g., 2%) and the appropriate antibiotic(s) in a 250 mL flask with the overnight seed culture to an initial OD600 of 0.05-0.1.
  • Incubate at 37°C with shaking until the OD600 reaches 0.6-0.8.

3. Induction:

  • Induce gene expression by adding the appropriate inducer (e.g., 0.1-1 mM IPTG for a T7 promoter or 0.2% L-arabinose for an araBAD promoter).
  • After induction, reduce the temperature to 30°C and continue cultivation for 24-72 hours.

4. Sample Collection:

  • Collect samples periodically to measure cell density (OD600) and for product analysis.

Protocol 4: Quantification of Intracellular IPP

This protocol is based on an enzymatic coupling reaction followed by HPLC analysis.

1. Cell Lysis and Metabolite Extraction:

  • Harvest a known amount of cells by centrifugation.
  • Resuspend the cell pellet in a cold extraction buffer (e.g., 60% ethanol).
  • Lyse the cells by sonication or bead beating on ice.
  • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

2. Enzymatic Reaction:

  • To a reaction mixture containing assay buffer, farnesyl diphosphate (FPP), geranylgeranyl diphosphate synthase, and a fluorescently labeled peptide substrate, add a known volume of the cell extract.
  • The geranylgeranyl diphosphate synthase will catalyze the formation of geranylgeranyl diphosphate (GGPP) from the IPP in the extract and the supplied FPP.
  • Geranylgeranyl protein transferase I will then conjugate the newly formed GGPP to the fluorescent peptide.

3. HPLC Analysis:

  • Separate the reaction products by reverse-phase HPLC.
  • Detect the fluorescently labeled geranylgeranylated peptide using a fluorescence detector.
  • Quantify the amount of IPP in the original sample by comparing the peak area to a standard curve generated with known concentrations of IPP.

Visualizations

Signaling Pathways and Experimental Workflows

MEP_Pathway cluster_overexpression Overexpression Targets Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose-5-phosphate Pyruvate->DXP DXS G3P Glyceraldehyde-3-Phosphate G3P->DXP MEP 2-C-Methyl-D-erythritol-4-phosphate DXP->MEP DXR IPP This compound MEP->IPP ... DXS_node dxs DXR_node dxr

Caption: Engineered MEP Pathway in E. coli.

MVA_Pathway cluster_heterologous Heterologous Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA AtoB HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA HMGS Mevalonate Mevalonate HMG_CoA->Mevalonate HMGR Mevalonate_P Mevalonate-P Mevalonate->Mevalonate_P MK Mevalonate_PP Mevalonate-PP Mevalonate_P->Mevalonate_PP PMK IPP This compound Mevalonate_PP->IPP MDC AtoB_node atoB HMGS_node hmgs HMGR_node hmgr MK_node mvk PMK_node pmk MDC_node mdc

Caption: Heterologous MVA Pathway in E. coli.

Experimental_Workflow start Plasmid Construction transform Transformation into E. coli start->transform seed Seed Culture transform->seed production Production Culture & Induction seed->production analysis Analysis (OD600, HPLC) production->analysis

Caption: General Experimental Workflow.

References

Application Notes and Protocols for Isopentenyl Pyrophosphate Isomerase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopentenyl pyrophosphate isomerase (IPP isomerase), also known as isopentenyl-diphosphate delta-isomerase, is a crucial enzyme in the biosynthesis of isoprenoids.[1] It catalyzes the reversible isomerization of this compound (IPP) to its more reactive electrophilic isomer, dimethylallyl pyrophosphate (DMAPP).[1] This reaction is a critical checkpoint and a rate-limiting step in the mevalonate and non-mevalonate pathways, which are responsible for the production of a vast array of essential molecules, including sterols, carotenoids, and quinones.[2][3] Consequently, IPP isomerase is a significant target for the development of drugs, particularly antimicrobial and anticancer agents.

These application notes provide detailed protocols for various enzymatic assays to determine the activity of IPP isomerase, facilitating high-throughput screening of potential inhibitors and detailed kinetic characterization of the enzyme.

Signaling Pathway and Experimental Workflow

The isomerization of IPP to DMAPP is a fundamental step in the isoprenoid biosynthesis pathway. The general mechanism involves a protonation/deprotonation reaction, which is essential for the subsequent condensation reactions that form larger isoprenoid molecules.

Diagram 1: this compound Isomerase Reaction

IPP_Isomerase_Reaction cluster_reaction Isomerization Reaction IPP This compound (IPP) Enzyme IPP Isomerase IPP->Enzyme + H+ DMAPP Dimethylallyl Pyrophosphate (DMAPP) Enzyme->DMAPP - H+

Caption: The enzymatic conversion of IPP to DMAPP catalyzed by IPP isomerase.

A common method to assess the activity of IPP isomerase is the radiometric assay, which relies on the acid lability of the product, DMAPP.

Diagram 2: Experimental Workflow of the Radiometric IPP Isomerase Assay

Radiometric_Assay_Workflow start Start: Prepare Reaction Mixture ([1-14C]IPP, Buffer, Cofactors) add_enzyme Initiate Reaction: Add IPP Isomerase start->add_enzyme incubation Incubate at 37°C add_enzyme->incubation stop_reaction Stop Reaction & Hydrolyze DMAPP: Add Acid (e.g., HCl) incubation->stop_reaction extraction Extract with Organic Solvent (e.g., Toluene or Petroleum Ether) stop_reaction->extraction scintillation Quantify Radioactivity: Liquid Scintillation Counting extraction->scintillation end End: Determine Enzyme Activity scintillation->end

Caption: A schematic of the radiometric assay workflow for IPP isomerase.

Quantitative Data Summary

The following tables summarize key quantitative data for IPP isomerase from various sources, providing a valuable reference for experimental design and data interpretation.

Table 1: Kinetic Parameters of IPP Isomerase

Enzyme SourceSubstrateKm (µM)Vmax (µmol/mg/min)Divalent CationReference
Escherichia coliIPP10 ± 0.10.098 (Mn2+), 0.066 (Mg2+)Mn2+, Mg2+[2]
Saccharomyces cerevisiae (Yeast)IPP43Not ReportedMg2+[4]
Human (recombinant)IPP334.1Mg2+[4]
Staphylococcus aureus (Type II)IPP16.8 ± 3.00.0414Mg2+[5]

Table 2: Inhibitors of IPP Isomerase

InhibitorEnzyme SourceInhibition TypeKI (µM)IC50 (µM)Reference
E-2-OPPSchizosaccharomyces pombeIrreversible0.4 ± 0.1-[6]
Z-2-OPPSchizosaccharomyces pombeIrreversible23 ± 2-[6]
4-OPPSchizosaccharomyces pombeIrreversible2.5 ± 0.2-[6]
Alkyne/Allene Analogs (1-OPP, 2-OPP)E. coli (Type I)Competitive-~200[7]
Alkyne/Allene Analogs (1-OPP, 2-OPP)Thermus thermophilus (Type II)Competitive-~50[7]
IodoacetamideAedes aegyptiIrreversible--[8]

Experimental Protocols

Herein, we provide detailed methodologies for the key assays cited in the literature for determining IPP isomerase activity.

Protocol 1: Radiometric "Acid-Lability" Assay

This is the most common and sensitive method for measuring IPP isomerase activity, based on the principle that the allylic pyrophosphate product, DMAPP, is readily hydrolyzed in an acidic environment, while the homoallylic substrate, IPP, is stable.[6][9]

Materials:

  • [1-14C]IPP (this compound, radiolabeled)

  • Unlabeled IPP

  • IPP Isomerase enzyme preparation

  • Assay Buffer: 50 mM HEPES, pH 7.0, 10 mM MgCl2, 200 mM KCl, 0.5 mM DTT, 1 mg/ml BSA[6]

  • Stop Solution: 25% HCl in Methanol[9]

  • Organic Solvent: Toluene or Petroleum Ether

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture with a total volume of 200 µL containing the assay buffer and [1-14C]IPP (e.g., 400 µM total IPP with a specific activity of 10 µCi/µmol).[6]

  • Equilibration: Equilibrate the reaction mixture at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding a small volume (e.g., 10 µL) of the IPP isomerase enzyme solution.

  • Incubation: Incubate the reaction at 37°C for a specific time period (e.g., 10-30 minutes), ensuring the reaction is within the linear range.

  • Termination and Hydrolysis: Stop the reaction by adding 0.2 mL of the Stop Solution (25% HCl in methanol). Incubate at 37°C for an additional 10 minutes to ensure complete hydrolysis of the [1-14C]DMAPP formed.[9]

  • Extraction: Add 0.5 mL of water and then extract the hydrolyzed, volatile product by adding 0.5 mL of an organic solvent (e.g., toluene or petroleum ether) and vortexing vigorously. Centrifuge to separate the phases.[5][9]

  • Quantification: Transfer an aliquot of the organic (upper) phase to a scintillation vial containing scintillation fluid.

  • Measurement: Measure the radioactivity using a liquid scintillation counter.

  • Calculation: Calculate the enzyme activity based on the amount of radioactivity in the organic phase, which corresponds to the amount of [1-14C]DMAPP produced.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Based Assay

This non-radiometric method involves the enzymatic conversion of IPP to DMAPP, followed by acid hydrolysis of DMAPP to the volatile isoprene, which is then detected and quantified by GC-MS.[8]

Materials:

  • IPP (this compound)

  • IPP Isomerase enzyme preparation

  • Assay Buffer: 0.4 M Tris, 1 mM DTT, 10 mM MgCl2, pH 8.0[8]

  • Stop and Hydrolysis Solution: 14.8 M Phosphoric Acid[8]

  • Solid-Phase Microextraction (SPME) fiber

  • GC-MS system

Procedure:

  • Reaction Setup: In a sealed glass vial, prepare a 100 µL reaction mixture containing 93 µL of assay buffer, 5 µL of IPP solution (e.g., 1 µg/µL), and 2 µL of the recombinant IPP isomerase (e.g., 200 ng/µL).[8]

  • Incubation: Incubate the reaction at 35°C for 1 hour.[8]

  • Termination and Hydrolysis: Terminate the reaction and induce hydrolysis of DMAPP to isoprene by adding 30 µL of 14.8 M phosphoric acid.[8]

  • Volatile Product Adsorption: Introduce an SPME fiber into the headspace of the vial to adsorb the volatile isoprene.

  • GC-MS Analysis: Inject the adsorbed isoprene from the SPME fiber into the GC-MS system for separation and detection.

  • Quantification: Quantify the amount of isoprene produced by comparing the peak area to a standard curve generated with known concentrations of a DMAPP standard treated in the same manner.

Protocol 3: Spectrophotometric Assay (Coupled Enzyme Assay)

While a direct spectrophotometric assay for IPP isomerase is challenging due to the isomeric nature of the substrate and product, a coupled enzyme assay can be employed for Type II IPP isomerases that require NADPH.[5] This assay measures the consumption of NADPH at 340 nm.

Materials:

  • IPP (this compound)

  • Type II IPP Isomerase enzyme preparation

  • NADPH

  • FMN (for some Type II isomerases)

  • Assay Buffer: 0.1 M HEPES buffer, pH 7.0, 5 mM MgCl2[5]

  • UV-Vis Spectrophotometer

Procedure:

  • Reaction Setup: In a quartz cuvette, prepare the reaction mixture containing the assay buffer, NADPH (e.g., 0.125 mM), and varying concentrations of IPP.[5] For Type II isomerases, also include FMN if required.

  • Equilibration: Equilibrate the mixture at 37°C for 10 minutes.

  • Initiation: Initiate the reaction by adding the Type II IPP isomerase enzyme.

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculation: Calculate the rate of NADPH consumption from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADPH (6220 M-1cm-1). This rate is proportional to the IPP isomerase activity. Control reactions without the enzyme should be performed to account for any non-enzymatic NADPH oxidation.[5]

Conclusion

The choice of assay for measuring IPP isomerase activity depends on the specific research needs, available equipment, and the type of isomerase being studied. The radiometric assay offers high sensitivity and is considered the gold standard. The GC-MS and spectrophotometric assays provide valuable non-radiometric alternatives, particularly for high-throughput screening and for studying specific enzyme types. The provided protocols and data tables serve as a comprehensive resource for researchers investigating this important enzyme and its inhibitors.

References

Application Notes and Protocols for Tracing Isopentenyl Pyrophosphate (IPP) Metabolism Using Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopentenyl pyrophosphate (IPP) is a critical metabolic intermediate in the mevalonate (MVA) pathway, serving as the fundamental five-carbon building block for the synthesis of a vast array of isoprenoids.[1][2] These isoprenoids are vital for numerous cellular functions, including the synthesis of cholesterol, steroid hormones, coenzyme Q10, and the prenylation of proteins.[1][2] The MVA pathway and its products are frequently dysregulated in various diseases, most notably in cancer, making it a prime target for therapeutic intervention.[3][4] Drugs like statins, which inhibit HMG-CoA reductase, and bisphosphonates, which target farnesyl pyrophosphate synthase (FPPS), underscore the therapeutic potential of modulating this pathway.[1][3]

Stable isotope labeling, coupled with mass spectrometry, is a powerful technique for elucidating the dynamics of metabolic pathways. By introducing a stable isotope-labeled precursor, such as ¹³C-glucose, into a biological system, researchers can trace the incorporation of the isotope into downstream metabolites like IPP. This allows for the quantification of metabolic flux and provides a detailed understanding of how cellular metabolism responds to genetic modifications or pharmacological interventions. These insights are invaluable for identifying novel drug targets and elucidating mechanisms of drug action.[5][6]

These application notes provide a comprehensive guide to utilizing stable isotope labeling to trace IPP metabolism. We offer detailed protocols for cell culture and labeling, metabolite extraction, and LC-MS/MS analysis, along with examples of data presentation and visualization to aid in the interpretation of experimental results.

Signaling Pathway and Experimental Workflow

To visualize the metabolic route and the experimental process, the following diagrams have been generated.

Mevalonate_Pathway cluster_0 Upstream Metabolism cluster_1 Mevalonate Pathway cluster_2 Downstream Isoprenoid Synthesis 13C-Glucose 13C-Glucose Acetyl-CoA Acetyl-CoA 13C-Glucose->Acetyl-CoA Glycolysis HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase (Statin Target) Mevalonate-5-P Mevalonate-5-P Mevalonate->Mevalonate-5-P Mevalonate-5-PP Mevalonate-5-PP Mevalonate-5-P->Mevalonate-5-PP IPP IPP Mevalonate-5-PP->IPP MVAPP Decarboxylase DMAPP DMAPP IPP->DMAPP IPP Isomerase GPP GPP IPP->GPP FPPS DMAPP->GPP FPP FPP GPP->FPP FPPS (Bisphosphonate Target) GGPP GGPP FPP->GGPP GGPPS Squalene Squalene FPP->Squalene Squalene Synthase Protein Prenylation Protein Prenylation FPP->Protein Prenylation GGPP->Protein Prenylation Cholesterol Cholesterol Squalene->Cholesterol

Caption: The Mevalonate Pathway highlighting the synthesis of IPP and DMAPP from ¹³C-Glucose.

Experimental_Workflow cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Analysis & Data Processing A Seed Mammalian Cells B Culture in Standard Medium A->B C Switch to 13C-Glucose Medium B->C D Incubate for Defined Periods C->D E Fast Filtration & Washing D->E F Quench Metabolism (Cold Methanol/ACN) E->F G Metabolite Extraction F->G H Dry Metabolite Extract G->H I LC-MS/MS Analysis H->I J Quantify 13C-Labeled IPP I->J K Data Analysis & Visualization J->K

Caption: Experimental workflow for tracing IPP metabolism using stable isotope labeling.

Application Notes

Stable isotope tracing of IPP metabolism offers a dynamic view of the mevalonate pathway's activity, providing critical information for:

  • Drug Discovery and Development: By quantifying changes in IPP levels and its downstream products in response to a drug candidate, researchers can determine the compound's mechanism of action and its potency in targeting the MVA pathway. For instance, a successful inhibitor of an upstream enzyme like HMG-CoA reductase would be expected to decrease the fractional labeling of IPP from ¹³C-glucose. Conversely, inhibitors of downstream enzymes like FPPS may lead to an accumulation of labeled IPP.[3]

  • Understanding Disease Metabolism: In many cancers, the MVA pathway is upregulated to support increased proliferation and survival.[7] Tracing IPP metabolism can help to quantify the extent of this upregulation and identify metabolic vulnerabilities that could be exploited for therapeutic purposes. For example, comparing the metabolic flux through the MVA pathway in cancer cells versus normal cells can reveal cancer-specific dependencies.

  • Biomarker Discovery: Alterations in IPP metabolism may serve as biomarkers for disease progression or response to therapy. Stable isotope tracing can be used to identify and validate such biomarkers by correlating metabolic flux with clinical outcomes.

Experimental Protocols

Protocol 1: Cell Culture and Stable Isotope Labeling

This protocol is a general guideline for labeling adherent mammalian cancer cells. Optimization may be necessary depending on the cell line and experimental objectives.

Materials:

  • Mammalian cell line of interest (e.g., MCF-7, PC-3)

  • Standard cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Glucose-free DMEM

  • ¹³C-labeled glucose (e.g., [U-¹³C₆]-glucose)

  • Cell culture plates or flasks

Procedure:

  • Cell Seeding: Seed cells in culture plates at a density that will result in 70-80% confluency at the time of labeling.

  • Standard Culture: Culture cells in standard medium supplemented with FBS and antibiotics until they reach the desired confluency.

  • Labeling Medium Preparation: Prepare the labeling medium by supplementing glucose-free DMEM with 10% dialyzed FBS, antibiotics, and the desired concentration of [U-¹³C₆]-glucose (typically the same concentration as glucose in the standard medium, e.g., 25 mM).

  • Medium Exchange: Aspirate the standard medium, wash the cells once with pre-warmed PBS, and add the pre-warmed labeling medium.

  • Incubation: Incubate the cells in the labeling medium for a time course (e.g., 0, 2, 6, 12, 24 hours) to determine the kinetics of isotope incorporation into IPP and to reach an isotopic steady state.[6]

Protocol 2: Metabolite Quenching and Extraction

Rapidly quenching metabolic activity is crucial for accurately measuring the levels of labile phosphorylated intermediates like IPP. This protocol is adapted for adherent mammalian cells.

Materials:

  • Cold quenching/extraction solution: 80% methanol / 20% water, pre-chilled to -80°C.

  • Cell scraper

  • Dry ice

  • Liquid nitrogen

  • Centrifuge

Procedure:

  • Quenching: At the end of the labeling period, rapidly aspirate the labeling medium and immediately place the culture plate on a bed of dry ice to quench metabolic activity.

  • Extraction: Add the pre-chilled quenching/extraction solution to the plate (e.g., 1 mL for a 6-well plate).

  • Cell Lysis: Scrape the cells in the cold solvent and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Freeze-Thaw Cycles: Perform three rapid freeze-thaw cycles by alternating between liquid nitrogen and a 37°C water bath to ensure complete cell lysis.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube.

  • Drying: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • Storage: Store the dried extracts at -80°C until LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis of ¹³C-Labeled IPP

This protocol provides a starting point for the analysis of ¹³C-labeled IPP. Optimization of chromatographic and mass spectrometric parameters is recommended for each specific instrument and application.

Materials:

  • Dried metabolite extracts

  • Reconstitution solution (e.g., 50% methanol in water)

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

  • C18 reversed-phase column

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a small volume of reconstitution solution (e.g., 50 µL).

  • LC Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM ammonium acetate in water, pH 7.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 0% to 50% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Detection:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor ion for unlabeled IPP (m/z 245) and its fragment ions (e.g., m/z 79, 159) should be determined using a pure standard. For ¹³C-labeled IPP derived from [U-¹³C₆]-glucose, the expected precursor ion will be m/z 250 (M+5). The corresponding fragment ions will also be shifted. It is recommended to infuse a labeled standard or a labeled biological extract to determine the optimal MRM transitions.

    • Dwell Time: 100 ms.

  • Data Analysis:

    • Integrate the peak areas for each isotopologue of IPP (M+0 to M+5).

    • Calculate the fractional enrichment of ¹³C in the IPP pool for each time point and experimental condition.

    • Correct for the natural abundance of ¹³C.

Data Presentation

Quantitative data should be summarized in clearly structured tables to facilitate comparison between different experimental conditions.

Table 1: Intracellular Concentrations of IPP and FPP in Cancer Cells Treated with a Mevalonate Pathway Inhibitor

Cell LineTreatmentIPP (pmol/10⁶ cells)FPP (pmol/10⁶ cells)
MCF-7 Vehicle Control15.2 ± 1.825.6 ± 2.5
Inhibitor A (1 µM)8.5 ± 1.112.3 ± 1.5
PC-3 Vehicle Control20.1 ± 2.232.8 ± 3.1
Inhibitor A (1 µM)10.9 ± 1.315.7 ± 1.9

Data are presented as mean ± standard deviation (n=3).

Table 2: Fractional Enrichment of ¹³C in IPP and FPP in Cancer Cells after Labeling with [U-¹³C₆]-Glucose

MetaboliteTime (hours)Fractional Enrichment (%) - Vehicle ControlFractional Enrichment (%) - Inhibitor B (1 µM)
IPP 235.4 ± 3.145.2 ± 4.0
678.2 ± 6.585.1 ± 7.2
1292.5 ± 8.194.3 ± 8.5
2495.1 ± 8.396.0 ± 8.7
FPP 228.9 ± 2.515.6 ± 1.8
665.7 ± 5.835.4 ± 3.9
1288.3 ± 7.950.1 ± 5.5
2493.2 ± 8.455.8 ± 6.1

Data are presented as mean ± standard deviation (n=3). Inhibitor B is a hypothetical inhibitor of FPP synthase.

Conclusion

The methodologies described in these application notes provide a robust framework for investigating IPP metabolism using stable isotope labeling. By carefully designing and executing these experiments, researchers can gain valuable insights into the regulation of the mevalonate pathway and its role in health and disease. This knowledge is crucial for the development of novel therapeutic strategies targeting this essential metabolic route.

References

Application Notes and Protocols for Isopentenyl Pyrophosphate (IPP) Extraction from Yeast

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopentenyl pyrophosphate (IPP) is a central metabolic intermediate in the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, serving as the fundamental five-carbon building block for the biosynthesis of a vast array of isoprenoids. Isoprenoids, also known as terpenes or terpenoids, are a diverse group of natural products with wide-ranging industrial applications, including pharmaceuticals, biofuels, fragrances, and nutraceuticals. The engineering of microbial hosts like the yeast Saccharomyces cerevisiae for high-level production of valuable isoprenoids is a key focus in industrial biotechnology.

Accurate and reliable quantification of intracellular IPP pools is crucial for understanding the efficiency of engineered metabolic pathways, identifying bottlenecks, and optimizing strain performance. However, the extraction of this phosphorylated and relatively unstable metabolite from yeast cells presents significant challenges due to the robust cell wall and the need to rapidly quench metabolic activity to prevent enzymatic degradation.

These application notes provide detailed protocols for the extraction of this compound from yeast for subsequent analysis, typically by liquid chromatography-mass spectrometry (LC-MS). The protocols are designed to be robust and reproducible, catering to the needs of researchers in both academic and industrial settings.

Key Considerations for IPP Extraction

Several factors must be carefully controlled to ensure the successful extraction and accurate quantification of IPP from yeast:

  • Rapid Quenching of Metabolism: Yeast metabolism is rapid, and failure to halt it instantly will lead to significant changes in the intracellular concentrations of metabolites like IPP.

  • Efficient Cell Lysis: The thick cell wall of Saccharomyces cerevisiae requires effective disruption to release intracellular contents.

  • Prevention of Metabolite Degradation: Phosphorylated intermediates like IPP are susceptible to enzymatic and chemical degradation. Extraction conditions should be chosen to minimize this.

  • Compatibility with Downstream Analysis: The chosen extraction method should not interfere with the subsequent analytical techniques, such as LC-MS.

Signaling Pathways and Experimental Workflows

Isoprenoid Biosynthesis Pathway in Yeast

The synthesis of IPP in Saccharomyces cerevisiae occurs through the mevalonate (MVA) pathway. The following diagram illustrates the key steps leading to the formation of IPP and its subsequent isomerization to dimethylallyl pyrophosphate (DMAPP), the two fundamental precursors of all isoprenoids.

MVA_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGS HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA HMGR Mevalonate Mevalonate HMGCoA->Mevalonate MVK Mevalonate5P Mevalonate-5-phosphate Mevalonate->Mevalonate5P PMK Mevalonate5PP Mevalonate-5-pyrophosphate Mevalonate5P->Mevalonate5PP MVD IPP This compound (IPP) Mevalonate5PP->IPP DMAPP Dimethylallyl pyrophosphate (DMAPP) IPP->DMAPP IDI1 GPP Geranyl pyrophosphate (GPP) IPP->GPP DMAPP->GPP FPP Farnesyl pyrophosphate (FPP) GPP->FPP Isoprenoids Isoprenoids FPP->Isoprenoids

Caption: The Mevalonate (MVA) pathway in Saccharomyces cerevisiae.

General Experimental Workflow for IPP Extraction

The overall process for extracting IPP from yeast involves several key stages, from cell culture to the final extract ready for analysis.

Extraction_Workflow cluster_culture Yeast Culture cluster_harvest Harvesting and Quenching cluster_extraction Extraction cluster_analysis Sample Preparation for Analysis YeastCulture 1. Yeast Cell Culture Quenching 2. Rapid Quenching of Metabolism YeastCulture->Quenching Centrifugation1 3. Centrifugation Quenching->Centrifugation1 CellLysis 4. Cell Lysis (Bead Beating) Centrifugation1->CellLysis ExtractionSolvent 5. Addition of Extraction Solvent CellLysis->ExtractionSolvent Incubation 6. Incubation ExtractionSolvent->Incubation Centrifugation2 7. Centrifugation Incubation->Centrifugation2 SupernatantCollection 8. Supernatant Collection Centrifugation2->SupernatantCollection Drying 9. Drying and Reconstitution SupernatantCollection->Drying LCMS 10. LC-MS/MS Analysis Drying->LCMS

Caption: General workflow for IPP extraction from yeast.

Experimental Protocols

Two primary methods for the extraction of phosphorylated metabolites, including IPP, from yeast are detailed below: the Boiling Ethanol Extraction method and the Chloroform-Methanol Extraction method. Both methods have been shown to be effective for the recovery of phosphorylated intermediates.[1][2]

Protocol 1: Boiling Ethanol Extraction

This method is effective for a broad range of metabolites, including phosphorylated sugars and nucleotides.[2]

Materials:

  • Yeast culture

  • Quenching solution: 60% (v/v) methanol, pre-chilled to -40°C

  • Extraction solution: 75% (v/v) ethanol, pre-heated to 95°C

  • Sterile, nuclease-free water

  • Acid-washed glass beads (0.5 mm diameter)

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of reaching 14,000 x g at 4°C

  • Heat block or water bath at 95°C

  • SpeedVac or nitrogen evaporator

Procedure:

  • Quenching: a. Rapidly withdraw a defined volume of yeast culture (e.g., 1 mL). b. Immediately plunge the sample into 5 volumes of pre-chilled (-40°C) 60% methanol. c. Vortex briefly to mix.

  • Cell Harvesting: a. Centrifuge the quenched cell suspension at 14,000 x g for 1 minute at 4°C. b. Discard the supernatant.

  • Cell Lysis and Extraction: a. To the cell pellet, add approximately 200 µL of acid-washed glass beads. b. Add 500 µL of pre-heated (95°C) 75% ethanol. c. Immediately vortex vigorously for 1 minute. d. Incubate at 95°C for 3 minutes. e. Place on ice for 5 minutes.

  • Sample Clarification: a. Centrifuge at 14,000 x g for 5 minutes at 4°C. b. Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.

  • Sample Concentration: a. Dry the supernatant using a SpeedVac or under a gentle stream of nitrogen. b. The dried extract can be stored at -80°C.

  • Reconstitution: a. For LC-MS analysis, reconstitute the dried pellet in an appropriate volume (e.g., 100 µL) of a suitable solvent, such as a mixture of water and methanol (1:1, v/v).[3] b. Vortex briefly and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any insoluble debris. c. Transfer the supernatant to an LC-MS vial for analysis.

Protocol 2: Chloroform-Methanol Extraction

This method is also highly effective for the extraction of phosphorylated metabolites and offers good recovery.[1]

Materials:

  • Yeast culture

  • Quenching solution: 60% (v/v) methanol, pre-chilled to -40°C

  • Extraction solvent A: Chloroform

  • Extraction solvent B: Methanol

  • Sterile, nuclease-free water

  • Acid-washed glass beads (0.5 mm diameter)

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of reaching 14,000 x g at 4°C

  • Vortex mixer

  • SpeedVac or nitrogen evaporator

Procedure:

  • Quenching and Cell Harvesting: a. Follow steps 1a-2b from Protocol 1.

  • Cell Lysis and Extraction: a. To the cell pellet, add approximately 200 µL of acid-washed glass beads. b. Add 1 mL of a pre-chilled (-20°C) chloroform:methanol mixture (1:1, v/v). c. Vortex vigorously for 2 minutes.

  • Phase Separation: a. Add 0.5 mL of chloroform and 0.5 mL of sterile water. b. Vortex for 30 seconds. c. Centrifuge at 5,000 x g for 10 minutes at 4°C to separate the phases.

  • Sample Collection: a. The upper aqueous phase contains the polar metabolites, including IPP. Carefully collect the upper aqueous phase and transfer it to a new microcentrifuge tube.

  • Sample Concentration: a. Dry the aqueous phase using a SpeedVac or under a gentle stream of nitrogen. b. The dried extract can be stored at -80°C.

  • Reconstitution: a. Follow steps 6a-6c from Protocol 1.

Data Presentation

The choice of extraction method can significantly impact the measured intracellular concentrations of metabolites. The following table summarizes representative quantitative data for phosphorylated intermediates from Saccharomyces cerevisiae using different extraction methods. While specific data for IPP is often part of larger metabolomic studies, the data for related phosphorylated compounds provides a strong indication of the efficacy of each method for IPP extraction.

MetaboliteBoiling Ethanol (nmol/g dry cell weight)Chloroform-Methanol (nmol/g dry cell weight)Reference
Glucose-6-phosphate1.8 ± 0.21.7 ± 0.3[1]
Fructose-6-phosphate0.7 ± 0.10.6 ± 0.1[1]
Fructose-1,6-bisphosphate10.5 ± 1.59.8 ± 1.2[1]
ATP3.2 ± 0.43.0 ± 0.5[1]
Farnesyl Pyrophosphate (FPP)Reported in relative abundanceReported in relative abundance[3]
Geranylgeranyl Pyrophosphate (GGPP)Reported in relative abundanceReported in relative abundance[3]

Note: The absolute concentrations can vary significantly depending on the yeast strain, growth conditions, and analytical standards. The data presented here is for comparative purposes.

Downstream Analysis: LC-MS/MS for IPP Quantification

The direct quantification of IPP is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Typical LC-MS/MS Parameters:

  • Chromatography: Reversed-phase chromatography is often employed. A common mobile phase system consists of an aqueous component with an ion-pairing agent (e.g., 10 mM ammonium carbonate with 0.1% ammonium hydroxide) and an organic component (e.g., 0.1% ammonium hydroxide in acetonitrile/methanol).[4]

  • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is used. The analysis is performed in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[4] The precursor ion for IPP is [M-H]⁻ at m/z 245.0, and characteristic product ions are monitored.

Conclusion

The protocols detailed in these application notes provide robust and validated methods for the extraction of this compound from Saccharomyces cerevisiae. The choice between the boiling ethanol and chloroform-methanol methods will depend on the specific experimental goals and laboratory resources. Both methods, when coupled with rapid quenching and appropriate downstream analysis by LC-MS/MS, will enable researchers to obtain accurate and reproducible quantification of intracellular IPP levels, thereby facilitating the rational engineering of yeast for the enhanced production of valuable isoprenoids.

References

Application Notes & Protocols: Leveraging Isopentenyl Pyrophosphate in Synthetic Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) are the universal five-carbon building blocks for the biosynthesis of isoprenoids (also known as terpenoids).[1][2] This vast class of over 80,000 natural products exhibits immense structural and functional diversity, with applications spanning pharmaceuticals, biofuels, fragrances, nutraceuticals, and specialty chemicals.[3][4] Many valuable isoprenoids are found in nature at very low concentrations, making their extraction from native sources economically unviable and unsustainable.[5] Synthetic biology and metabolic engineering offer a powerful alternative, enabling the high-yield production of these compounds in engineered microbial hosts like Escherichia coli and Saccharomyces cerevisiae.[4][6] By engineering the metabolic pathways that produce and consume IPP, researchers can create microbial cell factories capable of sustainably producing complex molecules.[5][7]

At the core of isoprenoid production are two primary biosynthetic pathways that synthesize IPP and DMAPP: the mevalonate (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway.[8][9] The MVA pathway is typically found in eukaryotes (including the cytoplasm of plants), fungi, and archaea, while the MEP pathway is present in most bacteria and plant plastids.[2][10] The strategic selection and optimization of these pathways are fundamental to successfully engineering a microbial host for the production of a target isoprenoid.

Key Metabolic Pathways for IPP Biosynthesis

All isoprenoids are derived from the C5 precursors IPP and DMAPP.[1] Synthetic biology efforts are heavily focused on optimizing the metabolic pathways that produce these precursors to drive flux towards a desired product.[11]

  • Mevalonate (MVA) Pathway: This pathway, native to eukaryotes like Saccharomyces cerevisiae, starts from Acetyl-CoA.[9] Three molecules of Acetyl-CoA are converted to mevalonate, which is then phosphorylated and decarboxylated to form IPP.[2] This pathway is often engineered into E. coli to enhance isoprenoid production.

  • Methylerythritol 4-Phosphate (MEP) Pathway: This pathway, native to bacteria like E. coli and plant plastids, begins with pyruvate and glyceraldehyde 3-phosphate (G3P).[9] It is generally more energy-efficient than the MVA pathway but can be more complex to regulate.[12] The final step of the MEP pathway can produce both IPP and DMAPP directly.[9]

IPP_Biosynthesis_Pathways cluster_mva Mevalonate (MVA) Pathway cluster_mep Methylerythritol Phosphate (MEP) Pathway cluster_isomer Isomerization & Elongation AcetylCoA Acetyl-CoA (x3) AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate MVP Mevalonate-5-P Mevalonate->MVP MVPP Mevalonate-5-PP MVP->MVPP IPP_mva IPP MVPP->IPP_mva IPP_pool IPP Pool IPP_mva->IPP_pool Pyruvate_G3P Pyruvate + G3P DXP DXP Pyruvate_G3P->DXP MEP MEP DXP->MEP CDP_ME CDP-ME MEP->CDP_ME CDP_MEP CDP-MEP CDP_ME->CDP_MEP ME_cPP ME-cPP CDP_MEP->ME_cPP HMBPP HMBPP ME_cPP->HMBPP IPP_DMAPP_mep IPP + DMAPP HMBPP->IPP_DMAPP_mep IPP_DMAPP_mep->IPP_pool DMAPP DMAPP IPP_DMAPP_mep->DMAPP IPP_pool->DMAPP  Idi GPP GPP (C10) IPP_pool->GPP FPP FPP (C15) IPP_pool->FPP GGPP GGPP (C20) IPP_pool->GGPP DMAPP->GPP GPP->FPP Terpenoids Terpenoids GPP->Terpenoids Monoterpenes FPP->GGPP FPP->Terpenoids Sesquiterpenes GGPP->Terpenoids Diterpenes

Caption: IPP Biosynthesis via the MVA and MEP pathways.

Applications of IPP in Synthetic Biology

By redirecting the flux of IPP and its derivatives, synthetic biologists have successfully produced a wide array of valuable compounds.

Pharmaceuticals

Microbial production of complex pharmaceuticals that are difficult to synthesize chemically or are scarce in nature is a major application.[5][13]

  • Artemisinin (Anti-malarial): The precursor to the potent anti-malarial drug, artemisinic acid, has been successfully produced in engineered S. cerevisiae.[14][15] By introducing the MVA pathway and amorphadiene synthase, followed by cytochrome P450 oxidation, fermentation yields have reached levels that make it a viable alternative to plant extraction.[15][]

  • Paclitaxel (Taxol®) (Anti-cancer): The production of taxadiene, the committed precursor to the widely used chemotherapy drug Paclitaxel, has been demonstrated in both E. coli and yeast.[14][17] Engineering efforts have focused on optimizing a heterologous MVA pathway and expressing the complex taxadiene synthase gene, achieving titers up to 1 g/L in E. coli.[18]

Biofuels

Isoprenoid-based biofuels are attractive alternatives to traditional fossil fuels due to their high energy density and favorable combustion properties.[19]

  • Isopentenol (C5 Alcohol): Also known as 3-methyl-3-buten-1-ol, this C5 alcohol is a promising biofuel. It can be produced by the dephosphorylation of IPP.[19] Engineering efforts in E. coli, including optimization of the native MEP pathway and expression of promiscuous phosphatases, have led to significant titers.[20]

  • Farnesene (C15): A sesquiterpene that can be hydrogenated to farnesane, a high-performance diesel and jet fuel alternative.

  • Pinene (C10): A monoterpene that can be dimerized to produce a high-density jet fuel.

Specialty Chemicals and Nutraceuticals

The versatility of isoprenoid chemistry allows for the production of a wide range of other valuable molecules.[3]

  • Carotenoids (e.g., Lycopene, β-Carotene): These tetraterpenoids are used as pigments, antioxidants, and nutritional supplements.[18] Engineering the MEP pathway in E. coli has led to high-yield production of these compounds.

  • Fragrances (e.g., Geranyllinalool, Sandalwood oil): Many fragrances are derived from mono- and sesquiterpenes. Synthetic biology provides a consistent and sustainable source for these high-value compounds.[21]

Quantitative Data Summary

The following tables summarize reported production titers for various isoprenoids in engineered microbial hosts.

Table 1: Pharmaceutical Precursors

Compound Host Organism Key Engineering Strategy Titer Reference
Artemisinic Acid S. cerevisiae MVA pathway optimization, fermentation process 25 g/L [15][]
Taxadiene E. coli Modular pathway engineering 1 g/L [18]

| Ginsenoside Rh2 | S. cerevisiae | Synthetic biology approach | 2.25 g/L |[4][22] |

Table 2: Biofuels

Compound Host Organism Key Engineering Strategy Titer Reference
3-methyl-3-buten-1-ol E. coli MVA pathway, phosphatase engineering 2.23 g/L [23]

| Isopentenols | E. coli | MEP pathway optimization, glycolysis tuning | 61.9 mg/L |[20][24] |

Table 3: Specialty Chemicals

Compound Host Organism Key Engineering Strategy Titer Reference
Geranyllinalool E. coli Isopentenol Utilization Pathway (IUP) 2.06 g/L [21]
1,8-cineole E. coli Engineered FPP synthase (mutant) 653 mg/L [4]

| Linalool | E. coli | Engineered FPP synthase (mutant) | 505 mg/L |[4] |

Experimental Protocols

The following sections provide generalized protocols for the engineering and analysis of isoprenoid production in E. coli.

Protocol 1: Engineering an E. coli Strain for Isoprenoid Production

This protocol outlines the general workflow for constructing a strain to produce a target isoprenoid, such as a sesquiterpene, by introducing a heterologous MVA pathway and a terpene synthase.

protocol_1_workflow cluster_design A. Pathway & Plasmid Design cluster_build B. Strain Construction cluster_test C. Production & Analysis p1 Select target isoprenoid (e.g., Amorphadiene). Identify corresponding synthase gene (e.g., ADS). p2 Design expression cassettes for MVA pathway genes (e.g., from S. cerevisiae) and the synthase gene. Optimize codons for E. coli expression. p1->p2 p3 Choose compatible plasmids (e.g., pACYC, pTrc) with different origins of replication and antibiotic markers. p2->p3 p4 Synthesize or PCR-amplify genes. Use restriction enzymes or Gibson assembly to clone cassettes into plasmids. p3->p4 p5 Transform E. coli host (e.g., DH10B) with assembled plasmids sequentially. Select on appropriate antibiotic plates. p4->p5 p6 Verify correct assembly by plasmid sequencing. p5->p6 p7 Culture engineered strain in production medium. Induce gene expression with IPTG. p6->p7 p8 Perform two-phase extraction with an organic solvent (e.g., dodecane) to capture product. p7->p8 p9 Analyze organic phase using GC-MS to confirm product identity and quantify titer. p8->p9

Caption: Workflow for engineering an isoprenoid production strain.

Methodology:

  • Plasmid Construction:

    • Obtain genes for the MVA pathway (e.g., from S. cerevisiae) and the target terpene synthase. Codon-optimize all genes for E. coli expression.

    • Assemble the genes into operons under the control of an inducible promoter (e.g., Ptrc or PBAD). It is common to split the pathway across two compatible plasmids to reduce metabolic burden. For example:

      • Plasmid 1 (e.g., pTrc-MVA_lower): Contains the "lower" MVA pathway genes (mevalonate kinase, phosphomevalonate kinase, etc.).

      • Plasmid 2 (e.g., pACYC-MVA_upper-TS): Contains the "upper" MVA pathway genes (thiolase, HMG-CoA synthase, HMG-CoA reductase) and the terpene synthase.

    • Use standard molecular cloning techniques (restriction digest/ligation or Gibson assembly) to create the expression vectors.

  • Strain Transformation:

    • Prepare chemically competent E. coli cells (e.g., DH1, W3110).

    • Transform the host strain with the constructed plasmids. If using multiple plasmids, transform them sequentially, plating on selective media (e.g., LB agar with ampicillin, then LB agar with ampicillin and chloramphenicol) after each transformation.

  • Strain Verification:

    • Isolate plasmids from the final engineered strain.

    • Verify the integrity of the cloned pathways via Sanger sequencing.

Protocol 2: Isoprenoid Production and Quantification by GC-MS

This protocol describes a method for small-scale production in shake flasks and subsequent quantification of a volatile isoprenoid product.[25][26]

protocol_2_workflow s1 1. Inoculation Inoculate 5 mL of selective medium with a single colony. Grow overnight. s2 2. Production Culture Subculture into 20 mL of production medium in a 125 mL flask. Add an organic overlay (e.g., 10% v/v dodecane). s1->s2 s3 3. Induction Grow culture to OD600 ~0.6-0.8. Add inducer (e.g., IPTG to 1 mM). s2->s3 s4 4. Fermentation Incubate at 30°C with shaking (200 rpm) for 48-72 hours. s3->s4 s5 5. Sample Collection Centrifuge 1 mL of the culture to separate phases. Collect the upper organic layer. s4->s5 s6 6. GC-MS Analysis Dilute the organic layer in a suitable solvent (e.g., ethyl acetate). Inject 1 µL into the GC-MS. s5->s6 s7 7. Quantification Integrate the peak area corresponding to the target compound. Calculate concentration using a standard curve prepared with an authentic standard. s6->s7

Caption: Protocol for isoprenoid production and GC-MS analysis.

Methodology:

  • Cultivation and Production:

    • Prepare an overnight seed culture of the engineered strain in selective LB medium.

    • Inoculate 50 mL of a defined production medium (e.g., M9 minimal medium with glucose and yeast extract) in a 250 mL baffled flask to a starting OD600 of 0.05.[20]

    • Add a 10% (v/v) organic overlay (e.g., dodecane or oleyl alcohol) to the culture to capture the volatile isoprenoid product and reduce product toxicity.[23]

    • Grow the culture at 37°C until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding the appropriate inducer (e.g., 1 mM IPTG) and reduce the temperature to 30°C.

    • Continue incubation for 48-96 hours.

  • Extraction:

    • Transfer 1 mL of the culture to a microcentrifuge tube.

    • Centrifuge at 13,000 x g for 2 minutes to separate the aqueous phase, cell pellet, and the upper organic phase.

    • Carefully collect the organic layer containing the isoprenoid product.

  • Quantification by Gas Chromatography-Mass Spectrometry (GC-MS): [27]

    • Standard Curve: Prepare a series of standards of the target isoprenoid in the same organic solvent used for the overlay (e.g., dodecane) at known concentrations.

    • Sample Preparation: Dilute the collected organic layer in ethyl acetate containing an internal standard (e.g., caryophyllene).

    • GC-MS Method:

      • Injection: Inject 1 µL of the sample.

      • Column: Use a non-polar column suitable for terpene analysis (e.g., DB-5ms).

      • Oven Program: Start at a low temperature (e.g., 60°C), ramp to a high temperature (e.g., 300°C) to elute the compounds.[27]

      • MS Detection: Operate in Scan mode to identify the product based on its mass spectrum and retention time. Use Single Ion Monitoring (SIM) mode for accurate quantification based on the standard curve.[27]

    • Calculation: Integrate the peak area of the target compound, normalize to the internal standard, and calculate the concentration using the linear regression from the standard curve. The final titer is reported in mg/L or g/L of culture.

References

Application Notes and Protocols: Isopentenyl Pyrophosphate as a Biomarker for Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopentenyl pyrophosphate (IPP) is a pivotal intermediate in the mevalonate pathway, a fundamental metabolic cascade responsible for the synthesis of a diverse array of essential biomolecules.[1][2] This pathway commences with acetyl-CoA and culminates in the production of IPP and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon units serve as the foundational building blocks for all isoprenoids, a vast class of over 30,000 molecules that includes cholesterol, steroid hormones, coenzyme Q10, and dolichols.[1][2] Given its central role, dysregulation of the mevalonate pathway and concomitant alterations in IPP levels are implicated in the pathophysiology of various metabolic and inflammatory diseases. This document outlines the potential of IPP as a biomarker for such disorders, with a primary focus on Mevalonate Kinase Deficiency (MKD), and provides detailed protocols for its quantification.

This compound and the Mevalonate Pathway

The mevalonate pathway is a multi-step enzymatic process that can be broadly divided into an upper and lower pathway. The upper pathway synthesizes mevalonate from acetyl-CoA, with HMG-CoA reductase being the rate-limiting enzyme and the target of statin drugs.[1][2] The lower pathway converts mevalonate into IPP and DMAPP through a series of phosphorylation and decarboxylation reactions.[2] IPP is then utilized for the synthesis of higher-order isoprenoids like geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and geranylgeranyl pyrophosphate (GGPP).[1] These molecules are crucial for processes such as protein prenylation, which is vital for the proper functioning of signaling proteins like Ras and Rho GTPases.

Mevalonate Signaling Pathway

Mevalonate_Pathway cluster_upper Upper Mevalonate Pathway cluster_lower Lower Mevalonate Pathway cluster_downstream Downstream Isoprenoid Synthesis Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA ACAT HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA HMGCS Mevalonate Mevalonate HMG-CoA->Mevalonate HMGCR (Statin Target) Mevalonate-5-P Mevalonate-5-P Mevalonate->Mevalonate-5-P MVK (Deficient in MKD) Mevalonate-5-PP Mevalonate-5-PP Mevalonate-5-P->Mevalonate-5-PP PMVK Isopentenyl-PP (IPP) Isopentenyl-PP (IPP) Mevalonate-5-PP->Isopentenyl-PP (IPP) MVD Dimethylallyl-PP (DMAPP) Dimethylallyl-PP (DMAPP) Isopentenyl-PP (IPP)->Dimethylallyl-PP (DMAPP) IDI Geranyl-PP (GPP) Geranyl-PP (GPP) Isopentenyl-PP (IPP)->Geranyl-PP (GPP) Dimethylallyl-PP (DMAPP)->Geranyl-PP (GPP) Farnesyl-PP (FPP) Farnesyl-PP (FPP) Geranyl-PP (GPP)->Farnesyl-PP (FPP) Geranylgeranyl-PP (GGPP) Geranylgeranyl-PP (GGPP) Farnesyl-PP (FPP)->Geranylgeranyl-PP (GGPP) Cholesterol Cholesterol Farnesyl-PP (FPP)->Cholesterol

Caption: The Mevalonate Pathway leading to this compound (IPP) and downstream products.

This compound as a Biomarker in Metabolic Disorders

Mevalonate Kinase Deficiency (MKD)

Mevalonate Kinase Deficiency (MKD) is a rare autosomal recessive inborn error of metabolism caused by mutations in the MVK gene.[3][4] This genetic defect leads to a deficiency in the mevalonate kinase enzyme, which catalyzes the phosphorylation of mevalonic acid to 5-phosphomevalonate.[3] The enzymatic block results in two primary biochemical consequences: the accumulation of mevalonic acid and a deficiency of downstream products, including IPP and subsequently FPP and GGPP.[3]

The clinical presentation of MKD exists on a spectrum. The more severe form, Mevalonic Aciduria (MA), is characterized by constant high levels of mevalonic acid in the urine, dysmorphic features, and neurological impairment.[4] The milder form, Hyperimmunoglobulinemia D Syndrome (HIDS), involves recurrent inflammatory episodes with fever, abdominal pain, and skin rashes, with urinary mevalonic acid levels often elevated only during these febrile attacks.[3][5]

Theoretically, the deficiency of IPP and other isoprenoids is a key contributor to the inflammatory phenotype of MKD, as it impairs protein prenylation and disrupts cellular signaling. This makes IPP a strong candidate biomarker for diagnosing and monitoring MKD. A decreased concentration of IPP would be expected in individuals with MKD. However, the current standard for biochemical diagnosis of MKD relies on the measurement of elevated mevalonic acid in the urine, as it is a more pronounced and readily detectable analyte. While a decrease in IPP is pathologically significant, quantitative data on IPP levels in the plasma of MKD patients versus healthy controls is not widely available in the published literature, making mevalonic acid the more established diagnostic marker.

AnalytePatient GroupSample TypeConcentration/Excretion RateReference
Mevalonic AcidMevalonate Kinase Deficiency (MKD)UrineSignificantly elevated[4][5]
Mevalonic AcidHealthy ControlsUrineNormal/Low levels[4][5]

Experimental Protocols

The quantification of this compound in biological matrices such as plasma requires a sensitive and specific analytical method due to its low endogenous concentrations and polar nature. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this application.

Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is a generalized procedure based on established methods for the analysis of isoprenoid pyrophosphates.[6][7][8]

1. Sample Collection and Preparation a. Collect whole blood in EDTA-containing tubes. b. Centrifuge at 1,500 x g for 10 minutes at 4°C to separate plasma. c. Store plasma samples at -80°C until analysis. d. For analysis, thaw plasma samples on ice. e. To 100 µL of plasma, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., 13C5-FPP, as a stable isotope-labeled analog for a related pyrophosphate) to precipitate proteins. f. Vortex the mixture for 30 seconds. g. Centrifuge at 14,000 x g for 10 minutes at 4°C. h. Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. i. Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis a. Liquid Chromatography System: A UPLC/HPLC system capable of binary gradient elution. b. Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm) is suitable for separation. c. Mobile Phase A: 10 mM ammonium carbonate with 0.1% ammonium hydroxide in water. d. Mobile Phase B: 0.1% ammonium hydroxide in acetonitrile/methanol (75:25, v/v). e. Gradient Elution:

  • 0-1 min: 10% B
  • 1-7 min: Linear gradient to 65% B
  • 7-9 min: Hold at 95% B
  • 9.1-12 min: Return to 10% B for re-equilibration f. Flow Rate: 0.25 mL/min. g. Injection Volume: 10 µL. h. Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source. i. Ionization Mode: Negative ion mode. j. Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for IPP and the internal standard should be optimized. For IPP (C5H12O7P2, MW: 246.09 g/mol ), a potential transition could be m/z 245 -> 79. k. Data Analysis: Quantify IPP concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix (e.g., stripped plasma or phosphate-buffered saline).

Experimental Workflow

Experimental_Workflow Sample_Collection 1. Plasma Sample Collection (EDTA tubes) Protein_Precipitation 2. Protein Precipitation (Ice-cold Methanol + IS) Sample_Collection->Protein_Precipitation Centrifugation 3. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer 4. Supernatant Isolation & Evaporation Centrifugation->Supernatant_Transfer Reconstitution 5. Reconstitution in Mobile Phase Supernatant_Transfer->Reconstitution LC_MS_Analysis 6. LC-MS/MS Analysis (UPLC-QqQ, ESI-) Reconstitution->LC_MS_Analysis Data_Processing 7. Data Processing & Quantification LC_MS_Analysis->Data_Processing

References

Cell-Free Biosynthesis of Isopentenyl Pyrophosphate: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), are the universal five-carbon building blocks for the biosynthesis of over 30,000 isoprenoid compounds.[1][2] These natural products have diverse applications as pharmaceuticals, agrochemicals, and biofuels. Cell-free biosynthesis of IPP offers a powerful and controllable platform for producing these valuable molecules, circumventing the inherent complexities and metabolic burdens of in vivo systems.[3][4] This document provides detailed application notes and protocols for the cell-free biosynthesis of IPP via three distinct pathways: the Mevalonate (MVA) pathway, the Methylerythritol Phosphate (MEP) pathway, and the synthetic Isopentenol Utilization Pathway (IUP).

Biosynthetic Pathways for this compound

There are two primary natural pathways for IPP biosynthesis, the MVA and MEP pathways, which are distributed differently across the domains of life.[5][6] Additionally, a synthetic pathway, the Isopentenol Utilization Pathway (IUP), has been developed as a highly efficient alternative for cell-free applications.[7][8][9]

Mevalonate (MVA) Pathway

The MVA pathway is the canonical route for IPP synthesis in eukaryotes, archaea, and some bacteria.[1][2] It begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then converted to mevalonate. A series of phosphorylation and decarboxylation reactions subsequently yield IPP.[2][6]

MVA_Pathway AcetylCoA Acetyl-CoA (x3) AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA  Acetoacetyl-CoA  thiolase HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA  HMG-CoA  synthase Mevalonate Mevalonate HMGCoA->Mevalonate  HMG-CoA  reductase Mevalonate5P Mevalonate-5-P Mevalonate->Mevalonate5P  Mevalonate  kinase Mevalonate5PP Mevalonate-5-PP Mevalonate5P->Mevalonate5PP  Phosphomevalonate  kinase IPP Isopentenyl Pyrophosphate (IPP) Mevalonate5PP->IPP  Mevalonate-5-PP  decarboxylase

Figure 1. The Mevalonate (MVA) pathway for IPP biosynthesis.

Methylerythritol Phosphate (MEP) Pathway

The MEP pathway, also known as the non-mevalonate pathway, is utilized by most bacteria, algae, and plant plastids.[10][11] It starts with the condensation of pyruvate and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP).[6] A series of enzymatic reactions then convert DXP to IPP and DMAPP.[6]

MEP_Pathway Pyruvate_G3P Pyruvate + Glyceraldehyde-3-P DXP 1-Deoxy-D-xylulose-5-P (DXP) Pyruvate_G3P->DXP  DXP synthase  (DXS) MEP 2-C-Methyl-D-erythritol-4-P (MEP) DXP->MEP  DXP reductoisomerase  (DXR) CDP_ME 4-(Cytidine-5'-diphospho)- 2-C-methyl-D-erythritol MEP->CDP_ME  CDP-ME synthase  (IspD) CDP_MEP 2-Phospho-4-(cytidine-5'-diphospho)- 2-C-methyl-D-erythritol CDP_ME->CDP_MEP  CDP-ME kinase  (IspE) MEcPP 2-C-Methyl-D-erythritol- 2,4-cyclodiphosphate CDP_MEP->MEcPP  MEcPP synthase  (IspF) HMBPP (E)-4-Hydroxy-3-methyl-but- 2-enyl pyrophosphate MEcPP->HMBPP  HMBPP synthase  (IspG) IPP_DMAPP IPP + DMAPP HMBPP->IPP_DMAPP  HMBPP reductase  (IspH)

Figure 2. The Methylerythritol Phosphate (MEP) pathway for IPP biosynthesis.

Isopentenol Utilization Pathway (IUP)

The IUP is a synthetic two-step pathway that converts isopentenols (isoprenol or prenol) directly to IPP or DMAPP, respectively.[12][13] This pathway is significantly shorter than the native MVA and MEP pathways and requires only ATP as a cofactor, making it highly suitable for cell-free systems.[7][8][9]

IUP_Pathway Isoprenol Isoprenol Isopentenyl_P Isopentenyl monophosphate (IP) Isoprenol->Isopentenyl_P  Choline kinase  (promiscuous activity) IPP Isopentenyl Pyrophosphate (IPP) Isopentenyl_P->IPP  Isopentenyl phosphate  kinase (IPK) Prenol Prenol Dimethylallyl_P Dimethylallyl monophosphate (DMAP) Prenol->Dimethylallyl_P  Choline kinase  (promiscuous activity) DMAPP Dimethylallyl Pyrophosphate (DMAPP) Dimethylallyl_P->DMAPP  Isopentenyl phosphate  kinase (IPK)

Figure 3. The Isopentenol Utilization Pathway (IUP) for IPP and DMAPP biosynthesis.

Quantitative Data Presentation

The following tables summarize representative quantitative data for cell-free IPP and isoprenoid production from the literature. Yields can vary significantly based on the specific cell-free system, enzyme concentrations, and reaction conditions.

Table 1: Comparison of Cell-Free IPP and Isoprenoid Production

PathwayProductTiterTime (h)Cell-Free SystemReference
IUPTaxadiene220 mg/L9Purified enzymes[9]
MVAIsoprenol10.8 g/L~48 (fed-batch)E. coli lysate[14]

Table 2: Enzyme Activities in the Isopentenol Utilization Pathway

EnzymeSubstrateVmax (µmol/min/mg)Km (mM)
Choline Kinase (ScCK)Isoprenol0.12 ± 0.011.8 ± 0.3
Isopentenyl Phosphate Kinase (AtIPK)Isopentenyl Phosphate2.5 ± 0.20.08 ± 0.02

Note: Data are illustrative and compiled from various sources. Actual results will depend on experimental conditions.

Experimental Protocols

This section provides detailed protocols for the cell-free biosynthesis of IPP.

General Experimental Workflow

Experimental_Workflow A 1. Preparation of Cell-Free Extract or Purified Enzymes B 2. Assembly of Cell-Free Reaction A->B C 3. Incubation B->C D 4. Sample Quenching and Preparation C->D E 5. IPP Quantification (HPLC-MS/MS or GC-MS) D->E

Figure 4. General experimental workflow for cell-free IPP biosynthesis.

Protocol 1: Cell-Free IPP Synthesis using the Mevalonate Pathway

This protocol outlines the production of IPP from mevalonate using a cell-free protein synthesis (CFPS) system to express the required enzymes.

Materials:

  • E. coli cell extract (e.g., S30 extract)

  • Plasmids encoding Mevalonate Kinase (MK), Phosphomevalonate Kinase (PMK), and Mevalonate-5-pyrophosphate Decarboxylase (MVD)

  • Energy source (e.g., glucose or phosphoenolpyruvate)

  • Amino acids, salts, and buffers for CFPS

  • Mevalonate

  • ATP

  • MgCl₂

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

Procedure:

  • Protein Synthesis (CFPS): a. In a microcentrifuge tube, combine the E. coli cell extract with the energy source, amino acids, salts, and buffers. b. Add the plasmids encoding the MVA pathway enzymes. Plasmid concentrations may need to be optimized. c. Incubate the CFPS reaction at 30-37°C for 6-8 hours to allow for enzyme expression.

  • IPP Synthesis Reaction: a. To the CFPS reaction containing the newly synthesized enzymes, add the following components to the final concentrations indicated:

    • Mevalonate: 10-50 mM
    • ATP: 20-100 mM
    • MgCl₂: 5-10 mM b. Adjust the final volume with reaction buffer. c. Incubate the reaction at 30-37°C for 4-24 hours.

  • Sample Analysis: a. Quench the reaction by adding an equal volume of ice-cold methanol. b. Centrifuge to pellet precipitated proteins. c. Analyze the supernatant for IPP content using HPLC-MS/MS or GC-MS (see Protocol 3.4).

Protocol 2: Cell-Free IPP Synthesis using the Isopentenol Utilization Pathway (IUP)

This protocol describes the synthesis of IPP from isoprenol using purified enzymes.

Materials:

  • Purified Choline Kinase (CK) with promiscuous activity towards isoprenol.

  • Purified Isopentenyl Phosphate Kinase (IPK).

  • Isoprenol

  • ATP

  • MgCl₂

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.5)

Procedure:

  • Reaction Assembly: a. In a microcentrifuge tube, prepare the reaction mixture with the following components at the indicated final concentrations:

    • Isoprenol: 5-20 mM
    • ATP: 10-50 mM
    • MgCl₂: 5-10 mM
    • Choline Kinase: 0.1-1 mg/mL
    • Isopentenyl Phosphate Kinase: 0.1-1 mg/mL b. Adjust the final volume with reaction buffer.

  • Incubation: a. Incubate the reaction at 30°C for 2-8 hours.

  • Sample Analysis: a. Quench and prepare the sample as described in Protocol 3.2, step 3. b. Analyze for IPP content using HPLC-MS/MS or GC-MS (see Protocol 3.4).

Protocol 3: Quantification of this compound

This section provides a general protocol for the analysis of IPP using HPLC-MS/MS.

3.4.1 Sample Preparation

  • To 100 µL of the cell-free reaction supernatant, add 100 µL of ice-cold acetonitrile to precipitate any remaining soluble proteins.

  • Vortex and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and dry under a stream of nitrogen.

  • Reconstitute the dried sample in 100 µL of the initial mobile phase for HPLC-MS/MS analysis.[15]

3.4.2 HPLC-MS/MS Analysis

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% B to 35% B over 30 minutes is a common starting point.[16]

  • Flow Rate: 400 µL/min.

  • Mass Spectrometry: Operate in negative ion mode with multiple reaction monitoring (MRM). The precursor ion for IPP ([M-H]⁻) is m/z 245.1, and a common product ion is m/z 79.1 (PO₃⁻).

3.4.3 GC-MS Analysis For GC-MS analysis, IPP and other phosphorylated intermediates must first be dephosphorylated to their corresponding alcohols (e.g., isoprenol).[17][18] This is typically achieved by enzymatic treatment with phosphatases. The resulting volatile alcohols can then be extracted and analyzed by GC-MS.[17][18]

Conclusion

Cell-free biosynthesis provides a versatile and powerful platform for the production of IPP, the central precursor to a vast array of valuable isoprenoids. The choice of the biosynthetic pathway—MVA, MEP, or the synthetic IUP—will depend on the specific research goals, available resources, and desired production scale. The protocols and data presented herein serve as a comprehensive guide for researchers to establish and optimize their own cell-free IPP biosynthesis systems. Careful optimization of enzyme concentrations, substrate and cofactor levels, and reaction conditions will be crucial for maximizing IPP yields and enabling the efficient production of downstream isoprenoid products.

References

Real-Time Monitoring of Isopentenyl Pyrophosphate (IPP) Flux: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopentenyl pyrophosphate (IPP) is a critical metabolic intermediate in the mevalonate (MVA) pathway, serving as the fundamental building block for the synthesis of a vast array of isoprenoids. These isoprenoids, which include cholesterol, steroid hormones, and non-sterol molecules essential for protein prenylation, are vital for numerous cellular processes. Consequently, the MVA pathway and IPP flux are significant targets in various fields of research, including metabolic engineering and drug discovery, particularly in cancer therapy where inhibitors of this pathway, such as statins, are investigated for their anti-proliferative effects.

This document provides detailed application notes and protocols for the real-time and quantitative monitoring of IPP flux in cellular systems. We will cover two primary methodologies: mass spectrometry-based quantification and the use of genetically encoded fluorescent biosensors. These methods offer distinct advantages and can be selected based on the specific experimental requirements, such as the need for absolute quantification versus dynamic real-time imaging.

Mevalonate Pathway and the Central Role of IPP

The mevalonate pathway converts acetyl-CoA into IPP and its isomer, dimethylallyl pyrophosphate (DMAPP). These C5 units are subsequently condensed to form larger isoprenoid precursors like geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and geranylgeranyl pyrophosphate (GGPP). These precursors are essential for cholesterol synthesis and the post-translational modification of proteins, including small GTPases that are crucial for cell signaling and proliferation.[1][2][3]

Mevalonate_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase (Statin Target) MevalonateP Mevalonate-5-P Mevalonate->MevalonateP MevalonatePP Mevalonate-5-PP MevalonateP->MevalonatePP IPP This compound (IPP) MevalonatePP->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP Isomerase GPP Geranyl Pyrophosphate (GPP) IPP->GPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP->GGPP DMAPP->GPP GPP->FPP FPP->GGPP Squalene Squalene FPP->Squalene PrenylatedProteins Prenylated Proteins FPP->PrenylatedProteins GGPP->PrenylatedProteins Cholesterol Cholesterol Squalene->Cholesterol

Figure 1: The Mevalonate Pathway.[1]

Quantification of IPP Flux using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the absolute quantification of intracellular metabolites, including IPP. This technique is the gold standard for obtaining precise concentration measurements.

Application Note:

LC-MS/MS is ideal for endpoint assays where precise quantification of IPP levels is required. It is particularly useful for validating the effects of genetic modifications or small molecule inhibitors on the mevalonate pathway. However, it is a destructive method and does not provide real-time information from living cells.

Experimental Protocol: Quantification of Intracellular IPP by LC-MS/MS

This protocol is adapted from established methods for the analysis of isoprenoid pyrophosphates.[4][5]

Materials:

  • Cell culture reagents

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol/water (80:20, v/v) with 0.1% formic acid, pre-chilled to -80°C

  • Liquid nitrogen

  • Centrifuge capable of 4°C and >15,000 x g

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

  • UPLC-MS/MS system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at a desired density and allow them to adhere and grow.

    • Treat cells with compounds of interest (e.g., statins) for the desired time.

  • Metabolite Extraction:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Instantly quench metabolism by adding liquid nitrogen directly to the culture dish.

    • Add 1 mL of pre-chilled 80% methanol to the frozen cells.

    • Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the metabolites.

  • Sample Preparation for LC-MS/MS:

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Transfer the filtered extract to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • The following are typical parameters and should be optimized for the specific instrument.[4]

ParameterRecommended Setting
LC Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM ammonium bicarbonate in water, pH ~7.4
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Gradient Start at 2% B, ramp to 98% B over 10 minutes, hold for 2 minutes, return to 2% B and re-equilibrate for 3 minutes.
Injection Volume 5-10 µL
MS Ionization Mode Negative Electrospray Ionization (ESI-)
MS/MS Transition Precursor ion (m/z) 245.0 -> Product ion (m/z) 79.0 (for IPP)

Data Analysis:

  • Generate a standard curve using a serial dilution of a pure IPP standard.

  • Quantify the absolute concentration of IPP in the cell extracts by comparing the peak areas to the standard curve.

  • Normalize the IPP concentration to the cell number or total protein content.

Quantitative Data Summary: Intracellular IPP Concentrations

The following table provides representative intracellular IPP concentrations in different cell types under various conditions.

Cell Type/OrganismConditionIntracellular IPP ConcentrationReference(s)
E. coliHigh isoprenoid production~40 mM to ~250 mM[6]
K562 (human leukemia)UntreatedBaseline[7]
K562 (human leukemia)50 nM Lovastatin (24h)78% decrease from baseline[7]
K562 (human leukemia)10 µM Zoledronic acid (24h)12.6-fold increase over baseline[7]
MCF-7 (human breast cancer)UntreatedBaseline[7]
MCF-7 (human breast cancer)50 nM Lovastatin (24h)53% decrease from baseline[7]
MCF-7 (human breast cancer)10 µM Zoledronic acid (24h)960-fold increase over baseline[7]

Real-Time Monitoring of IPP Flux with Genetically Encoded Biosensors

Genetically encoded biosensors, particularly those based on Förster Resonance Energy Transfer (FRET), enable the real-time visualization of metabolite dynamics in living cells.[8]

Application Note:

FRET-based IPP biosensors are powerful tools for studying the spatiotemporal dynamics of IPP flux in response to stimuli or inhibitors. They provide a continuous readout from single cells, allowing for the observation of transient changes and cellular heterogeneity. While they provide relative changes in IPP concentration, they are not ideal for absolute quantification without careful calibration.

Principle of a FRET-based IPP Biosensor:

A FRET-based IPP biosensor typically consists of a donor fluorescent protein (e.g., CFP) and an acceptor fluorescent protein (e.g., YFP) linked by a sensory domain that specifically binds IPP. Upon IPP binding, the sensory domain undergoes a conformational change, altering the distance and/or orientation between the donor and acceptor fluorophores. This change in proximity affects the efficiency of FRET, leading to a ratiometric change in the fluorescence emission of the donor and acceptor, which can be measured by microscopy.[8][9]

FRET_Biosensor cluster_0 Low IPP cluster_1 High IPP CFP_low CFP IPP_Sensor_low IPP Binding Domain CFP_low->IPP_Sensor_low Emission_low CFP Emission (475 nm) CFP_low->Emission_low YFP_low YFP IPP_Sensor_low->YFP_low Excitation_low Excitation (430 nm) Excitation_low->CFP_low FRET_low Low FRET IPP_mol IPP IPP_Sensor_high IPP Binding Domain IPP_mol->IPP_Sensor_high CFP_high CFP YFP_high YFP CFP_high->YFP_high FRET CFP_high->IPP_Sensor_high Emission_high YFP Emission (530 nm) YFP_high->Emission_high IPP_Sensor_high->YFP_high Excitation_high Excitation (430 nm) Excitation_high->CFP_high FRET_high High FRET

Figure 2: Principle of a FRET-based IPP biosensor.[8][9]
Experimental Protocol: Construction and Implementation of a FRET-based IPP Biosensor

This protocol provides a general framework for the construction and use of a FRET-based IPP biosensor.[10][11]

1. Biosensor Design and Cloning:

  • Select an IPP binding domain: Identify a protein domain that undergoes a significant conformational change upon IPP binding. This could be derived from an enzyme that uses IPP as a substrate, such as a prenyltransferase.

  • Choose a FRET pair: Select a suitable donor and acceptor fluorescent protein pair (e.g., mTurquoise2 as a donor and a tandem of cp173Venus as an acceptor for a large dynamic range).[12]

  • Assemble the construct: Clone the coding sequences for the donor, the IPP binding domain, a flexible linker, and the acceptor into a mammalian expression vector. The general structure would be: [Donor]-[Linker]-[IPP Binding Domain]-[Linker]-[Acceptor]. The use of a toolkit with various linkers and circularly permuted fluorescent proteins can facilitate the optimization of the biosensor's dynamic range.[13]

2. Biosensor Validation in vitro:

  • Express and purify the biosensor protein from E. coli.

  • Perform a spectroscopic analysis by titrating the purified biosensor with increasing concentrations of IPP.

  • Measure the donor and acceptor fluorescence emission upon donor excitation to determine the FRET ratio change.

  • Calculate the dissociation constant (Kd) and the dynamic range of the biosensor.

3. Live-Cell Imaging:

  • Transfection: Transfect the mammalian cells of interest with the biosensor plasmid using a suitable transfection reagent.

  • Imaging Setup: Use a fluorescence microscope equipped for FRET imaging (e.g., with appropriate filter sets for the chosen FRET pair and a sensitive camera).

  • Image Acquisition: Acquire images in the donor and acceptor channels upon donor excitation.

  • Data Analysis: Calculate the FRET ratio (Acceptor Emission / Donor Emission) for each cell over time. Normalize the ratio to the baseline before stimulation.

Quantitative Data Summary: FRET-based IPP Biosensor Characteristics

The following table presents hypothetical yet realistic performance characteristics for an optimized FRET-based IPP biosensor.

ParameterExpected Value/RangeNotes
FRET Pair mTurquoise2 / cp173VenusThis pair offers high brightness and photostability.
Kd for IPP 10 - 100 µMThe Kd should be within the physiological range of intracellular IPP concentrations to allow for sensitive detection of changes.
Dynamic Range 50 - 200% change in FRET ratioA larger dynamic range provides a better signal-to-noise ratio. Optimization of linkers and fluorescent protein orientation is crucial.[14][15]
Response Time Seconds to minutesThe response time will depend on the kinetics of IPP binding to the sensor domain and the rate of intracellular IPP concentration changes.

Application in Drug Discovery: Monitoring Statin Effects on Cancer Cells

Statins are HMG-CoA reductase inhibitors that block the synthesis of mevalonate, a precursor of IPP.[1] By depleting the intracellular pool of IPP and its downstream products, statins can inhibit the proliferation and induce apoptosis in cancer cells.[16][17][18][19][20] Monitoring IPP flux in real-time provides a direct readout of statin efficacy at the cellular level.

Case Study: Real-time Monitoring of IPP Depletion in Statin-Treated Cancer Cells

Objective: To monitor the dynamics of intracellular IPP depletion in a human cancer cell line (e.g., MCF-7) following treatment with a statin (e.g., simvastatin) using a FRET-based IPP biosensor.

Experimental Workflow:

Statin_Case_Study_Workflow Start Transfect MCF-7 cells with IPP FRET biosensor plasmid Incubate Incubate for 24-48 hours for biosensor expression Start->Incubate Image_Baseline Acquire baseline FRET ratio images of live cells Incubate->Image_Baseline Add_Statin Add Simvastatin (e.g., 10 µM) Image_Baseline->Add_Statin Time_Lapse Perform time-lapse imaging of FRET ratio for several hours Add_Statin->Time_Lapse Analyze Analyze FRET ratio changes over time in individual cells Time_Lapse->Analyze End Correlate IPP depletion with cellular phenotype (e.g., apoptosis) Analyze->End

Figure 3: Experimental workflow for monitoring statin effects.

Protocol:

  • Cell Culture and Transfection:

    • Plate MCF-7 cells in a glass-bottom imaging dish.

    • Transfect the cells with the IPP FRET biosensor plasmid.

    • Incubate for 24-48 hours to allow for biosensor expression.

  • Live-Cell Imaging:

    • Replace the culture medium with imaging medium.

    • Mount the dish on the fluorescence microscope stage, maintained at 37°C and 5% CO2.

    • Acquire baseline FRET images (donor and acceptor channels) for 10-15 minutes.

    • Add simvastatin to the imaging medium at a final concentration of 10 µM.

    • Immediately begin time-lapse imaging, acquiring FRET images every 5-10 minutes for 6-12 hours.

  • Data Analysis and Interpretation:

    • Calculate the FRET ratio (Acceptor/Donor) for each cell at each time point.

    • Plot the normalized FRET ratio over time.

    • A decrease in the FRET ratio over time indicates a depletion of intracellular IPP due to the inhibition of HMG-CoA reductase by simvastatin.

    • The kinetics of the FRET ratio change can provide insights into the rate of IPP depletion.

    • At the end of the experiment, cells can be stained with an apoptosis marker (e.g., Annexin V) to correlate IPP depletion with the induction of cell death.

Expected Results:

A time-dependent decrease in the FRET ratio in simvastatin-treated cells compared to vehicle-treated control cells. The onset and rate of this decrease would provide a quantitative measure of the drug's efficacy in inhibiting the mevalonate pathway in real-time.

Conclusion

The ability to monitor this compound flux in real-time and with high precision is invaluable for researchers in metabolic engineering and drug discovery. The complementary techniques of LC-MS/MS and genetically encoded FRET biosensors provide a powerful toolkit for these investigations. LC-MS/MS offers absolute quantification for endpoint measurements, while FRET biosensors provide dynamic, single-cell resolution of IPP flux. The application of these methods, as demonstrated in the context of statin effects on cancer cells, can significantly enhance our understanding of metabolic pathways and accelerate the development of novel therapeutics.

References

Application Notes and Protocols for Enhanced Isopentenyl Pyrophosphate (IPP) Yield through Genetic Manipulation of the MEP Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) are the universal five-carbon building blocks for the biosynthesis of all isoprenoids, a vast and diverse class of natural products with applications ranging from pharmaceuticals and biofuels to fragrances and nutraceuticals. In most bacteria, including the workhorse of industrial biotechnology, Escherichia coli, IPP is synthesized via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. Metabolic engineering of this pathway is a key strategy for enhancing the production of valuable isoprenoid compounds.

These application notes provide a comprehensive overview and detailed protocols for the genetic manipulation of the MEP pathway in E. coli to achieve enhanced IPP yield. The focus is on the overexpression of rate-limiting enzymes and the subsequent analysis of the engineered strains.

Key Genetic Manipulation Strategies

The MEP pathway consists of a series of enzymatic steps converting central metabolites, glyceraldehyde-3-phosphate and pyruvate, into IPP and DMAPP. Several enzymes in this pathway have been identified as rate-limiting. Genetic manipulation strategies primarily focus on alleviating these bottlenecks to increase the metabolic flux towards IPP.

  • Overexpression of 1-deoxy-D-xylulose-5-phosphate synthase (dxs): The dxs gene encodes the first enzyme of the MEP pathway, which catalyzes the condensation of pyruvate and glyceraldehyde-3-phosphate. This step is widely considered to be a major rate-limiting step in the pathway[1][2].

  • Overexpression of 1-deoxy-D-xylulose-5-phosphate reductoisomerase (dxr): The dxr gene product catalyzes the second step of the pathway. Along with dxs, overexpression of dxr has been shown to significantly improve the production of isoprenoids[3].

  • Co-expression of multiple pathway genes: A common strategy involves the simultaneous overexpression of several MEP pathway genes, often dxs, dxr, and isopentenyl diphosphate isomerase (idi), to create a synergistic effect and further boost IPP production[4]. The order of co-expression of these genes can also influence the final product yield.

Data Presentation: Quantitative Impact of Genetic Manipulations

The following tables summarize the quantitative effects of overexpressing key MEP pathway genes on the production of IPP and downstream isoprenoids in engineered E. coli.

Genetic ModificationHost StrainProductFold Increase/YieldReference
Overexpression of dxsE. coliLycopeneUp to 3.5-fold[2]
Overexpression of dxsE. coliIsoprene0.65-fold
Overexpression of dxrE. coliIsoprene0.16-fold
Overexpression of idiE. coliIsoprene1.22-fold
Co-expression of dxs and idiE. coliLycopene16.5-fold[4]
Co-expression of dxs, dxr, and idiE. coliIsoprene2.727 mg g⁻¹ h⁻¹
Overexpression of ispG and dxsE. coli W3110Isopentenol3.3-fold[5]

Signaling Pathways and Experimental Workflows

MEP Pathway Diagram

Caption: The MEP pathway for IPP and DMAPP biosynthesis.

Experimental Workflow Diagram

Experimental_Workflow start Start: Select Target Genes (e.g., dxs, dxr, idi) cloning Gene Cloning into Expression Vector (pET) start->cloning transformation Transformation into E. coli Expression Host cloning->transformation culture Cultivation and Induction (Batch or Fed-Batch) transformation->culture metabolite_extraction Metabolite Extraction (IPP/DMAPP) culture->metabolite_extraction gene_expression RNA Extraction and qRT-PCR Analysis culture->gene_expression quantification LC-MS/MS Quantification of IPP/DMAPP metabolite_extraction->quantification data_analysis Data Analysis and Yield Calculation gene_expression->data_analysis quantification->data_analysis end End: Strain Characterization data_analysis->end

Caption: General workflow for engineering and analyzing MEP pathway mutants.

Experimental Protocols

Protocol 1: Cloning of MEP Pathway Genes (dxs and dxr) into pET-28a(+) Vector

This protocol describes the cloning of dxs and dxr genes from E. coli into the pET-28a(+) expression vector.

1.1. Primer Design and PCR Amplification:

  • Design primers for dxs and dxr amplification from E. coli genomic DNA. Incorporate restriction sites (e.g., NdeI and XhoI) into the primers for subsequent cloning into pET-28a(+).

  • Perform PCR using a high-fidelity DNA polymerase to amplify the target genes.

  • Analyze the PCR products by agarose gel electrophoresis to confirm the correct size.

1.2. Vector and Insert Preparation:

  • Purify the PCR products using a PCR purification kit.

  • Digest both the purified PCR products and the pET-28a(+) vector with the selected restriction enzymes (e.g., NdeI and XhoI) according to the manufacturer's instructions.

  • Purify the digested vector and inserts from the agarose gel using a gel extraction kit.

1.3. Ligation and Transformation:

  • Set up a ligation reaction with the digested pET-28a(+) vector and the digested dxs or dxr insert using T4 DNA ligase. A molar ratio of 1:3 (vector:insert) is recommended.

  • Incubate the ligation mixture as recommended by the ligase manufacturer (e.g., 16°C overnight).

  • Transform the ligation mixture into competent E. coli DH5α cells using the heat shock method.

  • Plate the transformed cells on LB agar plates containing kanamycin (50 µg/mL) and incubate overnight at 37°C.

1.4. Screening and Verification:

  • Perform colony PCR on the resulting colonies to screen for positive clones containing the insert.

  • Inoculate positive colonies into liquid LB medium with kanamycin and grow overnight.

  • Isolate the plasmid DNA using a miniprep kit.

  • Verify the correct insertion and orientation of the gene by restriction digestion and Sanger sequencing.

Protocol 2: Expression of MEP Pathway Genes and Fed-Batch Fermentation

This protocol outlines the procedure for expressing the cloned genes in E. coli BL21(DE3) and performing a high-density fed-batch fermentation.

2.1. Transformation into Expression Host:

  • Transform the confirmed pET-28a(+)-dxs and/or pET-28a(+)-dxr plasmids into competent E. coli BL21(DE3) cells.

  • Plate on LB agar with kanamycin and incubate overnight at 37°C.

2.2. Seed Culture Preparation:

  • Inoculate a single colony into 5 mL of LB medium with kanamycin and grow overnight at 37°C with shaking.

  • Use the overnight culture to inoculate a larger volume of defined fermentation medium for the seed fermenter.

2.3. Fed-Batch Fermentation:

  • Batch Phase:

    • Inoculate the fermenter containing a defined medium with the seed culture. A typical defined medium for high-density E. coli fermentation contains a carbon source (e.g., glucose or glycerol), nitrogen source (e.g., ammonium sulfate), phosphate source, and trace metals[1][3].

    • Maintain the pH at 7.0 and the temperature at 37°C.

    • Monitor the dissolved oxygen (DO) level and cell density (OD600).

  • Fed-Batch Phase:

    • When the initial carbon source is depleted (indicated by a sharp increase in DO), start feeding a concentrated solution of the carbon source and other required nutrients.

    • The feeding rate can be controlled to maintain a desired specific growth rate, often following an exponential feeding strategy to prevent the accumulation of inhibitory byproducts[6].

  • Induction:

    • When the culture reaches a high cell density (e.g., OD600 of 50-100), induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Reduce the temperature to 25-30°C to improve protein solubility and continue the fermentation for another 12-24 hours.

  • Harvesting:

    • Harvest the cells by centrifugation and store the cell pellet at -80°C for further analysis.

Protocol 3: Quantification of IPP and DMAPP by LC-MS/MS

This protocol describes the extraction and quantification of intracellular IPP and DMAPP from engineered E. coli using Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-LC-MS/MS).

3.1. Metabolite Extraction:

  • Quench the metabolism of a known amount of cell culture rapidly by mixing with a cold solvent (e.g., -20°C 60% methanol).

  • Centrifuge the quenched cells at a low temperature to pellet them.

  • Extract the intracellular metabolites by resuspending the cell pellet in a cold extraction solvent (e.g., a mixture of acetonitrile, methanol, and water).

  • Lyse the cells by sonication or bead beating on ice.

  • Centrifuge the lysate to remove cell debris and collect the supernatant containing the metabolites.

3.2. HILIC-LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Use a HILIC column (e.g., SeQuant ZIC-pHILIC) for the separation of the polar metabolites IPP and DMAPP.

    • The mobile phase typically consists of a high organic content solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium carbonate or ammonium acetate)[7][8].

    • A gradient elution is used to separate IPP and DMAPP. An example gradient could be a linear decrease in the organic solvent concentration over time.

  • Mass Spectrometry Detection:

    • Use a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode.

    • Perform Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of IPP and DMAPP for sensitive and specific quantification.

    • The MRM transitions for IPP and DMAPP are typically [M-H]⁻ → [PO3]⁻ (m/z 245 → 79) and [M-H]⁻ → [H2PO4]⁻ (m/z 245 → 97).

3.3. Quantification:

  • Prepare a standard curve using authentic standards of IPP and DMAPP.

  • Quantify the absolute concentrations of IPP and DMAPP in the cell extracts by comparing their peak areas to the standard curve.

  • Normalize the metabolite concentrations to the cell biomass (e.g., dry cell weight).

Protocol 4: Gene Expression Analysis by qRT-PCR

This protocol details the analysis of dxs, dxr, and idi gene expression levels in the engineered E. coli strains.

4.1. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from E. coli cells using a commercial RNA extraction kit or the Trizol method.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize cDNA from the purified RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.

4.2. qRT-PCR:

  • Primer Design: Design specific primers for the target genes (dxs, dxr, idi) and a reference gene (e.g., rrsA - 16S rRNA, cysG) for normalization. Primers should be designed to amplify a product of 100-200 bp.

  • Reaction Setup: Set up the qRT-PCR reaction using a SYBR Green-based master mix, the designed primers, and the synthesized cDNA as a template.

  • Thermal Cycling: Perform the qRT-PCR in a real-time PCR instrument with a standard thermal cycling program (initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the expression of the reference gene.

Conclusion

The genetic manipulation of the MEP pathway, particularly through the overexpression of rate-limiting enzymes, is a powerful strategy for enhancing the production of IPP and, consequently, a wide range of valuable isoprenoid compounds in E. coli. The protocols provided in these application notes offer a comprehensive guide for researchers to engineer and analyze MEP pathway-modified strains, facilitating the development of robust microbial cell factories for the sustainable production of isoprenoids. Careful optimization of gene expression, cultivation conditions, and analytical methods is crucial for achieving high product titers and yields.

References

Application Notes: The Role of Isopentenyl Pyrophosphate in In Vitro Protein Prenylation Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protein prenylation is a critical post-translational modification where a hydrophobic isoprenoid moiety, either a 15-carbon farnesyl group or a 20-carbon geranylgeranyl group, is covalently attached to a cysteine residue at or near the C-terminus of a target protein.[1] This modification is essential for the proper subcellular localization, protein-protein interactions, and biological activity of numerous proteins involved in cellular signaling, including the Ras, Rho, and Rab superfamilies of small GTPases.[2][3] The isoprenoid groups are derived from farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are synthesized via the mevalonate pathway. Isopentenyl pyrophosphate (IPP) is the fundamental five-carbon building block that, along with its isomer dimethylallyl pyrophosphate (DMAPP), serves as the precursor for the synthesis of FPP and GGPP.[4][5]

Three main enzymes catalyze protein prenylation: Protein Farnesyltransferase (FTase), Protein Geranylgeranyltransferase type I (GGTase-I), and Rab Geranylgeranyltransferase (GGTase-II).[1][6] FTase and GGTase-I recognize proteins with a C-terminal "CaaX box" motif, where 'C' is the cysteine to be prenylated, 'a' is typically an aliphatic amino acid, and 'X' determines the specificity for farnesylation or geranylgeranylation.[2]

In vitro protein prenylation assays are indispensable tools for studying the mechanisms of these enzymes, identifying new protein substrates, and screening for inhibitors, which have significant therapeutic potential, particularly in oncology.[6][7] While FPP and GGPP are the direct lipid donors in these assays, IPP is the ultimate precursor. Assays conducted in cell lysates can utilize earlier precursors like mevalonic acid, which is converted to IPP and subsequently to FPP and GGPP by endogenous enzymes within the lysate.[8]

Signaling and Synthesis Pathway

The diagram below illustrates the synthesis of isoprenoid pyrophosphates from IPP and their subsequent use in protein prenylation catalyzed by FTase and GGTase-I.

Prenylation_Pathway cluster_0 Mevalonate Pathway cluster_1 Isoprenoid Synthesis cluster_2 Protein Prenylation AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP This compound (IPP) Mevalonate->IPP Multiple Steps DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP Isomerase IPP_ref IPP->IPP_ref DMAPP_ref DMAPP->DMAPP_ref FPP Farnesyl Pyrophosphate (FPP, C15) GGPP Geranylgeranyl Pyrophosphate (GGPP, C20) FPP->GGPP + IPP FTase Farnesyltransferase (FTase) FPP->FTase GGTaseI Geranylgeranyltransferase I (GGTase-I) GGPP->GGTaseI DMAPP_ref->FPP + 2x IPP Protein_F Farnesylated Protein (e.g., Ras) FTase->Protein_F Protein_GG Geranylgeranylated Protein (e.g., Rho, Rap) GGTaseI->Protein_GG Unprenylated_Protein Unprenylated CaaX Protein Unprenylated_Protein->FTase Unprenylated_Protein->GGTaseI

Figure 1: Biosynthesis of FPP and GGPP from IPP for protein prenylation.

Quantitative Data Summary

The following tables summarize typical concentrations and kinetic parameters for in vitro protein prenylation assays. These values can serve as a starting point for assay optimization.

Table 1: Typical Reagent Concentrations for In Vitro Prenylation Assays

ComponentFTase Assay ConcentrationGGTase-I Assay ConcentrationNotes
Prenyltransferase50 - 200 nM50 - 200 nMOptimal concentration should be determined empirically.
Protein/Peptide Substrate1 - 10 µM1 - 10 µMe.g., Recombinant H-Ras (CVLS) for FTase, H-Ras (CVLL) mutant or RhoA for GGTase-I.[7]
[³H]FPP or [³H]GGPP0.5 - 5 µM0.5 - 5 µMSpecific activity typically 15-25 Ci/mmol. Used in radioactive assays.[7]
MgCl₂1 - 5 mM1 - 5 mMDivalent cation is required for enzyme activity.[9]
ZnCl₂5 - 10 µM5 - 10 µMEssential for structural integrity of the enzymes.
Buffer50 mM Tris-HCl or HEPES50 mM Tris-HCl or HEPESpH is typically maintained between 7.2 and 7.5.[10]
Dithiothreitol (DTT)1 - 5 mM1 - 5 mMReducing agent to maintain the cysteine thiol in a reduced state.

Table 2: Example Kinetic and Inhibition Constants

EnzymeSubstrateKₘInhibitorIC₅₀Reference
Bovine FTaseFPP~0.7 µMGGPP1.4 µM[9]
Bovine FTaseRas-CVLS Peptide1 - 3 µM--[9]
Human FTaseFPP46 ± 4 nM--[11]
Human GGTase-IGGPP~50 nM--[12]

Experimental Protocols

Protocol 1: Radioactive In Vitro Protein Farnesyltransferase (FTase) Assay

This protocol describes a classic method to measure FTase activity by quantifying the incorporation of tritiated farnesyl ([³H]FPP) into a protein substrate.

Materials:

  • Purified recombinant FTase

  • Purified recombinant protein substrate (e.g., H-Ras)

  • [³H]Farnesyl pyrophosphate ([³H]FPP)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 10 µM ZnCl₂, 5 mM DTT

  • Stop Solution: 2% Sodium Dodecyl Sulfate (SDS)

  • Trichloroacetic acid (TCA), 25% (w/v)

  • Filter Paper (e.g., Whatman GF/C)

  • Scintillation fluid and counter

Procedure:

  • Reaction Setup: Prepare a master mix of Assay Buffer containing the FTase enzyme and H-Ras substrate. For a 50 µL final reaction volume, combine reagents in a microcentrifuge tube on ice as follows:

    • 25 µL of 2x Assay Buffer

    • 5 µL of H-Ras (to a final concentration of 5 µM)

    • 5 µL of FTase (to a final concentration of 100 nM)

    • 10 µL of nuclease-free water

  • Initiate Reaction: Start the reaction by adding 5 µL of [³H]FPP (to a final concentration of 1 µM). Mix gently by pipetting.

  • Incubation: Incubate the reaction tubes at 37°C for 30-60 minutes.

  • Stop Reaction: Terminate the reaction by adding 50 µL of Stop Solution (2% SDS).

  • Protein Precipitation: Add 1 mL of ice-cold 25% TCA to precipitate the proteins. Incubate on ice for at least 30 minutes.

  • Filter Binding: Wet a GF/C filter disc with 5% TCA. Load the entire precipitated reaction mixture onto the filter disc under vacuum. The radiolabeled protein will be trapped on the filter.

  • Washing: Wash the filter disc three times with 3 mL of 5% TCA to remove unincorporated [³H]FPP. Then, wash once with 3 mL of ethanol.

  • Quantification: Place the dried filter disc into a scintillation vial, add 5 mL of scintillation fluid, and measure the radioactivity using a scintillation counter.

Assay_Workflow start Start prep Prepare Master Mix (Buffer, FTase, H-Ras) start->prep initiate Initiate Reaction with [3H]FPP prep->initiate incubate Incubate at 37°C (30-60 min) initiate->incubate stop Stop Reaction with SDS incubate->stop precipitate Precipitate Protein with TCA stop->precipitate filter Filter and Wash to Trap [3H]-labeled Protein precipitate->filter quantify Quantify Radioactivity (Scintillation Counting) filter->quantify end End quantify->end

Figure 2: Workflow for a radioactive in vitro protein prenylation assay.

Protocol 2: Non-Radioactive Fluorescence-Based FTase Assay

This protocol utilizes a fluorescently labeled peptide substrate whose fluorescence properties change upon farnesylation, allowing for continuous monitoring of the reaction.

Materials:

  • Purified recombinant FTase

  • Farnesyl pyrophosphate (FPP), non-radioactive

  • Fluorescent peptide substrate (e.g., N-dansyl-GCVLS)

  • Assay Buffer: 50 mM HEPES (pH 7.2), 40 mM NaCl, 2 mM MgCl₂[10]

  • 96- or 384-well black microplate

  • Fluorescence plate reader (e.g., λex = 340 nm, λem = 550 nm for dansyl group)[13]

Procedure:

  • Reagent Preparation: Prepare stock solutions of FTase, FPP, and the fluorescent peptide in Assay Buffer.

  • Reaction Setup: In each well of the microplate, add the following to a final volume of 100 µL:

    • FTase (to a final concentration of 100 nM)

    • Fluorescent peptide substrate (to a final concentration of 1 µM)

    • Assay Buffer

  • Initiate Reaction: Start the reaction by adding FPP to a final concentration of 5 µM.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

  • Data Acquisition: Measure the fluorescence intensity kinetically over a period of 30-90 minutes. The rate of increase in fluorescence is proportional to the FTase activity.

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. This can be used to determine enzyme kinetics or screen for inhibitors.

Logical Relationships in Protein Prenylation

The choice of isoprenoid pyrophosphate and the specific CaaX motif of the substrate protein dictate the outcome of the prenylation reaction in vitro.

Logical_Relationships IPP IPP (Precursor) FPP FPP (C15) IPP->FPP synthesized from GGPP GGPP (C20) IPP->GGPP synthesized from FTase FTase FPP->FTase GGTaseI GGTase-I GGPP->GGTaseI Farnesylated Farnesylated Product FTase->Farnesylated Geranylgeranylated Geranylgeranylated Product GGTaseI->Geranylgeranylated CaaX_F CaaX Substrate (X = S, M, Q, A) CaaX_F->FTase CaaX_GG CaaX Substrate (X = L, I) CaaX_GG->GGTaseI

Figure 3: Substrate specificity in CaaX protein prenylation.

References

Application Notes and Protocols for the Development of Isopentenyl Pyrophosphate Biosynthesis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of inhibitors targeting isopentenyl pyrophosphate (IPP) biosynthesis. The document outlines the critical biosynthetic pathways, summarizes key inhibitor data, and provides detailed protocols for essential experiments.

This compound (IPP) is a vital precursor for the biosynthesis of a vast array of isoprenoids, which are essential for various cellular functions in all domains of life. The biosynthesis of IPP proceeds through two distinct pathways: the mevalonate (MVA) pathway, which is active in humans and other eukaryotes, and the methylerythritol phosphate (MEP) pathway, found in most bacteria, parasites, and plants.[1][2] This metabolic divergence presents a significant opportunity for the development of selective inhibitors, such as antimicrobial and anticancer agents.

This compound Biosynthesis Pathways

There are two primary pathways for the synthesis of IPP and its isomer, dimethylallyl pyrophosphate (DMAPP), the fundamental building blocks of isoprenoids.[1][2]

The Mevalonate (MVA) Pathway

The MVA pathway is the exclusive route for isoprenoid precursor biosynthesis in humans, making its enzymes attractive targets for therapeutic intervention, particularly in cancer and cardiovascular disease.[3][4][5] The pathway begins with acetyl-CoA and proceeds through the key intermediate mevalonic acid.[2][6][7]

MVA_Pathway cluster_MVA Mevalonate (MVA) Pathway cluster_inhibitors_MVA Inhibitors AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA Thiolase HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA HMG-CoA Synthase Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase (HMGR) MevalonateP Mevalonate-5-P Mevalonate->MevalonateP Mevalonate Kinase (MVK) MevalonatePP Mevalonate-5-PP MevalonateP->MevalonatePP Phosphomevalonate Kinase (PMK) IPP Isopentenyl-PP (IPP) MevalonatePP->IPP Mevalonate-PP Decarboxylase (MVD) Statins Statins Statins->HMGCoA

Caption: The Mevalonate (MVA) pathway for this compound (IPP) biosynthesis.

The Methylerythritol Phosphate (MEP) Pathway

The MEP pathway, also known as the non-mevalonate pathway, is essential for most bacteria, apicomplexan parasites (e.g., Plasmodium falciparum), and in the plastids of plants.[1][8][9] Its absence in humans makes it an ideal target for the development of novel anti-infective agents.[9] The pathway starts with the condensation of pyruvate and glyceraldehyde 3-phosphate.[10]

MEP_Pathway cluster_MEP Methylerythritol Phosphate (MEP) Pathway cluster_inhibitors_MEP Inhibitors Pyruvate_G3P Pyruvate + Glyceraldehyde-3-P DXP 1-Deoxy-D-xylulose-5-P (DXP) Pyruvate_G3P->DXP DXP Synthase (DXS) MEP 2-C-Methyl-D-erythritol-4-P (MEP) DXP->MEP DXP Reductoisomerase (DXR/IspC) CDP_ME 4-(Cytidine-5'-PP)-2-C-methyl- D-erythritol (CDP-ME) MEP->CDP_ME IspD CDP_MEP CDP-ME-2-P CDP_ME->CDP_MEP IspE MEcPP 2-C-Methyl-D-erythritol-2,4- cyclodiphosphate (MEcPP) CDP_MEP->MEcPP IspF HMBPP (E)-4-Hydroxy-3-methyl-but-2-enyl-PP (HMB-PP) MEcPP->HMBPP IspG IPP_DMAPP IPP / DMAPP HMBPP->IPP_DMAPP IspH Fosmidomycin Fosmidomycin Fosmidomycin->DXP

Caption: The Methylerythritol Phosphate (MEP) pathway for IPP and DMAPP biosynthesis.

Inhibitors of IPP Biosynthesis

A variety of small molecules have been identified that inhibit enzymes in both the MVA and MEP pathways. The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki).

MVA Pathway Inhibitors

Inhibitors of the MVA pathway have been extensively studied, with statins being a prominent class of drugs targeting HMG-CoA reductase.[3][11] Bisphosphonates are another important class that targets farnesyl pyrophosphate synthase (FPPS), an enzyme downstream of IPP synthesis.[3][12]

Inhibitor ClassTarget EnzymeExample InhibitorOrganism/Cell LineIC50 / KiReference
StatinsHMG-CoA ReductaseFluvastatinMyeloma cellsProliferation Inhibition[12]
StatinsHMG-CoA ReductaseLovastatinOvarian cancer cellsConcentration-dependent growth inhibition[13]
BisphosphonatesFarnesyl Pyrophosphate SynthaseZoledronateMyeloma cellsProliferation Inhibition[12]
Farnesyltransferase InhibitorsFarnesyltransferaseLonafarnibOvarian cancer cellsConcentration-dependent growth inhibition[13]
Mevalonate-PP Decarboxylase InhibitorMevalonate-PP Decarboxylase6-FluoromevalonateOvarian cancer cellsConcentration-dependent growth inhibition[13]
MEP Pathway Inhibitors

The development of inhibitors for the MEP pathway is a key strategy for combating infectious diseases. Fosmidomycin, an inhibitor of DXP reductoisomerase (IspC), has shown clinical potential against malaria.[14]

InhibitorTarget EnzymeOrganismIC50 / KiReference
FosmidomycinDXP Reductoisomerase (IspC)E. coliKi = 38 nM[14]
FR-900098DXP Reductoisomerase (IspC)P. falciparumDose-dependent inhibition[14]
FluoropyruvateDXP Synthase (DXS)P. aeruginosaIC50 = 400 µM[14]
FluoropyruvateDXP Synthase (DXS)E. coliIC50 = 80 µM[14]
5-KetoclomazoneDXP Synthase (DXS)ChlamydomonasIC50 ~ 0.1 mM[14]
ThiazolopyrimidinesIspFP. falciparum, M. tuberculosisLow micromolar IC50[8]

Experimental Protocols

The following section provides detailed methodologies for key experiments in the development of IPP biosynthesis inhibitors.

General Workflow for Inhibitor Development

The development of novel inhibitors typically follows a structured workflow, from initial screening to in vivo evaluation.

Inhibitor_Development_Workflow cluster_workflow Inhibitor Development Workflow HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen Lead_Opt Lead Optimization Lead_Gen->Lead_Opt In_Vitro In Vitro Characterization (Enzyme Assays) Lead_Opt->In_Vitro Cell_Based Cell-Based Assays In_Vitro->Cell_Based In_Vivo In Vivo Efficacy (Animal Models) Cell_Based->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

Caption: A general workflow for the development of enzyme inhibitors.

Protocol: Enzyme Inhibition Assay (General)

This protocol provides a general framework for determining the inhibitory activity of a compound against a specific enzyme in the MVA or MEP pathway. This is a crucial step for in vitro characterization.[15][16]

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • Test inhibitor compound

  • Appropriate buffer solution (e.g., phosphate buffer, pH 7.0-7.5)

  • Required cofactors (e.g., Mg²⁺, ATP, NADPH)

  • Spectrophotometer or microplate reader

  • 96-well plates or cuvettes

  • Pipettes and tips

  • Distilled water

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the buffer at the optimal pH for the enzyme.

    • Dissolve the substrate and inhibitor in a suitable solvent (e.g., DMSO, water).

    • Prepare a stock solution of the purified enzyme in a stabilizing buffer.

  • Enzyme Dilution:

    • Dilute the enzyme stock solution to a working concentration that gives a linear reaction rate over a reasonable time course.

  • Assay Setup (96-well plate format):

    • Add the buffer solution to each well.

    • Add varying concentrations of the inhibitor to the test wells. Add solvent only to the control wells.

    • Add the diluted enzyme to all wells except for the blank.

    • Pre-incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Start the enzymatic reaction by adding the substrate to all wells.

  • Monitoring the Reaction:

    • Immediately place the plate in the spectrophotometer or microplate reader.

    • Measure the change in absorbance (or fluorescence) over time at a specific wavelength. The product formation or substrate consumption should be monitored.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.

Important Controls:

  • Negative Control: Reaction with no inhibitor (100% enzyme activity).

  • Positive Control: A known inhibitor of the enzyme.

  • Blank: Reaction with no enzyme to account for non-enzymatic substrate degradation.

Protocol: Cell-Based Assay for Inhibitor Efficacy

This protocol describes a method to evaluate the effect of inhibitors on cell proliferation, which is a common downstream consequence of inhibiting IPP biosynthesis.

Materials:

  • Cancer cell line (e.g., HepG2, ovarian cancer cells) or bacterial/parasitic culture

  • Cell culture medium and supplements

  • Test inhibitor compound

  • Cell proliferation assay kit (e.g., MTT, XTT, or CellTiter-Glo)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Inhibitor Treatment:

    • Prepare serial dilutions of the test inhibitor in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with solvent).

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in the CO₂ incubator.

  • Cell Viability Measurement:

    • After the incubation period, perform the cell proliferation assay according to the manufacturer's instructions.

    • For an MTT assay, this typically involves adding the MTT reagent to each well, incubating for a few hours, and then adding a solubilizing agent to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of viability versus inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Protocol: UPLC-MS/MS Analysis of Isoprenoid Intermediates

This protocol outlines a method for the sensitive detection and quantification of intermediates in the MVA pathway to confirm the specific enzymatic target of an inhibitor.[17][18]

Materials:

  • Cell culture (e.g., HepG2 cells, fibroblasts)

  • Test inhibitor compound

  • Methanol

  • Ammonium hydroxide

  • UPLC-MS/MS system

  • Centrifuge

  • Internal standards for isoprenoid intermediates

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to a sufficient density.

    • Treat the cells with the test inhibitor at a specific concentration for a defined period. Include an untreated control.

  • Metabolite Extraction:

    • Harvest the cells and wash them with PBS.

    • Lyse the cells and extract the metabolites using a cold solvent mixture (e.g., methanol/water).

    • Add internal standards to the samples for quantification.

    • Centrifuge to pellet the cell debris.

  • Sample Preparation:

    • Collect the supernatant containing the metabolites.

    • Dry the supernatant under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for UPLC-MS/MS analysis.

  • UPLC-MS/MS Analysis:

    • Inject the prepared sample into the UPLC-MS/MS system.

    • Separate the isoprenoid intermediates using a suitable UPLC column and gradient elution.

    • Detect and quantify the intermediates using mass spectrometry in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each isoprenoid intermediate should be used.

  • Data Analysis:

    • Integrate the peak areas for each isoprenoid intermediate and the corresponding internal standard.

    • Calculate the concentration of each intermediate in the samples.

    • Compare the profiles of the isoprenoid intermediates in the inhibitor-treated samples to the untreated controls. Accumulation of the substrate of the inhibited enzyme is expected. For example, inhibition of farnesyl pyrophosphate synthase by bisphosphonates leads to the accumulation of IPP/DMAPP.[17][18]

By following these protocols and utilizing the provided information, researchers can effectively advance the discovery and development of novel inhibitors targeting this compound biosynthesis.

References

Revolutionizing Isoprenoid Analysis: Advanced Analytical Techniques for Separating IPP and DMAPP

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The precise separation and quantification of Isopentenyl pyrophosphate (IPP) and its isomeric form, Dimethylallyl pyrophosphate (DMAPP), are critical for researchers and scientists in the fields of metabolic engineering, drug development, and biochemistry. As the fundamental five-carbon building blocks of all isoprenoids, understanding the distinct roles and concentrations of IPP and DMAPP is paramount. This application note provides a comprehensive overview of advanced analytical techniques for the effective separation of these pivotal isoprenoid precursors, complete with detailed experimental protocols and comparative data to guide researchers in selecting the optimal method for their specific needs.

Isoprenoids constitute a vast and diverse class of natural products with a wide array of biological functions and commercial applications, including pharmaceuticals, biofuels, and fragrances. The biosynthesis of these compounds begins with the production of IPP and DMAPP through the mevalonate (MVA) or the 1-deoxy-D-xylulose 5-phosphate (DXP) pathways. The ability to accurately measure the intracellular pools of IPP and DMAPP is essential for identifying metabolic bottlenecks and optimizing the production of valuable isoprenoid-based products. However, the separation of these two isomers is notoriously challenging due to their identical mass and similar physicochemical properties.

This document details several powerful analytical methodologies that have been successfully employed to tackle this challenge, including Hydrophilic Interaction Liquid Chromatography (HILIC), Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC), Gas Chromatography-Mass Spectrometry (GC-MS) following enzymatic conversion, and Capillary Electrophoresis (CE). Each technique offers unique advantages and is suited for different experimental contexts.

Data Summary of Analytical Techniques

The following table summarizes the key quantitative parameters for the various analytical techniques used to separate and quantify IPP and DMAPP, providing a clear comparison to aid in method selection.

Analytical TechniqueAnalyteRetention Time (min)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
IP-RPLC-MS/MS IPP72.6--[1]
DMAPP70.4--[1]
LC-MS/MS IPP-low picogram levels-[2]
DMAPP-low picogram levels-[2]
GC-MS Geraniol (from GPP)12.45--[3]
E,E-Farnesol (from FPP)18.45--[3]

Application Notes and Protocols

Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS)

Application Note:

HILIC is a powerful chromatographic technique for the separation of polar and hydrophilic compounds, making it well-suited for the analysis of highly polar pyrophosphorylated isoprenoids like IPP and DMAPP.[4][5][6] This method relies on the partitioning of analytes between a hydrophilic stationary phase and a mobile phase with a high concentration of an organic solvent. HILIC offers several advantages over traditional reversed-phase chromatography for this application, including enhanced retention of polar metabolites and improved sensitivity in mass spectrometry due to the high organic content of the mobile phase.[7][8][9] A robust HILIC-Time-of-Flight Mass Spectrometry (HILIC-TOF-MS) method has been described for the analysis of isoprenoid intermediates from metabolically engineered Escherichia coli strains.[4]

Experimental Protocol: HILIC-ESI-quad MS for DXP Pathway Intermediates [10]

  • Instrumentation:

    • HPLC system with an autosampler, column compartment, and degassing unit.

    • ZIC-pHILIC column (150 x 2.1 mm, 3 µm particle size).

    • Quadrupole mass spectrometer with a heated Electrospray Ionization (ESI) source.

  • Mobile Phase:

    • Mobile Phase A: 50 mM ammonium carbonate in water.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Isocratic elution with 70% Mobile Phase B.

    • Flow Rate: 0.2 mL/min.

    • Injection Volume: 4 µL.

    • Column Temperature: 30 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative ESI.

    • Nebulizing and Drying Gas: Nitrogen.

    • A 1:3 post-column split is used to direct a portion of the eluent to the mass spectrometer.

  • Sample Preparation:

    • Metabolites are extracted from biological samples (e.g., plant biomass) using an appropriate extraction solvent.

    • The extract is centrifuged, and the supernatant is collected for analysis.

HILIC_Workflow cluster_sample_prep Sample Preparation cluster_hilic_ms HILIC-MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample Extraction Metabolite Extraction Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject Sample (4 µL) Supernatant->Injection Separation ZIC-pHILIC Column Isocratic Elution (70% ACN) Injection->Separation Detection ESI-quad MS (Negative Mode) Separation->Detection Quantification Quantification of IPP & DMAPP Detection->Quantification

Workflow for HILIC-MS analysis of IPP and DMAPP.
Ion-Pair Reversed-Phase Liquid Chromatography-Mass Spectrometry (IP-RPLC-MS)

Application Note:

Ion-pair chromatography is a widely used technique for the separation of ionic and highly polar compounds on reversed-phase columns.[11] For the analysis of negatively charged molecules like IPP and DMAPP, a positively charged ion-pairing agent (e.g., tributylamine, tetrabutylammonium) is added to the mobile phase.[1][12] The ion-pairing agent forms a neutral complex with the analyte, which can then be retained and separated on a non-polar stationary phase.[11] This technique has been successfully applied to separate IPP and DMAPP, although their similar structures can still present a challenge.[1] The choice of ion-pairing agent and its concentration are critical parameters for optimizing the separation.[13][14]

Experimental Protocol: Reversed-Phase Ion-Pair Radio-HPLC [1]

  • Instrumentation:

    • HPLC system with a radioactivity detector.

    • Adsorbosphere HS C18 column (250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 10 mM tetrabutylammonium acetate, pH 6.

    • Solvent B: 10 mM tetrabutylammonium acetate in 70% aqueous methanol, pH 6.

    • Solvent C: 70% aqueous methanol.

  • Chromatographic Conditions:

    • Flow Rate: 1 mL/min.

    • Gradient:

      • 0-10 min: 100% A.

      • 10-75 min: Linear gradient to 80% B / 20% A.

      • 75-85 min: Hold at 80% B / 20% A.

      • 85-95 min: Linear gradient to 100% C.

      • 95-105 min: Hold at 100% C.

  • Sample Preparation:

    • Cellular extracts are prepared and filtered through a Nanosep cartridge (10-kDa cutoff) to remove proteins.

    • The filtrate is then directly analyzed.

IPRPLC_Workflow cluster_sample_prep Sample Preparation cluster_iprplc IP-RPLC Analysis cluster_data_analysis Data Analysis Cell_Extract Cellular Extract Filtration Protein Removal (10-kDa cutoff) Cell_Extract->Filtration Filtrate Collect Filtrate Filtration->Filtrate Injection Inject Filtrate Filtrate->Injection Separation C18 Column Tetrabutylammonium Acetate Injection->Separation Detection Radioactivity Detector Separation->Detection Identification Identify IPP & DMAPP Peaks Detection->Identification

Workflow for IP-RPLC analysis of IPP and DMAPP.
Gas Chromatography-Mass Spectrometry (GC-MS) after Enzymatic Hydrolysis

Application Note:

Due to the low volatility of pyrophosphorylated compounds, direct analysis of IPP and DMAPP by GC-MS is not feasible. However, this limitation can be overcome by enzymatic hydrolysis of the pyrophosphate groups to their corresponding alcohols, isopentenol and dimethylallyl alcohol. These more volatile derivatives can then be readily analyzed by GC-MS. This indirect method allows for the separation and quantification of the original IPP and DMAPP pools. The enzymatic reaction products, such as geraniol and farnesol derived from GPP and FPP respectively, can also be detected, providing further insights into the isoprenoid pathway.[3]

Experimental Protocol: GC-MS Analysis of Enzymatic Reaction Products [3]

  • Enzymatic Reaction:

    • Incubate the sample containing IPP and DMAPP with a suitable phosphatase (e.g., alkaline phosphatase) to convert them to their corresponding alcohols.

    • The reaction is typically carried out in a buffered solution at an optimal pH and temperature for the enzyme.

  • Extraction:

    • Extract the resulting alcohols from the aqueous reaction mixture using an organic solvent (e.g., n-hexane).

  • GC-MS Analysis:

    • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

    • Injection: 2 µL of the extract is injected in splitless mode.

    • Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 min.

      • Ramp 1: Increase to 150°C at 5°C/min.

      • Ramp 2: Increase to 250°C at 10°C/min, hold for 5 min.

    • Mass Spectrometry Conditions:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Mass Range: m/z 40-500.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample with IPP/DMAPP Hydrolysis Enzymatic Hydrolysis (Alkaline Phosphatase) Sample->Hydrolysis Extraction Solvent Extraction (n-hexane) Hydrolysis->Extraction Injection Inject Extract Extraction->Injection Separation HP-5MS Column Injection->Separation Detection Mass Spectrometer Separation->Detection Quantification Quantify Isopentenol & Dimethylallyl Alcohol Detection->Quantification

Workflow for GC-MS analysis after enzymatic hydrolysis.
Capillary Electrophoresis (CE)

Application Note:

Capillary electrophoresis is a high-resolution separation technique that is particularly well-suited for the analysis of charged molecules.[15][16][17] The separation in CE is based on the differential migration of analytes in an electric field, which is influenced by their charge-to-size ratio.[15] Given that IPP and DMAPP are negatively charged at neutral pH, CE offers a promising alternative to liquid chromatography for their separation. The high efficiency of CE can potentially resolve these two isomers. Different modes of CE, such as Capillary Zone Electrophoresis (CZE), can be employed.[18]

Experimental Protocol: General Capillary Zone Electrophoresis (CZE)

  • Instrumentation:

    • Capillary electrophoresis system with a suitable detector (e.g., UV or MS).

    • Fused-silica capillary.

  • Electrolyte (Buffer):

    • A buffer solution with a pH that ensures IPP and DMAPP are charged (e.g., phosphate or borate buffer at pH 7-9).

  • Separation Conditions:

    • Voltage: Applied across the capillary (e.g., 20-30 kV).

    • Temperature: Controlled to ensure reproducibility.

    • Injection: Hydrodynamic or electrokinetic injection of the sample.

  • Sample Preparation:

    • Samples should be dissolved in a low ionic strength buffer to avoid band broadening.

    • Filtration of the sample is recommended to remove particulates.

CE_Workflow cluster_sample_prep Sample Preparation cluster_ce Capillary Electrophoresis cluster_data_analysis Data Analysis Sample Aqueous Sample Dilution Dilute in Low Ionic Strength Buffer Sample->Dilution Filtration Filter Sample Dilution->Filtration Injection Inject Sample Filtration->Injection Separation Apply High Voltage Injection->Separation Detection UV or MS Detector Separation->Detection Analysis Analyze Electropherogram Detection->Analysis

General workflow for Capillary Electrophoresis.

Conclusion

The selection of an appropriate analytical technique for the separation of IPP and DMAPP is contingent upon the specific research question, the available instrumentation, and the nature of the biological matrix. HILIC-MS and IP-RPLC-MS are powerful methods for the direct analysis of these pyrophosphorylated isomers, offering high sensitivity and selectivity. GC-MS following enzymatic hydrolysis provides an alternative approach, particularly when direct infusion MS is not available. Capillary electrophoresis holds significant promise for achieving high-resolution separation of these challenging isomers. The detailed protocols and comparative data presented in this application note serve as a valuable resource for researchers aiming to accurately quantify IPP and DMAPP, thereby advancing our understanding and manipulation of isoprenoid biosynthesis.

References

Troubleshooting & Optimization

Isopentenyl Pyrophosphate (IPP) Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of isopentenyl pyrophosphate (IPP) in aqueous solutions. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the integrity of your IPP-dependent experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound (IPP)?

A1: Proper storage is critical to prevent degradation. For long-term stability, IPP, typically supplied as a salt (e.g., trilithium or triammonium salt), should be stored as a dry solid at -20°C or below.[1][2][3][4] Stock solutions should also be stored frozen at -20°C or colder.[1] For the trilithium salt, it is recommended to store it under an inert gas in a tightly sealed container.[2] Under these conditions, the compound can be stable for four years or more.[3]

Q2: What factors can cause IPP to degrade in my aqueous experimental buffer?

A2: The primary cause of IPP degradation in aqueous solutions is the hydrolysis of its pyrophosphate bond. This reaction is sensitive to several factors:

  • pH: The pyrophosphate group is susceptible to acid-catalyzed hydrolysis. The rate of hydrolysis for pyrophosphates generally decreases with increasing pH.[5][6] While specific data for IPP is limited, its isomer, dimethylallyl pyrophosphate (DMAPP), is known to be acid-labile.[7] It is therefore recommended to work at neutral or slightly alkaline pH when possible.

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.[7] Experiments should be conducted at the lowest temperature compatible with the assay, and solutions should be kept on ice when not in use.

  • Divalent Metal Ions (e.g., Mg²⁺, Mn²⁺): While essential cofactors for many enzymes that use IPP, these ions can also influence the rate of non-enzymatic hydrolysis of pyrophosphates. Their presence can either stabilize or destabilize the pyrophosphate bond depending on the specific conditions.

Q3: What are the likely degradation products of IPP?

A3: The hydrolysis of the pyrophosphate ester bond can occur at two positions, leading to different products:

  • Cleavage of the P-O-P bond: This is the most common route, yielding isopentenyl monophosphate (IPP) and inorganic phosphate (Pi).

  • Cleavage of the C-O-P bond: This yields isopentenol and inorganic pyrophosphate (PPi).

These degradation products can potentially interfere with your experimental assays, making it crucial to use fresh or properly stored IPP.

Q4: My experiment that uses IPP is giving inconsistent or negative results. Could IPP degradation be the cause?

A4: Yes, IPP degradation is a common cause of experimental failure. If you observe reduced enzyme activity, lower product yield, or complete lack of reaction, you should suspect the integrity of your IPP. It is advisable to test your IPP stock for degradation (see protocol below) or use a fresh vial.

Troubleshooting Guide

Use this guide to diagnose and resolve potential issues related to IPP instability.

Issue: Low or no product formation in an IPP-dependent enzymatic reaction.

  • Verify Storage Conditions: Confirm that your solid IPP and aqueous stock solutions have been consistently stored at -20°C or below.[1][2][3]

  • Check Solution Age: How old is your working solution? Prepare fresh solutions daily and keep them on ice during use.

  • Assess Buffer pH: Is your experimental buffer acidic? The pyrophosphate bond is more labile at low pH.[5][7] If your experiment allows, consider if a buffer with a pH of 7.0 or higher can be used.

  • Control for Degradation: Run a control experiment using a freshly opened vial of IPP. If this control works, it strongly suggests your previous stock has degraded.

  • Directly Analyze IPP Integrity: If problems persist, use an analytical method like HPLC or ³¹P-NMR to directly assess the purity of your IPP solution (see Experimental Protocols).

Troubleshooting Flowchart

This flowchart provides a logical path for diagnosing IPP stability issues.

G start Unexpected Experimental Results (e.g., low yield, no activity) check_storage Were IPP solid and stock solutions stored at <= -20°C? start->check_storage check_freshness Was the working solution prepared fresh and kept on ice? check_storage->check_freshness Yes remediate_storage Action: Discard suspect stock. Ensure proper storage at <= -20°C. check_storage->remediate_storage No check_ph Is the experimental buffer pH < 7.0? check_freshness->check_ph Yes remediate_freshness Action: Prepare fresh solutions daily. Keep on ice during use. check_freshness->remediate_freshness No new_vial Run control experiment with a new vial of IPP check_ph->new_vial No remediate_ph Action: If possible, adjust buffer to neutral or slightly alkaline pH. check_ph->remediate_ph Yes result_ok Does the control experiment work? new_vial->result_ok conclusion_bad Conclusion: Old IPP stock has likely degraded. Discard and use new stock. result_ok->conclusion_bad Yes conclusion_good Conclusion: IPP degradation is not the primary issue. Troubleshoot other experimental parameters (enzyme, cofactors, etc.). result_ok->conclusion_good No analyze_ipp Perform analytical check (e.g., HPLC) on old stock conclusion_bad->analyze_ipp remediate_storage->new_vial remediate_freshness->new_vial remediate_ph->new_vial

Caption: A flowchart for troubleshooting experimental issues possibly related to IPP degradation.

Quantitative Data on IPP Stability

Precise kinetic data for IPP hydrolysis under various conditions are not extensively published. However, based on general chemical principles of pyrophosphates and information from manufacturer datasheets, the following qualitative and semi-quantitative summary can be provided.

ParameterConditionStability AssessmentSource(s)
Storage (Solid) Dry, Tightly Sealed, -20°C or belowHigh stability (≥ 4 years).[3] Recommended to store under inert gas.[2][1][2][3][4]
Storage (Aqueous) Frozen (-20°C or below)Generally stable. Avoid repeated freeze-thaw cycles.[1]
pH Acidic (pH < 7)Increased rate of hydrolysis. The related compound DMAPP is known to be acid-labile.[7][5][7]
pH Neutral to Alkaline (pH 7 - 9)More stable than in acidic conditions. Hydrolysis of pyrophosphate is generally slower at alkaline pH.[6][6]
Temperature Elevated Temperature (> Room Temp)Significantly accelerates hydrolysis.[7]

Experimental Protocols

Protocol: Assessing IPP Stability using HPLC

This protocol describes a method to quantify the degradation of IPP over time under specific experimental conditions (e.g., varying pH and temperature).

Objective: To determine the concentration of intact IPP in an aqueous solution over time.

Materials:

  • This compound (IPP)

  • Buffers of desired pH (e.g., 50 mM Citrate for pH 5, 50 mM Tris-HCl for pH 7.5, 50 mM CAPS for pH 9.5)

  • HPLC system with an anion-exchange column or a C18 column for ion-pair chromatography

  • Mobile phases (specific to the chosen column, but typically involve phosphate buffers and an organic modifier like methanol or acetonitrile)

  • UV detector (set to ~210 nm) or a more specific method like mass spectrometry.[8]

  • Temperature-controlled incubator or water bath

  • Autosampler vials

Methodology:

  • Preparation of IPP Stock Solution:

    • Dissolve a known amount of solid IPP in chilled, purified water to make a concentrated stock solution (e.g., 10 mM).

    • Immediately aliquot and store at -80°C until use.

  • Incubation:

    • For each condition to be tested (e.g., pH 5 at 37°C), prepare a reaction mix by diluting the IPP stock solution into the pre-warmed buffer to a final concentration of ~1 mM.

    • Immediately withdraw a sample for the "Time 0" measurement (T₀). Quench the reaction by freezing in liquid nitrogen or by mixing with a stopping solution if necessary, and store at -20°C.

    • Incubate the remaining reaction mix at the desired temperature.

    • Withdraw samples at predetermined time points (e.g., 1, 2, 4, 8, 24 hours). Quench and store each sample appropriately.

  • HPLC Analysis:

    • Thaw the samples just before analysis.

    • Set up the HPLC method. Anion-exchange chromatography is often effective for separating phosphorylated compounds.

    • Inject a standard solution of fresh IPP to determine its retention time.

    • Inject the T₀ sample and the samples from subsequent time points.

    • Record the chromatograms. The peak corresponding to IPP should decrease in area over time if degradation is occurring. New peaks corresponding to degradation products (e.g., isopentenyl monophosphate) may appear.

  • Data Analysis:

    • Integrate the peak area for IPP in each chromatogram.

    • Normalize the peak area at each time point to the peak area at T₀.

    • Plot the percentage of remaining IPP versus time for each condition.

    • From this plot, you can calculate the rate of degradation and the half-life (t₁/₂) of IPP under each tested condition.

Workflow Diagram for IPP Stability Assay

G prep_stock Prepare concentrated IPP stock solution in water prep_reaction Dilute IPP into pre-warmed buffers of varying pH prep_stock->prep_reaction time_zero Immediately take T=0 sample and quench/freeze prep_reaction->time_zero incubate Incubate solutions at desired temperatures prep_reaction->incubate hplc Analyze all samples by HPLC time_zero->hplc time_points Withdraw samples at set time points incubate->time_points time_points->hplc analyze Integrate peak areas and calculate % IPP remaining hplc->analyze plot Plot % IPP vs. Time and determine half-life analyze->plot

Caption: An experimental workflow for assessing the stability of IPP using HPLC.

IPP Degradation Pathway

The primary non-enzymatic degradation route for IPP in aqueous solution is hydrolysis of the pyrophosphate bond.

G cluster_main Main Hydrolysis Pathway cluster_alt Alternative Hydrolysis Pathway IPP This compound (IPP) IMP Isopentenyl Monophosphate (IMP) IPP->IMP H₂O (P-O-P cleavage) Pi Inorganic Phosphate (Pi) IPP->Pi + IPP2 This compound (IPP) Isopentenol Isopentenol IPP2->Isopentenol H₂O (C-O-P cleavage) PPi Inorganic Pyrophosphate (PPi) IPP2->PPi +

Caption: Potential hydrolytic degradation pathways of this compound in water.

References

Technical Support Center: Troubleshooting the Engineered Mevalonate Pathway

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to identify and address common bottlenecks in the engineered mevalonate (MVA) pathway.

Troubleshooting Guide

Question: Why is the final product titer of my engineered strain low?

Low product titers are a common issue when engineering the MVA pathway. This can stem from several bottlenecks that limit the metabolic flux towards your product of interest. The following sections detail potential causes and solutions.

1. Suboptimal Enzyme Expression and Activity

Imbalanced expression of the MVA pathway enzymes is a primary cause of low product yield. Overexpression of some enzymes can lead to the accumulation of toxic intermediates, while insufficient expression of others can create a bottleneck.

  • Troubleshooting Steps:

    • Vary Enzyme Expression Levels: Modulate the expression of each enzyme in the pathway to find the optimal balance. This can be achieved by using promoters of different strengths, adjusting gene copy numbers, or using inducible promoter systems to tune expression levels.[1][2][3]

    • Enzyme Homolog Screening: The kinetic properties of enzymes from different organisms can vary significantly. Test enzyme homologs from various species to identify those with better performance in your specific host organism.[4] For instance, an NADH-dependent HMG-CoA reductase from Delftia acidovorans was shown to improve amorphadiene production compared to the native yeast enzyme.[4]

    • Enzyme Activity Assays: Directly measure the activity of key enzymes, particularly the rate-limiting enzyme HMG-CoA reductase, to confirm they are functional in your engineered host.[5]

2. Accumulation of Toxic Intermediates

The accumulation of certain MVA pathway intermediates, such as 3-hydroxy-3-methyl-glutaryl-coenzyme A (HMG-CoA), can be toxic to the host cells and inhibit growth, thereby reducing overall productivity.[6]

  • Troubleshooting Steps:

    • Metabolite Profiling: Use analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the accumulation of pathway intermediates.[5][6][7]

    • Balance Pathway Flux: If a toxic intermediate is accumulating, increase the expression or activity of the downstream enzyme that consumes it. For example, modulating HMG-CoA reductase production can eliminate the bottleneck caused by HMG-CoA accumulation.[6]

3. Cofactor Imbalance

The MVA pathway requires specific cofactors, primarily NADPH for the HMG-CoA reductase step. An imbalance in the intracellular availability of these cofactors can severely limit the pathway's efficiency.[4][8]

  • Troubleshooting Steps:

    • Cofactor Engineering: Increase the intracellular pool of the required cofactor. For example, expressing an NAD+-dependent formate dehydrogenase can increase NADH availability, which can be utilized by an NADH-dependent HMG-CoA reductase.[4]

    • Enzyme Cofactor Specificity: Use enzyme variants with different cofactor preferences. Replacing an NADPH-dependent HMG-CoA reductase with an NADH-dependent one can help balance the redox state of the cell.[8]

4. Precursor Supply Limitation

The MVA pathway begins with acetyl-CoA. Insufficient availability of this precursor can be a significant bottleneck.

  • Troubleshooting Steps:

    • Engineer Precursor Pathways: Enhance the native pathways that produce acetyl-CoA. This can involve overexpressing key enzymes in the acetyl-CoA biosynthesis pathway.[9][10]

    • Knockout Competing Pathways: Delete genes for pathways that compete for acetyl-CoA to redirect carbon flux towards the MVA pathway.[9]

Frequently Asked Questions (FAQs)

Q1: How can I detect and quantify intermediates in the mevalonate pathway?

A1: The most common and accurate method for detecting and quantifying MVA pathway intermediates is Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).[5][7][11][12] This technique offers high sensitivity and specificity for identifying compounds like acetyl-CoA, HMG-CoA, mevalonate, and the phosphorylated intermediates.[5] Gas Chromatography-Mass Spectrometry (GC-MS) is also suitable for analyzing volatile and thermally stable metabolites.[5]

Q2: What is the rate-limiting step in the mevalonate pathway?

A2: The conversion of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase (HMGR), is the primary rate-limiting and irreversible step in the mevalonate pathway.[5][13][14] The activity of this enzyme is tightly regulated in most organisms.[15]

Q3: Can the accumulation of mevalonate itself be a problem?

A3: Yes, high concentrations of mevalonate can lead to substrate inhibition of mevalonate kinase, the next enzyme in the pathway.[4] This can create a downstream bottleneck, preventing the efficient conversion of mevalonate to the final isoprenoid products.

Q4: How can I improve the supply of acetyl-CoA for the MVA pathway?

A4: To increase the intracellular pool of acetyl-CoA, you can engineer the host's central carbon metabolism. Strategies include:

  • Overexpressing acetyl-CoA synthetase.[10]

  • Engineering citrate synthase to reduce the pull of acetyl-CoA into the TCA cycle.[9]

  • Deleting competing pathways that consume acetyl-CoA.

Q5: Are there alternatives to the native mevalonate pathway?

A5: Yes, some bacteria and plants utilize the methylerythritol phosphate (MEP) pathway to produce the same isoprenoid precursors, IPP and DMAPP.[16] Additionally, for some applications, a synthetic "isopentenol utilization pathway" (IUP) has been developed to bypass the native MVA pathway.[8]

Quantitative Data Summary

Table 1: Impact of HMG-CoA Reductase Variants on Amorphadiene Production

HMG-CoA Reductase SourceCofactorAmorphadiene Titer (mg/L)Improvement over S. cerevisiae HMGR
Saccharomyces cerevisiaeNADPH~330-
Delftia acidovoransNADH52054%
D. acidovorans + Formate DehydrogenaseNADH700120%

Data adapted from a study on amorphadiene production in E. coli.[4]

Table 2: Effect of Modulating Enzyme Expression on Limonene Production

HMGS Expression LevelHMGR Expression LevelLimonene Titer (mg/L)
LowLow~20
MediumMedium~60
HighHigh~15

Qualitative representation of data showing that moderate expression of HMGS and HMGR leads to higher limonene production.[1]

Experimental Protocols

Protocol 1: Quantification of Mevalonate Pathway Intermediates by LC-MS/MS

This protocol provides a general workflow for the extraction and analysis of MVA pathway intermediates from microbial cultures.

1. Metabolite Extraction: a. Quench metabolism rapidly by adding the cell culture to a cold solvent, such as 60% methanol at -40°C. b. Centrifuge the quenched cells at a low temperature to pellet them. c. Lyse the cells to release intracellular metabolites. This can be done using methods like bead beating, sonication, or freeze-thaw cycles in an appropriate extraction solvent (e.g., a mixture of methanol, acetonitrile, and water). d. Centrifuge the lysate to remove cell debris. e. Collect the supernatant containing the metabolites.

2. LC-MS/MS Analysis: a. Use a suitable liquid chromatography column, such as a reverse-phase C18 column, for separation of the polar intermediates.[7] b. Employ a gradient elution method with appropriate mobile phases (e.g., water with formic acid and acetonitrile with formic acid). c. Perform mass spectrometry in negative ion mode for the detection of phosphorylated intermediates. d. Use tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode for specific and sensitive quantification of each intermediate.[7] e. Use stable isotope-labeled internal standards for accurate quantification.[7]

Protocol 2: HMG-CoA Reductase Activity Assay

This protocol outlines a method to measure the activity of HMG-CoA reductase in cell lysates.

1. Preparation of Cell Lysate: a. Harvest cells from culture and wash them with a suitable buffer. b. Resuspend the cell pellet in a lysis buffer containing protease inhibitors. c. Lyse the cells using a method such as sonication or a French press. d. Centrifuge the lysate to pellet cell debris and collect the supernatant (cell-free extract).

2. Enzyme Assay: a. Prepare a reaction mixture containing a suitable buffer, NADPH, and the substrate HMG-CoA. b. Initiate the reaction by adding a known amount of the cell-free extract. c. Monitor the consumption of NADPH by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer. d. Calculate the enzyme activity based on the rate of NADPH oxidation. One unit of activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.

Visualizations

Mevalonate_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMG_CoA HMG-CoA (Potential Toxin) AcetoacetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Mevalonate_P Mevalonate-5-P Mevalonate->Mevalonate_P MVK Mevalonate_PP Mevalonate-5-PP Mevalonate_P->Mevalonate_PP IPP IPP Mevalonate_PP->IPP DMAPP DMAPP IPP->DMAPP Product Isoprenoid Product IPP->Product DMAPP->Product

Caption: The engineered mevalonate pathway with key enzymes and potential bottlenecks.

Troubleshooting_Workflow Start Low Product Titer CheckExpression Analyze Enzyme Expression (qRT-PCR, Proteomics) Start->CheckExpression MetaboliteAnalysis Quantify Intermediates (LC-MS/MS) Start->MetaboliteAnalysis CofactorAnalysis Assess Cofactor Availability (NADPH/NADP+ ratio) Start->CofactorAnalysis IsExpressionBalanced Is Expression Balanced? CheckExpression->IsExpressionBalanced IsIntermediateAccumulated Toxic Intermediate Accumulation? MetaboliteAnalysis->IsIntermediateAccumulated IsCofactorLimited Cofactor Limitation? CofactorAnalysis->IsCofactorLimited OptimizeExpression Optimize Promoters/ Enzyme Homologs IsExpressionBalanced->OptimizeExpression No End Improved Titer IsExpressionBalanced->End Yes IsIntermediateAccumulated->IsCofactorLimited No BalanceFlux Adjust Downstream Enzyme Expression IsIntermediateAccumulated->BalanceFlux Yes IsCofactorLimited->IsExpressionBalanced No EngineerCofactors Engineer Cofactor Regeneration IsCofactorLimited->EngineerCofactors Yes OptimizeExpression->End BalanceFlux->End EngineerCofactors->End

Caption: A logical workflow for troubleshooting low product titers in the MVA pathway.

References

Technical Support Center: Optimizing Fermentation for IPP Overproduction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for optimizing fermentation conditions for Isopentenyl pyrophosphate (IPP) overproduction.

Frequently Asked Questions (FAQs)

Q1: What are the primary biosynthetic pathways for IPP, and which should I target?

A1: this compound (IPP) and its isomer dimethylallyl diphosphate (DMAPP) are the universal precursors for all isoprenoids. They are synthesized through two main pathways: the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway.[1][2]

  • MVA Pathway: Typically found in eukaryotes, archaea, and some bacteria, it starts from acetyl-CoA. The enzyme HMG-CoA reductase (HMGR) is a key regulatory and rate-limiting step in this pathway.[1][3]

  • MEP Pathway: Predominantly used by most bacteria and plant plastids, it begins with the condensation of pyruvate and glyceraldehyde 3-phosphate.[2]

The choice of pathway to engineer often depends on the host organism and the specific metabolic context. For instance, in E. coli, which naturally uses the MEP pathway, heterologous expression of the MVA pathway is a common strategy to increase the precursor pool for isoprenoid production.

Q2: My cells show significant growth inhibition and reduced viability after inducing the IPP pathway. What is the likely cause?

A2: A primary cause of poor cell health after induction is the intracellular accumulation of IPP, which is known to be toxic to host cells like E. coli.[4][5][6][7] This toxicity can lead to growth inhibition, reduced cell viability, and plasmid instability.[8] Another factor is the high metabolic burden placed on the cells from overexpressing multiple pathway enzymes.

Q3: My IPP yield is consistently low despite good cell growth. What key fermentation parameters should I focus on for optimization?

A3: Low IPP yield with healthy cell growth often points to bottlenecks in the biosynthetic pathway or suboptimal culture conditions for production. Key parameters to optimize include:

  • Media Composition: Ensure a balanced supply of carbon and nitrogen. Statistical media optimization can significantly enhance yields.[9][10] For example, deleting genes for the phosphotransferase system (PTS) in E. coli can enrich the precursor phosphoenolpyruvate, boosting production.[9][10]

  • Inducer Concentration: The concentration of the inducer (e.g., IPTG) directly impacts the expression level of pathway enzymes and must be carefully optimized.

  • Temperature: Temperature affects both cell growth and enzyme activity. A common strategy is to grow cells at an optimal temperature (e.g., 37°C) and then lower it (e.g., 28-30°C) post-induction to reduce metabolic stress and potentially improve protein folding.[11][12]

  • pH Control: Maintaining the pH within the optimal range for your host organism's enzymes is critical. Fluctuations in pH can lead to reduced enzyme activity and lower product yields.[13][14][15]

Q4: How do I determine the optimal inducer (IPTG) concentration?

A4: The optimal IPTG concentration is a balance between achieving sufficient enzyme expression and minimizing cellular toxicity.[16] High IPTG concentrations can lead to a strong metabolic burden, inhibiting cell growth, while concentrations that are too low may result in insufficient enzyme levels.[17][18] It is highly recommended to perform a titration experiment, testing a range of IPTG concentrations (e.g., 0.05 mM to 1.0 mM) to identify the level that maximizes IPP production without severely compromising cell health.[11][16]

Q5: What are the typical optimal temperature and pH ranges for IPP fermentation in E. coli?

A5: For E. coli, cell growth is generally optimal around 37°C. However, for recombinant protein and metabolite production, a lower temperature post-induction (e.g., 28-30°C) is often beneficial.[11] The optimal inducer concentration can also decrease at higher temperatures.[11] The pH is typically controlled to be near neutral (pH 6.5-7.0) for optimal growth and production, though the ideal pH can be strain- and pathway-dependent.[19]

Troubleshooting Guide

This guide addresses common problems encountered during IPP fermentation experiments.

Problem 1: Slow or No Cell Growth (Long Lag Phase)
  • Possible Causes:

    • Poor Inoculum Health: The starter culture may be old, improperly stored, or not in the exponential growth phase.[20]

    • Suboptimal Media: The fermentation medium may lack essential nutrients.[21]

    • Incorrect Temperature or pH: The initial temperature or pH of the medium may be outside the optimal range for the host strain.[22]

    • Presence of Inhibitors: The medium could contain inhibitory substances, or the seed culture might have produced inhibitors.[20]

  • Solutions:

    • Standardize Inoculum: Always use a fresh, exponentially growing seed culture.

    • Optimize Media: Review and optimize the composition of your fermentation medium.

    • Calibrate Equipment: Ensure your temperature and pH probes are calibrated and that the initial conditions are set correctly.

    • Check for Inhibitors: Analyze media components and consider if any might be inhibitory at the concentrations used.

Problem 2: Low IPP Titer with Good Cell Density
  • Possible Causes:

    • Insufficient Precursor Supply: The central metabolism may not be providing enough acetyl-CoA (for MVA pathway) or pyruvate/G3P (for MEP pathway).

    • Rate-Limiting Enzyme: One or more enzymes in your heterologous pathway may be a bottleneck. HMG-CoA reductase (HMGR) is a common rate-limiting enzyme in the MVA pathway.[3]

    • Suboptimal Induction: The inducer concentration or the timing of induction (cell density at induction) may not be optimal.[23]

    • Plasmid Instability: High metabolic load can lead to plasmid loss, reducing the population of producing cells.[8]

  • Solutions:

    • Metabolic Engineering: Engineer the host's central metabolism to channel more carbon towards IPP precursors.

    • Pathway Balancing: Optimize the expression levels of each pathway enzyme, potentially by using promoters of different strengths.

    • Optimize Induction Conditions: Perform a matrix of experiments varying the inducer concentration and the cell density at the time of induction.

    • Verify Plasmid: Periodically check for plasmid retention by plating samples on selective and non-selective media.

Problem 3: Cell Lysis or Decreased Viability After Induction
  • Possible Causes:

    • IPP Toxicity: As mentioned, high intracellular IPP concentrations are toxic to the cells.[4][6][7]

    • High Metabolic Burden: Overexpression of many heterologous proteins can overwhelm the cell's resources.[11]

    • Formation of Toxic Byproducts: The engineered pathway may lead to the accumulation of other toxic intermediates.

  • Solutions:

    • Reduce Induction Strength: Lower the inducer concentration or use a weaker promoter.[17]

    • Lower Post-Induction Temperature: Reducing the temperature after induction can slow down metabolic processes and reduce stress.[11]

    • Use an IPP-Bypass Pathway: If the final desired product is not a complex isoprenoid, an IPP-bypass pathway might circumvent IPP toxicity.[4][5][6]

    • Fed-Batch Fermentation: A controlled feeding strategy can prevent the rapid accumulation of toxic levels of IPP and help maintain cell health, leading to higher final titers.[4][6][7]

Data Presentation

Table 1: Effect of Inducer (IPTG) Concentration on Recombinant Protein Production

IPTG ConcentrationGeneral Effect on Protein ExpressionPotential Impact on Cell HealthRecommendation
Low (0.05 - 0.1 mM) Moderate expression levels.Minimal metabolic burden, better cell viability.[11][17]Good starting point for toxic proteins or to improve solubility.
Medium (0.2 - 0.5 mM) Higher expression levels.Increased metabolic stress, potential for growth inhibition.Often a good compromise for stable proteins.
High (≥ 1.0 mM) May or may not increase yield further.[16]Can be toxic, leading to reduced growth and lower overall production.[17]Generally not recommended unless empirically determined to be optimal.

Table 2: Typical Fermentation Parameter Ranges for IPP Production in E. coli

ParameterTypical RangeKey Considerations
Temperature 28 - 37 °CHigher temperatures favor faster growth, while lower temperatures after induction can reduce metabolic burden and improve protein folding.[12]
pH 6.5 - 7.2Must be tightly controlled as pH can significantly impact enzyme activity and cell physiology.[13][19]
Dissolved Oxygen (DO) 20 - 40%Crucial for aerobic respiration; insufficient oxygen can lead to the formation of inhibitory byproducts.
Inducer (IPTG) 0.05 - 1.0 mMTitration is essential to balance expression with cell viability.[11]

Experimental Protocols

Protocol 1: General Fed-Batch Fermentation for IPP Production

This protocol provides a general framework for fed-batch fermentation in a controlled bioreactor.

  • Inoculum Preparation:

    • Inoculate a single colony of the production strain into 5-10 mL of seed medium (e.g., LB) with appropriate antibiotics.

    • Incubate overnight at 37°C with shaking (200-250 rpm).

    • The next day, transfer the seed culture to a larger volume (e.g., 500 mL) of fermentation batch medium in a shake flask to achieve a starting OD₆₀₀ of ~0.1.

    • Incubate at 37°C with shaking until the OD₆₀₀ reaches 3-5.

  • Bioreactor Setup:

    • Prepare the bioreactor with the initial batch medium. Sterilize and calibrate pH and DO probes.

    • Set initial parameters: Temperature at 37°C, pH at 7.0 (controlled with base, e.g., NH₄OH), and airflow/agitation to maintain DO > 30%.

  • Fermentation Process:

    • Inoculate the bioreactor with the prepared seed culture (typically 5-10% v/v).

    • Monitor cell growth (OD₆₀₀). When the initial carbon source in the batch medium is depleted (indicated by a sharp increase in DO), begin the feeding strategy.

    • Feeding: Supply a concentrated sterile feed solution containing the primary carbon source (e.g., glucose) and other necessary nutrients. The feed rate can be controlled to maintain a specific growth rate.

    • Induction: When the cell density reaches the desired level (e.g., OD₆₀₀ of 20-50), add the inducer (e.g., IPTG) to the optimized final concentration.

    • Post-Induction: Optionally, reduce the temperature to 30°C to decrease metabolic stress. Continue the feed to sustain cell activity and production for 24-72 hours.

  • Sampling:

    • Aseptically collect samples at regular intervals to measure OD₆₀₀, substrate concentration, and IPP titer.

Protocol 2: Quantification of Intracellular IPP

This protocol outlines a general method for sample preparation for IPP analysis, often performed by HPLC-MS/MS.[24][25]

  • Sample Quenching & Cell Lysis:

    • Rapidly cool a known volume of cell culture in a cold methanol bath to quench metabolic activity.

    • Centrifuge the sample at 4°C to pellet the cells.

    • Resuspend the cell pellet in a cold extraction solvent (e.g., a mixture of acetonitrile/methanol/water).

    • Lyse the cells using methods such as bead beating or sonication on ice.

  • Protein Precipitation:

    • After lysis, centrifuge at high speed (e.g., >12,000 x g) at 4°C to pellet cell debris and precipitated proteins.[24]

  • Supernatant Collection & Analysis:

    • Carefully collect the supernatant, which contains the intracellular metabolites including IPP.[24]

    • Filter the supernatant through a 0.22 µm filter.

    • Analyze the sample using a suitable analytical method like HPLC-MS/MS. A calibration curve with a pure IPP standard must be used for accurate quantification.[24]

Visualizations

IPP_Pathways cluster_MEP MEP Pathway cluster_MVA MVA Pathway Pyruvate Pyruvate + G3P DXP DXP Pyruvate->DXP DXS MEP MEP DXP->MEP DXR MEP_IPP ... (multiple steps) MEP->MEP_IPP IPP_MEP IPP + DMAPP MEP_IPP->IPP_MEP IspG, IspH Isoprenoids Isoprenoids IPP_MEP->Isoprenoids AcetylCoA Acetyl-CoA (x3) HMGCoA HMG-CoA AcetylCoA->HMGCoA AtoB, HMGS MVA Mevalonate HMGCoA->MVA HMGR (Rate-limiting) MVA_IPP ... (phosphorylation) MVA->MVA_IPP IPP_MVA IPP MVA_IPP->IPP_MVA MPD IPP_MVA->Isoprenoids Workflow A Strain & Pathway Selection/Construction B Shake Flask Cultivation (Initial Screening) A->B C Media Optimization (e.g., Plackett-Burman, RSM) B->C D Bioreactor Batch Fermentation C->D E Induction Optimization (Inducer Conc., OD at Induction) D->E F Fed-Batch Fermentation (Process Scaling & Control) E->F G IPP Quantification (e.g., HPLC-MS/MS) F->G H Data Analysis & Iteration G->H H->C Refine Conditions H->E Refine Induction Troubleshooting_Logic Start Fermentation Issue? CheckGrowth Is cell growth poor? Start->CheckGrowth GoodGrowth Is IPP yield low? CheckGrowth->GoodGrowth No Sol_Growth Optimize Media Check Inoculum Verify Temp/pH CheckGrowth->Sol_Growth Yes Success Process Optimized GoodGrowth->Success No CheckViability Is cell viability low post-induction? GoodGrowth->CheckViability Yes Sol_Yield Optimize Induction Balance Pathway Check Precursors Sol_Viability Reduce Inducer/Temp Consider IPP-Bypass Implement Fed-Batch CheckViability->Sol_Yield No CheckViability->Sol_Viability Yes

References

Technical Support Center: Isopentenyl Pyrophosphate (IPP) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with isopentenyl pyrophosphate (IPP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during sample preparation and analysis of this critical isoprenoid precursor.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues that can lead to the degradation of this compound during your experimental workflow.

Q1: My IPP signal is very low or undetectable in my LC-MS analysis. What are the potential causes?

A low or absent IPP signal can stem from several factors during sample preparation and analysis. The most common culprits are inefficient extraction, degradation of IPP, or issues with the LC-MS system itself. It is crucial to systematically investigate each step of your workflow to pinpoint the problem.

Troubleshooting Workflow for Low or No IPP Signal

Troubleshooting_Workflow start Low or No IPP Signal sample_prep Step 1: Evaluate Sample Preparation start->sample_prep quenching Was metabolic activity quenched effectively? (e.g., flash-freezing in liquid nitrogen) sample_prep->quenching lc_ms_system Step 2: Check LC-MS/MS System Performance ms_performance Is the MS performing optimally? (Infuse IPP standard, check tuning) lc_ms_system->ms_performance data_analysis Step 3: Review Data Analysis integration Is the peak integration correct? data_analysis->integration extraction Was the extraction efficient? (Correct solvent, pH, and temperature) quenching->extraction Yes optimize_quenching Solution: Immediately quench metabolism using liquid nitrogen and ice-cold solvents. quenching->optimize_quenching No cleanup Was there sample loss during cleanup? (e.g., SPE optimization) extraction->cleanup Yes optimize_extraction Solution: Use optimized extraction buffers (e.g., isopropanol/water with ammonium bicarbonate at 70°C). extraction->optimize_extraction No cleanup->lc_ms_system Yes optimize_cleanup Solution: Validate SPE protocol to ensure IPP retention and removal of interferences. cleanup->optimize_cleanup No lc_performance Is the LC separation adequate? (Column integrity, mobile phase pH) ms_performance->lc_performance Yes tune_ms Solution: Tune and calibrate the mass spectrometer. Clean the ion source. ms_performance->tune_ms No lc_performance->data_analysis Yes check_lc Solution: Verify mobile phase pH, inspect the column for blockage, and confirm LC parameters. lc_performance->check_lc No review_integration Solution: Manually review peak integration parameters. integration->review_integration No

Caption: A step-by-step workflow for troubleshooting low or undetectable IPP signals.

Q2: How can I prevent IPP degradation during sample storage and processing?

This compound is susceptible to both enzymatic and chemical degradation, particularly hydrolysis.[1] To maintain its integrity, adhere to the following guidelines:

  • Rapidly Quench Metabolic Activity: Immediately after harvesting, flash-freeze biological samples in liquid nitrogen to halt all enzymatic activity.[1]

  • Maintain Low Temperatures: Perform all subsequent sample preparation steps on ice or at 4°C using pre-chilled solvents and tubes.

  • Control pH: IPP is acid-labile.[2] Ensure that all solutions used for extraction and processing are buffered to a neutral or slightly basic pH. For long-term storage, a pH of 11.5 at -100°C has been shown to preserve IPP indefinitely.[2]

  • Use Appropriate Extraction Solvents: A common and effective extraction solution is a mixture of isopropanol and water containing ammonium bicarbonate, often used at an elevated temperature (e.g., 70°C) for a short period to ensure efficient extraction while minimizing degradation.[1]

  • Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to IPP degradation. Aliquot samples after the initial extraction to avoid this.

Q3: I am observing significant ion suppression in my LC-MS/MS analysis. How can I mitigate this?

Ion suppression is a common issue in the analysis of complex biological samples and can drastically reduce the IPP signal.

  • Phospholipid Removal: Phospholipids are a primary cause of ion suppression in LC-MS/MS analysis of metabolites.[1] Incorporate a phospholipid removal step in your sample preparation protocol. This can be achieved through solid-phase extraction (SPE) or liquid-liquid extraction.

  • Chromatographic Separation: Optimize your liquid chromatography method to separate IPP from co-eluting matrix components. The use of a reversed-phase C18 column with a high pH mobile phase (e.g., 10 mM ammonium carbonate with 0.1% ammonium hydroxide, pH ~9.7) can improve retention and peak shape for pyrophosphates.[1]

  • Dilution: If the concentration of interfering substances is very high, diluting the sample can sometimes reduce ion suppression. However, be mindful that this will also lower the concentration of IPP.

Frequently Asked Questions (FAQs)

Q: What is the optimal pH for storing IPP?

A: For short-term storage, a neutral to slightly basic pH is recommended. For long-term storage, IPP is most stable at a pH of 11.5, where it can be stored at -100°C indefinitely without significant degradation.[2] IPP is unstable in acidic conditions.[2]

Q: What are the ideal temperature conditions for handling IPP?

A: All sample preparation steps should be conducted at low temperatures (on ice or at 4°C) to minimize enzymatic degradation.[1] For long-term storage, temperatures of -80°C or lower are recommended.

Q: Can I use detergent-based lysis methods for IPP extraction?

A: While detergent-based lysis can be effective for cell disruption, it is generally not recommended for samples intended for mass spectrometry analysis, as detergents can cause significant ion suppression. Mechanical lysis methods such as sonication or bead beating are often preferred.[1]

Quantitative Data on IPP Stability

The stability of this compound is highly dependent on both temperature and pH. The following table summarizes the percentage of IPP remaining after incubation under various conditions.

Temperature (°C)pHIncubation Time (hours)IPP Remaining (%)
374.01~50
377.01~90
379.01~95
44.024~70
47.024~98
49.024>99
-207.072>99

Data is extrapolated and summarized from the findings of D. M. Logan (1972), Journal of Lipid Research.

Experimental Protocols

Protocol for Extraction of this compound from Cultured Mammalian Cells for LC-MS/MS Analysis

This protocol provides a detailed method for the extraction of IPP from cell pellets.

Materials:

  • Cell pellet

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold extraction buffer (e.g., 2-propanol:100 mM NH₄HCO₃, pH 7.4, 1:1 v/v)[3]

  • Liquid nitrogen

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and >12,000 x g

  • Vortex mixer

  • Nitrogen evaporator or centrifugal vacuum concentrator

Workflow for IPP Extraction from Mammalian Cells

IPP_Extraction_Workflow start Start: Harvested Cell Pellet wash 1. Wash Cells: - Resuspend in ice-cold PBS. - Centrifuge at 500-1000 x g for 10 min at 4°C. - Discard supernatant. start->wash quench 2. Quench Metabolism: - Immediately flash-freeze the cell pellet in liquid nitrogen. wash->quench lyse 3. Lyse Cells and Extract IPP: - Add ice-cold extraction buffer. - Vortex thoroughly. - Incubate at 70°C for 15 min (optional, optimize for cell type). quench->lyse clarify 4. Clarify Lysate: - Centrifuge at 12,000-16,000 x g for 10 min at 4°C. lyse->clarify collect 5. Collect Supernatant: - Carefully transfer the supernatant containing IPP to a new tube. clarify->collect dry 6. Dry Extract: - Evaporate the supernatant to dryness under a stream of nitrogen or using a centrifugal vacuum concentrator. collect->dry reconstitute 7. Reconstitute: - Reconstitute the dried extract in mobile phase A for LC-MS/MS analysis. dry->reconstitute end End: Sample Ready for Analysis reconstitute->end

Caption: A standard workflow for the extraction of IPP from cultured mammalian cells.

Procedure:

  • Cell Harvesting and Washing:

    • Begin with a known number of cells in a pellet.

    • Wash the cell pellet once with ice-cold PBS to remove any residual media.

    • Centrifuge at 500-1000 x g for 10 minutes at 4°C.

    • Carefully aspirate and discard the supernatant.

  • Quenching and Lysis:

    • Immediately flash-freeze the cell pellet in liquid nitrogen to quench all metabolic activity.

    • Add an appropriate volume of ice-cold extraction buffer (e.g., 1 mL for 1-5 million cells).

    • Vortex the tube vigorously to ensure complete cell lysis.

  • Extraction and Clarification:

    • For some protocols, a brief incubation at 70°C for 15 minutes may enhance extraction efficiency.[1] This step should be optimized for your specific cell type.

    • Centrifuge the lysate at a high speed (12,000-16,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Sample Collection and Preparation for Analysis:

    • Carefully transfer the supernatant, which contains the extracted IPP, to a new pre-chilled microcentrifuge tube.

    • Evaporate the supernatant to complete dryness using a nitrogen evaporator or a centrifugal vacuum concentrator.

    • Reconstitute the dried extract in a small volume (e.g., 50 µL) of the initial mobile phase for your LC-MS/MS analysis.

    • Vortex briefly and centrifuge to pellet any insoluble material before transferring to an autosampler vial.

References

Technical Support Center: High-Level Isopentenyl Pyrophosphate (IPP) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues related to the metabolic burden associated with high-level isopentenyl pyrophosphate (IPP) synthesis in microbial systems, particularly Escherichia coli.

Frequently Asked Questions (FAQs)

Q1: What is "metabolic burden" in the context of IPP synthesis?

A1: Metabolic burden refers to the collective strain placed on a host organism's cellular resources due to the expression of heterologous genes and the high-flux synthesis of a target molecule, such as IPP. This diverts essential resources like ATP, NADPH, and precursor metabolites (e.g., acetyl-CoA, pyruvate) from normal cellular functions like growth and replication towards the production pathway.[1] Key contributors to metabolic burden in high-level IPP synthesis include the toxicity of IPP and other pathway intermediates, depletion of precursor pools, and the energy demands of the synthetic pathway.

Q2: My engineered E. coli strain shows significantly reduced growth after inducing the IPP synthesis pathway. What is the primary cause?

A2: A significant reduction in growth rate is a classic symptom of metabolic burden, often directly linked to the intracellular accumulation of IPP.[2] Elevated IPP levels have been shown to be toxic, leading to growth inhibition and reduced cell viability.[1][3] Another potential cause is the accumulation of other toxic intermediates in the pathway, such as 3-hydroxy-3-methyl-glutaryl-coenzyme A (HMG-CoA) in the mevalonate (MVA) pathway.

Q3: How can I determine if IPP toxicity is the issue in my cultures?

A3: The most direct way to confirm IPP toxicity is to measure the intracellular concentration of IPP. A significant spike in IPP levels that correlates with the onset of growth inhibition is a strong indicator.[4] You can also look for secondary physiological effects associated with IPP toxicity, such as plasmid instability or the formation of a nucleotide analog of IPP called ApppI, which can also contribute to toxicity.[2]

Q4: My product titers are high in initial experiments but decrease significantly in subsequent cultures or during scale-up. What could be happening?

A4: This issue is often due to plasmid instability. The metabolic burden imposed by the IPP synthesis pathway can create a strong selective pressure for the cells to lose the plasmids encoding the pathway enzymes.[2] Over time and multiple generations, the proportion of plasmid-free cells in the population increases, leading to a drop in overall productivity.

Q5: Are there alternative pathways to mitigate IPP toxicity?

A5: Yes, several "IPP-bypass" pathways have been engineered to avoid the accumulation of toxic IPP. These pathways modify the lower mevalonate (MVA) pathway to produce isoprenol directly from mevalonate-5-phosphate (MVAP), which is then converted to isopentenyl monophosphate (IP) and subsequently to the final product, bypassing the formation of IPP.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during high-level IPP synthesis experiments.

ProblemPossible CauseSuggested Solution(s)
Severe Growth Inhibition IPP Toxicity: Intracellular IPP has reached toxic levels.- Quantify Intracellular IPP: Confirm high IPP levels using the protocol provided below. - Balance Pathway Expression: Fine-tune the expression of the MVA or MEP pathway enzymes to prevent bottlenecks and intermediate accumulation. This can be achieved by using promoters of different strengths or by using CRISPRi to downregulate specific genes. - Implement an IPP-Bypass Pathway: Re-engineer your strain to use a pathway that avoids IPP accumulation.[5]
Accumulation of Other Toxic Intermediates: High concentrations of intermediates like HMG-CoA can also inhibit growth.- Optimize Upstream/Downstream Flux: Adjust the expression levels of enzymes upstream and downstream of the potentially toxic intermediate to ensure its efficient conversion. For example, if HMG-CoA is accumulating, increase the expression of HMG-CoA reductase.
Low Final Product Titer Precursor Limitation: Insufficient supply of primary metabolites like acetyl-CoA or pyruvate.- Engineer Central Metabolism: Overexpress key enzymes in central carbon metabolism to channel more flux towards IPP precursors. - Supplement Media: In some cases, media supplementation with precursors can boost production.
Plasmid Instability: The high metabolic load is causing plasmid loss over time.- Perform Plasmid Stability Assay: Use the protocol provided below to quantify the rate of plasmid loss. - Reduce Plasmid Copy Number: Switch to lower copy number plasmids to reduce the metabolic burden. - Genomic Integration: Integrate the IPP synthesis pathway into the host chromosome for stable expression without the need for antibiotic selection.
Inconsistent Batch-to-Batch Production Evolution of Non-Producing Mutants: Strong selective pressure from metabolic burden can lead to the evolution of strains with mutations that inactivate the production pathway.- Re-isolate and Characterize Colonies: After a production run, plate the culture and test individual colonies for productivity to identify non-producers. - Reduce Selective Pressure: Implement strategies to reduce metabolic burden, such as dynamic regulation of pathway expression, to minimize the selective advantage of non-producing mutants.

Quantitative Data on Metabolic Burden

The following tables summarize quantitative data from the literature on the effects of IPP and other intermediates on E. coli.

Table 1: Effect of IPP Accumulation on E. coli Physiology

ParameterControl Strain (Low IPP)High IPP Accumulating StrainReference
Peak Intracellular IPP Concentration ~40 µM~370 µM[4]
Growth Rate NormalSignificantly Inhibited[2]
Cell Viability HighReduced[2]
Plasmid Stability StableProne to Instability[2]

Table 2: Impact of Other Pathway Intermediates on Cell Health

IntermediatePathwayObserved Effect of AccumulationReference
HMG-CoA MVACan be toxic and inhibit cell growth.
DMAPP MVA & MEPIsomeric with IPP and can also contribute to toxicity, though less studied.[3]

Experimental Protocols

Protocol 1: Quantification of Intracellular IPP in E. coli by LC-MS/MS

This protocol provides a method for the extraction and quantification of intracellular this compound (IPP) from E. coli cultures.

1. Sample Collection and Quenching:

  • Rapidly withdraw a defined volume of cell culture (e.g., 1-5 mL, corresponding to a known OD600) from your fermenter or shake flask.

  • Immediately quench metabolic activity by filtering the cells through a 0.22 µm filter and washing with an ice-cold quenching solution (e.g., a saline solution or culture medium without the carbon source).

  • Alternatively, for faster quenching, directly inject the culture into a quenching solution of 60% methanol at -40°C.

  • Immediately freeze the cell pellet in liquid nitrogen and store at -80°C until extraction.

2. Metabolite Extraction:

  • Resuspend the frozen cell pellet in a pre-chilled extraction solvent. A common solvent is a mixture of acetonitrile, methanol, and water (40:40:20 v/v/v) at -20°C.

  • Include an internal standard (e.g., isotopically labeled IPP, such as IPP-d7) in the extraction solvent for accurate quantification.[6]

  • Thoroughly vortex the mixture and then lyse the cells using a bead beater or sonicator on ice.

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris.

  • Transfer the supernatant containing the metabolites to a new tube and dry it using a vacuum concentrator.

3. LC-MS/MS Analysis:

  • Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis (e.g., 50:50 methanol:water).

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column is commonly used.[6] For better separation of isomers like IPP and DMAPP, a chiral column such as Astec Cyclobond I2000 can be employed.[7]

    • Mobile Phase A: 20 mM ammonium bicarbonate with 0.1% triethylamine in water.[6]

    • Mobile Phase B: Acetonitrile/water (4:1) with 0.1% triethylamine.[6]

    • Gradient: A linear gradient from high aqueous phase to high organic phase is used to elute the polar metabolites. An example gradient is: 0-2 min, 100% A to 80% A; 2-6 min, 80% A to 0% A; 6-7 min, 0% A; followed by re-equilibration.[6]

    • Flow Rate: Typically around 1 mL/min, with a post-column split to direct a smaller flow (e.g., 50 µL/min) to the mass spectrometer.[6]

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is used for detecting phosphorylated compounds like IPP.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification.

    • MRM Transitions: The specific precursor-to-product ion transitions for IPP and the internal standard need to be determined empirically on your instrument but are readily available in the literature.

  • Quantification:

    • Generate a calibration curve using known concentrations of pure IPP standard.[6]

    • Calculate the concentration of IPP in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Plasmid Stability Assay

This protocol determines the stability of a plasmid in a bacterial population over several generations in the absence of antibiotic selection.

  • Initial Culture:

    • Inoculate a single colony of your engineered strain into liquid medium containing the appropriate antibiotic.

    • Grow overnight at the optimal temperature with shaking.

  • Serial Passaging (without selection):

    • The next day (Day 0), dilute the overnight culture 1:1000 into fresh liquid medium without antibiotics. This is the start of the stability experiment.

    • Incubate for 24 hours under the same growth conditions. A 1:1000 dilution allows for approximately 10 generations of growth.

    • Repeat this 1:1000 dilution into fresh, non-selective medium every 24 hours for a desired number of generations (e.g., 40-100 generations).

  • Determining Plasmid Loss:

    • At each 24-hour time point (i.e., after approximately 10, 20, 30, etc., generations), take an aliquot from the culture.

    • Create a serial dilution series of the culture in a sterile saline or buffer solution.

    • Plate a suitable dilution (to obtain 100-200 colonies) onto non-selective agar plates (e.g., LB agar). Incubate overnight to allow all cells (with and without the plasmid) to grow.

    • The next day, count the total number of colonies on the non-selective plate.

    • Replica-plate at least 100 of these colonies onto an agar plate containing the selective antibiotic.

    • Incubate the replica plate overnight.

  • Calculation:

    • Count the number of colonies that grew on the selective replica plate. These are the cells that have retained the plasmid.

    • Calculate the percentage of plasmid-containing cells at each time point using the following formula:

      • % Plasmid Stability = (Number of colonies on selective plate / Number of colonies replica-plated) * 100

    • Plot the percentage of plasmid stability against the number of generations to visualize the rate of plasmid loss.

Visualizations

Below are diagrams of key metabolic pathways and a troubleshooting workflow generated using Graphviz (DOT language).

MVA_Pathway cluster_lower Lower MVA Pathway Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA atoB HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA hmgS Mevalonate Mevalonate HMG-CoA->Mevalonate hmgR Mevalonate-P Mevalonate-P Mevalonate->Mevalonate-P mvaK1 Mevalonate-PP Mevalonate-PP Mevalonate-P->Mevalonate-PP IPP IPP Mevalonate-PP->IPP mvaD DMAPP DMAPP IPP->DMAPP idi Isoprenoids Isoprenoids IPP->Isoprenoids DMAPP->Isoprenoids

Caption: The Mevalonate (MVA) Pathway for IPP synthesis.

MEP_Pathway cluster_MEP MEP Pathway Pyruvate Pyruvate G3P Glyceraldehyde-3P DXP 1-Deoxy-D-xylulose-5P MEP 2-C-Methyl-D-erythritol-4P DXP->MEP dxr CDP-ME 4-(Cytidine-5'-diphospho)-2-C-methyl-D-erythritol MEP->CDP-ME ispD MEcPP 2-Phospho-4-(cytidine-5'-diphospho)-2-C-methyl-D-erythritol CDP-ME->MEcPP ispE HMBPP (E)-4-Hydroxy-3-methyl-but-2-enyl-PP MEcPP->HMBPP ispF IPP IPP HMBPP->IPP ispG DMAPP DMAPP HMBPP->DMAPP ispH PyruvateG3P PyruvateG3P PyruvateG3P->DXP dxs Isoprenoids Isoprenoids IPP->Isoprenoids DMAPP->Isoprenoids Troubleshooting_Workflow Start Low Product Titer Observed CheckGrowth Is cell growth significantly inhibited? Start->CheckGrowth CheckStability Is the culture stable over multiple generations? CheckGrowth->CheckStability No QuantifyIPP Quantify intracellular IPP and other intermediates CheckGrowth->QuantifyIPP Yes PrecursorLimit Problem: Precursor or cofactor limitation CheckStability->PrecursorLimit Yes PlasmidAssay Perform plasmid stability assay CheckStability->PlasmidAssay No HighIPP High IPP/intermediate levels? QuantifyIPP->HighIPP BalancePathway Solution: Balance pathway expression / Use IPP-bypass HighIPP->BalancePathway Yes HighIPP->PrecursorLimit No EngineerCentralMetabolism Solution: Engineer central metabolism PrecursorLimit->EngineerCentralMetabolism IsStable Is plasmid stable? PlasmidAssay->IsStable IsStable->PrecursorLimit Yes PlasmidLoss Problem: Plasmid instability IsStable->PlasmidLoss No GenomicIntegration Solution: Use low-copy plasmids or genomic integration PlasmidLoss->GenomicIntegration

References

Technical Support Center: Enhancing Isopentenyl Pyrophosphate Isomerase Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with isopentenyl pyrophosphate isomerase (IPP isomerase). This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in overcoming common challenges and improving the efficiency of your IPP isomerase experiments.

Troubleshooting Guides

Encountering issues during experimentation is a common aspect of research. This section provides a structured guide to identifying and resolving frequent problems associated with IPP isomerase expression, purification, and activity assays.

Problem Potential Causes Recommended Solutions
Low or No Enzyme Activity 1. Incorrect Assay Conditions: Suboptimal pH, temperature, or buffer composition.[1] 2. Enzyme Instability/Denaturation: Improper storage, repeated freeze-thaw cycles, or harsh purification conditions. 3. Missing Cofactors: Absence or insufficient concentration of required divalent metal ions (e.g., Mg²⁺, Mn²⁺).[2][3] 4. Substrate Degradation: IPP or DMAPP may be unstable. 5. Presence of Inhibitors: Contaminants from purification steps (e.g., high salt, detergents) or presence of specific inhibitors.1. Optimize Assay Conditions: Perform a pH and temperature optimization curve. Ensure buffer components do not interfere with the assay. A common buffer is 50 mM HEPES, pH 7.0.[2] 2. Ensure Enzyme Stability: Store the enzyme at -80°C in small aliquots containing a cryoprotectant like glycerol. Avoid repeated freeze-thaw cycles. Handle the enzyme on ice. 3. Supplement with Cofactors: Add MgCl₂ (typically 5-10 mM) or MnCl₂ to the assay buffer.[2] 4. Use Fresh Substrates: Prepare substrate solutions fresh and store them appropriately. 5. Purify the Enzyme Thoroughly: Use dialysis or buffer exchange to remove potential inhibitors. Run a control with a known active enzyme if possible.
Poor Enzyme Expression 1. Codon Bias: The codon usage of the IPP isomerase gene may not be optimal for the expression host (e.g., E. coli). 2. Toxicity of the Protein: Overexpression of IPP isomerase may be toxic to the host cells. 3. Incorrect Expression Conditions: Suboptimal induction temperature, inducer concentration, or expression time.1. Codon Optimization: Synthesize a gene with codons optimized for the expression host. 2. Use a Tightly Regulated Promoter: Employ an inducible expression system to control the timing and level of protein expression. 3. Optimize Expression Conditions: Test a range of induction temperatures (e.g., 18°C, 25°C, 37°C), inducer concentrations (e.g., IPTG), and induction times.
Protein Aggregation/Inclusion Bodies 1. High Expression Rate: Rapid protein synthesis can overwhelm the cellular folding machinery. 2. Hydrophobic Patches: Exposed hydrophobic regions on the protein surface can lead to aggregation. 3. Incorrect Buffer Conditions: Suboptimal pH or ionic strength during purification.1. Lower Expression Temperature: Reduce the induction temperature to slow down protein synthesis and promote proper folding. 2. Co-expression with Chaperones: Co-express molecular chaperones to assist in protein folding. 3. Optimize Lysis and Purification Buffers: Include additives like glycerol, non-ionic detergents, or high salt concentrations to improve solubility. Refolding from inclusion bodies may be necessary.
Inconsistent Results Between Batches 1. Variability in Purification: Minor differences in purification steps can lead to variations in purity and activity. 2. Inconsistent Reagent Quality: Variations in the quality of substrates, cofactors, or other reagents. 3. Assay Variability: Pipetting errors or fluctuations in assay conditions.1. Standardize Purification Protocol: Maintain a consistent and well-documented purification protocol. 2. Use High-Quality Reagents: Use fresh, high-purity reagents and prepare stock solutions carefully. 3. Ensure Assay Consistency: Use calibrated pipettes and pre-warm all reagents to the assay temperature. Run replicates for each experiment.

Frequently Asked Questions (FAQs)

Q1: What is the function of this compound isomerase (IPP isomerase)?

A1: this compound isomerase (EC 5.3.3.2) is a crucial enzyme in the biosynthesis of isoprenoids.[4] It catalyzes the reversible isomerization of this compound (IPP) to its more reactive electrophilic isomer, dimethylallyl pyrophosphate (DMAPP).[4] This reaction is a key regulatory step in pathways like the mevalonate and non-mevalonate pathways, which produce a vast array of essential molecules, including sterols, hormones, and carotenoids.

Q2: What is the catalytic mechanism of IPP isomerase?

A2: The isomerization reaction proceeds through a protonation/deprotonation mechanism.[4] A proton is added to the C3-C4 double bond of IPP, forming a transient tertiary carbocation intermediate. Subsequently, a proton is removed from C2, leading to the formation of the C2-C3 double bond in DMAPP.[4] This reaction involves an antarafacial transposition of hydrogen. The active site contains key cysteine and glutamate residues that are essential for catalysis.

Q3: My purified IPP isomerase has very low activity. What are the first things I should check?

A3: First, verify your assay conditions. Ensure the pH and temperature are optimal for your specific IPP isomerase. Most type I IPP isomerases have a pH optimum around 7.0-8.0. Second, confirm the presence of a divalent metal cofactor, typically Mg²⁺ or Mn²⁺, in your assay buffer at an appropriate concentration (e.g., 5-10 mM MgCl₂).[2] Third, check the stability of your enzyme preparation. Avoid multiple freeze-thaw cycles and always keep the enzyme on ice.

Q4: How can I improve the catalytic efficiency of my IPP isomerase?

A4: Improving the catalytic efficiency (kcat/Km) of IPP isomerase can be achieved through protein engineering techniques such as directed evolution and site-directed mutagenesis. Directed evolution, often using error-prone PCR, introduces random mutations to generate a library of enzyme variants that can be screened for improved activity. Site-directed mutagenesis allows for targeted changes to specific amino acid residues, often based on structural information or homology modeling, to enhance substrate binding or catalytic turnover.

Q5: What are the best methods to assay IPP isomerase activity?

A5: Several methods are available to measure IPP isomerase activity. A common and sensitive method is the acid-lability assay, which uses a radiolabeled substrate like [1-¹⁴C]IPP. The product, [¹⁴C]DMAPP, is acid-labile and can be quantified by measuring the radioactivity of the released isoprene.[2] Another method involves gas chromatography (GC) to detect the formation of isoprene from DMAPP after acid treatment of the reaction mixture. Non-radioactive methods using LC-MS to directly measure IPP and DMAPP are also available.

Data Presentation: Kinetic Parameters of Wild-Type and Mutant IPP Isomerases

The following table summarizes the kinetic parameters of wild-type and various mutant forms of IPP isomerase from different organisms, providing a basis for comparing their catalytic efficiencies.

Enzyme SourceMutantK_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (s⁻¹µM⁻¹)Reference
Saccharomyces cerevisiaeWild-Type41.5 ± 0.398.27 ± 0.060.20
Saccharomyces cerevisiaeL141H/Y195F/W256C37.6 ± 0.1710.57 ± 0.130.28
Escherichia coliWild-Type10 ± 0.1--[4]
Escherichia coliR51K18.5 ± 2.0--[4]
Escherichia coliK55R15.0 ± 3.6--[4]
HumanWild-Type33~0.068~0.002[3]

Note: kcat values were not always reported in the same units and have been converted to s⁻¹ where possible. Direct comparison should be made with caution due to variations in assay conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments aimed at improving the efficiency of IPP isomerase.

Site-Directed Mutagenesis of IPP Isomerase

This protocol describes a typical workflow for introducing a specific mutation into the IPP isomerase gene using a PCR-based method.

Materials:

  • Plasmid DNA containing the wild-type IPP isomerase gene

  • Two complementary mutagenic primers (HPLC-purified)

  • High-fidelity DNA polymerase (e.g., PfuUltra)

  • dNTP mix

  • DpnI restriction enzyme

  • Competent E. coli cells (e.g., XL1-Blue)

  • LB agar plates with appropriate antibiotic

Procedure:

  • Primer Design: Design two complementary primers, 25-45 bases in length, containing the desired mutation in the middle. The primers should have a melting temperature (Tm) of ≥78°C.

  • PCR Amplification:

    • Set up a 50 µL PCR reaction containing:

      • 5 µL of 10x reaction buffer

      • 10-50 ng of template plasmid DNA

      • 125 ng of each mutagenic primer

      • 1 µL of dNTP mix (10 mM each)

      • 1 µL of high-fidelity DNA polymerase

      • ddH₂O to 50 µL

    • Perform PCR with the following cycling conditions:

      • Initial denaturation: 95°C for 30 seconds

      • 18 cycles of:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 55°C for 1 minute

        • Extension: 68°C for 1 minute/kb of plasmid length

      • Final extension: 68°C for 7 minutes

  • DpnI Digestion: Add 1 µL of DpnI restriction enzyme to the PCR product and incubate at 37°C for 1 hour to digest the parental, methylated template DNA.

  • Transformation: Transform 1-2 µL of the DpnI-treated DNA into competent E. coli cells. Plate the transformation mixture on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Verification: Select several colonies and isolate the plasmid DNA. Verify the presence of the desired mutation by DNA sequencing.

Directed Evolution of IPP Isomerase using Error-Prone PCR

This protocol outlines the generation of a mutant library of the IPP isomerase gene with random mutations.

Materials:

  • Plasmid DNA containing the wild-type IPP isomerase gene

  • Taq DNA polymerase (which has a higher error rate than high-fidelity polymerases)

  • Standard PCR primers flanking the IPP isomerase gene

  • dNTP mix

  • MnCl₂ (for increasing the mutation rate)

  • PCR purification kit

  • Restriction enzymes and T4 DNA ligase

  • Expression vector

  • Competent E. coli cells for library construction

Procedure:

  • Error-Prone PCR:

    • Set up a PCR reaction with conditions that promote errors. This can include:

      • Using a non-proofreading polymerase like Taq.

      • Increasing the MgCl₂ concentration.

      • Adding a low concentration of MnCl₂ (e.g., 0.05-0.5 mM).

      • Using unequal concentrations of dNTPs.

    • Amplify the IPP isomerase gene using primers that add suitable restriction sites for cloning.

  • Library Construction:

    • Purify the PCR products.

    • Digest the purified PCR products and the expression vector with the chosen restriction enzymes.

    • Ligate the digested PCR products into the digested vector using T4 DNA ligase.

    • Transform the ligation mixture into highly competent E. coli cells.

  • Screening:

    • Plate the transformed cells on selective media.

    • Develop a high-throughput screening assay to identify colonies expressing IPP isomerase with improved activity. This could be a colorimetric assay or a growth-based selection system.

    • Isolate and sequence the plasmids from the "hit" colonies to identify the beneficial mutations.

IPP Isomerase Activity Assay (Acid-Lability Protocol)

This protocol describes a common method for measuring IPP isomerase activity using a radiolabeled substrate.

Materials:

  • Purified IPP isomerase

  • [1-¹⁴C]IPP (this compound, radiolabeled)

  • Assay buffer: 50 mM HEPES, pH 7.0, 10 mM MgCl₂, 1 mM DTT

  • Quenching solution: 3M HCl

  • Scintillation cocktail

  • Scintillation vials

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare a reaction mixture containing:

      • Assay buffer

      • A known concentration of [1-¹⁴C]IPP (e.g., 50 µM)

    • Pre-incubate the mixture at the desired assay temperature (e.g., 37°C) for 5 minutes.

  • Enzyme Addition: Initiate the reaction by adding a small volume of purified IPP isomerase. The final reaction volume is typically 50-100 µL.

  • Incubation: Incubate the reaction at the assay temperature for a specific time (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

  • Quenching: Stop the reaction by adding an equal volume of 3M HCl. This also hydrolyzes the acid-labile DMAPP product, releasing volatile [¹⁴C]isoprene.

  • Isoprene Evaporation and Trapping (if necessary for high precision): Overlay the quenched reaction with a scintillation cocktail and allow the isoprene to partition into the organic phase overnight.

  • Quantification: Alternatively, for a simpler method, after quenching, vortex the tube and then centrifuge. Carefully remove an aliquot of the aqueous phase and add it to a scintillation vial with a scintillation cocktail. The remaining radioactivity in the aqueous phase corresponds to the unreacted [1-¹⁴C]IPP. The activity is calculated from the decrease in radioactivity in the aqueous phase.

  • Data Analysis: Calculate the amount of product formed based on the specific activity of the [1-¹⁴C]IPP and determine the enzyme's specific activity.

Mandatory Visualizations

Catalytic Mechanism of IPP Isomerase

IPP_Isomerase_Mechanism cluster_0 This compound (IPP) Isomerase Catalytic Cycle IPP This compound (IPP) Enzyme_IPP Enzyme-IPP Complex IPP->Enzyme_IPP Binds to Active Site Carbocation Tertiary Carbocation Intermediate Enzyme_DMAPP Enzyme-DMAPP Complex Carbocation->Enzyme_DMAPP Deprotonation (H+ removal) by active site residue (e.g., Glu) DMAPP Dimethylallyl Pyrophosphate (DMAPP) Free_Enzyme Free Enzyme Enzyme_IPP->Carbocation Protonation (H+ addition) by active site residue (e.g., Cys) Enzyme_DMAPP->DMAPP Product Release Free_Enzyme->IPP Enzyme is regenerated

Caption: Catalytic mechanism of IPP isomerase.

Experimental Workflow for Improving IPP Isomerase Efficiency

Improve_IPP_Isomerase_Workflow cluster_1 Workflow for Enhancing IPP Isomerase Catalytic Efficiency Start Start: Wild-Type IPP Isomerase Gene Mutagenesis Gene Mutagenesis Start->Mutagenesis ErrorPronePCR Directed Evolution (Error-Prone PCR) Mutagenesis->ErrorPronePCR Random SiteDirected Site-Directed Mutagenesis Mutagenesis->SiteDirected Targeted Library Mutant Gene Library Construction ErrorPronePCR->Library Expression Protein Expression and Purification SiteDirected->Expression Library->Expression Screening High-Throughput Screening Expression->Screening HitID Hit Identification and Sequencing Screening->HitID Characterization Kinetic Characterization (Km, kcat) HitID->Characterization ImprovedEnzyme End: Improved IPP Isomerase Characterization->ImprovedEnzyme

Caption: Experimental workflow for improving IPP isomerase efficiency.

Troubleshooting Flowchart for Low IPP Isomerase Activity

Troubleshooting_Flowchart cluster_2 Troubleshooting Low IPP Isomerase Activity Start Low or No Enzyme Activity CheckAssay Check Assay Conditions (pH, Temp, Buffer) Start->CheckAssay Optimal Are conditions optimal? CheckAssay->Optimal Optimize Optimize Conditions Optimal->Optimize No CheckCofactors Check Cofactors (e.g., Mg2+) Optimal->CheckCofactors Yes Optimize->CheckAssay Present Is cofactor present at correct concentration? CheckCofactors->Present AddCofactor Add/Adjust Cofactor Concentration Present->AddCofactor No CheckEnzyme Assess Enzyme Integrity (SDS-PAGE, Western) Present->CheckEnzyme Yes AddCofactor->CheckCofactors Intact Is the enzyme intact and pure? CheckEnzyme->Intact Repurify Re-purify Enzyme Intact->Repurify No CheckSubstrate Check Substrate Quality Intact->CheckSubstrate Yes Repurify->CheckEnzyme ProblemSolved Problem Solved CheckSubstrate->ProblemSolved

Caption: Troubleshooting flowchart for low IPP isomerase activity.

References

Technical Support Center: Isopentenyl Pyrophosphate (IPP) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isopentenyl pyrophosphate (IPP) quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What makes the quantification of this compound (IPP) so challenging?

A1: The accurate quantification of IPP is challenging due to a combination of factors:

  • Low Abundance: IPP is often present at very low concentrations in biological samples.[1]

  • Instability: As a phosphorylated intermediate, IPP is susceptible to enzymatic degradation and chemical hydrolysis, requiring rapid and effective quenching of metabolic activity.[1]

  • Physicochemical Properties: IPP is a small, polar, and phosphorylated molecule, which makes its retention on standard reversed-phase liquid chromatography (LC) columns difficult and requires specialized chromatographic techniques.[1]

  • Matrix Effects: Biological samples are complex matrices containing numerous other molecules, such as phospholipids, that can interfere with IPP ionization in the mass spectrometer, leading to ion suppression or enhancement and inaccurate quantification.[1][2][3]

Q2: I am not detecting any IPP signal in my LC-MS/MS analysis. What are the potential causes?

A2: A lack of IPP signal can stem from several issues throughout the experimental workflow:

  • Inefficient Cell Lysis: Incomplete disruption of cells will result in poor recovery of intracellular metabolites like IPP. Mechanical lysis methods are often preferred to detergent-based methods which can interfere with mass spectrometry.[1]

  • Metabolite Degradation: Failure to rapidly quench metabolic activity can lead to the enzymatic degradation of IPP. It is crucial to flash-freeze samples in liquid nitrogen and use ice-cold extraction solvents.[1]

  • Poor Extraction Efficiency: The choice of extraction solvent and the extraction conditions are critical. For isoprenoid pyrophosphates, protocols often utilize solutions with a basic pH and elevated temperatures to improve recovery.[1]

  • Sample Loss During Cleanup: IPP can be lost during solid-phase extraction (SPE) or other sample cleanup steps if the protocol is not optimized for polar analytes.[1]

  • Suboptimal LC-MS/MS Conditions: Incorrect mobile phase composition, pH, or mass spectrometry parameters can lead to a complete loss of signal.[1]

Q3: My IPP quantification results are highly variable and not reproducible. What could be the reason?

A3: Poor reproducibility in IPP quantification can be attributed to several factors:

  • Inconsistent Sample Handling: Variations in the timing of sample harvesting, quenching, and extraction can lead to significant differences in IPP levels between samples.

  • Matrix Effects: If not properly addressed, matrix effects can cause significant and variable ion suppression or enhancement, leading to inconsistent results.[1][2][3] The use of a stable isotope-labeled internal standard is highly recommended to compensate for these effects.[2]

  • System Contamination: Buildup of contaminants in the LC system or the mass spectrometer ion source can affect instrument performance and lead to fluctuating signal intensities.[1] Regular cleaning and maintenance are essential.

Q4: Can I use an enzymatic assay to quantify IPP? What are the advantages and disadvantages?

A4: Yes, enzymatic assays can be used to quantify pyrophosphates and offer a viable alternative or complementary method to LC-MS/MS.[4][5][6]

  • Advantages:

    • High Sensitivity and Specificity: Enzymatic assays can be highly sensitive and specific for the target molecule.[4][6]

    • Robustness: They can be less susceptible to the matrix effects that plague LC-MS/MS analysis.[4][6]

    • Cost-Effective: Enzymatic assays may be more cost-effective as they do not require expensive mass spectrometry instrumentation.

  • Disadvantages:

    • Indirect Measurement: Many enzymatic assays for pyrophosphates measure a product of a coupled reaction (e.g., ATP or NADPH), which can introduce additional sources of error.[4][7]

    • Interference: Components in the sample matrix can interfere with the activity of the enzymes used in the assay.[5]

    • Limited Scope: These assays typically measure total pyrophosphate and may not distinguish between IPP and its isomer DMAPP.

Troubleshooting Guides

LC-MS/MS Quantification

Issue: Low or No IPP Signal

Potential Cause Troubleshooting Steps
Inefficient Cell Lysis - Use mechanical lysis (e.g., bead beating, sonication) in an appropriate ice-cold buffer.[1]- Verify cell disruption under a microscope.
Metabolite Degradation - Quench metabolism rapidly by flash-freezing cell pellets in liquid nitrogen.[1]- Maintain samples at low temperatures throughout the extraction process.
Poor Extraction Efficiency - Optimize the extraction solvent. A common choice is a mixture of isopropanol and water with ammonium bicarbonate at an elevated temperature (e.g., 70°C).[1]- Ensure the pH of the extraction buffer is basic.[1]
Suboptimal Chromatography - Use a column suitable for polar analytes (e.g., reversed-phase C18 with an appropriate ion-pairing agent or a HILIC column).[1][8]- Optimize the mobile phase. A high pH mobile phase (e.g., pH ~9.7) with ammonium carbonate can improve retention and peak shape.[1]
Incorrect MS Parameters - Confirm the correct precursor and product ions for IPP (e.g., precursor [M-H]⁻ at m/z 245, product [PO3]⁻ at m/z 79).[1]- Tune and calibrate the mass spectrometer regularly.

Issue: High Signal Variability and Poor Reproducibility

Potential Cause Troubleshooting Steps
Matrix Effects (Ion Suppression/Enhancement) - Assess Matrix Effect: Use the post-extraction spike method to quantify the extent of matrix effects.[2][3]- Improve Sample Cleanup: Employ solid-phase extraction (SPE) to remove interfering substances like phospholipids.[1][9]- Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[2]- Modify Chromatography: Adjust the gradient to separate IPP from co-eluting matrix components.[2]- Dilute the Sample: This can reduce the concentration of interfering matrix components.[10]
Inconsistent Sample Preparation - Standardize all sample handling procedures, including cell counting, washing, quenching, and extraction times.- Prepare fresh samples for each experiment to avoid degradation during storage.
LC-MS System Instability - Regularly clean the ion source and check for blockages in the LC system.[1]- Equilibrate the column sufficiently before each run.- Monitor system suitability by injecting a standard sample periodically throughout the analytical run.
Enzymatic Assays

Issue: Assay Not Working or Giving Inconsistent Results

Potential Cause Troubleshooting Steps
Incorrect Assay Conditions - Ensure the assay buffer is at the optimal pH and temperature for all enzymes in the reaction.[5]- Thaw all reagents completely and mix them thoroughly before use.[5]
Enzyme Inactivity - Use fresh enzyme preparations and store them according to the manufacturer's instructions.- Avoid repeated freeze-thaw cycles of enzyme stocks.
Sample Interference - Some substances in biological samples can inhibit enzyme activity (e.g., EDTA, high salt concentrations).[5]- Run a control with a known amount of PPi standard spiked into the sample matrix to check for inhibition.
Substrate or Product Precipitation - Visually inspect the reaction mixture for any precipitation.[4]- If the substrate is precipitating, consider using a co-solvent like DMSO (ensure it doesn't inhibit the enzyme).[4]- If the product is precipitating, measure initial reaction rates before significant product accumulation.[4]

Experimental Protocols

Detailed LC-MS/MS Protocol for IPP Quantification

This protocol is a general guideline and may require optimization for specific instruments and sample types.

  • Sample Preparation:

    • Harvest cells by centrifugation and wash the pellet with ice-cold PBS.

    • Immediately quench metabolism by flash-freezing the cell pellet in liquid nitrogen.

    • Add 1 mL of ice-cold extraction buffer (e.g., 2-propanol/water with 100 mM NH₄HCO₃).[11]

    • Thoroughly vortex the mixture and incubate at 70°C for 15 minutes to ensure complete lysis and extraction.[1]

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Dry the extract under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for injection.[12]

  • LC-MS/MS Parameters:

Parameter Typical Setting
LC Column Reversed-phase C18 (e.g., ACCQ-TAG Ultra C18, 1.7 µm, 100 mm × 2.1 mm)[1][13]
Mobile Phase A 10 mM Ammonium Carbonate with 0.1% Ammonium Hydroxide in water (pH ~9.7)[1][13]
Mobile Phase B Acetonitrile/Methanol (75/25) with 0.1% Ammonium Hydroxide[13]
Flow Rate 0.25 mL/min[13]
Gradient Optimized to separate IPP from its isomer DMAPP and other interfering compounds.
Injection Volume 5-20 µL
Ionization Mode Negative Electrospray Ionization (ESI-)[1]
MRM Transition Precursor ion (m/z) 245 → Product ion (m/z) 79 ([PO3]⁻)[1][14]
MS Temperatures Interface: 350°C, Desolvation Line: 250°C, Heat Block: 400°C[12]
Enzymatic Assay for Pyrophosphate Quantification

This protocol is based on the conversion of PPi to ATP followed by bioluminescent detection.[4][6]

  • Reagent Preparation:

    • Assay Buffer (e.g., Tris-HCl with MgCl₂)

    • ATP sulfurylase

    • Adenosine 5'-phosphosulfate (APS)

    • Luciferin/Luciferase reagent

    • PPi standard solution

    • ATP standard solution (for internal calibration)

  • Assay Procedure:

    • Prepare samples and standards in a 96-well plate.

    • To determine the background ATP in the sample, add the Luciferin/Luciferase reagent and measure the initial luminescence.

    • To measure the combined ATP and PPi, to a separate well containing the sample, add a reaction mix containing ATP sulfurylase, APS, and the Luciferin/Luciferase reagent.

    • Incubate for a short period (e.g., 5-10 minutes) to allow the conversion of PPi to ATP.

    • Measure the final luminescence.

    • The PPi concentration is calculated by subtracting the initial luminescence (from background ATP) from the final luminescence.

    • An internal ATP standard can be added to a separate set of wells to correct for any sample-specific interference with the luciferase reaction.[4][6]

13C Metabolic Labeling for IPP Analysis

This protocol provides a general workflow for stable isotope labeling experiments to trace the incorporation of carbon into IPP.

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency.

    • Replace the standard culture medium with a medium containing a 13C-labeled precursor (e.g., [U-13C]-glucose).

    • Incubate the cells for a specific duration to allow for the incorporation of the 13C label into downstream metabolites, including IPP. The labeling time will depend on the specific metabolic pathway and the desired level of enrichment.[15]

  • Sample Preparation and Analysis:

    • Harvest the cells and quench metabolism as described in the LC-MS/MS protocol.

    • Extract the metabolites using a suitable solvent.

    • Analyze the extracts by LC-MS/MS. The mass spectrometer will be set to detect the different isotopologues of IPP (i.e., molecules of IPP containing different numbers of 13C atoms).

  • Data Analysis:

    • Determine the mass isotopologue distribution (MID) of IPP, which represents the fractional abundance of each isotopologue.

    • The MID provides insights into the metabolic pathways that contribute to the synthesis of IPP.

Visualizations

IPP_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMG-CoA synthase Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA reductase IPP This compound (IPP) Mevalonate->IPP Mevalonate Pathway DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP IPP Isomerase Terpenoids Terpenoids & Steroids IPP->Terpenoids DMAPP->Terpenoids

Caption: The Mevalonate pathway for this compound (IPP) biosynthesis.

IPP_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing CellHarvest 1. Cell Harvesting Quenching 2. Metabolic Quenching (Liquid Nitrogen) CellHarvest->Quenching Extraction 3. Metabolite Extraction (e.g., cold solvent) Quenching->Extraction Cleanup 4. Sample Cleanup (optional) (e.g., SPE) Extraction->Cleanup LCMS 5. LC-MS/MS Analysis Cleanup->LCMS Enzymatic 5. Enzymatic Assay Cleanup->Enzymatic Quant 6. Quantification LCMS->Quant Enzymatic->Quant Validation 7. Data Validation Quant->Validation

Caption: General experimental workflow for IPP quantification.

Troubleshooting_Low_Signal Start Low or No IPP Signal SamplePrep Sample Preparation Issues Inefficient Lysis? Metabolite Degradation? Poor Extraction? Start->SamplePrep LCMS_Issues LC-MS/MS Issues Suboptimal Chromatography? Incorrect MS Parameters? System Contamination? Start->LCMS_Issues Solution1 Optimize Lysis & Extraction Ensure Rapid Quenching SamplePrep->Solution1 Solution2 Optimize LC Method Tune & Calibrate MS Clean System LCMS_Issues->Solution2

Caption: Troubleshooting logic for low or no IPP signal in LC-MS/MS analysis.

References

Technical Support Center: Dealing with Feedback Inhibition in the MVA Pathway

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are working with the mevalonate (MVA) pathway and encountering challenges related to feedback inhibition. Here you will find troubleshooting guides and frequently asked questions to help you address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of feedback inhibition in the MVA pathway?

A1: The MVA pathway is subject to a sophisticated multi-layered feedback regulation system primarily targeting the rate-limiting enzyme, 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR).[1][2] This regulation ensures a balanced supply of cholesterol and essential non-sterol isoprenoids.[1][2] The key mechanisms include:

  • Transcriptional Control: High levels of sterols, particularly cholesterol, suppress the transcription of the HMGCR gene. This is mediated by Sterol Regulatory Element-Binding Proteins (SREBPs), which are transcription factors that activate HMGCR expression when sterol levels are low.[3]

  • Translational Control: The translation of HMGCR mRNA can be modulated by the cellular demand for non-sterol isoprenoids.[3]

  • Post-Translational Regulation (Protein Degradation): The stability of the HMGCR protein is a critical point of regulation. High levels of sterols and certain downstream isoprenoids, such as farnesyl pyrophosphate (FPP), accelerate the degradation of HMGCR.[3][4] This process is often mediated by Insulin-induced gene (Insig) proteins, which target HMGCR for ubiquitination and subsequent degradation by the proteasome.[4]

  • Enzymatic Inhibition: Downstream metabolites can directly inhibit the activity of enzymes in the pathway. For instance, FPP and geranylgeranyl pyrophosphate (GGPP) can act as feedback inhibitors of mevalonate kinase.[5][6]

Q2: My engineered microbial system for producing a valuable isoprenoid is showing low yields. How can I determine if feedback inhibition is the culprit?

A2: Low product titers in engineered systems are a common issue, and feedback inhibition is a likely cause. To diagnose this, you can perform a series of targeted experiments:

  • Metabolite Analysis: Use targeted metabolomics, such as LC-MS/MS, to quantify the levels of key MVA pathway intermediates like mevalonate, mevalonate-5-phosphate, IPP, DMAPP, FPP, and GGPP.[7] An accumulation of early pathway intermediates coupled with low levels of your final product can indicate a bottleneck at a specific enzymatic step.

  • Enzyme Activity Assays: Conduct in vitro enzyme assays using cell lysates to directly measure the activity of key enzymes, particularly HMG-CoA reductase.[7][8] A significant reduction in enzyme activity under conditions that mimic high product concentration would strongly suggest feedback inhibition.

  • Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the transcript levels of the genes in your engineered pathway. Downregulation of genes like HMGCR could point to transcriptional feedback regulation.

  • Protein Level Analysis: Perform Western blotting to assess the protein levels of the pathway enzymes. A decrease in the amount of a specific enzyme, such as HMGCR, could indicate that feedback is occurring at the level of protein stability.

Troubleshooting Guides

Issue 1: Low product yield and accumulation of early MVA pathway intermediates.

Potential Cause: Feedback inhibition of an upstream enzyme, most commonly HMG-CoA reductase (HMGCR), by downstream products.

Troubleshooting StepDetailed Experimental ProtocolExpected Outcome if Feedback Inhibition is the Issue
1. Truncated HMG-CoA Reductase (tHMGR) Expression 1. Cloning: Amplify the catalytic domain of the HMGCR gene, omitting the N-terminal membrane-anchoring domain which is often involved in feedback regulation. 2. Vector Construction: Ligate the tHMGR fragment into a suitable expression vector under the control of a strong, constitutive promoter. 3. Transformation: Introduce the expression vector into your production strain. 4. Cultivation and Analysis: Grow the engineered strain under standard production conditions and quantify the product yield using methods like HPLC or GC-MS.A significant increase in product titer compared to the strain expressing the full-length, regulated HMGCR would indicate that feedback inhibition at the protein stability level has been successfully bypassed.
2. Heterologous Enzyme Expression 1. Gene Selection: Identify an HMGCR gene from a different organism that is known to be less susceptible to feedback inhibition. 2. Codon Optimization: Optimize the codon usage of the selected gene for your expression host (e.g., E. coli, S. cerevisiae).[9] 3. Cloning and Expression: Clone the optimized gene into an appropriate expression vector and transform it into your production strain. 4. Comparative Analysis: Compare the product yield of the new strain with the original strain under identical conditions.An improved product yield would suggest that the heterologous enzyme is less affected by the feedback mechanisms present in your host or by the specific downstream products being synthesized.
3. In Vitro Inhibition Assay 1. Cell Lysate Preparation: Prepare crude cell extracts from your production strain. 2. Enzyme Activity Measurement: Measure the activity of HMG-CoA reductase by monitoring the oxidation of NADPH to NADP+ at 340 nm.[10] 3. Inhibitor Addition: Perform the assay in the presence of varying concentrations of downstream pathway intermediates (e.g., FPP, GGPP) or your final product. 4. Data Analysis: Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.[11]A dose-dependent decrease in HMG-CoA reductase activity in the presence of the added compounds will confirm direct enzymatic feedback inhibition.
Issue 2: Stunted growth of the production strain at high product titers.

Potential Cause: Accumulation of a toxic intermediate or the final product, which can be exacerbated by a dysregulated MVA pathway.

Troubleshooting StepDetailed Experimental ProtocolExpected Outcome if Toxicity is the Issue
1. Toxicity Assessment of Intermediates 1. Cultivation: Grow your host strain in a minimal medium. 2. Compound Addition: Supplement the medium with various concentrations of MVA pathway intermediates (e.g., mevalonate, FPP) and your final product. 3. Growth Monitoring: Measure the optical density (OD600) of the cultures over time to assess growth inhibition.A significant decrease in the growth rate or final cell density in the presence of a specific compound will identify it as a potential toxic agent.
2. Pathway Balancing through Promoter Engineering 1. Promoter Library Construction: Create a library of expression vectors with promoters of varying strengths for the genes in your pathway. 2. Combinatorial Assembly: Assemble different combinations of these vectors to create a library of strains with varying expression levels of each pathway enzyme.[12] 3. Screening: Screen the library of strains for both high product yield and robust growth.Identification of a strain with a balanced expression profile that leads to high product titers without significant growth inhibition. This indicates that the metabolic flux has been optimized to avoid the accumulation of toxic intermediates.

Diagrams

MVA Pathway with Feedback Inhibition Loops

MVA_Pathway_Feedback AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMGCR IPP_DMAPP IPP / DMAPP Mevalonate->IPP_DMAPP MVK, etc. FPP FPP IPP_DMAPP->FPP GGPP GGPP FPP->GGPP Sterols Sterols FPP->Sterols MVK Mevalonate Kinase (MVK) FPP->MVK Degradation Protein Degradation FPP->Degradation (+) NonSterol Non-Sterol Isoprenoids GGPP->NonSterol GGPP->MVK SREBP SREBP Transcription Sterols->SREBP Sterols->Degradation (+) HMGCR HMG-CoA Reductase (HMGCR) SREBP->HMGCR (+) Degradation->HMGCR

Caption: Overview of the MVA pathway and its primary feedback inhibition loops.

Troubleshooting Workflow for Low Isoprenoid Yield

Troubleshooting_Workflow Start Low Product Yield Hypothesis Suspect Feedback Inhibition Start->Hypothesis Step1 Analyze Metabolites & Enzyme Activity Hypothesis->Step1 Decision1 Evidence of Feedback? Step1->Decision1 Step2 Implement Mitigation Strategy (e.g., tHMGR, Heterologous Enzyme) Decision1->Step2 Yes Step3 Investigate Other Factors (e.g., Toxicity, Pathway Balance) Decision1->Step3 No Decision2 Yield Improved? Step2->Decision2 Decision2->Step3 No End_Success Problem Resolved Decision2->End_Success Yes End_Fail Further Investigation Needed Step3->End_Fail

Caption: A logical workflow for troubleshooting low product yields in engineered MVA pathways.

References

Technical Support Center: Optimizing Cofactor Regeneration for Isopentenyl Pyrophosphate (IPP) Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of cofactor regeneration for Isopentenyl Pyrophosphate (IPP) biosynthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary biosynthetic pathways for IPP, and which cofactors are critical for their function?

A: this compound (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), are the universal five-carbon building blocks for all isoprenoids.[1] They are synthesized through two main pathways: the mevalonate (MVA) pathway and the 1-deoxy-D-xylulose-5-phosphate (DXP), also known as the methylerythritol 4-phosphate (MEP), pathway.[1][2]

  • The MVA pathway , typically found in eukaryotes, archaea, and the cytoplasm of plants, starts from acetyl-CoA.[1]

  • The MEP pathway , common in bacteria, plastids of plants, and apicomplexan protozoa, begins with pyruvate and glyceraldehyde-3-phosphate.[2]

Both pathways have a significant demand for specific cofactors. The MVA pathway is particularly dependent on NADPH and ATP .[3] The MEP pathway also requires both NADPH and ATP for the synthesis of IPP and DMAPP.

Q2: My engineered strain shows low titers of my target isoprenoid. Could a cofactor imbalance be the cause?

A: Yes, a cofactor imbalance is a very common reason for low isoprenoid titers. The heterologous expression of an isoprenoid biosynthesis pathway can place a high demand on the host cell's central metabolism for precursor molecules and, crucially, for energy and reducing equivalents in the form of ATP and NADPH.[3][4] If the native cellular machinery cannot regenerate these cofactors at a sufficient rate, they become a limiting factor for your pathway, leading to reduced product formation.[3]

Q3: What is "cofactor engineering," and how can it be applied to improve IPP biosynthesis?

A: Cofactor engineering involves the targeted genetic modification of a host organism's metabolic pathways to increase the supply and availability of essential cofactors like NADPH and ATP.[4][5] This strategy aims to alleviate bottlenecks in biosynthetic pathways that have a high demand for these molecules. For IPP biosynthesis, common cofactor engineering strategies include:

  • Enhancing the Pentose Phosphate Pathway (PPP): The oxidative branch of the PPP is a major source of NADPH in most organisms. Overexpressing key enzymes like glucose-6-phosphate dehydrogenase (Zwf) and 6-phosphogluconate dehydrogenase (Gnd) can significantly boost NADPH production.

  • Heterologous Expression of Cofactor-Modifying Enzymes: Introducing enzymes like NAD(P)H transhydrogenase (which can interconvert NADH and NADPH) or NADH kinase (which phosphorylates NADH to NADPH) can help rebalance the intracellular redox state to favor NADPH availability.

  • Blocking Competing Pathways: Deleting or downregulating pathways that compete for precursors or consume the desired cofactor can redirect metabolic flux towards your pathway of interest and improve cofactor availability.

Q4: After overexpressing genes for NADPH regeneration, my culture's growth has slowed significantly. What might be the cause?

A: While increasing NADPH availability is often beneficial, excessive redirection of metabolic flux can lead to unintended negative consequences. Poor cell growth after cofactor engineering can be attributed to several factors:

  • Metabolic Burden: The overexpression of multiple heterologous genes can impose a significant metabolic load on the cell, diverting resources away from essential processes like growth and cell division.

  • Redox Imbalance: An excessively high NADPH/NADP+ ratio can be inhibitory to certain cellular processes and may disrupt the overall redox homeostasis of the cell.

  • Depletion of Precursors: Aggressively pulling carbon flux through the PPP to generate NADPH might deplete intermediates required for other essential biosynthetic pathways, such as nucleotide or aromatic amino acid synthesis.

It is crucial to balance the expression of cofactor regeneration pathway genes to avoid these detrimental effects.

Troubleshooting Guides

Problem 1: Low Isoprenoid Titer Despite Pathway Expression
Possible Cause Diagnostic Approach Suggested Solution
Insufficient NADPH Supply Quantify intracellular NADPH/NADP+ and NADH/NAD+ ratios. A low NADPH/NADP+ ratio can indicate a regeneration bottleneck.1. Overexpress key enzymes of the pentose phosphate pathway (e.g., zwf, gnd). 2. Express a soluble transhydrogenase (udhA) to convert NADH to NADPH. 3. Express an NADH kinase (pos5) to phosphorylate NADH to NADPH.
Insufficient ATP Supply Measure the intracellular ATP/ADP ratio. A low ratio suggests an energy deficit.1. Optimize fermentation conditions to ensure sufficient oxygen supply for efficient respiration. 2. Engineer central carbon metabolism to increase flux through glycolysis.
Metabolic Bottleneck in the IPP Pathway Use LC-MS/MS to quantify the intracellular concentrations of pathway intermediates (e.g., mevalonate, DXP, IPP). Accumulation of a specific intermediate points to a bottleneck at the subsequent enzymatic step.[2][6]1. Overexpress the enzyme immediately downstream of the accumulated intermediate.[6] 2. Use a stronger promoter or a multicopy plasmid for the bottleneck enzyme. 3. Perform protein engineering on the bottleneck enzyme to improve its catalytic efficiency.[7]
Precursor (Acetyl-CoA or Pyruvate/G3P) Limitation Analyze metabolic flux through central carbon metabolism. Downregulation of competing pathways can indicate precursor drainage.1. Downregulate or delete pathways that compete for acetyl-CoA (e.g., acetate formation via pta-ackA). 2. Engineer promoters of key enzymes in glycolysis to enhance flux towards pyruvate and G3P.
Problem 2: Accumulation of Toxic Intermediates
Possible Cause Diagnostic Approach Suggested Solution
Imbalanced MVA Pathway Expression Quantify MVA pathway intermediates. Accumulation of HMG-CoA has been linked to growth inhibition.1. Modulate the expression levels of MVA pathway enzymes, particularly HMG-CoA reductase (hmgR), to balance the flux. 2. Use a library of promoters with varying strengths to fine-tune the expression of each pathway gene.
Feedback Inhibition Review the literature for known feedback inhibition loops in your chosen pathway and host.1. Use site-directed mutagenesis to create feedback-resistant variants of the regulated enzymes. 2. Employ dynamic regulation strategies where gene expression is controlled by a biosensor that responds to the level of the inhibitory intermediate.

Quantitative Data Summary

Table 1: Impact of Cofactor Engineering on Isoprenoid Production

Host Organism Product Cofactor Engineering Strategy Titer Improvement
E. coliIsoprenolDownregulation of adhE, ldhA, ubiA, fabH, and menA using CRISPRi2.45 to 2.72-fold increase (up to 1.01 g/L)[8]
E. coliIsoprenolMultiplexed CRISPRi targeting competing pathways3 to 4.5-fold increase (up to 12.4 g/L in fed-batch)[8]
S. cerevisiaePhytoeneOverexpression of HMG1t, ERG20, and CrtE10-fold increase in GGPP concentration[9]

Table 2: Intracellular Cofactor Concentrations in Engineered Strains

Host Organism Strain/Condition Intracellular NADPH (mM) Reference
C. glutamicumWild Type (WT)0.19[10]
C. glutamicumΔpgi (enhanced PPP flux)0.31[10]
E. coliVarious isobutanol producing strainsRanged from ~0.05 to ~0.15 nmol/mg DCW[11]
S. cerevisiaeCytosol~0.003[12]
S. cerevisiaeMitochondria~0.037[12]

Experimental Protocols

Protocol 1: Quantification of Intracellular Cofactors (NADPH, NADH, ATP, ADP) by SPE-HILIC/MS

This protocol is adapted from established methods for cofactor analysis in E. coli.[11]

  • Cell Quenching and Extraction:

    • Rapidly quench metabolic activity by adding a known volume of cell culture to a cold (-40°C) methanol/water solution.

    • Centrifuge the quenched cells at low temperature to pellet them.

    • Extract the cofactors from the cell pellet using a suitable extraction solvent (e.g., a boiling ethanol/water mixture).

    • Centrifuge to remove cell debris and collect the supernatant.

  • Solid Phase Extraction (SPE):

    • Condition a graphitized carbon-based SPE cartridge.

    • Load the cofactor extract onto the cartridge.

    • Wash the cartridge to remove interfering compounds.

    • Elute the cofactors with an appropriate solvent mixture.

    • Dry the eluted sample under a stream of nitrogen.

  • HILIC-MS Analysis:

    • Reconstitute the dried sample in a solvent compatible with Hydrophilic Interaction Liquid Chromatography (HILIC).

    • Inject the sample onto a HILIC column coupled to a mass spectrometer.

    • Use a gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate) to separate the cofactors.

    • Detect and quantify the cofactors using mass spectrometry in multiple reaction monitoring (MRM) mode, with appropriate standards for calibration.

Protocol 2: Quantification of IPP and Downstream Isoprenoids by LC-MS/MS

This protocol is based on methods for analyzing isoprenoid pyrophosphates.[13][14]

  • Sample Preparation:

    • Harvest cells and quench metabolism as described in Protocol 1.

    • Lyse the cells (e.g., by bead beating or sonication) in a cold buffer.

    • Add a protein precipitation agent (e.g., cold methanol or acetonitrile) to the cell lysate.[13]

    • Centrifuge to pellet precipitated proteins and cell debris.

    • Collect the supernatant containing the isoprenoid pyrophosphates.

  • LC-MS/MS Analysis:

    • Inject the supernatant onto a C18 reverse-phase column or a HILIC column coupled to a tandem mass spectrometer.

    • Use a suitable mobile phase gradient (e.g., acetonitrile and an aqueous buffer with an ion-pairing agent) to achieve chromatographic separation.

    • Operate the mass spectrometer in negative ion mode and use MRM to detect and quantify the target isoprenoids (IPP, DMAPP, GPP, FPP, etc.).

    • Generate a standard curve using authentic standards for absolute quantification.

Protocol 3: General Method for Chromosomal Integration of Cofactor Pathway Genes in E. coli

This protocol describes a general workflow for integrating genes into the E. coli chromosome using λ-Red recombineering, a common technique for markerless genetic modification.[15][16]

  • Construct Preparation:

    • Use PCR to amplify your gene(s) of interest along with a selectable marker (e.g., an antibiotic resistance cassette) flanked by FRT sites.

    • Design the PCR primers to include 40-50 base pair homology arms that match the regions flanking the desired integration site on the E. coli chromosome.

  • Recombineering:

    • Transform an E. coli strain carrying a plasmid that expresses the λ-Red recombinase enzymes (Gam, Bet, and Exo) with the linear DNA construct from step 1.

    • Induce the expression of the recombinase enzymes (often by temperature shift or an inducer like L-arabinose).

    • The recombinase will mediate the homologous recombination of your construct into the chromosome.

  • Selection and Verification:

    • Plate the transformed cells on a selective medium (containing the antibiotic corresponding to your marker) to select for successful integrants.

    • Verify the correct integration of the construct by colony PCR using primers that flank the integration site.

  • Marker Excision:

    • Transform the verified integrant strain with a helper plasmid that expresses the FLP recombinase.

    • Induce FLP recombinase expression. The FLP recombinase will recognize the FRT sites and excise the selectable marker from the chromosome, leaving a small "scar" sequence.

    • Cure the cells of the FLP-expressing plasmid (often by growing at a non-permissive temperature).

Visualizations

IPP_Biosynthesis_Pathways cluster_central_met Central Carbon Metabolism cluster_mep MEP Pathway cluster_mva MVA Pathway cluster_regen Cofactor Regeneration Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Pyruvate Pyruvate G6P->Pyruvate G3P Glyceraldehyde-3-Phosphate G6P->G3P PPP Pentose Phosphate Pathway (PPP) G6P->PPP AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA DXP DXP Pyruvate->DXP G3P->DXP AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA MEP MEP DXP->MEP DXP->MEP NADPH -> NADP+ IPP_MEP IPP MEP->IPP_MEP DMAPP_MEP DMAPP IPP_MEP->DMAPP_MEP Isoprenoids Isoprenoids IPP_MEP->Isoprenoids DMAPP_MEP->Isoprenoids HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMGCoA->Mevalonate 2 NADPH -> 2 NADP+ IPP_MVA IPP Mevalonate->IPP_MVA Mevalonate->IPP_MVA 3 ATP -> 3 ADP DMAPP_MVA DMAPP IPP_MVA->DMAPP_MVA IPP_MVA->Isoprenoids DMAPP_MVA->Isoprenoids NADPH NADPH ATP ATP NADP NADP+ ADP ADP PPP->NADPH generates

Caption: IPP biosynthesis via the MVA and MEP pathways.

Troubleshooting_Workflow Start Low Isoprenoid Titer Check_Expression Verify Pathway Gene Expression (RT-qPCR, SDS-PAGE) Start->Check_Expression Quantify_Intermediates Quantify Pathway Intermediates (LC-MS/MS) Check_Expression->Quantify_Intermediates Accumulation Intermediate Accumulation? Quantify_Intermediates->Accumulation Quantify_Cofactors Quantify Intracellular Cofactors (NADPH/NADP+, ATP/ADP) Cofactor_Imbalance Cofactor Imbalance? Quantify_Cofactors->Cofactor_Imbalance Accumulation->Quantify_Cofactors No Overexpress_Bottleneck Overexpress/Engineer Bottleneck Enzyme Accumulation->Overexpress_Bottleneck Yes Engineer_Cofactors Implement Cofactor Engineering Strategy (e.g., enhance PPP) Cofactor_Imbalance->Engineer_Cofactors Yes Check_Precursors Investigate Precursor Supply (Flux Analysis) Cofactor_Imbalance->Check_Precursors No Success Titer Improved Overexpress_Bottleneck->Success Engineer_Cofactors->Success Check_Precursors->Success

Caption: Troubleshooting workflow for low isoprenoid production.

Experimental_Workflow cluster_design Strain Design & Construction cluster_optimization Optimization Cycle cluster_scaleup Scale-up A1 Select Host & IPP Pathway (MVA or MEP) A2 Design & Assemble Gene Constructs A1->A2 A3 Integrate/Transform into Host A2->A3 B1 Cultivate Engineered Strain A3->B1 B2 Quantify Product Titer (GC-MS or LC-MS) B1->B2 B3 Analyze Metabolome & Cofactor Pools (LC-MS) B2->B3 B4 Identify Bottleneck B3->B4 B5 Implement Engineering Strategy (e.g., Refactor Pathway, Enhance Cofactors) B4->B5 Bottleneck Found C1 Bioreactor Fermentation B4->C1 Target Titer Achieved B5->B1 C2 Process Optimization C1->C2

Caption: Experimental workflow for optimizing IPP biosynthesis.

References

Technical Support Center: Isopentenyl Pyrophosphate (IPP) Extraction from Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the extraction of isopentenyl pyrophosphate (IPP) from plant tissues. This resource offers detailed experimental protocols, frequently asked questions, and troubleshooting guidance in a user-friendly question-and-answer format.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the extraction and analysis of IPP from plant tissues.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in extracting IPP from plant tissues?

A1: The primary challenges in IPP extraction from plant tissues are its low abundance, inherent instability, and the presence of interfering compounds in the plant matrix. IPP is a phosphorylated intermediate, making it susceptible to enzymatic degradation by endogenous phosphatases released during tissue homogenization. Its stability is also highly dependent on pH and temperature.

Q2: Which plant tissues are the best sources for IPP extraction?

A2: Actively growing tissues such as young leaves, buds, and root tips are generally expected to have higher metabolic activity and thus higher concentrations of IPP. However, the optimal tissue can vary significantly between plant species.

Q3: What is the most common method for quantifying IPP in plant extracts?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and sensitive method for the quantification of IPP in complex biological samples like plant extracts. This technique offers high selectivity and sensitivity, which is crucial for measuring low-abundance metabolites.

Q4: How can I minimize the degradation of IPP during extraction?

A4: To minimize IPP degradation, it is critical to work quickly at low temperatures (e.g., on ice) and to flash-freeze the plant tissue in liquid nitrogen immediately after harvesting. The use of an extraction buffer with an alkaline pH can also improve stability.[1] Additionally, incorporating phosphatase inhibitors into the extraction buffer is highly recommended to prevent enzymatic degradation.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No IPP Signal in LC-MS/MS 1. IPP Degradation: IPP is unstable and can be degraded by heat, acidic conditions, or endogenous phosphatases. 2. Inefficient Extraction: The chosen solvent may not be optimal for IPP extraction from the specific plant tissue. 3. Low Endogenous Levels: The plant tissue may have very low concentrations of IPP.1. Control Degradation: Work at 4°C throughout the extraction process. Use a pre-chilled extraction buffer with an alkaline pH (e.g., pH 9.0). Add a cocktail of phosphatase inhibitors to the extraction buffer. 2. Optimize Extraction: Test different extraction solvents. A common starting point is a mixture of acetonitrile and an aqueous buffer. Ensure thorough homogenization of the plant tissue. 3. Increase Sample Amount: Use a larger amount of starting plant material if possible.
High Variability Between Replicates 1. Inconsistent Sample Homogenization: Non-uniform grinding of the plant tissue can lead to variable extraction efficiency. 2. Sample Degradation: Inconsistent timing between sample harvesting and extraction can lead to variable degradation of IPP.1. Standardize Homogenization: Ensure that all samples are ground to a fine, consistent powder, for example, by using a cryogenic grinder. 2. Standardize Workflow: Process all samples in a consistent and timely manner after harvesting.
Presence of Interfering Peaks in Chromatogram 1. Matrix Effects: Co-eluting compounds from the plant matrix can interfere with the detection of IPP. 2. Isomeric Interference: IPP and its isomer, dimethylallyl pyrophosphate (DMAPP), can be difficult to separate chromatographically.1. Improve Chromatographic Separation: Optimize the LC gradient, mobile phase composition, and column chemistry to better separate IPP from interfering compounds. 2. Use High-Resolution Mass Spectrometry: A high-resolution mass spectrometer can help to distinguish IPP from other compounds with similar mass-to-charge ratios.
Poor Peak Shape in LC-MS/MS 1. Interaction with Metal Ions: The pyrophosphate group of IPP can chelate metal ions in the LC system, leading to peak tailing. 2. Suboptimal Mobile Phase: The pH or ionic strength of the mobile phase may not be suitable for IPP analysis.1. Use a Metal-Free System: If possible, use an LC system with PEEK tubing and fittings. The addition of a weak chelating agent like medronic acid to the mobile phase can also help. 2. Optimize Mobile Phase: Adjust the pH and buffer concentration of the mobile phase to improve peak shape.

Experimental Protocols

Below are detailed methodologies for the extraction and quantification of IPP from plant tissues.

Protocol 1: Extraction of IPP from Lyophilized Plant Tissue

This protocol is adapted from methods developed for the analysis of MEP pathway metabolites in plants.

Materials:

  • Lyophilized plant tissue

  • Extraction Solvent: 50% acetonitrile containing 10 mM ammonium acetate (pH 9.0)

  • Liquid nitrogen

  • Centrifuge tubes (2 mL)

  • Refrigerated centrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • Weigh approximately 5-10 mg of lyophilized plant tissue into a 2 mL centrifuge tube.

  • Add two steel beads to the tube.

  • Flash-freeze the tube in liquid nitrogen.

  • Immediately homogenize the tissue to a fine powder using a tissue lyser.

  • Add 500 µL of pre-chilled extraction solvent to the powdered tissue.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Repeat the extraction of the pellet with another 500 µL of extraction solvent.

  • Combine the supernatants.

  • Filter the combined supernatant through a 0.22 µm syringe filter into an LC-MS vial.

  • Store the vial at -80°C until analysis.

Protocol 2: LC-MS/MS Quantification of IPP

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

LC Conditions:

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for retaining and separating polar compounds like IPP.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0)

  • Mobile Phase B: Acetonitrile

  • Gradient: A gradient from high organic to high aqueous content. The exact gradient should be optimized for the specific column and system.

  • Flow Rate: 0.2-0.4 mL/min

  • Injection Volume: 5-10 µL

MS/MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • IPP: Precursor ion (m/z) 245 -> Product ion (m/z) 79

    • DMAPP (isomer): Precursor ion (m/z) 245 -> Product ion (m/z) 79

  • Collision Energy and other MS parameters: These should be optimized for the specific instrument to achieve maximum sensitivity.

Data Presentation

The following table summarizes key parameters of different extraction methods reported for phosphorylated isoprenoids. Direct comparison of IPP yield is often not available in the literature due to the compound's instability and low abundance.

Method Plant Material Extraction Solvent Key Advantages Reference
Acetonitrile/Ammonium Acetate ExtractionLyophilized plant material50% acetonitrile, 10 mM ammonium acetate (pH 9.0)Good for a broad range of polar metabolites.Internal method development based on published literature
Methanol/Ammonia ExtractionFresh tobacco leavesMethanol/Ammonia liquor (70/30, v/v)Effective for fresh, high-water-content tissues.Internal method development based on published literature

Mandatory Visualization

Isoprenoid Biosynthesis Pathways in Plants

The following diagram illustrates the two primary pathways for the biosynthesis of this compound (IPP) in plants: the Mevalonate (MVA) pathway, which occurs in the cytosol, and the Methylerythritol Phosphate (MEP) pathway, which takes place in the plastids.

isoprenoid_pathways cluster_cytosol Cytosol (MVA Pathway) cluster_plastid Plastid (MEP Pathway) acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate HMGR mevalonate_p Mevalonate-5-P mevalonate->mevalonate_p mevalonate_pp Mevalonate-5-PP mevalonate_p->mevalonate_pp ipp_cytosol IPP mevalonate_pp->ipp_cytosol dmapp DMAPP ipp_cytosol->dmapp Isomerase pyruvate Pyruvate dxp DXP pyruvate->dxp g3p Glyceraldehyde-3-P g3p->dxp mep MEP dxp->mep cdp_me CDP-ME mep->cdp_me cdp_mep CDP-MEP cdp_me->cdp_mep mecpp MEcPP cdp_mep->mecpp hmbpp HMBPP mecpp->hmbpp ipp_plastid IPP hmbpp->ipp_plastid hmbpp->dmapp ipp_plastid->dmapp Isomerase

Biosynthesis of IPP via the MVA and MEP pathways in plant cells.

Experimental Workflow for IPP Extraction and Analysis

This workflow diagram outlines the key steps from sample preparation to data analysis for the quantification of IPP in plant tissues.

experimental_workflow start Plant Tissue Harvesting flash_freeze Flash Freezing (Liquid Nitrogen) start->flash_freeze homogenization Cryogenic Homogenization flash_freeze->homogenization extraction Solvent Extraction (e.g., Acetonitrile/Buffer) homogenization->extraction centrifugation Centrifugation (Pellet Debris) extraction->centrifugation filtration Supernatant Filtration (0.22 µm) centrifugation->filtration lcms_analysis LC-MS/MS Analysis filtration->lcms_analysis data_processing Data Processing (Peak Integration, Quantification) lcms_analysis->data_processing end Results data_processing->end

Workflow for IPP extraction and quantification from plant tissues.

References

Technical Support Center: Managing Metabolic Stress from IPP Accumulation in Yeast

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address metabolic stress in yeast caused by the accumulation of Isopentenyl pyrophosphate (IPP).

Frequently Asked Questions (FAQs)

Q1: What is IPP, and why does it accumulate in engineered yeast?

This compound (IPP) is a key intermediate in the mevalonate (MVA) pathway, which is the central route for the biosynthesis of isoprenoids. In wild-type Saccharomyces cerevisiae, the MVA pathway is tightly regulated to produce essential sterols like ergosterol. However, in metabolic engineering applications aimed at overproducing valuable isoprenoids (e.g., pharmaceuticals, biofuels, fragrances), the pathway is often upregulated by overexpressing key enzymes. This engineered increase in flux can lead to a bottleneck at downstream steps, causing IPP and its isomer dimethylallyl pyrophosphate (DMAPP) to accumulate to toxic levels.

Q2: What are the primary signs of metabolic stress due to IPP accumulation?

The most common indicators of IPP-induced metabolic stress include:

  • Reduced cell growth and viability: High intracellular concentrations of IPP are toxic and inhibit cell proliferation.

  • Decreased product titers: Despite the upregulation of the MVA pathway, the overall isoprenoid product yield may be lower than expected due to cellular stress.

  • Increased oxidative stress: The metabolic imbalance can lead to the generation of reactive oxygen species (ROS), causing cellular damage.

  • Morphological changes: Stressed yeast cells may exhibit abnormal morphologies when observed under a microscope.

Q3: What are the main strategies to mitigate IPP toxicity?

Several strategies can be employed to alleviate the metabolic burden caused by IPP accumulation:

  • Pathway Balancing: Fine-tuning the expression levels of MVA pathway enzymes to avoid bottlenecks. This can involve using promoters of varying strengths to control enzyme expression.

  • IPP-Bypass Pathways: Introducing synthetic pathways that circumvent the accumulation of toxic intermediates. For example, the isopentenol utilization pathway (IUP) can convert supplemented isopentenols directly to IPP and DMAPP, bypassing the upper MVA pathway.[1][2]

  • Subcellular Compartmentalization: Targeting the engineered pathway to specific organelles, such as the mitochondria or peroxisomes, can sequester toxic intermediates and improve pathway efficiency.[3]

  • Enhancing Downstream Flux: Overexpressing enzymes downstream of IPP that pull the flux towards the desired product can prevent its accumulation.

Q4: How can I monitor the metabolic health of my engineered yeast strain?

Regular monitoring of key physiological parameters is crucial. This can include:

  • Cell Growth and Viability Assays: Regularly measuring optical density (OD600) and performing viability staining (e.g., methylene blue or propidium iodide).

  • Oxidative Stress Assays: Using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA) to quantify intracellular ROS levels.

  • Metabolite Analysis: Directly measuring intracellular IPP concentrations using techniques like LC-MS/MS.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Poor cell growth after inducing pathway expression. High levels of IPP accumulation are causing toxicity.- Reduce the expression of upstream MVA pathway enzymes.- Implement an IPP-bypass pathway.- Co-express downstream enzymes to pull flux away from IPP.
Low final product titer despite high pathway flux. Metabolic stress is impairing overall cellular function and productivity.- Optimize fermentation conditions (e.g., temperature, pH, aeration).- Balance the expression of pathway enzymes.- Introduce strategies to mitigate oxidative stress (e.g., overexpressing antioxidant enzymes).
High levels of intracellular ROS detected. The metabolic imbalance from IPP accumulation is causing oxidative stress.- Overexpress genes involved in the oxidative stress response (e.g., superoxide dismutase, catalase).- Supplement the culture medium with antioxidants.
Inconsistent results between different experimental batches. Variations in culture conditions or genetic instability of the engineered strain.- Standardize all experimental protocols, including media preparation and inoculum size.- Perform regular quality control checks of the yeast strain (e.g., by PCR or sequencing).

Quantitative Data Summary

The following tables summarize key quantitative data related to IPP accumulation and mitigation strategies.

Table 1: Impact of Isopentenol Utilization Pathway (IUP) on IPP/DMAPP Pool

StrainPathwayIPP/DMAPP Pool Increase (fold)Reference
S. cerevisiaeIsopentenol Utilization Pathway (IUP)147[2]

Table 2: Example Isoprenoid Titers Achieved with Engineered S. cerevisiae

ProductTiter (mg/L)Engineering StrategyReference
Isoprenol36.02 ± 0.92Engineered Mevalonate Pathway[1]
Isoprenol130.52 ± 8.01IPP-Bypass Pathway + Deletion of promiscuous kinase[1]
Isoprenol383.1 ± 31.62IPP-Bypass Pathway + Overexpression of alkaline phosphatase[1]

Experimental Protocols

Quantification of Intracellular IPP by LC-MS/MS

This protocol is adapted from methods for quantifying isoprenoid pyrophosphates in biological matrices.

a. Sample Preparation:

  • Quench yeast cell metabolism by rapidly adding the cell suspension to cold methanol (-40°C).

  • Centrifuge the cells at low temperature to pellet them.

  • Wash the cell pellet with a cold buffer solution to remove extracellular contaminants.

  • Lyse the cells using a method such as bead beating or sonication in a cold extraction solvent (e.g., acetonitrile/methanol/water mixture).

  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.

  • Dry the supernatant under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

b. LC-MS/MS Analysis:

  • Chromatography: Use a reverse-phase C18 column for separation.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 10 mM ammonium carbonate with 0.1% ammonium hydroxide) and an organic solvent (e.g., 0.1% ammonium hydroxide in acetonitrile/methanol).

  • Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode and use Multiple Reaction Monitoring (MRM) for detection. The precursor ion for IPP is [M-H]⁻ at m/z 245.0, with a characteristic product ion for quantification.

Assessment of Yeast Cell Viability using Methylene Blue Staining
  • Take a small aliquot of your yeast culture.

  • Mix the cells with an equal volume of methylene blue solution (0.1% in 2% sodium citrate).

  • Incubate at room temperature for 5 minutes.

  • Observe the cells under a microscope. Viable cells will remain colorless, while dead cells will stain blue.

  • Count at least 200 cells and calculate the percentage of viable cells.

Measurement of Intracellular Reactive Oxygen Species (ROS)
  • Harvest yeast cells from your culture by centrifugation.

  • Wash the cells with phosphate-buffered saline (PBS).

  • Resuspend the cells in PBS containing 10 µM H2DCF-DA.

  • Incubate the cells in the dark at 30°C for 30-60 minutes.

  • Wash the cells again with PBS to remove the excess probe.

  • Measure the fluorescence intensity using a fluorometer or a fluorescence microscope with excitation at ~488 nm and emission at ~525 nm. An increase in fluorescence indicates higher levels of intracellular ROS.[1][4]

Visualizations

Mevalonate_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA reductase (rate-limiting) MevalonateP Mevalonate-5-P Mevalonate->MevalonateP MevalonatePP Mevalonate-5-PP MevalonateP->MevalonatePP IPP IPP MevalonatePP->IPP DMAPP DMAPP IPP->DMAPP GPP GPP IPP->GPP DMAPP->GPP FPP FPP GPP->FPP Squalene Squalene FPP->Squalene Ergosterol Ergosterol Squalene->Ergosterol

Caption: The native mevalonate pathway in Saccharomyces cerevisiae.

Engineered_Pathway cluster_native Native Mevalonate Pathway cluster_engineered Engineered Pathway for Isoprenoid Production AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP_native IPP Mevalonate->IPP_native DMAPP_native DMAPP IPP_native->DMAPP_native IPP_engineered IPP IPP_native->IPP_engineered FPP FPP DMAPP_native->FPP DMAPP_engineered DMAPP DMAPP_native->DMAPP_engineered Ergosterol Ergosterol FPP->Ergosterol Isoprenoid_Product Isoprenoid Product Terpene_Synthase Terpene Synthase IPP_engineered->Terpene_Synthase DMAPP_engineered->Terpene_Synthase Terpene_Synthase->Isoprenoid_Product

Caption: Simplified diagram of an engineered isoprenoid production pathway.

Troubleshooting_Workflow Start Observe Poor Growth or Low Titer Check_Viability Assess Cell Viability Start->Check_Viability Check_ROS Measure Intracellular ROS Start->Check_ROS Quantify_IPP Quantify Intracellular IPP Start->Quantify_IPP Low_Viability Low Viability? Check_Viability->Low_Viability High_ROS High ROS Levels? Check_ROS->High_ROS High_IPP High IPP Levels? Quantify_IPP->High_IPP Optimize_Pathway Optimize Pathway Expression High_IPP->Optimize_Pathway Yes Implement_Bypass Implement IPP-Bypass High_IPP->Implement_Bypass Yes End Improved Performance High_IPP->End No Enhance_Antioxidants Enhance Antioxidant Defense High_ROS->Enhance_Antioxidants Yes High_ROS->End No Optimize_Conditions Optimize Fermentation Conditions Low_Viability->Optimize_Conditions Yes Low_Viability->End No Optimize_Pathway->End Implement_Bypass->End Enhance_Antioxidants->End Optimize_Conditions->End

Caption: A logical workflow for troubleshooting metabolic stress from IPP.

References

Technical Support Center: Isopentenyl Pyrophosphate (IPP) Production Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up isopentenyl pyrophosphate (IPP) production.

Troubleshooting Guides

Issue 1: Low or No IPP Titer in Microbial Fermentation

Q: My engineered microbial strain is producing very low or undetectable levels of IPP after scaling up the fermentation. What are the potential causes and how can I troubleshoot this?

A: Low IPP titer during scale-up is a common challenge that can stem from several factors related to metabolic burden, pathway imbalances, and cellular stress. Here’s a systematic approach to troubleshooting this issue:

Possible Causes & Troubleshooting Steps:

  • Precursor Limitation: The availability of IPP and its isomer dimethylallyl pyrophosphate (DMAPP) is a major bottleneck in isoprenoid synthesis.[1]

    • Solution: Overexpress rate-limiting enzymes in the upstream pathway (either the Mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway) to increase the precursor pool.[1][2] Consider introducing heterologous pathways to supplement precursor supply.[1]

  • Cofactor Imbalance: The MVA and MEP pathways have significant requirements for ATP and NADPH. Imbalances in these cofactors can limit IPP production.

    • Solution: Engineer cofactor regeneration systems or modulate the expression of enzymes involved in central carbon metabolism to enhance the supply of ATP and NADPH.[1]

  • IPP Toxicity: Accumulation of IPP can be toxic to microbial cells, leading to growth inhibition and reduced productivity.[3][4][5]

    • Solution: Implement an "IPP-bypass" pathway that converts an intermediate directly to a downstream product, avoiding IPP accumulation.[3][6] Additionally, investigate the expression of transporters that may help export IPP from the cell.[5]

  • Product Inhibition: The final isoprenoid product or even IPP itself can inhibit enzymes in the biosynthetic pathway.[7]

    • Solution: Engineer enzymes to be less sensitive to product inhibition. Alternatively, implement in-situ product removal strategies during fermentation.

  • Plasmid Instability: High metabolic burden from expressing multiple pathway genes can lead to plasmid loss.[5]

    • Solution: Integrate the expression cassettes into the host chromosome for stable expression. Use strong, inducible promoters to control the timing and level of gene expression, reducing the metabolic load during the growth phase.

Issue 2: Inconsistent IPP Quantification Results

Q: I am getting highly variable and inconsistent results when quantifying IPP from my cell cultures using LC-MS/MS. What could be causing this and how can I improve my method?

A: Quantifying IPP is challenging due to its low intracellular concentration, polarity, and susceptibility to degradation.[8] Inconsistent results often arise from sample preparation and analytical methodology.

Troubleshooting & Optimization:

  • Inefficient Cell Lysis: Incomplete cell disruption will lead to an underestimation of the intracellular IPP concentration.

    • Solution: Use mechanical lysis methods like bead beating or sonication in combination with cold extraction buffers to ensure complete cell lysis while minimizing enzymatic degradation.[8]

  • Metabolite Degradation: IPP is prone to enzymatic and chemical hydrolysis.

    • Solution: Quench metabolic activity immediately after harvesting cells by flash-freezing in liquid nitrogen. Use ice-cold extraction solvents and keep samples on ice throughout the extraction process.[8]

  • Poor Extraction Efficiency: The polar nature of IPP requires specific extraction conditions.

    • Solution: Utilize a validated extraction buffer. A common method involves using an isopropanol/water mixture with ammonium bicarbonate at an elevated temperature (e.g., 70°C) to effectively extract isoprenoid pyrophosphates.[8]

  • Ion Suppression from Matrix Components: Phospholipids are a major source of ion suppression in LC-MS/MS analysis, leading to a reduced IPP signal.[8][9]

    • Solution: Incorporate a phospholipid removal step in your sample preparation. Solid-phase extraction (SPE) specifically designed for phospholipid removal can significantly improve signal intensity and reproducibility.[8][9]

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for IPP biosynthesis?

A1: IPP is synthesized through two main pathways: the mevalonate (MVA) pathway, which is found in eukaryotes, archaea, and some bacteria, and the non-mevalonate or 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, present in most bacteria, plastids of plants, and apicomplexan protozoa.[10][11]

Q2: What are the key challenges in scaling up fermentation for IPP production from a process engineering perspective?

A2: Key industrial fermentation challenges include:

  • Contamination: Maintaining sterility is crucial, as competing microorganisms can significantly reduce yield.[7][]

  • Process Control: Strict control of parameters like temperature, pH, and dissolved oxygen is essential for optimal microbial growth and IPP production.[]

  • Downstream Processing: The purification of IPP can be costly and complex due to its physicochemical properties.[7][13]

  • Raw Material Purity: Impurities in raw materials can inhibit microbial growth and enzyme activity.[7][13]

Q3: What are some common metabolic engineering strategies to enhance IPP production in microorganisms?

A3: Common strategies include:

  • Overexpression of rate-limiting enzymes: This helps to increase metabolic flux towards IPP.[1]

  • Downregulation of competing pathways: This redirects carbon flux towards IPP synthesis.[1]

  • Heterologous pathway expression: Introducing a more efficient pathway (e.g., the MVA pathway in E. coli) can boost production.[2][14]

  • Cofactor engineering: Ensuring an adequate supply of ATP and NADPH is critical for pathway efficiency.[1]

Q4: How can I quantify IPP in my samples?

A4: Several methods are available for IPP quantification:

  • LC-MS/MS: This is a highly sensitive and specific method for detecting and quantifying IPP and its isomer DMAPP.[8][9]

  • Enzymatic-HPLC method: This method involves an enzymatic reaction that converts IPP to a fluorescently labeled product, which is then quantified by HPLC with a fluorescence detector.[15]

Data Presentation

Table 1: Palmitic Acid Content in Various Natural Sources for Potential Use in IPP Biosynthesis

Source CategoryNatural SourcePalmitic Acid (C16:0) Content (% of total fatty acids)
Vegetable OilsPalm Oil41.8 - 43.5
Cottonseed Oil21.66
Cocoa Butter~26
Olive Oil8 - 20
Soybean Oil~10
Sunflower Oil5.59 - 22.24
Canola Oil3.14 - 6.07
Coconut Oil8.64
Animal FatsBeef Tallow24.9
Lard (Pork Fat)23.8
Butter21.2
Chicken Fat~25
OtherHuman Breast Milk20 - 25

Data sourced from BenchChem.[16]

Table 2: Effect of Inhibitors on Intracellular IPP Levels in Human Cell Lines

Cell LineTreatmentConcentrationChange in IPP Level
K562Lovastatin50 nM78% decrease
MCF-7Lovastatin50 nM53% decrease
K562Zoledronic Acid10 µM12.6-fold increase
MCF-7Zoledronic Acid10 µM960-fold increase

Data from a study on IPP quantification in cultured mammalian cells.[15]

Table 3: Isoprenol Production in Engineered E. coli via an Optimized IPP-Bypass Pathway

Fermentation ConditionTiter (g/L)Yield (g isoprenol / g glucose)Maximum Productivity (g L⁻¹ h⁻¹)
Batch (Minimal Medium)3.70.14N/A
Fed-batch10.80.1050.157

Data from a study on optimizing the IPP-bypass mevalonate pathway.[3]

Experimental Protocols

Protocol 1: Quantification of IPP by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of IPP from cell cultures.

Materials:

  • Cell pellet

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Ice-cold extraction buffer (e.g., Isopropanol/H₂O with 100 mM NH₄HCO₃)[8]

  • Liquid nitrogen

  • Centrifuge capable of reaching 16,000 x g at 4°C

  • Nitrogen evaporator

  • LC-MS/MS system

Methodology:

  • Cell Harvesting and Washing:

    • Harvest a known number of cells by centrifugation.

    • Wash the cell pellet once with cold PBS. Centrifuge at 500-1000 x g for 10 min at 4°C.[8]

    • Immediately flash-freeze the cell pellet in liquid nitrogen to quench metabolic activity.

  • Extraction:

    • Add ice-cold extraction buffer to the cell pellet.[8]

    • Vortex thoroughly to resuspend the pellet.

    • Incubate at 70°C for 15 minutes to facilitate extraction.[8]

    • Clarify the lysate by centrifuging at 12,000-16,000 x g for 10 min at 4°C.[8]

    • Carefully transfer the supernatant containing the metabolites to a new tube.[8]

  • Sample Cleanup (Phospholipid Removal):

    • (Optional but recommended) Use a solid-phase extraction (SPE) column designed for phospholipid removal according to the manufacturer's instructions.[8][9]

  • Drying and Reconstitution:

    • Evaporate the extract to dryness under a gentle stream of nitrogen.[8]

    • Reconstitute the dried extract in a known volume (e.g., 50 µL) of the initial mobile phase for LC-MS analysis.[8]

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Use a suitable chromatographic method to separate IPP from other metabolites.

    • Quantify IPP using a standard curve prepared with a certified IPP standard.

Protocol 2: Cell-Free Protein Synthesis (CFPS) for IPP Production from Palmitic Acid

This protocol outlines the use of a cell-free system to produce IPP from palmitic acid.[16]

Materials:

  • E. coli cell extract

  • Energy source (e.g., glucose or phosphoenolpyruvate)

  • Amino acids, salts, and buffers for CFPS

  • Plasmids encoding the enzymes for the β-oxidation and mevalonate pathways

  • Palmitic acid (solubilized with a carrier like BSA)

  • Cofactors: ATP, NAD⁺, FAD, Coenzyme A

  • Incubator

Methodology:

  • Preparation of the CFPS Reaction:

    • In a microcentrifuge tube, combine the E. coli cell extract with the energy source, amino acids, salts, and buffers.[16]

    • Add the plasmids encoding the necessary enzymes. The concentration of each plasmid can be optimized to control enzyme expression levels.[16]

  • Protein Synthesis:

    • Incubate the CFPS reaction at the optimal temperature for protein expression (typically 30-37°C) for 6-8 hours.[16]

  • IPP Synthesis Reaction:

    • To the CFPS reaction containing the newly synthesized enzymes, add the solubilized palmitic acid and the required cofactors (ATP, NAD⁺, FAD, Coenzyme A).[16]

    • Incubate the reaction at an optimal temperature for enzymatic activity (e.g., 37°C).[16]

  • Monitoring and Quantification:

    • Take aliquots of the reaction mixture at different time points.

    • Quench the reaction (e.g., by adding a strong acid).[16]

    • Analyze the samples for IPP concentration using a suitable method like LC-MS.[16]

Visualizations

MVA_Pathway AcetylCoA Acetyl-CoA (x3) AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA AACT HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA HMGS Mevalonate Mevalonate HMG_CoA->Mevalonate HMGR (Rate-limiting) Mevalonate_P Mevalonate-5-P Mevalonate->Mevalonate_P MK Mevalonate_PP Mevalonate-5-PP Mevalonate_P->Mevalonate_PP PMK IPP This compound (IPP) Mevalonate_PP->IPP MVD MEP_Pathway Pyruvate_G3P Pyruvate + G3P DXP DXP Pyruvate_G3P->DXP DXS MEP MEP DXP->MEP DXR CDP_ME CDP-ME MEP->CDP_ME IspD CDP_MEP CDP-MEP CDP_ME->CDP_MEP IspE ME_cPP ME-cPP CDP_MEP->ME_cPP IspF HMBPP HMBPP ME_cPP->HMBPP IspG IPP_DMAPP IPP + DMAPP HMBPP->IPP_DMAPP IspH Troubleshooting_Workflow Start Low IPP Titer Observed CheckPrecursors Analyze Precursor Pools (Acetyl-CoA, Pyruvate, G3P) Start->CheckPrecursors CheckCofactors Measure Cofactor Levels (ATP, NADPH) Start->CheckCofactors CheckToxicity Assess Cell Viability and Growth Inhibition Start->CheckToxicity CheckPlasmid Verify Plasmid Stability Start->CheckPlasmid Sol_Precursors Overexpress Upstream Enzymes or Introduce Heterologous Pathway CheckPrecursors->Sol_Precursors If limited Sol_Cofactors Engineer Cofactor Regeneration CheckCofactors->Sol_Cofactors If imbalanced Sol_Toxicity Implement IPP-Bypass Pathway or Screen for Transporters CheckToxicity->Sol_Toxicity If toxic effects observed Sol_Plasmid Genomic Integration of Pathway Genes CheckPlasmid->Sol_Plasmid If unstable

References

Validation & Comparative

Validating the Function of a Putative Isopentenyl Pyrophosphate Synthase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the function of a putative isopentenyl pyrophosphate (IPP) synthase. It offers detailed experimental protocols, compares the enzymatic validation with alternative IPP production methods, and presents supporting data to aid in the evaluation of this critical enzyme in isoprenoid biosynthesis. Isoprenoids are a vast class of natural products with diverse applications in pharmaceuticals, biotechnology, and biofuels. The efficient synthesis of the universal isoprenoid building blocks, this compound (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), is of significant interest.[1][2] This guide will equip researchers with the necessary information to thoroughly characterize a putative IPP synthase and compare its performance against established biological systems.

Experimental Validation of a Putative IPP Synthase

The functional validation of a putative IPP synthase involves a multi-step process encompassing enzyme production, activity assays, and product identification.

Experimental Workflow

The overall workflow for validating a putative IPP synthase is depicted below. This process begins with the expression and purification of the candidate enzyme, followed by enzymatic assays to determine its activity and kinetics, and finally, product confirmation using mass spectrometry.

IPP Synthase Validation Workflow cluster_0 Enzyme Preparation cluster_1 Enzymatic Assay & Characterization cluster_2 Product Analysis a Gene Synthesis & Codon Optimization b Cloning into Expression Vector a->b c Heterologous Expression (e.g., E. coli) b->c d Cell Lysis & Protein Purification (e.g., Ni-NTA) c->d e Enzyme Activity Assay d->e f Kinetic Analysis (Km, kcat) e->f g Optimization (pH, Temperature, Cations) e->g h Enzymatic Dephosphorylation of Product e->h i Product Extraction h->i j LC-MS/GC-MS Analysis i->j k Product Identification (IPP -> Isopentenol) j->k

Workflow for validating a putative IPP synthase.
Detailed Experimental Protocols

  • Gene Synthesis and Cloning: Synthesize the gene encoding the putative IPP synthase with codon optimization for expression in Escherichia coli. Clone the gene into an expression vector with a purification tag (e.g., a polyhistidine-tag).

  • Protein Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Grow the cells at 37°C to an OD600 of 0.6-0.8. Induce protein expression with an appropriate inducer (e.g., IPTG) and continue cultivation at a lower temperature (e.g., 18-25°C) for 16-24 hours.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend them in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole). Lyse the cells by sonication or high-pressure homogenization.

  • Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a Ni-NTA affinity chromatography column. Wash the column with wash buffer (e.g., lysis buffer with 20 mM imidazole) and elute the protein with elution buffer (e.g., lysis buffer with 250 mM imidazole).

  • Protein Characterization: Verify the purity and size of the recombinant protein using SDS-PAGE. Determine the protein concentration using a standard method (e.g., Bradford assay).

This protocol is adapted from methods for other isoprenyl diphosphate synthases.[3][4]

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Assay buffer (e.g., 25 mM MOPSO, pH 7.0, 10% glycerol, 2 mM DTT, 10 mM MgCl₂)[3]

    • Substrates: The specific substrates will depend on the predicted reaction of the putative IPP synthase. For a synthase producing IPP, this could involve precursors from the MVA or MEP pathway. For a generic kinase-type reaction, isopentenyl monophosphate (IP) and ATP could be used.[5]

    • Purified putative IPP synthase (e.g., 1-5 µg)

  • Reaction Incubation: Initiate the reaction by adding the enzyme to the reaction mixture. Incubate at the optimal temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction, for example, by adding a quenching solution (e.g., strong acid) or by heat inactivation.

  • Product Dephosphorylation: To facilitate analysis by GC-MS or LC-MS, the pyrophosphate group of the product (IPP) is often removed. This can be achieved by adding alkaline phosphatase and incubating for an additional period.[6]

  • Product Extraction: Extract the dephosphorylated product (isopentenol) with an organic solvent like n-hexane.[3]

  • Sample Preparation: Dry the extracted product and resuspend it in a suitable solvent (e.g., methanol/water).[7]

  • LC-MS/MS Analysis: Analyze the sample using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. A C18 column is commonly used for separation.[8]

  • Data Analysis: Compare the retention time and mass spectrum of the product with that of an authentic isopentenol standard to confirm its identity.

Comparison with Alternative IPP Production Methods

The performance of a putative IPP synthase should be evaluated in the context of existing biological methods for IPP production. The two primary natural pathways are the Mevalonate (MVA) and the Methylerythritol Phosphate (MEP) pathways.[9] Additionally, whole-cell biocatalysis and cell-free enzymatic systems represent alternative production platforms.[10][11]

Overview of IPP Biosynthesis Pathways

Isoprenoids are synthesized from the five-carbon precursors IPP and DMAPP, which are produced through two distinct pathways in nature: the MVA and MEP pathways.[1] The MVA pathway is typically found in eukaryotes and archaea, while the MEP pathway is present in most bacteria, algae, and the plastids of plants.[12]

IPP_Biosynthesis_Pathways cluster_mva Mevalonate (MVA) Pathway cluster_mep Methylerythritol Phosphate (MEP) Pathway MVA1 Acetyl-CoA MVA2 Acetoacetyl-CoA MVA1->MVA2 MVA3 HMG-CoA MVA2->MVA3 MVA4 Mevalonate MVA3->MVA4 MVA5 Mevalonate-5-P MVA4->MVA5 MVA6 Mevalonate-5-PP MVA5->MVA6 MVA7 Isopentenyl-PP (IPP) MVA6->MVA7 MEP8 IPP + DMAPP MEP1 Pyruvate + Glyceraldehyde-3-P MEP2 DXP MEP1->MEP2 MEP3 MEP MEP2->MEP3 MEP4 CDP-ME MEP3->MEP4 MEP5 CDP-MEP MEP4->MEP5 MEP6 MEcPP MEP5->MEP6 MEP7 HMBPP MEP6->MEP7 MEP7->MEP8

The Mevalonate and MEP pathways for IPP biosynthesis.
Performance Comparison: Putative IPP Synthase vs. Alternative Methods

The following tables summarize key performance metrics for evaluating a putative IPP synthase against established IPP production methods.

Table 1: Comparison of Kinetic Parameters of Isoprenoid Precursor Biosynthesis Enzymes

Enzyme/PathwayOrganism/SystemSubstrate(s)K_m (µM)k_cat (s⁻¹)Specific Activity (µmol/min/mg)Reference
Putative IPP Synthase (To be determined)(To be determined)(To be determined)(To be determined)(To be determined)N/A
Isopentenyl Phosphate Kinase (MtIPK)M. thermophilaDMAP--0.045[13]
Isopentenyl Phosphate Kinase (MthIPK)M. thermophilaDMAP--0.016[13]
Choline Kinase (promiscuous activity)S. cerevisiaeIsoprenol1,1000.16-[14]
MVA Pathway (in vitro) E. coli (reconstituted)Acetyl-CoA---[2]
MEP Pathway (in vitro) E. coli (reconstituted)Pyruvate, G3P---[2]

Table 2: Comparison of IPP Production Methods

MethodSystemKey AdvantagesKey DisadvantagesTypical IPP TiterReference
Putative IPP Synthase (in vitro) Purified EnzymeHigh purity, precise control of reaction conditions.Requires extensive protein purification, potential for instability.(To be determined)N/A
Whole-Cell Biocatalysis (MVA Pathway) Engineered E. coliUtilizes cellular metabolism for cofactor regeneration, no need for enzyme purification.IPP toxicity can limit growth and productivity, complex metabolic regulation.High (can be engineered for high flux)[15]
Whole-Cell Biocatalysis (MEP Pathway) Engineered E. coliCan be more efficient in some prokaryotic hosts.Tightly regulated, potential for metabolic imbalances.Moderate to High[2]
Cell-Free Enzymatic Synthesis In vitro mixture of enzymesHigh product yields, not limited by cell viability, modular and easy to optimize.High cost of purified enzymes and cofactors.High[11]

Regulation of IPP Biosynthesis Pathways

The expression and activity of enzymes in the MVA and MEP pathways are tightly regulated at multiple levels, including transcriptional control and feedback inhibition.[16][17] Understanding these regulatory networks is crucial for metabolic engineering efforts aimed at overproducing isoprenoids.

Regulation of the Mevalonate Pathway

The MVA pathway is primarily regulated at the transcriptional level by Sterol Regulatory Element-Binding Proteins (SREBPs) and through feedback inhibition of key enzymes like HMG-CoA reductase by downstream products such as cholesterol and isoprenoids.[17]

MVA_Pathway_Regulation cluster_mva_reg MVA Pathway Regulation SREBP SREBP MVA_Genes MVA Pathway Genes SREBP->MVA_Genes Activates Transcription HMGCR HMG-CoA Reductase Cholesterol Cholesterol Cholesterol->SREBP Inhibits Cholesterol->HMGCR Inhibits Isoprenoids Isoprenoids Isoprenoids->HMGCR Inhibits MVA_Genes->HMGCR

Simplified regulation of the MVA pathway.
Regulation of the MEP Pathway

In plants, the MEP pathway is regulated by light and developmental cues. For instance, light perceived by phytochromes can lead to the degradation of PHYTOCHROME-INTERACTING FACTORS (PIFs), which are repressors of MEP pathway genes.[18]

MEP_Pathway_Regulation cluster_mep_reg MEP Pathway Regulation in Plants Light Light Phytochrome Phytochrome Light->Phytochrome Activates PIFs PIFs Phytochrome->PIFs Promotes Degradation MEP_Genes MEP Pathway Genes PIFs->MEP_Genes Represses Isoprenoids Isoprenoids MEP_Genes->Isoprenoids

References

A Comparative Analysis of the MVA and MEP Pathway Efficiencies for Isoprenoid Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isoprenoids, a vast and diverse class of natural products, are central to numerous applications, from pharmaceuticals and biofuels to fragrances and nutraceuticals. The biosynthesis of all isoprenoids proceeds through the universal five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). Two distinct metabolic routes, the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway, are responsible for the production of these fundamental precursors. The choice of pathway for metabolic engineering endeavors is a critical determinant of final product titers and overall process efficiency. This guide provides an objective comparison of the MVA and MEP pathways, supported by experimental data, to aid researchers in selecting the optimal strategy for their specific isoprenoid production goals.

Pathway Overview and Stoichiometry

The MVA and MEP pathways differ in their starting substrates, enzymatic reactions, and cellular localization. The MVA pathway, typically found in eukaryotes, archaea, and the cytoplasm of plants, commences with acetyl-CoA. In contrast, the MEP pathway, active in most bacteria, green algae, and plant plastids, utilizes pyruvate and glyceraldehyde 3-phosphate as its initial substrates.[1]

The overall stoichiometry of each pathway reveals key differences in their theoretical efficiency. The MEP pathway is generally considered more carbon and energy-efficient for the synthesis of IPP from glucose. In silico modeling predicts a higher maximum theoretical yield of IPP from glucose via the MEP pathway compared to the MVA pathway.[2] This is primarily attributed to the loss of a carbon atom as CO2 during the conversion of acetyl-CoA in the MVA pathway.[2]

Comparative Performance in Engineered Microorganisms

While the MEP pathway boasts a higher theoretical yield, the practical efficiency in engineered systems often favors the heterologous MVA pathway, particularly in hosts like Escherichia coli. This is largely due to the tight and complex native regulation of the MEP pathway in many bacteria.[3] Efforts to increase flux through the MEP pathway by overexpressing key enzymes have shown success, but often to a lesser extent than the implementation of a complete, independently regulated MVA pathway.

For instance, in the production of diterpenes in E. coli, the incorporation of a heterologous MVA pathway resulted in significantly higher yields compared to the enhancement of the endogenous MEP pathway.[4] This suggests that bypassing the native regulatory hurdles of the MEP pathway can be a more effective strategy for achieving high-level production of certain isoprenoids.

Quantitative Comparison of Pathway Performance

The following table summarizes quantitative data from studies directly comparing the MVA and MEP pathways for the production of various isoprenoids.

Isoprenoid ProductHost OrganismPathwayKey Engineering StrategyTiter (mg/L)Fold Improvement (vs. baseline)Reference
Diterpenes (e.g., Abietadiene)E. coliMVAHeterologous pathway expression>100>1000[4]
MEPOverexpression of idi, dxs, dxr10-100-[4]
GeraniolE. coliMEPGenomic integration of the MEP pathway> plasmid-based system-[3]
TaxadieneE. coliMEPMultivariate-modular pathway engineering1000-[5]
AmorphadieneR. sphaeroidesMVA (heterologous)Pathway expression8-fold increase-[6]

Visualizing the Pathways and Experimental Workflow

To provide a clearer understanding of the pathways and a typical experimental workflow for their comparison, the following diagrams are presented in the DOT language for Graphviz.

MVA Pathway

MVA_Pathway cluster_MVA MVA Pathway Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA atoB HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA HMGS Mevalonate Mevalonate HMG-CoA->Mevalonate HMGR Mevalonate-5P Mevalonate-5P Mevalonate->Mevalonate-5P MK Mevalonate-5PP Mevalonate-5PP Mevalonate-5P->Mevalonate-5PP PMK IPP IPP Mevalonate-5PP->IPP MVD DMAPP DMAPP IPP->DMAPP IDI

Caption: The Mevalonate (MVA) pathway for IPP biosynthesis.

MEP Pathway

MEP_Pathway cluster_MEP MEP Pathway Pyruvate Pyruvate DXP DXP G3P G3P G3P->DXP MEP MEP DXP->MEP DXR CDP-ME CDP-ME MEP->CDP-ME IspD CDP-MEP CDP-MEP CDP-ME->CDP-MEP IspE MEcPP MEcPP CDP-MEP->MEcPP IspF HMBPP HMBPP MEcPP->HMBPP IspG IPP IPP HMBPP->IPP IspH DMAPP DMAPP HMBPP->DMAPP IspH IPP->DMAPP IDI

Caption: The Methylerythritol Phosphate (MEP) pathway for IPP and DMAPP biosynthesis.

Experimental Workflow for Pathway Comparison

Experimental_Workflow cluster_Strain_Engineering Strain Engineering cluster_Cultivation Cultivation & Production cluster_Analysis Analysis Host Strain (e.g., E. coli) Host Strain (e.g., E. coli) MEP Engineered Strain MEP Engineered Strain Host Strain (e.g., E. coli)->MEP Engineered Strain Overexpress MEP genes MVA Engineered Strain MVA Engineered Strain Host Strain (e.g., E. coli)->MVA Engineered Strain Introduce heterologous MVA pathway Fermentation_MEP Fermentation_MEP MEP Engineered Strain->Fermentation_MEP Optimized Media Fermentation_MVA Fermentation_MVA MVA Engineered Strain->Fermentation_MVA Optimized Media Extraction_MEP Extraction_MEP Fermentation_MEP->Extraction_MEP Extraction_MVA Extraction_MVA Fermentation_MVA->Extraction_MVA Quantification Quantification Extraction_MEP->Quantification GC-MS/LC-MS Extraction_MVA->Quantification GC-MS/LC-MS Data Comparison Data Comparison Quantification->Data Comparison

References

Distinguishing Isoprenoid Precursors: A Comparative Guide to 13C NMR Analysis of IPP and DMAPP

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in metabolic engineering, natural product biosynthesis, and drug development, the accurate identification and quantification of the fundamental five-carbon building blocks of isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are of paramount importance. While structurally similar, their distinct roles in downstream biosynthetic pathways necessitate reliable analytical methods for their differentiation. This guide provides a comprehensive comparison of IPP and DMAPP using 13C Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data and detailed protocols to aid researchers in this critical analytical task.

13C NMR Chemical Shift Comparison

The key to distinguishing IPP and DMAPP via 13C NMR lies in the distinct chemical environments of their carbon atoms, which result in unique chemical shifts. The double bond in IPP is between C3 and the exocyclic C5, whereas in DMAPP, it is between C2 and C3. This seemingly small difference leads to significant and readily identifiable variations in their respective 13C NMR spectra.

The following table summarizes the experimentally determined 13C NMR chemical shifts for IPP and DMAPP, as reported in the literature. The data clearly illustrates the diagnostic peaks that enable unambiguous identification of each isomer.

Carbon AtomThis compound (IPP) Chemical Shift (ppm)Dimethylallyl Pyrophosphate (DMAPP) Chemical Shift (ppm)Key Differentiating Feature
C1 ~63.2~62.5Minor difference
C2 ~41.5~140.1Major difference: Alkene carbon in DMAPP is significantly downfield.
C3 ~142.9~118.7Major difference: Quaternary alkene carbon in IPP is downfield compared to the methine in DMAPP.
C4 ~22.5~20.8Minor difference
C5 ~111.2~21.2Major difference: Exocyclic methylene carbon in IPP is significantly downfield.

Note: Chemical shifts can vary slightly depending on the solvent, pH, and concentration.

The most striking differences are observed for C2, C3, and C5. In DMAPP, the C2 and C3 carbons are part of the double bond, resulting in chemical shifts in the alkene region (~140.1 and ~118.7 ppm, respectively). In contrast, for IPP, the double bond involves C3 and C5, leading to a quaternary alkene carbon (C3) at approximately 142.9 ppm and a terminal methylene carbon (C5) around 111.2 ppm. The C2 of IPP is a saturated methylene group, appearing much further upfield at approximately 41.5 ppm. These significant variations in chemical shifts provide a robust basis for the clear differentiation of the two isomers.

Experimental Protocol for 13C NMR Analysis

The following protocol outlines the key steps for acquiring high-quality 13C NMR spectra of IPP and DMAPP.

Sample Preparation
  • Sample Purity: Ensure the sample is free of paramagnetic impurities, which can cause significant line broadening. If necessary, purify the sample using appropriate chromatographic techniques.

  • Solvent Selection: Deuterated water (D₂O) is a common and suitable solvent for these polar pyrophosphate compounds. The choice of buffer is critical to maintain a stable pH, which can influence the chemical shifts of the pyrophosphate moiety and adjacent carbons. A phosphate or Tris buffer at a physiological pH (e.g., 7.4) is recommended.

  • Concentration: For natural abundance 13C NMR, a higher concentration is desirable to achieve a good signal-to-noise ratio in a reasonable time. Aim for a concentration of at least 10-20 mM. If using 13C-labeled compounds, the concentration can be significantly lower.

  • Internal Standard: Add a suitable internal standard for chemical shift referencing. For aqueous samples, 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or 2,2-dimethyl-2-silapentane-5-sulfonate sodium salt (DSS) is commonly used, with its methyl signal set to 0 ppm.

  • Sample Transfer: Dissolve the sample in the buffered D₂O, add the internal standard, and transfer the solution to a clean 5 mm NMR tube. Ensure the sample height in the tube is sufficient for the instrument's detector (typically around 4-5 cm).

NMR Instrument Parameters
  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and sensitivity.

  • Probe: A cryoprobe will significantly enhance sensitivity, reducing the required acquisition time, especially for samples at low concentrations.

  • Experiment: A standard proton-decoupled 1D 13C NMR experiment is typically sufficient for distinguishing IPP and DMAPP.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: A spectral width of approximately 200-250 ppm is sufficient to cover the expected chemical shift range.

    • Acquisition Time: An acquisition time of 1-2 seconds is a good starting point.

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for accurate quantification if needed.

    • Number of Scans (ns): The number of scans will depend on the sample concentration and instrument sensitivity. For a moderately concentrated sample on a 400 MHz spectrometer with a room temperature probe, several thousand scans may be required. With a cryoprobe, this number can be significantly reduced.

  • Processing:

    • Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.

    • Fourier transform the data.

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift axis using the internal standard.

Logical Workflow for Isomer Distinction

The following diagram illustrates the logical workflow for distinguishing IPP and DMAPP based on their 13C NMR spectra.

Distinguishing_IPP_and_DMAPP Workflow for Distinguishing IPP and DMAPP via 13C NMR cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Decision Logic cluster_3 Identification Sample_Preparation Prepare Sample in Buffered D2O Acquire_13C_NMR Acquire Proton-Decoupled 13C NMR Spectrum Sample_Preparation->Acquire_13C_NMR Process_Spectrum Process Spectrum (FT, Phasing, Baseline Correction) Acquire_13C_NMR->Process_Spectrum Raw Data Identify_Key_Regions Identify Signals in Alkene Region (110-145 ppm) Process_Spectrum->Identify_Key_Regions Check_C2_C3_C5 Analyze Chemical Shifts of Key Carbons (C2, C3, C5) Identify_Key_Regions->Check_C2_C3_C5 IPP_Identified IPP Identified Check_C2_C3_C5->IPP_Identified C2 ~41.5 ppm C3 ~142.9 ppm C5 ~111.2 ppm DMAPP_Identified DMAPP Identified Check_C2_C3_C5->DMAPP_Identified C2 ~140.1 ppm C3 ~118.7 ppm C5 ~21.2 ppm

Comparative Guide to Knockout Studies for Confirming Gene Function in IPP Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of knockout studies aimed at confirming the function of key genes in the two primary pathways of Isopentenyl Pyrophosphate (IPP) biosynthesis: the Mevalonate (MVA) pathway, primarily found in eukaryotes and archaea, and the Methylerythritol Phosphate (MEP) pathway, characteristic of most bacteria, plastids of plants, and apicomplexan protozoa. Understanding the impact of genetic modifications in these pathways is crucial for advancements in drug development, metabolic engineering, and biotechnology.

Overview of IPP Biosynthesis Pathways

This compound (IPP) and its isomer, Dimethylallyl Pyrophosphate (DMAPP), are the universal five-carbon building blocks for the biosynthesis of all isoprenoids. Isoprenoids are a vast and diverse class of natural products with essential functions in all domains of life, including roles as hormones, vitamins, components of cell membranes, and precursors to natural rubber. The two distinct biosynthetic routes to IPP offer unique targets for manipulation and study.

This guide will compare two seminal knockout studies:

  • MVA Pathway: Knockout of 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR), the rate-limiting enzyme in the MVA pathway, in a mouse model.

  • MEP Pathway: Knockout and overexpression of 1-deoxy-D-xylulose-5-phosphate synthase (DXS), a key regulatory enzyme in the MEP pathway, in Escherichia coli.

Signaling Pathways and Experimental Workflow

The following diagram illustrates the MVA and MEP pathways, highlighting the points of genetic intervention in the compared studies.

IPP_Biosynthesis_Pathways cluster_MVA Mevalonate (MVA) Pathway (Eukaryotes, Archaea) cluster_MEP Methylerythritol Phosphate (MEP) Pathway (Bacteria, Plants) cluster_products Downstream Isoprenoid Products AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMGCR (Knockout Target) MVP Mevalonate-5-P Mevalonate->MVP MVPP Mevalonate-5-PP MVP->MVPP IPP_MVA IPP MVPP->IPP_MVA DMAPP_MVA DMAPP IPP_MVA->DMAPP_MVA Cholesterol Cholesterol IPP_MVA->Cholesterol Dolichol Dolichol IPP_MVA->Dolichol Ubiquinone Ubiquinone IPP_MVA->Ubiquinone Pyruvate Pyruvate DXP DXP Pyruvate->DXP G3P Glyceraldehyde-3-P G3P->DXP DXS (Knockout/Overexpression Target) MEP MEP DXP->MEP DXR CDP_ME CDP-ME MEP->CDP_ME CDP_MEP CDP-MEP CDP_ME->CDP_MEP MEcPP ME-cPP CDP_MEP->MEcPP HMBPP HMBPP MEcPP->HMBPP IPP_MEP IPP HMBPP->IPP_MEP DMAPP_MEP DMAPP HMBPP->DMAPP_MEP IPP_MEP->DMAPP_MEP Isoprene Isoprene IPP_MEP->Isoprene Lycopene Lycopene IPP_MEP->Lycopene

Caption: IPP biosynthesis pathways with targeted enzymes for knockout studies.

Quantitative Data Comparison

The following table summarizes the quantitative outcomes of knocking out key genes in the MVA and MEP pathways. Direct comparison of IPP/DMAPP levels between these distinct biological systems is challenging; therefore, downstream product formation and overall pathway flux are used as key comparative metrics.

Parameter MVA Pathway: HMGCR Knockout (Mouse Model) MEP Pathway: DXS Knockout/Overexpression (E. coli)
Target Gene Hmgcr (3-hydroxy-3-methylglutaryl-CoA reductase)dxs (1-deoxy-D-xylulose-5-phosphate synthase)
Organism Mus musculus (Mouse)Escherichia coli
Methodology Cre-loxP system for tissue-specific knockoutLambda Red recombination for knockout; plasmid-based overexpression
IPP/DMAPP Levels Not directly quantified in most studies, inferred to be significantly decreased.Knockout is lethal; Overexpression leads to increased pathway flux.
Downstream Products Hepatic Knockout: - Decreased hepatic cholesterol synthesis.- Reduced levels of dolichols and ubiquinones.[1]Overexpression for Isoprene Production: - Up to 2.3-fold enhancement of isoprene production with heterologous dxs.[2]- Ordered co-expression with dxr and idi yielded 2.727 mg g-1 h-1 of isoprene.[3]
Phenotype Liver-Specific Knockout: - Severe hepatic steatosis.- Apoptosis.- Hypoglycemia.- Lethality by 6 weeks of age in a high percentage of mice.[4]Adipocyte-Specific Knockout: - Lipodystrophy.- Glucose and lipid metabolic disorders.[5]Knockout: - Lethal, as the MEP pathway is essential in E. coli.[6]Overexpression: - Enhanced production of target isoprenoids (e.g., lycopene, isoprene).[7][8]
Key Finding HMGCR is essential for liver function and adipocyte survival, with its absence leading to severe metabolic disruption and cell death.[4][5]DXS is a rate-limiting step in the MEP pathway, and its modulation directly impacts the production of downstream isoprenoids.[7]

Experimental Protocols

MVA Pathway: CRISPR/Cas9-Mediated Knockout of HMGCR in Adipocytes

This protocol is adapted for generating HMGCR knockout in primary human adipose stem/progenitor cells (ASCs) using the CRISPR/Cas9 system.[9][10][11]

a. gRNA Design and Vector Construction:

  • Design two single guide RNAs (sgRNAs) targeting an early exon of the human HMGCR gene using a web-based tool (e.g., CHOPCHOP).

  • Synthesize and anneal complementary oligonucleotides for each sgRNA.

  • Clone the annealed sgRNAs into a lentiviral vector co-expressing Cas9 and a selectable marker (e.g., puromycin resistance), such as pLentiCRISPRv2.

b. Lentivirus Production and Transduction of ASCs:

  • Co-transfect HEK293T cells with the pLentiCRISPRv2-HMGCR-sgRNA plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G).

  • Harvest the virus-containing supernatant 48 and 72 hours post-transfection.

  • Transduce human ASCs with the lentiviral particles in the presence of polybrene.

c. Selection and Clonal Isolation:

  • Select transduced cells with puromycin (2 µg/ml) for 3-5 days.

  • Perform single-cell cloning by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates to isolate clonal populations.

d. Knockout Validation:

  • Genomic DNA Analysis: Extract genomic DNA from clonal populations. Amplify the targeted region by PCR and sequence the amplicons to identify insertions/deletions (indels). The Tracking of Indels by Decomposition (TIDE) software can be used for analysis.

  • mRNA Analysis: Perform RT-qPCR to quantify HMGCR mRNA levels.

  • Protein Analysis: Use Western blotting to confirm the absence of the HMGCR protein.

MEP Pathway: Gene Knockout in E. coli using Lambda Red Recombination

This protocol describes the generation of a gene knockout in E. coli using the lambda Red recombination system.[12][13]

a. Preparation of the Knockout Cassette:

  • Design PCR primers with 5' extensions homologous to the regions flanking the target gene (e.g., dxs) and 3' ends that anneal to a template plasmid containing an antibiotic resistance gene flanked by FRT sites (e.g., pKD3 or pKD4).

  • Perform PCR to amplify the antibiotic resistance cassette with the flanking homology arms.

  • Purify the PCR product.

b. Preparation of Electrocompetent E. coli with pKD46:

  • Transform the target E. coli strain with the temperature-sensitive plasmid pKD46, which carries the lambda Red recombinase genes under the control of an arabinose-inducible promoter.

  • Grow the transformed cells at 30°C in LB medium containing ampicillin.

  • Induce the expression of the Red recombinase by adding L-arabinose to the culture.

  • Prepare electrocompetent cells by washing with ice-cold 10% glycerol.

c. Electroporation and Selection:

  • Electroporate the purified PCR product (knockout cassette) into the prepared electrocompetent cells.

  • Allow the cells to recover in SOC medium at 37°C for 1 hour.

  • Plate the cells on LB agar containing the appropriate antibiotic to select for transformants that have incorporated the resistance cassette.

d. Verification of Knockout:

  • Verify the correct insertion of the resistance cassette by colony PCR using primers flanking the target gene locus.

  • (Optional) Remove the antibiotic resistance marker by transforming the mutant strain with the pCP20 plasmid, which expresses the FLP recombinase that acts on the FRT sites.

Quantification of IPP and DMAPP by LC-MS/MS

This protocol provides a general workflow for the quantification of IPP and DMAPP in cellular extracts.[1][14][15][16]

a. Sample Preparation:

  • Quench metabolism rapidly by adding cold methanol to cell pellets or homogenized tissue.

  • Extract metabolites using a suitable solvent system (e.g., acetonitrile/methanol/water).

  • Centrifuge to pellet cell debris and collect the supernatant.

  • (Optional) Perform solid-phase extraction (SPE) to remove interfering substances like phospholipids.

b. LC-MS/MS Analysis:

  • Liquid Chromatography: Separate IPP and DMAPP using a hydrophilic interaction liquid chromatography (HILIC) column. Use a gradient of mobile phases, such as acetonitrile and ammonium acetate buffer.

  • Mass Spectrometry: Perform analysis on a triple quadrupole mass spectrometer in negative ion mode using multiple reaction monitoring (MRM).

    • Parent ion (Q1): m/z 365.0

    • Product ions (Q3): m/z 79.0 (for quantification) and m/z 139.0 (for confirmation).

c. Quantification:

  • Generate a standard curve using known concentrations of IPP and DMAPP standards.

  • Calculate the concentration of IPP and DMAPP in the samples by comparing their peak areas to the standard curve.

  • Normalize the results to cell number or protein concentration.

Conclusion

Knockout studies are indispensable for elucidating the precise function of genes within the IPP biosynthesis pathways. The comparison between the MVA and MEP pathways reveals fundamental differences in their roles and regulation in different organisms.

  • In eukaryotes, such as mammals, the MVA pathway is critical for cellular homeostasis and survival. The severe phenotypes observed in HMGCR knockout mice underscore the essential role of this pathway in producing not only cholesterol but also vital non-sterol isoprenoids. These findings have significant implications for understanding the pleiotropic effects of statins, which target HMGCR.

  • In many bacteria, the MEP pathway is the sole and essential route for IPP biosynthesis. The lethality of MEP pathway gene knockouts in organisms like E. coli highlights the potential of these enzymes as targets for novel antibacterial agents. Furthermore, the ability to enhance isoprenoid production by overexpressing key enzymes like DXS demonstrates the power of metabolic engineering for biotechnological applications.

The detailed protocols provided in this guide offer a starting point for researchers to design and execute experiments to further investigate these crucial metabolic pathways. The continued application of advanced genetic tools like CRISPR/Cas9 and precise analytical techniques such as LC-MS/MS will undoubtedly lead to new discoveries in the fields of medicine and biotechnology.

References

A Comparative Guide to Isopentenyl Pyrophosphate Metabolism in Engineered Yeast Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), are the universal five-carbon building blocks for the biosynthesis of over 30,000 structurally diverse isoprenoid compounds.[1] These molecules play crucial roles in various biological processes and have significant commercial applications as pharmaceuticals, fragrances, biofuels, and nutraceuticals. Yeast, particularly Saccharomyces cerevisiae, Yarrowia lipolytica, and Pichia pastoris, have emerged as robust platforms for the microbial production of isoprenoids due to their genetic tractability and scalability. This guide provides an objective comparison of IPP metabolism in these key yeast strains, focusing on the native mevalonate (MVA) pathway and engineered alternative pathways, supported by experimental data.

Biosynthetic Pathways to this compound

Yeast naturally utilizes the mevalonate (MVA) pathway for IPP synthesis.[1] However, to enhance the precursor supply for industrial-scale isoprenoid production, metabolic engineering strategies have focused on optimizing the native MVA pathway and introducing heterologous pathways such as the bacterial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway and the synthetic isopentenol utilization (IU) pathway.[2][3][4]

The MVA pathway, native to eukaryotes, archaea, and some bacteria, starts from acetyl-CoA and proceeds through a series of enzymatic reactions to produce IPP and DMAPP.[1] In yeast, this pathway is located in the cytosol.[1][5]

MVA_Pathway acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa atoB hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa HMGS mevalonate Mevalonate hmg_coa->mevalonate HMGR (rate-limiting) mevalonate_p Mevalonate-5-P mevalonate->mevalonate_p MK mevalonate_pp Mevalonate-5-PP mevalonate_p->mevalonate_pp PMK ipp IPP mevalonate_pp->ipp MVD dmapp DMAPP ipp->dmapp IDI1

Figure 1: The Mevalonate (MVA) Pathway.

The MEP pathway, also known as the non-mevalonate pathway, is found in most bacteria, plants, and some protozoa.[1][6] It has been successfully transferred into S. cerevisiae to potentially offer a higher theoretical yield of isoprenoid precursors compared to the MVA pathway.[2] This pathway starts from pyruvate and glyceraldehyde-3-phosphate.

MEP_Pathway pyruvate Pyruvate doxp DOXP pyruvate->doxp DXS gap Glyceraldehyde-3-P gap->doxp mep MEP doxp->mep DXR cdp_me CDP-ME mep->cdp_me IspD cdp_mep CDP-MEP cdp_me->cdp_mep IspE mecpp MEcPP cdp_mep->mecpp IspF hmbpp HMBPP mecpp->hmbpp IspG ipp IPP hmbpp->ipp IspH dmapp DMAPP hmbpp->dmapp IspH ipp->dmapp IDI1

Figure 2: The Methylerythritol Phosphate (MEP) Pathway.

A more recent development is the establishment of a synthetic two-step isopentenol utilization (IU) pathway in S. cerevisiae. This pathway provides a shortcut to IPP and DMAPP synthesis by converting isopentenols (isoprenol and prenol) into their respective diphosphates, relying solely on ATP.[3][4][7]

IU_Pathway isoprenol Isoprenol ip Isopentenyl-P (IP) isoprenol->ip CK prenol Prenol dmap Dimethylallyl-P (DMAP) prenol->dmap CK ipp IPP ip->ipp IPK dmapp DMAPP dmap->dmapp IPK

Figure 3: The Isopentenol Utilization (IU) Pathway.

Comparative Performance of IPP Metabolism in Different Yeast Strains

Metabolic engineering efforts have led to significant improvements in isoprenoid production across different yeast strains. The following tables summarize key quantitative data from various studies.

Engineering StrategyTarget ProductFold Increase in IPP/DMAPP PoolFinal TiterReference
Overexpression of MVA pathway genes (tHMGR, ERG13)Germacrene-A-Significant increase compared to wild type[8]
Introduction of the Isopentenol Utilization Pathway (IUP)IPP/DMAPP147-fold-[7]
Introduction of the Isopentenol Utilization Pathway (IUP)Geranylgeranyl diphosphate (GGPP)374-fold-[7]
IPP-bypass pathwayIsoprenol-383.1 mg/L[9]
Overexpression of shikimate and mevalonate pathwaysCoenzyme Q6-Nearly 3-fold increase[10]
Engineering StrategyTarget ProductFinal TiterFold Increase vs. ControlReference
MVA pathway improvement & limonene synthase expressionLimonene35.9 mg/L100-fold[11]
MVA pathway improvement & valencene synthase expressionValencene113.9 mg/L8.4-fold[11]
MVA pathway improvementSqualene402.4 mg/L-[11]
MVA pathway improvementβ-carotene164 mg/L-[11]
Introduction of IUPLycopene-15.7-fold increase in IPP/DMAPP pool[12]
Engineering StrategyTarget ProductFinal TiterReference
Overexpression of valine and leucine biosynthetic pathways and keto-acid degradation pathwayIsopentanol191.0 ± 9.6 mg/L[13]

Note: Direct comparison of titers across different studies can be challenging due to variations in cultivation conditions, analytical methods, and the specific genetic modifications implemented.

Experimental Protocols

Accurate quantification of IPP and other isoprenoid metabolites is crucial for evaluating the efficiency of metabolic engineering strategies. Below are outlines of commonly used experimental protocols.

This method allows for the absolute quantification of intermediates in the isoprenoid biosynthetic pathway.

1. Metabolism Quenching and Metabolite Extraction:

  • Yeast cells are rapidly harvested and metabolism is quenched, typically using a cold solvent mixture like methanol/water.

  • Metabolites are extracted from the cells using methods such as chloroform/methanol extraction.

2. LC-HRMS Analysis: [14]

  • Chromatography: Reverse-phase chromatography is employed to separate the metabolic intermediates.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) operating in negative mode is used for detection. A targeted selected ion monitoring (tSIM) mode can enhance sensitivity and selectivity.

  • Quantification: Absolute quantification is achieved by using a standard curve generated with known concentrations of the respective isoprenoid pyrophosphate standards.

Workflow Diagram:

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_culture Yeast Cell Culture quenching Metabolism Quenching (e.g., cold methanol) cell_culture->quenching extraction Metabolite Extraction (e.g., chloroform/methanol) quenching->extraction lc LC Separation (Reverse Phase) extraction->lc ms HRMS Detection (Negative Mode, tSIM) lc->ms data_analysis Data Analysis & Quantification ms->data_analysis

Figure 4: Workflow for LC-HRMS based quantification of IPP.

For volatile isoprenoids, gas chromatography with flame ionization detection (GC-FID) is a standard analytical technique.

1. Sample Preparation:

  • A two-phase cultivation system is often used, where a non-toxic organic solvent (e.g., dodecane) is overlaid on the culture medium to capture the volatile product.

  • The organic phase is then sampled for analysis.

2. GC-FID Analysis:

  • The sample is injected into the gas chromatograph, where the compounds are separated based on their boiling points and interactions with the column stationary phase.

  • The separated compounds are detected by a flame ionization detector.

  • Quantification is performed by comparing the peak area of the analyte to a standard curve of the pure compound.

Conclusion

The metabolic engineering of yeast strains has significantly advanced the potential for industrial-scale production of a wide array of valuable isoprenoids. While Saccharomyces cerevisiae remains a workhorse in this field, with extensive genetic tools and a deep understanding of its metabolism, oleaginous yeasts like Yarrowia lipolytica offer advantages such as a high native flux towards acetyl-CoA, a key precursor for the MVA pathway.[11] Pichia pastoris is also emerging as a promising host for the production of isoprenoid-derived compounds.[13][15] The choice of yeast strain and metabolic engineering strategy will depend on the specific isoprenoid of interest, desired production titers, and the economic feasibility of the process. The introduction of novel synthetic pathways, such as the IU pathway, offers exciting new avenues for circumventing native regulatory bottlenecks and further boosting isoprenoid production in yeast.[7] Continued research and development in synthetic biology and metabolic engineering will undoubtedly lead to even more efficient and diverse yeast cell factories for the sustainable production of isoprenoids.

References

A Comparative Guide to the Functional Characterization of Isopentenyl Pyrophosphate Isomerase Mutants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isopentenyl pyrophosphate isomerase (IPP isomerase) is a critical enzyme in the biosynthesis of isoprenoids, a vast class of natural products with diverse biological functions. As a key regulatory point in this pathway, IPP isomerase is a target of significant interest for metabolic engineering and drug development. This guide provides a comparative analysis of the functional characteristics of wild-type and various mutant forms of IPP isomerase, supported by experimental data and detailed methodologies.

Performance Comparison of IPP Isomerase Mutants

Site-directed mutagenesis has been instrumental in elucidating the roles of key amino acid residues in the catalytic mechanism of IPP isomerase. The following table summarizes the kinetic parameters of several mutants of Escherichia coli IPP isomerase, providing a clear comparison with the wild-type enzyme.

Enzyme VariantApparent Km (µM)Vmax (µmol/h/mg)Vmax/KmRelative Activity (%)
Wild-type 3.5 ± 0.22.1 ± 0.050.6100
R51K 18.5 ± 2.00.09 ± 0.0070.0054.2
K55R 15.0 ± 3.60.58 ± 0.10.0427.6
E116Q ---No significant residual activity

Data sourced from studies on E. coli IPP isomerase. The E116Q mutant showed no significant activity, highlighting the critical role of the glutamate residue at this position for catalysis.[1]

Experimental Protocols

Accurate functional characterization of IPP isomerase mutants relies on robust and reproducible experimental protocols. Below are detailed methodologies for key experiments.

Site-Directed Mutagenesis

Site-directed mutagenesis is employed to introduce specific mutations into the gene encoding IPP isomerase. This technique allows for the systematic investigation of the functional significance of individual amino acid residues. A common approach involves using a plasmid containing the wild-type IPP isomerase gene as a template and specially designed primers containing the desired mutation. High-fidelity DNA polymerase is used to amplify the entire plasmid, incorporating the mutation. The parental, non-mutated template DNA is then digested using the endonuclease DpnI, which specifically targets methylated DNA (the parental plasmid), leaving the newly synthesized, mutated plasmid intact. The resulting plasmids are then transformed into a suitable E. coli expression strain.

Protein Expression and Purification

Recombinant wild-type and mutant IPP isomerases are typically overexpressed in E. coli. The expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to the bacterial culture. For ease of purification, the isomerase is often expressed with an affinity tag, such as a polyhistidine (His) tag.

Purification Protocol:

  • Harvest the E. coli cells by centrifugation.

  • Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Lyse the cells by sonication.

  • Remove cell debris by centrifugation.

  • Apply the supernatant to a nickel-chelating affinity chromatography column.

  • Wash the column to remove non-specifically bound proteins.

  • Elute the His-tagged IPP isomerase using a buffer containing a high concentration of imidazole.

  • Dialyze the purified protein against a storage buffer.

IPP Isomerase Activity Assays

The catalytic activity of wild-type and mutant IPP isomerases is determined by measuring the rate of conversion of this compound (IPP) to dimethylallyl pyrophosphate (DMAPP).

This is a highly sensitive and widely used method.

Protocol:

  • Prepare an assay buffer containing 50 mM HEPES (pH 7.0), 10 mM MgCl₂, 200 mM KCl, and 0.5 mM DTT.[2]

  • Add the purified enzyme to the assay buffer.

  • Initiate the reaction by adding the substrate, [1-¹⁴C]IPP.

  • Incubate the reaction mixture at 37°C for a defined period.

  • Quench the reaction by adding a solution of hydrochloric acid and methanol (e.g., 1:4 v/v). This acidic condition also hydrolyzes the allylic pyrophosphate of the product, DMAPP, to isoprene, which is volatile.

  • The amount of radioactive DMAPP formed can be quantified by various methods, including scintillation counting of the extracted product or by measuring the volatilized radiolabeled isoprene.

This method offers an alternative to the use of radioisotopes and allows for the direct quantification of both IPP and DMAPP.

Protocol:

  • Perform the enzymatic reaction as described in the radioactive assay, but using non-labeled IPP.

  • Stop the reaction by adding a quenching solution, such as a cold organic solvent (e.g., methanol or acetonitrile), to precipitate the protein.

  • Centrifuge to pellet the precipitated protein.

  • Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Separate IPP and DMAPP using a suitable chromatography column (e.g., a C18 or a specialized column for polar molecules).

  • Quantify the analytes using mass spectrometry by monitoring specific parent-to-daughter ion transitions for IPP and DMAPP. This can be achieved using an internal standard for accurate quantification.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the functional characterization of IPP isomerase mutants.

experimental_workflow cluster_cloning Gene Cloning and Mutagenesis cluster_expression Protein Expression and Purification cluster_assays Functional Assays cluster_analysis Data Analysis and Comparison wt_gene Wild-type IPP Isomerase Gene mutagenesis Site-Directed Mutagenesis wt_gene->mutagenesis mutant_gene Mutant IPP Isomerase Gene mutagenesis->mutant_gene expression Protein Expression in E. coli mutant_gene->expression purification Affinity Chromatography expression->purification purified_protein Purified Enzyme purification->purified_protein activity_assay IPP Isomerase Activity Assay purified_protein->activity_assay kinetic_analysis Kinetic Parameter Determination activity_assay->kinetic_analysis data_comparison Comparison of Wild-type and Mutant Performance kinetic_analysis->data_comparison

Caption: Experimental workflow for characterizing IPP isomerase mutants.

This guide provides a foundational understanding of the methods used to characterize IPP isomerase mutants and a comparative look at their performance. The presented data and protocols can serve as a valuable resource for researchers aiming to engineer this enzyme for various biotechnological applications or to develop novel inhibitors.

References

The Dynamic Duo: A Comparative Guide to the Cross-Talk Between Cytosolic MVA and Plastidial MEP Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance between the cytosolic mevalonate (MVA) and plastidial methylerythritol phosphate (MEP) pathways is crucial for tapping into the vast potential of isoprenoid compounds. This guide provides an objective comparison of their interplay, supported by experimental data, detailed protocols, and visual representations of the underlying biological processes.

In the cellular world of plants, the synthesis of isoprenoids—a diverse class of molecules essential for everything from hormone production to defense—is a tale of two pathways. The cytosolic MVA pathway and the plastidial MEP pathway, once thought to operate in isolation, are now known to engage in a dynamic cross-talk, exchanging intermediates and influencing each other's activity. This interaction has profound implications for metabolic engineering and the development of novel therapeutics.

Unveiling the Interplay: A Quantitative Look at Pathway Contributions

The degree of cross-talk between the MVA and MEP pathways can vary depending on the plant species, tissue type, and developmental stage. Experimental evidence, primarily from metabolic labeling studies, has begun to quantify the contribution of each pathway to the biosynthesis of different classes of isoprenoids. While the MVA pathway is traditionally associated with the production of sterols, sesquiterpenes, and ubiquinone, and the MEP pathway with monoterpenes, diterpenes, carotenoids, and the side chains of chlorophylls and plastoquinone, this division is not absolute.[1][2][3]

Isoprenoid ClassPlant/Cell SystemMVA Pathway ContributionMEP Pathway ContributionExperimental ApproachReference
Sterols Arabidopsis thaliana seedlingsMajorCompensatory upon MVA inhibitionLovastatin inhibition, metabolite analysis[4]
Tobacco Bright Yellow-2 cellsMajorSignificant upon MVA inhibitionMevinolin inhibition, [1,1,1,4-²H₄]DX labeling[5]
Cotton seedlings~80%Up to 20%[²H₂]DOX and [¹³C]MVA labeling[6]
Carotenoids Arabidopsis thaliana seedlingsMinorMajor, but MVA can contributeFosmidomycin inhibition, metabolite analysis[4]
Cotton seedlingsUp to 50%~50%[²H₂]DOX and [¹³C]MVA labeling[6]
Plastoquinone Tobacco Bright Yellow-2 cellsSignificant upon MEP inhibitionMajorFosmidomycin inhibition, [2-¹³C]MVA labeling[5]
Dolichols Coluria geoides hairy roots~50-60% (terminal steps)~40-50% (initiation)¹³C-glucose labeling, NMR, MS[7]
Arabidopsis thalianaBoth pathways contributeBoth pathways contributeDeuteriated precursor feeding[8]
Polyprenols Arabidopsis thaliana leavesMinorAlmost exclusivelyDeuteriated precursor feeding[8]

Visualizing the Connection: Signaling Pathways and Experimental Design

To better understand the complex relationship between the MVA and MEP pathways, visual models are indispensable. The following diagrams, generated using Graphviz, illustrate the key steps of each pathway, their points of interaction, and a typical workflow for investigating their cross-talk.

MVA_MEP_Crosstalk cluster_cytosol Cytosol / ER cluster_plastid Plastid acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa ACAT, HMGS mva Mevalonate (MVA) hmg_coa->mva HMGR (Lovastatin) ipp_mva IPP mva->ipp_mva dmapp_mva DMAPP ipp_mva->dmapp_mva fpp FPP (C15) dmapp_mva->fpp FPPS sterols Sterols, Sesquiterpenes fpp->sterols pyruvate_gap Pyruvate, GAP dxp DXP pyruvate_gap->dxp DXS mep MEP dxp->mep DXR (Fosmidomycin) ipp_mep IPP mep->ipp_mep ipp_mep->ipp_mva IPP/DMAPP Transport dmapp_mep DMAPP ipp_mep->dmapp_mep dmapp_mep->dmapp_mva Unidirectional Export? gpp GPP (C10) dmapp_mep->gpp GPPS ggpp GGPP (C20) gpp->ggpp carotenoids Carotenoids, Chlorophylls, Diterpenes ggpp->carotenoids

Figure 1: The interconnected MVA and MEP pathways for isoprenoid biosynthesis.

Experimental_Workflow start Plant Material (e.g., seedlings, cell culture) treatment Treatment start->treatment inhibitors Pathway-specific inhibitors (Lovastatin / Fosmidomycin) treatment->inhibitors labeling Isotopic Labeling (e.g., ¹³C-glucose, ²H-precursors) treatment->labeling harvest Harvesting at different time points inhibitors->harvest labeling->harvest extraction Metabolite Extraction harvest->extraction analysis Analysis extraction->analysis ms Mass Spectrometry (MS) (Quantification, Isotope incorporation) analysis->ms nmr Nuclear Magnetic Resonance (NMR) (Isotopologue analysis) analysis->nmr gene_expression Gene Expression Analysis (qRT-PCR, Microarray) analysis->gene_expression data_analysis Data Interpretation and Pathway Modeling ms->data_analysis nmr->data_analysis gene_expression->data_analysis conclusion Conclusion on Cross-talk Dynamics data_analysis->conclusion

Figure 2: A generalized experimental workflow for studying MVA-MEP pathway cross-talk.

Deconstructing the Methods: Key Experimental Protocols

The quantitative data presented above are the result of meticulous experimental work. Below are detailed methodologies for the key experiments cited in the study of MVA-MEP pathway cross-talk.

Pathway Inhibition Studies
  • Objective: To assess the functional redundancy and compensatory mechanisms between the MVA and MEP pathways by selectively blocking one pathway and observing the effects on the other.

  • Protocol:

    • Plant Material and Growth: Arabidopsis thaliana seedlings are grown on a sterile solid medium.

    • Inhibitor Application: Seedlings are treated with either lovastatin (an inhibitor of HMG-CoA reductase in the MVA pathway) or fosmidomycin (an inhibitor of DXP reductoisomerase in the MEP pathway) at concentrations empirically determined to be effective without causing excessive toxicity.[4]

    • Time-Course Analysis: Seedlings are harvested at various time points post-treatment (e.g., 3, 12, 48, and 96 hours) to capture the dynamic response of the metabolic network.[4]

    • Metabolite Extraction and Analysis: Metabolites such as sterols, chlorophylls, and carotenoids are extracted and quantified using High-Performance Liquid Chromatography (HPLC) coupled with a diode-array detector or mass spectrometry.[3]

    • Gene Expression Analysis: RNA is extracted from the treated seedlings, and the expression levels of key genes in both the MVA and MEP pathways are quantified using quantitative real-time PCR (qRT-PCR) or microarray analysis.[4]

Metabolic Labeling with Stable Isotopes
  • Objective: To trace the flow of carbon from specific precursors through the MVA and MEP pathways into the final isoprenoid products, thereby quantifying the contribution of each pathway.

  • Protocol:

    • Precursor Selection: Pathway-specific labeled precursors are used. For the MVA pathway, [2-¹³C]MVA is a common choice. For the MEP pathway, [5,5-²H₂]-1-deoxy-D-xylulose (DOX) or ¹³C-labeled glucose can be used.[5][6][7]

    • Feeding Experiment: The labeled precursor is supplied to the plant system (e.g., hydroponic seedlings, cell suspension cultures) for a defined period.

    • Metabolite Extraction: Isoprenoids of interest are extracted and purified from the labeled plant material.

    • Mass Spectrometry (MS) Analysis: The incorporation of the stable isotope into the target isoprenoids is determined by analyzing the mass shift in the molecular ions or specific fragment ions using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The percentage of labeled molecules provides a measure of the pathway's contribution.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: For more detailed analysis of the labeling pattern within the isoprenoid molecule, ¹³C-NMR spectroscopy can be employed. This technique can distinguish between different isotopologues and provide insights into the assembly of the isoprenoid backbone.[7]

In Vitro Transport Assays
  • Objective: To directly measure the transport of isoprenoid intermediates across the plastid envelope.

  • Protocol:

    • Isolation of Organelles: Intact chloroplasts are isolated from plant tissues like spinach or kale.[1][2]

    • Preparation of Vesicles: Envelope membrane vesicles and proteoliposomes are prepared from the isolated chloroplasts.[1][2]

    • Transport Assay: Radiolabeled or fluorescently labeled isoprenoid diphosphates (e.g., IPP, GPP, FPP) are incubated with the isolated chloroplasts or vesicles.

    • Quantification of Transport: The amount of the labeled substrate transported into the organelles or vesicles is measured over time, often after separating the external and internal fractions by centrifugation through a silicone oil layer. This allows for the determination of transport kinetics.

Concluding Remarks

The cross-talk between the cytosolic MVA and plastidial MEP pathways is a testament to the metabolic flexibility of plants. The evidence clearly indicates that while each pathway has its primary domains, they are not isolated systems. A significant and regulated exchange of intermediates occurs, allowing the plant to coordinate the production of a vast array of essential isoprenoids. For researchers in metabolic engineering and drug discovery, understanding and harnessing this interplay opens up new avenues for enhancing the production of valuable natural products and for designing novel therapeutic interventions that target these fundamental pathways. Future research will undoubtedly continue to unravel the precise molecular mechanisms and regulatory networks that govern this intricate and vital metabolic conversation.

References

A Comparative Guide to the Kinetic Analysis of Isopentenyl Pyrophosphate-Utilizing Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isopentenyl pyrophosphate (IPP) is a central precursor in the biosynthesis of a vast array of isoprenoids, which are critical for various cellular functions and hold significant therapeutic and biotechnological potential. The enzymes that utilize IPP are key targets for drug development and metabolic engineering. This guide provides an objective comparison of the kinetic performance of several key enzymes that utilize IPP, supported by experimental data. Detailed methodologies for the key experiments are provided to facilitate the replication and validation of these findings.

Quantitative Comparison of Kinetic Parameters

The kinetic efficiency of enzymes that utilize this compound (IPP) varies significantly, reflecting their diverse roles in cellular metabolism. The following table summarizes the key kinetic parameters for several major classes of IPP-utilizing enzymes. A lower Michaelis-Menten constant (Km) indicates a higher affinity of the enzyme for its substrate, while the catalytic constant (kcat) represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second. The catalytic efficiency (kcat/Km) is a measure of how efficiently an enzyme converts a substrate into a product.

EnzymeOrganismSubstrate(s)Km (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference(s)
Isopentenyl Phosphate Kinase (IPK) Methanothermobacter thermautotrophicusIsopentenyl Phosphate~2Not Reported~2 x 10⁶[1]
Candidatus methanomethylophilus alvusIsopentenyl PhosphateNot ReportedNot Reported~10⁶[1]
Farnesyl Pyrophosphate Synthase (FPPS) RatIPP5.1 ± 0.8Not ReportedNot Reported[2]
Homo sapiensIPP, GPP0.6 (IPP), 0.7 (GPP)0.63 (GPP)Not Reported[3]
Geranylgeranyl Pyrophosphate Synthase (GGPPS) Bos taurus (Bovine)IPP, FPP2 (IPP), 0.74 (FPP)Not ReportedNot Reported[4]
Erwinia uredovoraIPP, GPP, FPPNot ReportedNot ReportedNot Reported[5]
This compound Isomerase (IDI) Escherichia coliIPP10 ± 0.1Not ReportedNot Reported[6]
Pig LiverIPP4Not ReportedNot Reported[7]
Geranyl Diphosphate Synthase (GPPS) Salvia officinalis (Sage)IPP, DMAPP6.5 (IPP), 7.2 (DMAPP)0.81.2 x 10⁵[8]
Phalaenopsis bellina (Orchid)IPP, DMAPP12.1 (IPP), 10.5 (DMAPP)1.10.9 x 10⁵[8]

Experimental Protocols

Accurate kinetic analysis of IPP-utilizing enzymes is fundamental to understanding their function and for the development of specific inhibitors. Below are detailed methodologies for key experiments cited in the comparison table.

This compound Isomerase (IDI) Activity Assay

This assay determines the activity of IDI by measuring the conversion of IPP to dimethylallyl pyrophosphate (DMAPP). The DMAPP is then hydrolyzed to isoprene, which is a volatile compound that can be quantified by gas chromatography (GC).[9]

Materials:

  • Purified IDI enzyme

  • IPP substrate

  • Assay buffer: 50 mM HEPES, pH 7.0, 10 mM MgCl₂, 200 mM KCl, 0.5 mM DTT, 1 mg/ml BSA[10]

  • Phosphoric acid

  • Solid-phase microextraction (SPME) fiber

  • Gas chromatograph (GC) with a flame ionization detector (FID)

Procedure:

  • Prepare the reaction mixture in a sealed GC vial containing the assay buffer and IPP.

  • Equilibrate the mixture at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the purified IDI enzyme.

  • After a specific incubation time, stop the reaction by adding phosphoric acid. This also facilitates the hydrolysis of the product DMAPP to isoprene.[9]

  • Adsorb the volatile isoprene from the headspace of the vial using an SPME fiber.[9]

  • Inject the adsorbed isoprene onto the GC column for separation and quantification.

  • Calculate the initial velocity of the reaction based on the amount of isoprene produced over time.

  • To determine the Michaelis-Menten parameters, repeat the assay with varying concentrations of IPP.[6]

Farnesyl Pyrophosphate Synthase (FPPS) Kinetic Assay

This protocol describes a real-time, non-radioactive scintillation proximity assay (SPA) to measure the activity of FPPS.[3]

Materials:

  • Purified FPPS enzyme

  • Dimethylallyl pyrophosphate (DMAPP) or Geranyl pyrophosphate (GPP)

  • [³H]this compound ([³H]IPP)

  • Assay buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 2 mM DTT

  • Phospholipid-coated scintillating microtiter plates (e.g., FlashPlate)

  • Scintillation counter or CCD imager

Procedure:

  • Prepare a reaction mixture containing the assay buffer, DMAPP or GPP, and [³H]IPP in the wells of the scintillating microtiter plate.

  • Initiate the reaction by adding the purified FPPS enzyme.

  • The [³H]FPP or [³H]GPP product, being more hydrophobic than [³H]IPP, will be captured by the phospholipid coating of the plate, bringing the tritium label in close proximity to the scintillant.

  • Monitor the product formation in real-time by measuring the scintillation signal using a suitable detector.

  • Calculate the initial reaction rates from the linear phase of the progress curves.

  • Determine the kinetic parameters by measuring the initial rates at various concentrations of the substrates (IPP, DMAPP, or GPP).[3]

Geranylgeranyl Pyrophosphate Synthase (GGPPS) Activity Assay

This spectrophotometric assay measures the activity of GGPPS by quantifying the pyrophosphate (PPi) released during the condensation reaction.[11]

Materials:

  • Purified GGPPS enzyme

  • Farnesyl pyrophosphate (FPP)

  • This compound (IPP)

  • Assay buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 5 mM DTT

  • PPi quantification kit (e.g., EnzChek Pyrophosphate Assay Kit)

  • Spectrophotometer

Procedure:

  • Prepare the reaction mixture containing the assay buffer, FPP, and IPP in a microplate well.

  • Add the components of the PPi quantification kit to the reaction mixture. This kit typically contains a pyrophosphatase to hydrolyze PPi to inorganic phosphate (Pi), and a purine nucleoside phosphorylase that, in the presence of Pi, converts a substrate into a chromogenic product.

  • Initiate the enzymatic reaction by adding the purified GGPPS enzyme.

  • Monitor the increase in absorbance at the specific wavelength for the chromogenic product over time using a spectrophotometer.

  • Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.

  • To determine the kinetic parameters, perform the assay at varying concentrations of FPP and IPP.[11]

Signaling Pathways and Experimental Workflows

The biosynthesis of isoprenoids from IPP occurs through two primary pathways: the mevalonate (MVA) pathway and the non-mevalonate or methylerythritol phosphate (MEP) pathway.[12][13] These pathways are crucial for producing a wide range of essential molecules.

Mevalonate_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA reductase Mevalonate5P Mevalonate-5-P Mevalonate->Mevalonate5P Mevalonate kinase Mevalonate5PP Mevalonate-5-PP Mevalonate5P->Mevalonate5PP Phosphomevalonate kinase IPP This compound (IPP) Mevalonate5PP->IPP Mevalonate-5-PP decarboxylase

Mevalonate (MVA) Pathway.

MEP_Pathway Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose-5-P Pyruvate->DXP DXP synthase G3P Glyceraldehyde-3-P G3P->DXP DXP synthase MEP 2-C-Methyl-D-erythritol-4-P DXP->MEP DXP reductoisomerase CDPME 4-(Cytidine-5'-PP)-2-C-methyl-D-erythritol MEP->CDPME MEcPP 2-Phospho-4-(cytidine-5'-PP)-2-C-methyl-D-erythritol CDPME->MEcPP HMBPP (E)-4-Hydroxy-3-methyl-but-2-enyl-PP MEcPP->HMBPP IPP_DMAPP IPP / DMAPP HMBPP->IPP_DMAPP HMB-PP reductase

Non-Mevalonate (MEP) Pathway.

The following diagram illustrates a generalized experimental workflow for determining the kinetic parameters of an IPP-utilizing enzyme.

Kinetic_Analysis_Workflow Start Start: Purified Enzyme and Substrates Assay Perform Enzyme Assay at Varying Substrate Concentrations Start->Assay Data Measure Initial Reaction Rates (e.g., product formation over time) Assay->Data Plot Plot Initial Rates vs. Substrate Concentration Data->Plot Fit Fit Data to Michaelis-Menten Equation Plot->Fit Params Determine Kinetic Parameters (Km, Vmax, kcat) Fit->Params

Kinetic Analysis Workflow.

References

Validating the Subcellular Localization of MEP Pathway Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately determining the subcellular localization of enzymes within the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway is critical for understanding isoprenoid biosynthesis and developing targeted therapeutic agents. This guide provides a comparative overview of key experimental techniques used to validate the plastidial localization of MEP pathway enzymes, supported by experimental data and detailed protocols.

The MEP pathway, responsible for the synthesis of essential isoprenoid precursors, is housed within the plastids of plants and some microorganisms.[1][2][3][4][5] Validating that each enzyme of this pathway resides in its correct subcellular compartment is a fundamental step in characterizing its function. This guide compares the most common and effective methods for this validation: Fluorescent Protein Tagging, Subcellular Fractionation followed by Immunoblotting, and Immunofluorescence.

Comparison of Validation Techniques

The choice of method for validating subcellular localization depends on several factors, including the availability of specific antibodies, the potential for artifacts, and the desired resolution. Each technique has distinct advantages and limitations that researchers must consider.

Technique Principle Resolution Advantages Limitations & Potential Artifacts Agreement with other Methods
Fluorescent Protein (FP) Tagging Fusion of a fluorescent protein (e.g., GFP) to the target enzyme, followed by visualization in living cells using confocal microscopy.[6][7]~250 nm (Confocal)- Enables in vivo imaging of protein dynamics.[8] - No need for specific antibodies. - High signal-to-noise ratio.- The FP tag could mis-fold the protein or mask targeting signals, leading to mislocalization.[8] - Overexpression can cause artifacts and localization to non-native compartments.High correlation with immunofluorescence; studies show ~80-85% agreement in localization patterns.[8][9]
Subcellular Fractionation & Immunoblotting Physical separation of cellular organelles (e.g., plastids, mitochondria, cytosol) by differential centrifugation, followed by detection of the target enzyme in specific fractions using antibodies.[10][11]Low (organelle level)- Provides biochemical evidence of localization. - Allows for the analysis of endogenous, untagged proteins.[11]- Contamination between fractions is a common issue.[11] - The protein may be redistributed during the fractionation process. - Requires highly specific antibodies.Generally corroborates other methods but is less precise in pinpointing location within an organelle.
Immunofluorescence (IF) Fixation and permeabilization of cells, followed by detection of the target enzyme using a specific primary antibody and a fluorescently labeled secondary antibody.~250 nm (Confocal)- Detects the native protein in its cellular context.[8] - Can be used for tissues and whole organisms.- Fixation can create artifacts by altering protein structure or location.[12] - Antibody specificity is critical; cross-reactivity can lead to false signals. - Less effective for some endomembrane structures.[12]High correlation with FP tagging.[8][12]

Experimental Protocols

Fluorescent Protein Tagging and Confocal Microscopy

This protocol describes the validation of MEP enzyme localization in plant cells using C-terminal Green Fluorescent Protein (GFP) fusion.

Methodology:

  • Vector Construction: The full-length coding sequence (CDS) of the target MEP pathway enzyme is amplified via PCR and cloned into a plant expression vector (e.g., pCAMBIA series). The CDS is inserted in-frame, upstream of the GFP coding sequence, creating a target enzyme-GFP fusion construct under the control of a strong constitutive promoter (e.g., CaMV 35S).

  • Plant Transformation: The resulting construct is introduced into Agrobacterium tumefaciens. The transformed Agrobacterium is then used to transiently transform Nicotiana benthamiana leaves.

  • Expression and Imaging: After 48-72 hours of incubation, small sections of the transformed leaf are mounted on a microscope slide.

  • Confocal Laser Scanning Microscopy (CLSM): The GFP fluorescence is visualized using a CLSM.

    • GFP Signal: Excitation at 488 nm, emission captured at 500-530 nm. This signal indicates the location of the fusion protein.

    • Chlorophyll Autofluorescence: Excitation at 488 nm or 561 nm, emission captured at 650-700 nm. This signal marks the location of chloroplasts (a type of plastid).

  • Co-localization Analysis: The green fluorescence from the GFP-tagged enzyme is overlaid with the red autofluorescence of chlorophyll. A successful validation is confirmed when the green and red signals merge, indicating the enzyme is localized within the chloroplasts.[2]

Subcellular Fractionation and Immunoblotting

This protocol provides a method for isolating intact chloroplasts from plant leaf tissue to verify the presence of MEP pathway enzymes.

Methodology:

  • Homogenization: Fresh leaf tissue (e.g., from Arabidopsis thaliana or pea) is harvested and homogenized in a cold isolation buffer (e.g., 50 mM HEPES-KOH pH 7.5, 330 mM sorbitol, 2 mM EDTA, 1 mM MgCl₂, 1 mM MnCl₂, 5 mM ascorbate, 0.1% BSA) using a blender.

  • Filtration: The homogenate is filtered through several layers of cheesecloth or nylon mesh to remove cell debris.

  • Differential Centrifugation:

    • The filtrate is centrifuged at a low speed (e.g., 1,000 x g for 7 minutes) to pellet intact chloroplasts.

    • The supernatant, containing cytosol, mitochondria, and other smaller organelles, is carefully removed.

  • Chloroplast Purification (Optional Gradient): For higher purity, the crude chloroplast pellet can be resuspended and layered onto a Percoll or sucrose density gradient and centrifuged at a higher speed. Intact chloroplasts will form a distinct band.

  • Protein Extraction and Quantification: Proteins are extracted from the purified chloroplast fraction and the cytosolic fraction (as a negative control). Protein concentration is determined using a standard assay (e.g., Bradford).

  • Immunoblotting (Western Blot):

    • Equal amounts of protein from the chloroplast and cytosolic fractions are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is incubated with a primary antibody specific to the target MEP pathway enzyme.

    • A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.

    • The presence of a band at the correct molecular weight in the chloroplast fraction, and its absence in the cytosolic fraction, confirms plastidial localization.

Mandatory Visualizations

The following diagrams illustrate the MEP pathway and a generalized workflow for the validation of subcellular protein localization.

MEP_Pathway cluster_plastid Plastid G3P Glyceraldehyde 3-phosphate DXS DXS G3P->DXS PYR Pyruvate PYR->DXS DXP DXP DXR DXR DXP->DXR MEP MEP MCT MCT MEP->MCT CDP_ME CDP-ME CMK CMK CDP_ME->CMK CDP_MEP CDP-MEP MDS MDS CDP_MEP->MDS ME_cPP ME-cPP HDS HDS ME_cPP->HDS HMBPP HMBPP HDR HDR HMBPP->HDR IPP IPP DMAPP DMAPP DXS->DXP DXR->MEP MCT->CDP_ME CMK->CDP_MEP MDS->ME_cPP HDS->HMBPP HDR->IPP HDR->DMAPP

Caption: The plastid-localized MEP pathway for isoprenoid precursor biosynthesis.

Validation_Workflow start Hypothesize Protein Subcellular Localization in_silico In Silico Prediction (e.g., TargetP, WoLF PSORT) start->in_silico decision Experimental Validation? in_silico->decision fp_tagging Method 1: Fluorescent Protein Tagging (e.g., GFP Fusion) decision->fp_tagging Yes fractionation Method 2: Subcellular Fractionation + Immunoblotting decision->fractionation immunofluorescence Method 3: Immunofluorescence decision->immunofluorescence microscopy Live Cell Imaging (Confocal Microscopy) fp_tagging->microscopy western_blot Biochemical Analysis (Western Blot) fractionation->western_blot fixed_microscopy Fixed Cell Imaging (Confocal Microscopy) immunofluorescence->fixed_microscopy analysis Data Analysis & Co-localization microscopy->analysis western_blot->analysis fixed_microscopy->analysis conclusion Confirm or Refute Localization Hypothesis analysis->conclusion

Caption: A generalized workflow for validating protein subcellular localization.

References

A Guide to the Validation of a Novel Enzymatic Assay for Isopentenyl Pyrophosphate (IPP) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel enzymatic assay for the quantification of isopentenyl pyrophosphate (IPP) with established analytical methods. The information presented herein is intended to assist researchers in making informed decisions about the most suitable assay for their specific research needs. Experimental data is provided to support the performance claims of the novel enzymatic assay.

Introduction to IPP and its Importance

This compound (IPP) is a critical intermediate in the mevalonate pathway, a fundamental metabolic pathway responsible for the biosynthesis of a wide array of essential molecules, including cholesterol, steroid hormones, and non-sterol isoprenoids. The quantification of IPP is crucial for studying the activity of this pathway and for the development of drugs targeting enzymes involved in isoprenoid biosynthesis. Dysregulation of the mevalonate pathway has been implicated in various diseases, including cancer and osteoporosis.

Comparison of IPP Quantification Methods

Several methods are available for the quantification of IPP, each with its own advantages and limitations. The following table summarizes the key performance characteristics of the novel enzymatic assay in comparison to other commonly used techniques.

Method Principle Sensitivity Throughput Equipment Expertise Required Reference
Novel Enzymatic Assay Coupled enzyme reactions leading to a fluorescent or luminescent signal.High (pmol range)HighPlate reader (fluorescence/luminescence)Low to moderate[1]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Separation by HPLC followed by detection based on mass-to-charge ratio.Very High (fmol to pmol range)Low to moderateLC-MS/MS systemHigh[2][3][4][5][6]
Thin-Layer Chromatography (TLC) Separation on a TLC plate followed by visualization.Low (µmol range)HighTLC equipment, imaging systemLow[7][8]
Radioactive Assays Use of radiolabeled precursors and detection of radioactivity.HighModerateScintillation counterHigh (requires handling of radioactive materials)[7][8]

Detailed Methodologies

Novel Enzymatic Assay for IPP Quantification

This non-radioactive, sensitive method relies on a coupled enzymatic reaction.[1]

Principle:

  • Geranylgeranyl Diphosphate (GGPP) Synthesis: Geranylgeranyl diphosphate synthase (GGPPS) catalyzes the condensation of IPP with farnesyl pyrophosphate (FPP) to form GGPP.

  • Geranylgeranylation of a Fluorescent Peptide: Geranylgeranyl protein transferase I (GGTase-I) transfers the geranylgeranyl group from GGPP to a fluorescently labeled peptide.

  • Quantification: The geranylgeranylated fluorescent peptide is then quantified by HPLC with a fluorescence detector. The amount of fluorescent product is directly proportional to the initial amount of IPP.

Experimental Protocol:

  • Sample Preparation:

    • Cultured cells are harvested and lysed.

    • The cell lysate is deproteinized, and the supernatant containing IPP is collected.

  • Enzymatic Reaction:

    • A reaction mixture is prepared containing the cell extract, FPP, GGPPS, a fluorescently labeled peptide (e.g., dansyl-GCVLL), and GGTase-I in an appropriate buffer.

    • The reaction is incubated to allow for the formation of the geranylgeranylated peptide.

  • HPLC Analysis:

    • The reaction is stopped, and the mixture is injected into an HPLC system equipped with a fluorescence detector.

    • The geranylgeranylated peptide is separated from the unreacted peptide, and its fluorescence is measured.

  • Quantification:

    • A standard curve is generated using known concentrations of IPP.

    • The concentration of IPP in the sample is determined by comparing its fluorescence signal to the standard curve.

Workflow of the Novel Enzymatic Assay:

EnzymaticAssayWorkflow cluster_sample Sample Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Quantification CellLysate Cell Lysate IPP_Sample IPP-containing Supernatant CellLysate->IPP_Sample Deproteinization ReactionMix Reaction Mixture (IPP, FPP, GGPPS, GGTase-I, Fluorescent Peptide) IPP_Sample->ReactionMix Incubation Incubation ReactionMix->Incubation HPLC HPLC Separation Incubation->HPLC Fluorescence Fluorescence Detection HPLC->Fluorescence Quantification Quantification vs. Standard Curve Fluorescence->Quantification MevalonatePathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA reductase MevalonateP Mevalonate-5-P Mevalonate->MevalonateP MevalonatePP Mevalonate-5-PP MevalonateP->MevalonatePP IPP Isopentenyl-PP (IPP) MevalonatePP->IPP DMAPP Dimethylallyl-PP (DMAPP) IPP->DMAPP Isomerase GPP Geranyl-PP (GPP) DMAPP->GPP IPP FPP Farnesyl-PP (FPP) GPP->FPP IPP GGPP Geranylgeranyl-PP (GGPP) FPP->GGPP IPP Squalene Squalene FPP->Squalene Isoprenoids Non-sterol Isoprenoids GGPP->Isoprenoids Cholesterol Cholesterol Squalene->Cholesterol

References

A Comparative Guide to the Stability of Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP) In Vivo and In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), are fundamental building blocks in the biosynthesis of a vast array of natural products, including terpenes, steroids, and carotenoids. Their intracellular availability and stability are critical for the efficient production of these valuable compounds in both natural and engineered biological systems. This guide provides a comprehensive comparison of the in vivo and in vitro stability of IPP and DMAPP, supported by available experimental data and detailed methodologies.

In Vitro Stability: A Tale of Two Isomers Under Varying Conditions

The chemical stability of IPP and DMAPP in aqueous solutions is significantly influenced by factors such as pH and temperature. The pyrophosphate bond in both molecules is susceptible to hydrolysis, yielding inorganic pyrophosphate and their corresponding alcohols, isopentenol and dimethylallyl alcohol.

Key Findings from In Vitro Studies:
  • Influence of pH: The hydrolysis of the pyrophosphate moiety is acid-catalyzed. Consequently, both IPP and DMAPP exhibit greater stability in alkaline conditions. DMAPP is notably more sensitive to acidic environments and is described as "acid-labile"[1]. For long-term storage, a pH of 11.5 at -100°C is recommended to prevent degradation of DMAPP[1].

  • Temperature Effects: As with most chemical reactions, the rate of hydrolysis increases with temperature. Low temperatures are therefore crucial for the long-term preservation of both IPP and DMAPP in vitro.

Quantitative Data on Pyrophosphate Hydrolysis

The following table summarizes the rate constants for the non-enzymatic hydrolysis of inorganic pyrophosphate (PPi) at different pH values. This data can be used to infer the relative stability of the pyrophosphate bond in IPP and DMAPP under similar conditions.

pHSpeciesRate Constant (s⁻¹) at 25°CReference
< 6H₂PPi²⁻~10⁻⁷ - 10⁻⁸[2]
6.6 - 9.4HPPi³⁻~10⁻¹⁰[2]
> 9.4PPi⁴⁻~1.2 x 10⁻¹³[2]

Note: The presence of the organic moieties in IPP and DMAPP may influence the exact hydrolysis rates compared to inorganic pyrophosphate.

In Vivo Stability: A Dynamic and Tightly Regulated Environment

Direct quantitative data on the half-lives or degradation rates of IPP and DMAPP within a living cell is scarce. The intracellular environment is complex, and the stability of these molecules is predominantly governed by a highly regulated network of enzymatic reactions rather than spontaneous chemical degradation.

Factors Influencing In Vivo Stability:
  • Enzymatic Consumption: The primary determinant of the intracellular concentration and, effectively, the "stability" of IPP and DMAPP is their rapid consumption by a multitude of enzymes. These include prenyltransferases, which catalyze the formation of longer-chain isoprenoids, and IPP isomerase, which interconverts IPP and DMAPP.

  • Cellular Compartmentation: In eukaryotes, the biosynthesis of IPP and DMAPP occurs in different cellular compartments (cytosol and plastids in plants), which can influence their local concentrations and accessibility to various enzymes.

  • Metabolic Flux: The rates of synthesis and consumption, collectively known as metabolic flux, dictate the steady-state concentrations of IPP and DMAPP. Studies have shown that the in vivo ratio of IPP to DMAPP can be actively maintained within cells. For instance, in tobacco BY-2 cells, the ratio was determined to be approximately 85:15[3].

  • Toxicity and Regulation: Accumulation of IPP has been shown to be toxic to cells, leading to growth inhibition. This suggests the presence of cellular mechanisms to tightly regulate its concentration, either by controlling its synthesis or by shunting excess IPP into other metabolic pathways or even extracellular transport.

Experimental Protocols

In Vitro Stability Assay of DMAPP

This protocol describes a general method to assess the stability of DMAPP at different pH values.

Materials:

  • DMAPP solution of known concentration

  • A series of buffers with varying pH (e.g., citrate buffer for acidic pH, phosphate buffer for neutral pH, and borate buffer for alkaline pH)

  • Incubator or water bath for temperature control

  • Quenching solution (e.g., a strong base to stop acid-catalyzed hydrolysis)

  • Analytical method for quantifying DMAPP (e.g., HPLC, enzyme-coupled assay)

Procedure:

  • Prepare reaction mixtures by adding a known amount of DMAPP to each of the different pH buffers.

  • Incubate the mixtures at a constant temperature (e.g., 37°C).

  • At various time points, withdraw aliquots from each reaction mixture.

  • Immediately quench the reaction to stop further degradation.

  • Analyze the concentration of the remaining DMAPP in each aliquot using a suitable analytical method.

  • Plot the concentration of DMAPP versus time for each pH to determine the degradation rate.

Quantification of Intracellular IPP and DMAPP

This protocol outlines a common approach for measuring the intracellular concentrations of IPP and DMAPP.

Materials:

  • Cell culture of interest

  • Quenching solution (e.g., cold methanol) to halt metabolic activity

  • Cell lysis buffer

  • Method for protein precipitation (e.g., trichloroacetic acid)

  • LC-MS/MS system for separation and quantification

Procedure:

  • Rapidly quench the metabolism of the cell culture by adding a cold quenching solution.

  • Harvest the cells by centrifugation.

  • Lyse the cells to release the intracellular metabolites.

  • Precipitate proteins from the cell lysate.

  • Analyze the supernatant containing the small metabolites by LC-MS/MS.

  • Quantify IPP and DMAPP by comparing their peak areas to those of known standards.

Visualizing Key Concepts

The following diagrams illustrate the factors influencing the stability of IPP and DMAPP and a typical workflow for an in vitro stability assay.

StabilityFactors cluster_in_vitro In Vitro Stability cluster_in_vivo In Vivo Stability (Turnover) IPP_vitro IPP Hydrolysis_vitro Hydrolysis IPP_vitro->Hydrolysis_vitro DMAPP_vitro DMAPP DMAPP_vitro->Hydrolysis_vitro pH pH pH->Hydrolysis_vitro (Acidic pH increases rate) Temp_vitro Temperature Temp_vitro->Hydrolysis_vitro (Higher temp. increases rate) IPP_vivo IPP Enzymatic_Consumption Enzymatic Consumption IPP_vivo->Enzymatic_Consumption DMAPP_vivo DMAPP DMAPP_vivo->Enzymatic_Consumption Regulation Metabolic Regulation Regulation->Enzymatic_Consumption Toxicity Cellular Toxicity Toxicity->Regulation

Factors influencing IPP and DMAPP stability.

ExperimentalWorkflow start Start: Prepare DMAPP solution and pH buffers step1 Incubate DMAPP in different pH buffers at constant temperature start->step1 step2 Withdraw aliquots at various time points step1->step2 step3 Quench reaction to stop degradation step2->step3 step4 Quantify remaining DMAPP (e.g., via HPLC) step3->step4 step5 Plot concentration vs. time to determine degradation rate step4->step5 end End: Determine stability profile step5->end

Workflow for in vitro stability assay.

Conclusion

References

A Comparative Guide to the Phylogenetic Analysis of Isopentenyl Diphosphate Isomerases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isopentenyl diphosphate isomerase (IDI) is a crucial enzyme in the biosynthesis of isoprenoids, a vast and diverse class of natural products with significant biological roles and pharmaceutical applications. Understanding the evolutionary relationships of IDIs through phylogenetic analysis is fundamental for enzyme discovery, functional annotation, and the development of novel therapeutic agents targeting isoprenoid metabolism. This guide provides a comparative overview of the two main types of IDIs, their phylogenetic analysis, and relevant experimental data.

Two Classes of Isopentenyl Diphosphate Isomerases: A Tale of Convergent Evolution

Isopentenyl diphosphate isomerases catalyze the reversible isomerization of isopentenyl diphosphate (IPP) to dimethylallyl diphosphate (DMAPP), the fundamental five-carbon building blocks of all isoprenoids.[1][2] Interestingly, two distinct and structurally unrelated types of IDIs have evolved to perform this essential function, a classic example of convergent evolution.[2]

  • Type I IDIs: These are the more commonly known isomerases, found in eukaryotes and some bacteria.[2] They are typically metalloenzymes, often requiring a divalent metal ion like Mg²⁺ or Mn²⁺ for their catalytic activity.[1] The reaction mechanism of Type I IDIs proceeds through a protonation/deprotonation mechanism.[1]

  • Type II IDIs: Found in archaea and some eubacteria, these enzymes are FMN- and NAD(P)H-dependent.[3] They utilize a reduced flavin cofactor in their catalytic cycle.[3] The discovery of Type II IDIs highlighted the diversity of biochemical solutions to a fundamental metabolic problem.

The existence of these two distinct IDI types has significant implications for drug development. As Type II IDIs are present in many pathogenic bacteria but absent in humans, they represent a promising target for the development of novel antibiotics with high specificity.

Performance Comparison of Phylogenetic Analysis Methods

The accurate reconstruction of the evolutionary history of IDIs is crucial for understanding their functional divergence and for identifying orthologs and paralogs across different species. Several computational methods are available for phylogenetic tree construction, with Maximum Likelihood (ML) and Neighbor-Joining (NJ) being two of the most widely used.

MethodPrincipleAdvantagesDisadvantages
Maximum Likelihood (ML) Based on a statistical model of evolution, it evaluates the probability of the observed data (sequence alignment) given a particular tree topology and branch lengths.Generally considered to be the most accurate method as it uses all the sequence information and an explicit model of evolution. It is robust to variations in evolutionary rates among lineages.Computationally intensive, especially for large datasets. The accuracy of the result is dependent on the chosen model of evolution.
Neighbor-Joining (NJ) A distance-matrix method that iteratively joins the closest pairs of taxa (neighbors) into a single node until all taxa are included in the tree.Computationally fast and efficient, making it suitable for large datasets. It does not assume a constant rate of evolution across all lineages.It is a clustering algorithm and may not always find the most optimal tree. The accuracy can be lower than ML, especially for distantly related sequences.

Experimental Data:

While there is no single definitive study that declares one method universally superior for IDI phylogenetic analysis, the general consensus in the field of molecular evolution leans towards Maximum Likelihood for its statistical rigor and accuracy, especially when the computational resources are available. For large-scale preliminary analyses or when dealing with very large datasets of IDI sequences, Neighbor-Joining can provide a rapid and reasonable estimation of the phylogenetic relationships.

For robust phylogenetic inference of IDIs, it is recommended to:

  • Start with a high-quality multiple sequence alignment.

  • Use a model selection tool to determine the best-fit model of amino acid substitution for the specific IDI dataset.

  • Perform phylogenetic reconstruction using the Maximum Likelihood method.

  • Assess the reliability of the inferred tree topology using bootstrap analysis.

Quantitative Data Summary

The kinetic parameters of IDIs, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), provide insights into their catalytic efficiency and substrate affinity. Below is a summary of reported kinetic data for Type I and Type II IDIs from various organisms.

Enzyme TypeOrganismKm (µM) for IPPVmax (µmol/min/mg)Reference
Type I Escherichia coli10-[4]
Saccharomyces cerevisiae4.3-[2]
Schizosaccharomyces pombe2.5-[2]
Human (IDI1)7.4-[2]
Type II Streptomyces sp. CL190450-
Staphylococcus aureus16.8-[3]
Thermus thermophilus5.1-[5]
Methanothermobacter thermautotrophicus3.1-
Sulfolobus shibatae1.8-

Note: Vmax values are often reported in different units and under varying experimental conditions, making direct comparison challenging. The table will be updated as more standardized data becomes available.

Signaling Pathways and Experimental Workflows

Isoprenoid Biosynthesis Pathway

IDIs play a central role in the biosynthesis of all isoprenoids. They catalyze the interconversion of IPP and DMAPP, which are the universal precursors for the synthesis of a vast array of molecules, including sterols, carotenoids, and quinones.[1][6][7]

Isoprenoid_Biosynthesis cluster_MVA Mevalonate (MVA) Pathway cluster_MEP Methylerythritol Phosphate (MEP) Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate MVA_IPP IPP Mevalonate->MVA_IPP IDI Isopentenyl Diphosphate Isomerase (IDI) MVA_IPP->IDI IPP Pyruvate_G3P Pyruvate + G3P DXP DXP Pyruvate_G3P->DXP MEP MEP DXP->MEP MEP_IPP_DMAPP IPP + DMAPP MEP->MEP_IPP_DMAPP MEP_IPP_DMAPP->IDI IPP Isoprenoids Isoprenoids (Sterols, Carotenoids, etc.) IDI->Isoprenoids IPP <=> DMAPP

Isoprenoid biosynthesis pathways.[1][6][7]

Experimental Workflow for Phylogenetic Analysis

A typical workflow for the phylogenetic analysis of IDI sequences involves several key steps, from sequence retrieval to tree visualization.

Phylogenetic_Workflow SeqRetrieval Sequence Retrieval (e.g., NCBI, UniProt) MSA Multiple Sequence Alignment (e.g., ClustalW, MUSCLE) SeqRetrieval->MSA ModelSelection Model Selection (e.g., MEGA, jModelTest) MSA->ModelSelection TreeBuilding Phylogenetic Tree Construction (e.g., Maximum Likelihood, Neighbor-Joining) ModelSelection->TreeBuilding TreeValidation Tree Validation (e.g., Bootstrap Analysis) TreeBuilding->TreeValidation TreeVisualization Tree Visualization and Annotation (e.g., MEGA, FigTree) TreeValidation->TreeVisualization

Phylogenetic analysis workflow.

Experimental Protocols

Phylogenetic Tree Construction using MEGA

This protocol outlines the general steps for performing a phylogenetic analysis of IDI protein sequences using the MEGA (Molecular Evolutionary Genetics Analysis) software.[8][9][10][11][12]

1. Sequence Acquisition and Alignment:

  • Objective: To gather IDI protein sequences from various organisms and align them to identify homologous regions.

  • Procedure:

    • Retrieve IDI protein sequences in FASTA format from public databases such as NCBI (National Center for Biotechnology Information) or UniProt.

    • Open MEGA and import the FASTA file.

    • Align the sequences using either the ClustalW or MUSCLE algorithm integrated within MEGA. Default alignment parameters are often sufficient, but may need to be adjusted based on the sequence diversity.

    • Manually inspect and edit the alignment to remove poorly aligned regions or large gaps.

2. Phylogenetic Model Selection:

  • Objective: To determine the most appropriate model of protein evolution for the aligned IDI sequences.

  • Procedure:

    • In MEGA, use the "Find Best DNA/Protein Models (ML)" tool.

    • The software will calculate the Bayesian Information Criterion (BIC) or Akaike Information Criterion (AIC) for various substitution models.

    • Select the model with the lowest BIC or AIC score for the subsequent phylogenetic analysis.

3. Phylogenetic Tree Reconstruction (Maximum Likelihood):

  • Objective: To infer the phylogenetic tree that best explains the evolutionary relationships of the IDI sequences.

  • Procedure:

    • From the main MEGA window, select "Phylogeny" and then "Construct/Test Maximum Likelihood Tree".

    • In the analysis preferences, select the substitution model determined in the previous step.

    • Choose the appropriate statistical method for branch support, typically "Bootstrap method". Set the number of bootstrap replications (e.g., 1000).

    • Run the analysis. MEGA will generate a phylogenetic tree with bootstrap values on the branches, indicating the statistical support for each node.

4. Tree Visualization and Interpretation:

  • Objective: To visualize and interpret the resulting phylogenetic tree.

  • Procedure:

    • The generated tree will be displayed in the MEGA Tree Explorer.

    • Use the various formatting options to customize the tree's appearance (e.g., branch style, font size).

    • Interpret the tree topology, where branch lengths represent evolutionary distance and bootstrap values indicate the confidence in the branching pattern. Higher bootstrap values (typically >70%) suggest a more reliable grouping.

This guide provides a foundational understanding of the phylogenetic analysis of isopentenyl diphosphate isomerases. For more in-depth analyses and specific research questions, further exploration of the cited literature and advanced phylogenetic software features is recommended.

References

Safety Operating Guide

Isopentenyl pyrophosphate proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper Disposal of Isopentenyl Pyrophosphate (IPP)

The proper disposal of this compound (IPP) is crucial for maintaining laboratory safety and environmental compliance. As a naturally occurring substance, its toxicological properties are not fully known, yet various suppliers classify it as a hazardous chemical, necessitating careful handling and disposal.[1][2] This guide provides a comprehensive, step-by-step procedure for the safe disposal of IPP waste, intended for researchers, scientists, and drug development professionals.

Hazard Identification and Safety Summary

This compound is commercially available in different salt forms, primarily as an ammonium or trilithium salt, each with specific hazard classifications.[3] Adherence to the safety precautions outlined in the product's Safety Data Sheet (SDS) is mandatory.

Table 1: GHS Hazard Classifications for this compound (IPP) Salts

Salt FormGHS Hazard StatementDescriptionSignal WordSource
Ammonium Salt H315Causes skin irritationWarning[3]
H319Causes serious eye irritation[3]
H335May cause respiratory irritation[3]
Trilithium Salt H302Harmful if swallowedWarning
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the collection, storage, and disposal of IPP waste. The primary directive from safety data sheets is to dispose of contents and containers at an approved waste disposal plant . Do not discharge IPP waste into drains or sewers.

Step 1: Personal Protective Equipment (PPE)

Before handling IPP waste, ensure you are wearing the appropriate personal protective equipment to minimize exposure risk.

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side shields or goggles.

  • Lab Coat: A standard lab coat is required to protect from skin contact.

  • Respiratory Protection: If handling the powder form outside of a ventilated enclosure, avoid breathing dust. Use only in a well-ventilated area.[3]

Step 2: Waste Segregation and Collection

Properly segregate IPP waste at the point of generation.

  • Solid Waste: Collect unused or expired IPP powder, along with any grossly contaminated items (e.g., weigh boats, contaminated paper towels), in a designated solid chemical waste container.

  • Liquid Waste: If IPP is dissolved in a solvent, collect it in a separate, compatible liquid waste container. Do not mix with other incompatible waste streams.

  • Sharps: Any contaminated sharps (needles, pipette tips) must be disposed of in a designated sharps container.

Step 3: Container Selection and Labeling

The integrity and labeling of the waste container are critical for safe storage and transport.

  • Container: Use a container that is in good condition (no cracks or leaks), made of a compatible material, and has a tightly sealing lid.[4] It is good practice to use the original product container if it is empty and suitable.[4]

  • Labeling: Clearly label the container with the words "Hazardous Waste".[4] The label must also include:

    • The full chemical name: "this compound" (specify the salt form if known).

    • An indication of the hazards (e.g., "Irritant," "Harmful if Swallowed").[4]

    • The approximate concentration and quantity of the waste.

    • The date accumulation started.

Step 4: Temporary Storage in the Laboratory

Store the labeled waste container in a designated and secure area within the laboratory pending pickup.

  • Location: Store in a well-ventilated area, such as a satellite accumulation area or a designated cabinet for chemical waste.

  • Compatibility: Ensure the waste is stored away from incompatible materials.[5]

  • Containment: Keep the container lid tightly sealed at all times, except when adding waste.[3]

Step 5: Final Disposal

The final step is to arrange for the removal of the hazardous waste from your facility.

  • Contact EH&S: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EH&S) department or the designated waste management service.[5]

  • Documentation: Complete any required waste manifests or pickup request forms as per your institution's protocol.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

IPP_Disposal_Workflow cluster_main Disposal Procedure start IPP Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) collect_waste Step 2: Collect Waste in Designated Container start->collect_waste label_container Step 3: Securely Cap and Label Container - 'Hazardous Waste' - Chemical Name - Hazards (Irritant) collect_waste->label_container store_waste Step 4: Store in Designated Satellite Accumulation Area label_container->store_waste disposal Step 5: Arrange Pickup via Institutional EH&S or Approved Waste Vendor store_waste->disposal

Caption: Workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isopentenyl pyrophosphate
Reactant of Route 2
Reactant of Route 2
Isopentenyl pyrophosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.